19-Norepiandrosterone
描述
Structure
3D Structure
属性
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUIARGWRPHDBX-LRMMUPRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017045 | |
| Record name | 19-Norepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10002-93-4 | |
| Record name | 19-Norepiandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010002934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NOREPIANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRW43NN001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
19-Norepiandrosterone chemical structure and stereochemistry
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 19-Norepiandrosterone
Introduction: Contextualizing this compound
This compound is a steroid metabolite of significant interest in endocrinology, clinical chemistry, and, most notably, anti-doping science. It is a metabolic byproduct of the anabolic androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormones.[1][2] As a key urinary biomarker, the detection and accurate identification of this compound and its isomers are critical for monitoring nandrolone administration, which is prohibited in competitive sports by the World Anti-Doping Agency (WADA).[3] Understanding its precise chemical architecture and stereochemical nuances is fundamental not only for developing robust analytical methods but also for comprehending its metabolic fate and distinguishing it from structurally similar endogenous steroids. This guide provides a detailed exploration of its structure, stereochemistry, and the analytical logic underpinning its identification.
Part 1: Elucidation of the Core Chemical Structure
The foundational framework of this compound is the estrane steroid nucleus. Unlike androstane steroids (e.g., testosterone metabolites), estrane steroids are characterized by the absence of the angular methyl group at the C-19 position, a defining feature that significantly influences their biological activity and metabolism.[1]
The systematic IUPAC name for this compound is (3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one .[4] This nomenclature precisely defines the molecule's three-dimensional structure. For practical purposes, it is commonly referred to by its semi-systematic name, 3β-hydroxy-5α-estran-17-one .[5]
The core structure features:
-
A tetracyclic steroid backbone (cyclopentanoperhydrophenanthrene).
-
A ketone functional group at the C-17 position.
-
A hydroxyl group at the C-3 position.
-
A single methyl group at C-13.
Below is a diagrammatic representation of the core chemical structure.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₈O₂ | [4] |
| Molecular Weight | 276.41 g/mol | [5] |
| CAS Number | 10002-93-4 | [4][5][6][7] |
| IUPAC Name | (3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | [4] |
| Common Synonyms | 3β-Hydroxy-5α-estran-17-one, (3β,5α)-3-Hydroxyestran-17-one | [4][5] |
Part 2: Stereochemical Complexity and Isomeric Relationships
The biological function and analytical behavior of steroids are dictated by their three-dimensional structure. This compound possesses multiple chiral centers, leading to a variety of possible stereoisomers. The specific spatial arrangement of its functional groups is critical for its identification.
Causality Behind Stereochemical Designations:
-
3β-Hydroxy Group: The "β" designation indicates that the hydroxyl group at the C-3 position projects above the plane of the steroid's A-ring (represented by a solid wedge in drawings). This is in direct contrast to its epimer, 19-norandrosterone, which has a 3α-hydroxyl group projecting below the plane (a dashed wedge). This seemingly minor difference has profound implications for enzyme binding, metabolic processing, and chromatographic separation.
-
5α-Configuration: The "α" refers to the hydrogen atom at C-5, which is oriented below the plane of the A/B ring junction. This results in a relatively flat, trans-fused ring system. Its isomer, 19-noretiocholanolone, possesses a 5β-configuration, where the hydrogen is above the plane, forcing a bent, cis-fused A/B ring junction. This change in the overall molecular shape dramatically alters its chromatographic retention time and mass spectrometric fragmentation.
This compound is one of the four main stereoisomers resulting from the metabolism of nandrolone. Understanding its relationship to the others is paramount for analytical chemistry.
-
19-Norandrosterone (3α, 5α): The most abundant urinary metabolite of nandrolone.
-
19-Noretiocholanolone (3α, 5β): The second major metabolite.
-
This compound (3β, 5α): A minor metabolite.
-
19-Norepietiocholanolone (3β, 5β): A minor metabolite.
The diagram below illustrates the critical stereochemical differences at the C-3 and C-5 positions that define these key isomers.
Part 3: Metabolic Formation and Synthetic Considerations
Metabolic Pathway: this compound is formed in the body following the administration of nandrolone or its esters (e.g., nandrolone decanoate).[1][2] The parent compound undergoes extensive metabolic reduction in the liver. The double bond between C4 and C5 is reduced, primarily by the 5α-reductase enzyme, to yield the 5α-configuration. Subsequently, the 3-keto group is reduced by 3-hydroxysteroid dehydrogenases to a hydroxyl group. The stereochemical outcome of this reduction (either 3α or 3β) determines which epimer is formed.[2]
Synthetic Strategy: While this compound is typically sourced as a reference standard isolated from metabolic studies, its stereoselective synthesis is chemically feasible. A common strategy for synthesizing a specific steroid stereoisomer involves the stereocontrolled reduction of a ketone precursor.
For instance, a plausible route to 3β-hydroxy-5α-estran-17-one would start from 5α-estrane-3,17-dione . The key step is the stereoselective reduction of the 3-keto group. The choice of reducing agent is critical to achieving the desired 3β-hydroxy configuration. Bulky hydride reagents (e.g., K-Selectride) tend to approach the ketone from the less sterically hindered equatorial direction (α-face), resulting in the formation of the axial 3β-hydroxyl group.[8] The 17-keto group may need to be protected (e.g., as a ketal) prior to this reduction to ensure selectivity.[8]
Part 4: Analytical Methodologies for Identification and Quantification
The definitive identification of this compound in biological samples, particularly urine, relies on chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS).[9] The protocol is a self-validating system; each step is designed to isolate, purify, and prepare the analyte for unambiguous detection, while the final mass spectrum provides a chemical fingerprint.
Rationale for the Analytical Workflow:
-
Conjugation: In the body, steroids are rendered water-soluble for excretion by conjugation to glucuronic acid or sulfate at the hydroxyl group.[2] These conjugates are not volatile and cannot be analyzed directly by GC-MS. Therefore, hydrolysis is a mandatory first step.
-
Volatility: Steroids themselves have low volatility. Derivatization is required to replace polar hydroxyl groups with nonpolar, thermally stable groups (e.g., trimethylsilyl ethers), making them suitable for gas chromatography.
-
Specificity: The mass spectrometer fragments the derivatized molecule in a predictable pattern. By monitoring for specific, characteristic fragment ions, analysts can achieve high specificity and sensitivity, distinguishing the target analyte from other matrix components.
Standard Operating Protocol: GC-MS Analysis of Nandrolone Metabolites in Urine
This protocol outlines the validated steps for identifying this compound and its isomers.
Step 1: Solid-Phase Extraction (SPE) - Initial Cleanup and Concentration
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water to activate the stationary phase.
-
Loading: A buffered urine sample (typically 5-10 mL) is loaded onto the cartridge. The steroids are retained on the nonpolar C18 phase while polar impurities are washed away.
-
Washing: The cartridge is washed with a low-polarity solvent (e.g., water/methanol mixture) to remove further interferences.
-
Elution: The retained steroids are eluted with a stronger organic solvent like methanol or ethyl acetate.
Step 2: Enzymatic Hydrolysis - Cleavage of Conjugates
-
Evaporation: The eluate from SPE is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a pH-appropriate buffer (e.g., acetate buffer, pH 5.2).
-
Enzyme Addition: β-glucuronidase enzyme (from sources like E. coli or Helix pomatia) is added.
-
Incubation: The mixture is incubated, typically at 50-60°C for 1-3 hours, to allow the enzyme to cleave the glucuronide bond, releasing the free steroid.
Step 3: Liquid-Liquid Extraction (LLE) - Further Purification
-
Extraction: The aqueous hydrolysate is extracted with an immiscible organic solvent (e.g., diethyl ether or n-pentane). The free, nonpolar steroids partition into the organic layer.
-
Separation: The organic layer is collected. This step is often repeated to maximize recovery.
-
Evaporation: The combined organic extracts are evaporated to dryness.
Step 4: Derivatization - Preparation for GC Analysis
-
Reagent Addition: A silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , often with a catalyst like ammonium iodide (NH₄I) and ethanethiol, is added to the dry residue.
-
Reaction: The vial is sealed and heated (e.g., 60-80°C for 20-30 minutes). The MSTFA reacts with the hydroxyl groups to form trimethylsilyl (TMS) ethers.
Step 5: GC-MS Analysis - Separation and Detection
-
Injection: An aliquot (1-2 µL) of the derivatized sample is injected into the GC-MS.
-
Separation: The different steroid isomers are separated based on their boiling points and interaction with the GC column (typically a nonpolar capillary column like a DB-5ms). The 5β isomers (e.g., 19-noretiocholanolone) are less planar and generally have shorter retention times than their 5α counterparts.
-
Detection: As compounds elute from the GC, they enter the mass spectrometer, are ionized (typically by electron ionization at 70 eV), and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
Workflow Visualization
Table 2: Representative Mass Spectral Data for TMS-Derivatized Nandrolone Metabolites
The mass spectra of stereoisomers are often very similar in terms of the fragment ions produced. However, the relative abundances of these ions can differ significantly, providing a basis for differentiation.[9] The table below illustrates plausible and characteristic ions for the mono-TMS derivatives of this compound and 19-norandrosterone. The molecular ion (M⁺) for the mono-TMS derivative is m/z 348.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Representative Relative Abundance |
| This compound-TMS (3β, 5α) | ||
| 348 | [M]⁺ | Low |
| 333 | [M - CH₃]⁺ | Moderate |
| 258 | [M - TMSOH]⁺ | High |
| 243 | [M - TMSOH - CH₃]⁺ | Moderate-High |
| 73 | [Si(CH₃)₃]⁺ | High |
| 19-Norandrosterone-TMS (3α, 5α) | ||
| 348 | [M]⁺ | Low |
| 333 | [M - CH₃]⁺ | Moderate |
| 258 | [M - TMSOH]⁺ | Very High |
| 243 | [M - TMSOH - CH₃]⁺ | High |
| 73 | [Si(CH₃)₃]⁺ | High |
Note: This data is illustrative. The key diagnostic feature is often the ratio of ion abundances (e.g., m/z 258 to m/z 243), which can differ reproducibly between stereoisomers due to differences in the stability of the fragment ions formed.[9]
Conclusion
This compound is a structurally precise molecule whose identity is defined by its estrane backbone and, critically, its stereochemistry. The 3β-hydroxy and 5α-hydrogen configuration distinguishes it from its more abundant isomers, 19-norandrosterone and 19-noretiocholanolone. This structural nuance is not merely academic; it governs the molecule's behavior in biological systems and dictates the analytical strategies required for its unambiguous identification. The multi-step analytical protocol involving extraction, hydrolysis, and derivatization followed by GC-MS analysis represents a robust, self-validating system essential for the integrity of clinical and anti-doping testing programs. A thorough understanding of the principles outlined in this guide is indispensable for any scientist working in the field of steroid analysis and metabolism.
References
- Drugfuture. (n.d.). This compound.
- Pozo, O. J., et al. (2020). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry.
- Sheir, G., et al. (2018). An Unusual Inversion of Configuration of 3β-Hydroxy to 3α-Hydroxy-5β -Estran-17-Ethylene Ketal. Juniper Publishers.
- Wikipedia. (n.d.). Nandrolone.
- PubChem. (n.d.). Nandrolone.
- PubChem. (n.d.). Nandrolone Decanoate.
- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
- NIST. (n.d.). Androsterone, (E)-, TMS derivative.
- precisionFDA. (n.d.). NANDROLONE.
- NIST. (n.d.). Nandrolone.
- National Institutes of Health. (n.d.). 3β,5α,6β-Trihydroxyandrostan-17-one.
- Balssa, F., et al. (2011). Easy stereoselective synthesis of 5α-estrane-3β,17α-diol, the major metabolite of nandrolone in the horse. Steroids.
- NIST. (n.d.). Dehydroepiandrosterone, (E)-, TMS derivative.
- PubChem. (n.d.). 19-norandrosterone di-TMS.
- Le Bizec, B., et al. (2000). Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry. Journal of Chromatographic Science.
- Lobastova, T. G., et al. (2009). Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation. Steroids.
- NIST. (n.d.). Estran-3-one, 17-hydroxy-, (5α,17β)-.
- Kim, T., et al. (2020). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. Metabolites.
Sources
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. CAS: 10002-93-4 | CymitQuimica [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. Buy Online CAS Number 10002-93-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5α-Estran-3β-ol-17-one
Introduction
5α-Estran-3β-ol-17-one is a steroid molecule belonging to the estrane family. As a derivative of the core estrane steroid nucleus, its physicochemical properties are of significant interest to researchers in medicinal chemistry, endocrinology, and drug development. Understanding these properties is fundamental to elucidating its biological activity, developing analytical methods for its detection and quantification, and designing potential therapeutic applications. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5α-estran-3β-ol-17-one, supported by experimental protocols and data from closely related analogues.
Chemical Structure and Stereochemistry
The structure of 5α-estran-3β-ol-17-one is defined by a tetracyclic steroid nucleus consisting of three cyclohexane rings and one cyclopentane ring. The "5α" designation indicates that the hydrogen atom at the junction of rings A and B is in the alpha configuration (projecting below the plane of the rings), resulting in a trans-fused A/B ring system. This stereochemistry imparts a relatively flat, rigid conformation to the molecule. Key functional groups include a hydroxyl group at the 3β-position and a ketone at the 17-position.
Core Physicochemical Properties
Precise experimental data for 5α-estran-3β-ol-17-one is not extensively available in the public domain. Therefore, some properties are inferred from its close structural analogue, epiandrosterone (5α-androstan-3β-ol-17-one), which shares the same A/B/C/D ring structure and functional groups but possesses an additional methyl group at C-19.
| Property | Value (for Epiandrosterone) | Reference |
| Molecular Formula | C₁₈H₂₈O₂ | N/A |
| Molecular Weight | 276.41 g/mol | N/A |
| Melting Point | 172-174 °C | [1] |
| Boiling Point | Estimated: 372.52 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in Ethanol, DMSO | [1] |
| pKa | Estimated: 15.14 ± 0.60 | [1] |
Note on pKa: The estimated pKa value is for the hydroxyl group.[1] Given its alcoholic nature and the non-acidic, non-basic steroid backbone, 5α-estran-3β-ol-17-one is not expected to ionize under physiological conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
Expected ¹H NMR Features:
-
Methyl Protons: A sharp singlet corresponding to the C-18 methyl group would be expected in the upfield region (around 0.8-1.0 ppm).
-
Hydroxyl-bearing Methine Proton (H-3): A multiplet in the range of 3.5-4.2 ppm, with its multiplicity determined by the coupling with adjacent protons on C-2 and C-4. The axial orientation of the 3β-hydroxyl group would influence the chemical shift and coupling constants of this proton.
-
Steroid Backbone Protons: A complex series of overlapping multiplets in the region of 0.7-2.5 ppm, characteristic of the rigid tetracyclic steroid nucleus.
Expected ¹³C NMR Features:
-
Carbonyl Carbon (C-17): A signal in the downfield region, typically around 220 ppm, is characteristic of a five-membered ring ketone.[4]
-
Hydroxyl-bearing Carbon (C-3): A signal in the range of 65-75 ppm.
-
Methyl Carbon (C-18): An upfield signal around 12-18 ppm.
-
Steroid Backbone Carbons: A series of signals between 20-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[5][6]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroid nucleus.
-
C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ characteristic of the cyclopentanone (C-17 ketone).[5][6]
-
C-O Stretch: An absorption band in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-O bond of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 276.41).
-
Loss of Water: A prominent fragment resulting from the dehydration of the hydroxyl group ([M-18]⁺).
-
Cleavage of the D-ring: Characteristic fragmentation patterns involving the cleavage of the cyclopentanone ring are expected, leading to various fragment ions. The specific fragmentation pathways can be complex for steroids and are often elucidated through studies of related compounds.[7][8][9][10][11]
Synthesis of 5α-Estran-3β-ol-17-one
A plausible synthetic route to 5α-estran-3β-ol-17-one can be envisioned starting from the readily available steroid precursor, estrone. This multi-step synthesis involves the reduction of the aromatic A-ring and the stereoselective reduction of the resulting 3-keto group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5α-estran-3β-ol-17-one from estrone.
Experimental Protocol for Synthesis (Hypothetical)
This protocol is a conceptual outline based on established steroid chemistry principles.[12][13][14]
Step 1: Reduction of Estrone to Estradiol
-
Dissolve estrone in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude estradiol.
Step 2: Birch Reduction of Estradiol
-
Set up a three-necked flask with a dry ice/acetone condenser and an ammonia inlet.
-
Add anhydrous liquid ammonia to the flask.
-
Add small pieces of lithium metal until a persistent blue color is obtained.
-
Add a solution of estradiol in anhydrous tetrahydrofuran (THF) and ethanol dropwise.
-
Stir the reaction mixture until the blue color disappears.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Extract the residue with an organic solvent and work up to obtain the crude diol intermediate.
Step 3: Oxidation to 5α-Estran-3,17-dione
-
Dissolve the crude diol from the previous step in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir for a few hours at room temperature.
-
Quench the excess oxidant with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the product and purify by column chromatography to yield 5α-estran-3,17-dione.
Step 4: Stereoselective Reduction to 5α-Estran-3β-ol-17-one
-
Dissolve 5α-estran-3,17-dione in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a solution of a sterically hindered reducing agent, such as L-Selectride®, dropwise. The bulky nature of this reagent favors equatorial attack on the 3-keto group, leading to the desired 3β-hydroxyl stereochemistry.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 5α-estran-3β-ol-17-one.
Analytical Methodologies
Workflow for Physicochemical Characterization
Caption: A typical workflow for the synthesis and physicochemical characterization of a steroid like 5α-estran-3β-ol-17-one.
Protocol for Solubility Determination
This protocol provides a general method for assessing the solubility of a steroid in various organic solvents.[15][16][17]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).
-
Sample Preparation: Accurately weigh a small amount of 5α-estran-3β-ol-17-one (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to one of the vials.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Incremental Solvent Addition: If the solid has dissolved, add more of the steroid in small, known increments until saturation is reached (i.e., solid remains undissolved after equilibration). If the solid has not dissolved, add more solvent in measured increments until complete dissolution is observed.
-
Quantification: For a more precise determination, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved steroid in the supernatant can be measured using a calibrated analytical technique such as HPLC-UV or LC-MS.
-
Repeat: Repeat the process for each selected solvent.
Conclusion
The physicochemical properties of 5α-estran-3β-ol-17-one are crucial for its handling, analysis, and potential applications in research and development. While specific experimental data for this compound is limited, a comprehensive understanding can be built upon the well-documented properties of its close structural analogues, particularly epiandrosterone. The proposed synthetic and analytical protocols in this guide provide a solid framework for researchers to produce, purify, and characterize 5α-estran-3β-ol-17-one and similar steroid molecules. Further experimental investigation is warranted to definitively establish the physicochemical profile of this specific estrane derivative.
References
- Jones, R. N., & Herling, F. (1956). The Infrared Spectra of Hydroxysteroids below 1350 Cm.-1. Journal of the American Chemical Society, 78(6), 1152–1160. [Link]
- Römer, J., Scheller, D., & Grossmann, G. (2005). 1H and 13C NMR spectral assignment of androstane derivatives. Magnetic Resonance in Chemistry, 43(8), 676–678. [Link]
- Balssa, F., Fischer, M., & Bonnaire, Y. (2014). An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare. Steroids, 86, 1–4. [Link]
- Jung, Y., et al. (2020). Solubility test of sex steroid hormones in solvent medium (Dimethyl sulfoxide (DMSO), acetonitrile (ACN), ethanol (EtOH), methanol (MeOH)).
- Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8790. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for Epiandrosterone (HMDB0000365). HMDB. [Link]
- Lundberg, B. (1979). The solubilisation of some steroids by phosphatidylcholine and phosphatidylcholine-cholesterol vesicles. Chemistry and Physics of Lipids, 24(3), 257–263. [Link]
- Sieminska, L., et al. (1997). Solubility of steroids (in g per liter) in ethanol, ethanol-water solution, and physiological solution measured at room temperature.
- Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach.
- Gool, J. D., et al. (2001). Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en- and 3-keto-5alpha-steroid-17-O-beta glucuronides and 5alpha-steroid-3alpha,17beta-diol 3- and 17-glucuronides. Journal of Mass Spectrometry, 36(9), 998–1012. [Link]
- Djerassi, C., et al. (1964). Mass Spectrometry in Structural and Stereochemical Problems. XXXV. Mass Spectrometric Fragmentation and Hydrogen Transfer Reactions in 16-Keto Steroids. A Novel Synthesis of Side Chain Labeled Cholestanes. Journal of the American Chemical Society, 86(10), 2054–2063. [Link]
- Jones, R. N., & Roberts, G. (1958). The Infrared Spectra of Hydroxysteroids below 1350 Cm.-1. Journal of the American Chemical Society, 80(22), 6121–6124. [Link]
- Furst, A., & Djerassi, C. (1953). A Relationship between the Stereochemical Configuration of 3-Hydroxysteroids and their Infrared Absorption Spectra. Journal of the American Chemical Society, 75(3), 539–543. [Link]
- Cheméo. (n.d.). Chemical Properties of Epiandrosterone (CAS 481-29-8). Cheméo. [Link]
- Wikipedia. (n.d.). Epiandrosterone. Wikipedia. [Link]
- Römer, J., et al. (2005). 1H and13C NMR spectral assignment of androstane derivatives.
- Cantarow, A., et al. (1943). SOLUBILITY OF CERTAIN STEROIDS AND OTHER WATERINSOLUBLE SUBSTANCES IN AQUEOUS SOLUTIONS OF SODIUM DEHYDROCHOLATE. Endocrinology, 32(4), 368–374. [Link]
- Shackleton, C. H. L. (1993). Urinary Steroid Profiling.
- Centers for Disease Control and Prevention. (2023). Panel of Steroid Hormones. CDC. [Link]
- Minaeva, V. A., & Minaev, B. F. (2012). Spectroscopic Methods of Steroid Analysis.
- de Almeida, M. J. B. M., et al. (2021). Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. MDPI. [Link]
- Hawley, J. M., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io. [Link]
- Kirk, D. N. (1993). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2171–2196. [Link]
- Kimura, M., et al. (2022). Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry. PMC. [Link]
- PubChem. (n.d.). Androsterone. PubChem. [Link]
- Andrade, L. C. R., et al. (2011). 3β,5α,6β-Trihydroxyandrostan-17-one.
- Poirier, D., et al. (2023).
- Li, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(7), 1293–1303. [Link]
- Iannone, M., et al. (2019). Steroid determination—Sample preparation.
- NIST. (n.d.). 5α-Androstan-3β-ol-17-one, TMS. NIST Chemistry WebBook. [Link]
- Stoltz, B. M. (n.d.). synthesis of (±)-estrone. Caltech. [Link]
- Caring Sunshine. (n.d.). Ingredient: 5-androsten-3beta-ol-17-one. Caring Sunshine. [Link]
- Khan, S. A., et al. (2023). Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review. Molecules, 28(14), 5398. [Link]
- Pattenden, G., et al. (2004). A total synthesis of estrone based on a novel cascade of radical cyclizations. Proceedings of the National Academy of Sciences, 101(33), 11984–11989. [Link]
- Donova, M. V., et al. (2009).
- Kamal, A., et al. (2007). Synthesis of 3β-Amino-5α-androstan-17-one from Epiandrosterone.
- PubChem. (n.d.). 5-Androsten-3-beta-ol-17-one. PubChem. [Link]
- NIST. (n.d.).
Sources
- 1. Epiandrosterone CAS#: 481-29-8 [m.chemicalbook.com]
- 2. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en- and 3-keto-5alpha-steroid-17-O-beta glucuronides and 5alpha-steroid-3alpha,17beta-diol 3- and 17-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The solubilisation of some steroids by phosphatidylcholine and phosphatidylcholine-cholesterol vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
19-Norepiandrosterone: A Comprehensive Technical Guide to its Discovery, Analysis, and Significance in Anti-Doping Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
PART 1: The Genesis of a Key Biomarker: Discovery and Historical Context
The Synthesis of Nandrolone
The journey of 19-norepiandrosterone begins with its parent compound, nandrolone (19-nortestosterone). First synthesized in 1950, nandrolone was developed as a synthetic anabolic-androgenic steroid (AAS) with the aim of enhancing anabolic (tissue-building) properties while minimizing androgenic (masculinizing) effects.[1] This novel compound, lacking the C19 methyl group of testosterone, quickly found applications in treating various medical conditions such as anemia and osteoporosis, but also garnered attention for its potential performance-enhancing capabilities in sports.[1]
Unraveling the Metabolic Puzzle
Following the introduction of nandrolone, a critical next step for both therapeutic understanding and potential detection was to elucidate its metabolic fate in the human body. Early studies in the late 1950s and 1960s began to map out the biotransformation of this synthetic steroid. It was soon discovered that nandrolone is extensively metabolized before excretion. The primary urinary metabolites were identified as 19-norandrosterone (3α-hydroxy-5α-estran-17-one) and its isomers, including 19-noretiocholanolone and this compound (3β-hydroxy-5α-estran-17-one).[2][3] These metabolites are primarily excreted as glucuronide and sulfate conjugates.[2]
The Dawn of Anti-Doping Analytics
The rise of anabolic steroid use in sports in the mid-20th century created an urgent need for reliable detection methods. The development of gas chromatography-mass spectrometry (GC-MS) in the 1960s and its application to steroid analysis was a revolutionary step.[4] This powerful technique allowed for the separation and unambiguous identification of steroid metabolites in urine with high sensitivity and specificity. By the 1970s and 1980s, GC-MS had become the cornerstone of anti-doping laboratories, enabling the routine detection of 19-norandrosterone and its isomers, thus providing concrete evidence of nandrolone administration.[5][6]
The Endogenous Question
For a long time, the presence of 19-norandrosterone in urine was considered irrefutable proof of exogenous nandrolone use. However, with advancements in analytical sensitivity, trace amounts of 19-norandrosterone were detected in the urine of individuals who had not administered nandrolone.[7] This led to the discovery that 19-norandrosterone can be produced endogenously, particularly during pregnancy and also in minute quantities in both males and females under certain physiological conditions.[4][7] This finding had significant implications for anti-doping control, necessitating the establishment of a urinary threshold to differentiate between endogenous levels and those resulting from doping.[8]
PART 2: Biochemical Landscape: Metabolism of Nandrolone
The Metabolic Cascade
Once in the body, nandrolone undergoes a series of enzymatic transformations primarily in the liver. The metabolic pathway leading to the formation of this compound involves several key steps. The initial and crucial step is the reduction of the double bond in the A-ring of the steroid nucleus by the enzyme 5α-reductase, which converts nandrolone to 5α-dihydronandrolone. Subsequently, hydroxysteroid dehydrogenases (HSDs) act on the 3-keto group. Specifically, 3β-hydroxysteroid dehydrogenase (3β-HSD) reduces the 3-keto group to a 3β-hydroxyl group, yielding this compound. Concurrently, 3α-hydroxysteroid dehydrogenase (3α-HSD) can act on 5α-dihydronandrolone to produce the more abundant metabolite, 19-norandrosterone.
Conjugation and Excretion
To facilitate their elimination from the body, these steroid metabolites are rendered more water-soluble through a process called conjugation. 19-Norandrosterone is predominantly conjugated with glucuronic acid to form 19-norandrosterone glucuronide. In contrast, this compound is almost exclusively conjugated with sulfate to form this compound sulfate.[2][9] These conjugated metabolites are then excreted in the urine.
Stereochemistry and its Importance
The stereochemistry of the hydroxyl group at the C3 position is critical for distinguishing between the different metabolites. In 19-norandrosterone, the hydroxyl group is in the alpha (α) position, while in this compound, it is in the beta (β) position. This seemingly minor difference has significant implications for their analytical detection and separation, as well as their conjugation pathways.
Signaling Pathway Diagram
Caption: Metabolic pathway of nandrolone to its major urinary metabolites.
PART 3: The Analytical Cornerstone: Detection and Quantification
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS became the definitive method for steroid analysis due to its high chromatographic resolution, which is essential for separating structurally similar steroid isomers, and the detailed mass spectra it produces, allowing for confident identification. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be compared to library spectra for unambiguous confirmation.
A typical GC-MS protocol for the analysis of this compound and other nandrolone metabolites in urine involves several critical steps:
-
Sample Preparation:
-
Hydrolysis: A urine sample (typically 2-5 mL) is first subjected to enzymatic hydrolysis using β-glucuronidase from E. coli to cleave the glucuronide conjugates and release the free steroids. This step is crucial as the majority of metabolites are excreted in this conjugated form.[10]
-
Extraction: The hydrolyzed sample is then extracted using liquid-liquid extraction (LLE) with an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge. This step isolates the steroids from the aqueous urine matrix and concentrates them.
-
Derivatization: To increase their volatility and thermal stability for gas chromatography, the extracted steroids are derivatized. A common and effective method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide and ethanethiol. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers. The choice of this derivatization agent is based on its efficiency in reacting with hydroxyl groups on the steroid nucleus, leading to stable derivatives with excellent chromatographic properties.
-
-
Instrumental Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). A temperature gradient is used to separate the different steroid derivatives based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated compounds eluting from the GC column are introduced into the mass spectrometer. In the electron ionization source, the molecules are fragmented. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio. For targeted analysis, selected ion monitoring (SIM) is often employed, where only specific, characteristic ions for the target analytes are monitored, significantly increasing the sensitivity and selectivity of the analysis.[5]
-
Caption: A typical workflow for the GC-MS analysis of this compound.
The Modern Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
In recent years, LC-MS/MS has emerged as a powerful alternative and, in many cases, a preferred method for steroid analysis. Its main advantages include:
-
Simplified Sample Preparation: LC-MS/MS can often analyze conjugated metabolites directly, potentially eliminating the need for hydrolysis and derivatization.[11][12] This reduces sample preparation time and potential sources of error.
-
High Specificity: The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) provides exceptional specificity, as it monitors a specific fragmentation of a specific precursor ion.
-
High Sensitivity: Modern LC-MS/MS instruments can achieve very low limits of detection, often in the picogram per milliliter range.[12]
A validated LC-MS/MS method for the direct quantification of this compound sulfate might involve the following:
-
Sample Preparation:
-
Extraction: A urine sample is typically diluted with a buffer and an internal standard (e.g., a deuterated analog of the analyte) is added. The sample is then subjected to solid-phase extraction, often using a mixed-mode anion exchange cartridge to specifically retain the sulfated steroids. The analytes are then eluted with a suitable solvent.
-
-
Instrumental Analysis:
-
Liquid Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Tandem Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode for sulfated steroids. In the tandem mass spectrometer, the precursor ion for this compound sulfate is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This highly specific detection allows for accurate quantification even in complex biological matrices.
-
Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.
Ensuring Analytical Integrity: Reference Materials
The accuracy and reliability of any quantitative analysis depend on the availability of high-purity certified reference materials (CRMs). The synthesis of this compound and its conjugated forms for use as reference standards is a critical aspect of anti-doping quality control.[13][14] These CRMs are used to calibrate instruments, validate methods, and as quality control samples to ensure the accuracy of results across different laboratories.[14]
PART 4: Physiological Implications and Mechanism of Action
The Anabolic and Androgenic Effects of Nandrolone
Nandrolone exerts its physiological effects by binding to and activating androgen receptors (AR) in various tissues, including skeletal muscle. This interaction triggers a cascade of cellular events that lead to an increase in protein synthesis and a decrease in protein catabolism, resulting in muscle hypertrophy (growth). Nandrolone is considered to have a favorable anabolic-to-androgenic ratio compared to testosterone. This is partly because in tissues with high 5α-reductase activity (like the prostate and skin), nandrolone is converted to a much weaker androgen receptor agonist, whereas testosterone is converted to the more potent dihydrotestosterone (DHT).
The Role of this compound as a Biomarker
This compound itself has very weak, if any, androgenic or anabolic activity. Its profound significance in this context is not due to its physiological effects but rather its role as a definitive urinary biomarker of exogenous nandrolone administration. Because it is a direct metabolite, its presence in urine above established thresholds provides unequivocal evidence of nandrolone use.
PART 5: The Regulatory Framework: this compound in Anti-Doping Control
The World Anti-Doping Agency (WADA) and the Prohibited List
The World Anti-Doping Agency (WADA) maintains the Prohibited List, which is the international standard for substances and methods that are banned in sport. Nandrolone and its metabolites, including 19-norandrosterone and this compound, are classified as S1. Anabolic Agents and are prohibited at all times, both in- and out-of-competition.[15]
The 2 ng/mL Threshold: A Historical Perspective
The discovery of endogenous 19-norandrosterone production necessitated a shift from a zero-tolerance policy to a threshold-based system. In 1998, a urinary threshold of 2 ng/mL for 19-norandrosterone was introduced for male athletes.[4] This value was based on extensive studies of urinary steroid profiles in large populations of elite athletes, which showed that endogenous concentrations of 19-norandrosterone in males were consistently well below this level.[7] For female athletes, an initial threshold of 5 ng/mL was established, which was later lowered to 2 ng/mL in 2004 to be in line with the male threshold, following studies on 19-norandrosterone excretion in women.[16] This threshold is designed to minimize the risk of false-positive tests due to natural physiological production while maintaining a high level of sensitivity for detecting doping.
Harmonization of Analysis and Reporting
WADA publishes technical documents to ensure that the analysis and reporting of 19-norsteroids are harmonized across all accredited laboratories worldwide.[10][17][18] These documents provide specific instructions on analytical methods, including criteria for identification, quantification, and confirmation procedures, such as the use of isotope ratio mass spectrometry (IRMS) to distinguish between endogenous and exogenous sources in cases where the concentration is close to the threshold.[10][17]
Current and Future Challenges
The detection of this compound and its isomers remains a key focus of anti-doping research. Current challenges include the potential for in-situ formation of 19-norandrosterone in urine samples due to microbial contamination and the need for ever-more sensitive methods to detect low-dose doping regimens.[19] Ongoing research aims to further refine analytical methods and explore new biomarkers to ensure the integrity of sport.
WADA Threshold Table
| Substance | Threshold |
| 19-Norandrosterone | 2.5 ng/mL (as of the 2023 Prohibited List) |
Note: The threshold is for 19-norandrosterone, the major metabolite. The presence of this compound would be considered as part of the overall steroid profile.
PART 6: Conclusion: The Enduring Significance of this compound
From its origins as an unknown product of nandrolone metabolism to its current status as a critical biomarker in the global anti-doping system, this compound exemplifies the intricate interplay between pharmacology, biochemistry, and analytical chemistry. For researchers, scientists, and drug development professionals, a deep understanding of its history, metabolic pathways, and the sophisticated methods used for its detection is essential. It not only provides a window into the science of steroid metabolism but also underscores the continuous scientific innovation required to ensure fair play in sports. The story of this compound is a testament to the enduring challenge of detecting substance misuse and the scientific rigor required to meet that challenge.
PART 7: References
-
WADA Technical Document - TD2021NA. (2021). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]
-
WADA Technical Document - TD2014NA. (2014). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]
-
Le Bizec, B., et al. (1999). Evidence for the presence of endogenous 19-norandrosterone in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 157-172. [Link]
-
WADA Technical Document - TD2004NA. (2004). Nandrolone Technical Document. [Link]
-
Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i25–i29. [Link]
-
WADA Technical Document - TD2016NA. (2016). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]
-
Rocca, F., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Applied Sciences, 14(3), 1145. [Link]
-
Hebestreit, M., et al. (2006). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. The Analyst, 131(9), 1021-1026. [Link]
-
Scendoni, R., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. ResearchGate. [Link]
-
WADA Technical Document - TD2019NA. (2019). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]
-
Guay, C., et al. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. WADA. [Link]
-
Pozo, O. J., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Journal of Mass Spectrometry, 42(6), 747-756. [Link]
-
Botrè, F., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Steroid Biochemistry and Molecular Biology, 124(1-2), 1-6. [Link]
-
Sports Illustrated. (2008). A timeline of performance-enhancing drugs in sports. [Link]
-
Björkhem, I., & Lantto, O. (1979). Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. Journal of Steroid Biochemistry, 10(2), 223-226. [Link]
-
WADA. (2011). Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone. [Link]
-
Obach, R. S. (2009). Analytical tools and approaches for metabolite identification in early drug discovery. Current Opinion in Drug Discovery & Development, 12(1), 37-47. [Link]
-
Karger Publishers. (2018). Brief History of Anti-Doping. [Link]
-
Diva-portal.org. (2012). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. [Link]
-
WADA Technical Document - TD2021NA. (2020). Harmonization of analysis and reporting of 19-norsteroids related to nandrolone. [Link]
-
Wikipedia. Doping in sport. [Link]
-
WADA. (2010). Origin production of 19-norandrosterone in human urine samples and doping analysis. [Link]
-
ResearchGate. (2017). Evolution of analytical techniques used for steroid detection. [Link]
-
ResearchGate. (2009). Doping in sport—1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. [Link]
-
Archive ouverte UNIGE. (2023). Straightforward quantification of endogenous steroids with liquid chromatography–tandem mass spectrometry. [Link]
-
Walker, C. J., et al. (2009). Doping in sport--1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. Steroids, 74(3), 329-335. [Link]
-
IJIR. (2023). Historical Development of Anti-Doping Agency. [Link]
-
ResearchGate. (2012). ELISA and LC-MS/MS Method for Detecting 19-Nortestosterone Residue in Animal Tissues. [Link]
-
WADA. (2001). Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors. [Link]
-
Matilda. (2021). A tandem liquid chromatography and tandem mass spectrometry (LC/LC-MS/MS) technique to separate and quantify steroid isomers 11β-methyl-19-nortestosterone and testosterone. [Link]
-
Semantic Scholar. (2018). Current LC–MS methods and procedures applied to the identification of new steroid metabolites. [Link]
-
WADA. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. [Link]
-
Wikipedia. 19-Norandrosterone. [Link]
-
ResearchGate. (2003). Structures of the metabolites of nandrolone: (a) 19-norandrosterone... [Link]
-
WADA. (2015). Addition of 19-Norandrosterone in a new certified reference material for human urinary steroids. [Link]
-
Prete, A., et al. (2021). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. The Journal of the Endocrine Society, 5(5), bvab037. [Link]
-
Makin, H. L. J., & Gower, D. B. (Eds.). (2010). Steroid analysis. Springer Science & Business Media.
-
Dehennin, L. (2006). Significance of 19-norandrosterone in athletes' urine samples. British journal of sports medicine, 40(Suppl 1), i25. [Link]
-
Wijnand, H. P., et al. (1985). Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers. Acta endocrinologica. Supplementum, 271, 19-30. [Link]
-
ResearchGate. (2002). Anabolic and andogenic activity of 19-norandrostenedione after oral and subcutaneous administration-Analysis of side effects and metabolism. [Link]
Sources
- 1. Steroid Analysis - Google Books [books.google.co.uk]
- 2. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for the presence of endogenous 19-norandrosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]
- 12. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. wada-ama.org [wada-ama.org]
- 15. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 16. Doping in sport--1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wada-ama.org [wada-ama.org]
- 18. wada-ama.org [wada-ama.org]
- 19. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
An In-Depth Technical Guide to the Biological Role of 19-Norsteroid Metabolites in Steroid Metabolism
Introduction
Within the intricate landscape of steroid biochemistry, the 19-norsteroids represent a significant class of molecules characterized by the absence of a methyl group at the C-19 position of the steroid nucleus. This structural modification distinguishes them from endogenous androgens like testosterone. The most prominent members of this family are metabolites of the synthetic anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormones.[1][2] This guide focuses on the pivotal roles of its primary urinary metabolites: 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and 19-norepiandrosterone (19-NEA).
While these compounds are widely recognized as definitive biomarkers for the administration of exogenous nandrolone in anti-doping science, their biological narrative is complicated by their dual nature.[3] Traces of 19-norandrosterone can be produced endogenously in the human body under specific physiological conditions, creating a complex analytical challenge.[4][5][6] This guide provides a comprehensive technical overview for researchers, clinicians, and drug development professionals, delving into the metabolic pathways, analytical detection methodologies, and regulatory significance of these critical steroid metabolites.
Section 1: Biosynthesis and Metabolic Pathways
The presence of this compound and its isomers in biological fluids can be attributed to two distinct origins: the metabolism of exogenously administered synthetic steroids or as a minor byproduct of endogenous steroidogenesis.
Exogenous Pathway: Metabolism of Nandrolone and its Precursors
The primary source of urinary 19-norsteroid metabolites is the administration of nandrolone or its prohormones, such as 19-norandrostenedione and 19-norandrostenediol.[2][7] Following administration, these compounds undergo extensive hepatic metabolism. Nandrolone is reduced by the enzyme 5α-reductase to form 5α-dihydronandrolone, which is then further metabolized to the principal and most abundant urinary metabolite, 19-norandrosterone (3α-hydroxy-5α-estran-17-one).[4] Other significant metabolites include 19-noretiocholanolone (the 5β-isomer) and this compound (the 3β-isomer).[2][8] These metabolites are subsequently conjugated with glucuronic acid or sulfate to increase their water solubility for renal excretion.[2][9]
Caption: Metabolic pathway of exogenous nandrolone.
Endogenous Pathway: A Byproduct of Aromatization
A compelling body of evidence indicates that 19-norandrosterone can be synthesized endogenously, albeit in minute quantities. The leading hypothesis posits that 19-norsteroids are formed as byproducts during the aromatization of androgens to estrogens, a reaction catalyzed by the aromatase (CYP19A1) enzyme complex.[5][10] This process, which involves the oxidative removal of the C-19 methyl group from androgens like testosterone to form estradiol, can occasionally yield 19-norandrogen intermediates.[1][6][11]
This endogenous production is not constant and appears to be upregulated during periods of high estrogen synthesis, such as during pregnancy and the ovulatory phase of the menstrual cycle.[2][5] Studies have shown a strong correlation between high plasma 17β-estradiol levels and the presence of urinary 19-norandrosterone.[5]
Caption: Endogenous 19-norsteroid formation via aromatization.
Section 2: The Role of 19-Norandrosterone as a Biomarker
Given its dual origin, the interpretation of 19-norandrosterone in urine is a critical task in clinical and forensic toxicology, most notably in sports anti-doping programs.
Application in Anti-Doping Science
19-Norandrosterone is the primary urinary metabolite used as a determinant for the illicit use of nandrolone and related substances.[2][3] The World Anti-Doping Agency (WADA) has established a urinary threshold for 19-NA. A concentration exceeding this level constitutes an Adverse Analytical Finding (AAF), pending further investigation to rule out physiological or other confounding causes.[1][12]
Confounding Factors in Interpretation
The accurate interpretation of 19-NA levels requires careful consideration of several factors that can lead to its presence in urine independent of direct AAS administration.
| Factor | Description | Causality & Mechanism | References |
| Nutritional Supplements | Over-the-counter supplements may be contaminated with undisclosed 19-norsteroid prohormones. | Ingestion of prohormones like 19-norandrostenedione leads to their metabolism into 19-NA, mimicking a positive doping test. | [2][3][13] |
| Meat Consumption | Consumption of edible parts, particularly offal, from non-castrated male pigs (boars). | Boars naturally produce 19-nortestosterone, which, when consumed, is metabolized and excreted as 19-NA in humans. | [2][4][14] |
| Physiological State | Pregnancy and specific phases of the menstrual cycle. | Increased aromatase activity during these periods can elevate endogenous 19-NA production to detectable levels. | [2][5] |
| Pharmaceuticals | Use of certain progestin-based contraceptives, such as norethisterone. | Norethisterone is a 19-norsteroid derivative, and its metabolism can produce low levels of 19-NA as a minor metabolite. | [2][15] |
| In Situ Formation | Microbial contamination and degradation of endogenous steroids within the urine sample. | Certain microorganisms present in improperly stored urine can demethylate abundant steroids like androsterone, converting them to 19-NA. | [2][12][16] |
Distinguishing Endogenous from Exogenous Sources
To address these complexities, anti-doping laboratories employ sophisticated techniques to definitively determine the origin of detected 19-NA.
-
Conjugation Profiling: A key differentiator lies in the phase II metabolic profile. Following exogenous administration, 19-NA is excreted almost entirely (>99%) as a glucuronide conjugate.[17] In contrast, endogenously produced 19-NA is excreted as a mix of both glucuronide and sulfate conjugates, with the sulfate portion being significant (often >30%).[14][17][18] Therefore, the detection of 19-norandrosterone sulfate can be a strong indicator of endogenous production.
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS): This is the gold-standard confirmatory method.[2] It measures the carbon-13 to carbon-12 ratio (δ¹³C value) of the urinary 19-NA. Synthetic steroids are derived from plant sources (like soy or yam), which have a different δ¹³C signature than the body's endogenous cholesterol precursor pool. By comparing the δ¹³C value of 19-NA to that of endogenous reference compounds (ERCs) in the same urine sample, its origin can be unequivocally determined.[19][20]
Section 3: Analytical Methodologies for Detection and Quantification
The robust and sensitive detection of 19-norsteroid metabolites is paramount. The analytical workflow involves meticulous sample preparation followed by advanced chromatographic and mass spectrometric analysis.
Sample Preparation Workflow
The goal of sample preparation is to isolate and concentrate the target analytes from the complex urine matrix while removing interferences.
Caption: Standard workflow for GC-MS analysis of 19-NA.
Protocol: Standard Urine Sample Preparation for GC-MS Analysis
-
Internal Standard Addition: Add a deuterated or ¹³C-labeled internal standard (e.g., d₄-19-norandrosterone) to a known volume of urine (typically 5-10 mL) to control for procedural losses.
-
pH Adjustment & Hydrolysis: Adjust the urine pH to ~7.0 with a phosphate buffer. Add β-glucuronidase enzyme (from E. coli) to hydrolyze the glucuronide conjugates, liberating the free steroids. Incubate at approximately 55°C for 1-3 hours.[19]
-
Solid-Phase Extraction (SPE): Pass the hydrolyzed sample through an SPE cartridge (e.g., C18 or mixed-mode) to retain the steroids. Wash the cartridge to remove polar interferences and then elute the analytes with an organic solvent like methanol or ethyl acetate.
-
Liquid-Liquid Extraction (LLE): Further purify the eluate by performing an LLE. For example, extract with n-pentane or tert-butyl methyl ether at an alkaline pH.[19]
-
Evaporation & Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., MSTFA/TMIS) and heat to form trimethylsilyl (TMS) ethers. This step increases the thermal stability and volatility of the steroids for gas chromatography.[2][3]
-
Final Preparation: Evaporate the derivatization agent and reconstitute the sample in a suitable solvent (e.g., cyclohexane) for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for routine screening and quantification of 19-NA.[2][21] The derivatized sample is injected into the GC, where analytes are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[21][22]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a significant advantage by enabling the direct analysis of conjugated metabolites (sulfates and glucuronides) without the need for hydrolysis and derivatization.[22] This simplifies sample preparation, reduces the risk of analyte degradation, and allows for the specific quantification of different conjugate forms, which is crucial for distinguishing endogenous from exogenous sources.[23]
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS)
For confirmatory analysis, GC/C/IRMS is employed. The sample preparation for IRMS is more rigorous and often includes an additional High-Performance Liquid Chromatography (HPLC) purification step to ensure the analyte is completely isolated from any co-eluting, interfering compounds that could alter the measured isotope ratio.[19][20][24] After separation on the GC, the analyte is combusted at high temperature into CO₂ gas, which is then introduced into the isotope ratio mass spectrometer to precisely measure the ¹³C/¹²C ratio.[2]
Section 4: Physiological Role and Pharmacological Implications
The biological activity of interest primarily resides with the parent compounds, not the excreted metabolites. Nandrolone is a potent anabolic-androgenic steroid with strong anabolic (muscle-building) and moderate androgenic properties.[2][8] Its prohormone, 19-norandrostenedione, has been shown to bind with high selectivity to the androgen receptor and exhibits properties of a Selective Androgen Receptor Modulator (SARM), stimulating muscle growth with significantly less impact on androgenic tissues like the prostate in animal models.[25][26] This tissue selectivity is a key area of interest for drug development professionals seeking to design therapies that maximize anabolic benefits (e.g., for treating cachexia or osteoporosis) while minimizing androgenic side effects.[2][26] The metabolites—19-norandrosterone, 19-noretiocholanolone, and this compound—are thus best understood as the metabolic footprints of these biologically active parent molecules.
Conclusion
This compound and its isomers, particularly 19-norandrosterone, occupy a unique position in steroid metabolism. They are the definitive metabolic end-products of exogenous nandrolone administration, making them indispensable biomarkers in the fight against doping in sport. Simultaneously, their potential for endogenous production as a byproduct of estrogen synthesis presents a fascinating biochemical puzzle and a significant analytical challenge. A thorough understanding of their dual origin, metabolic pathways, and the advanced analytical techniques required for their differentiation is essential for researchers, scientists, and drug development professionals. This knowledge is not only critical for maintaining the integrity of anti-doping programs but also informs the development of novel therapeutics with selective anabolic actions.
References
- Title: 19-Norandrosterone - Wikipedia Source: Wikipedia URL:[Link]
- Title: Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen Source: PubMed URL:[Link]
- Title: Nandrolone - Wikipedia Source: Wikipedia URL:[Link]
- Title: Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids Source: PubMed URL:[Link]
- Title: Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Liter
- Title: Urinary Nandrolone Metabolite Detection after Ingestion of a Nandrolone Precursor Source: Informed Sport URL:[Link]
- Title: Urinary nandrolone metabolites of endogenous origin in man: a confirmation by output regulation under human chorionic gonadotropin stimul
- Title: Significance of 19‐norandrosterone in athletes' urine samples Source: PMC - NIH URL:[Link]
- Title: Structures of the metabolites of nandrolone: (a) 19-norandrosterone...
- Title: Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone Source: WADA URL:[Link]
- Title: Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine After Consumption of a Nutritional Supplement and Norsteroids Source: ResearchG
- Title: Concentrations of Nandrolone metabolites in urine after the therapeutic administration of an ophthalmic solution Source: researchg
- Title: Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors Source: WADA URL:[Link]
- Title: Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin Source: ResearchG
- Title: Origin production of 19-norandrosterone in human urine samples and doping analysis Source: WADA URL:[Link]
- Title: Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry Source: PubMed URL:[Link]
- Title: Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry Source: PubMed URL:[Link]
- Title: Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone Source: PubMed URL:[Link]
- Title: Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS Source: Diva-portal.org URL:[Link]
- Title: Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry Source: PubMed URL:[Link]
- Title: A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification Source: ResearchG
- Title: Significance of 19-norandrosterone in athletes' urine samples Source: ResearchG
- Title: WADA Technical Document – TD2021NA Source: WADA URL:[Link]
- Title: Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing Source: PubMed URL:[Link]
- Title: Effects of Certain 19-nor Steroids Upon Reproductive Processes Source: PubMed URL:[Link]
- Title: 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL:[Link]
- Title: KEGG PATHWAY: hsa00140 - Steroid hormone biosynthesis Source: KEGG URL:[Link]
- Title: Classic and backdoor pathways of androgen biosynthesis in human sexual development Source: PMC - NIH URL:[Link]
- Title: The steroid hormone biosynthesis pathway as a target for endocrine-disrupting chemicals Source: PubMed URL:[Link]
- Title: The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM)
- Title: Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley R
- Title: Doping in sport-1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone Source: Journal of Mass Spectrometry URL:[Link]
- Title: The Roles of Androgens in Humans: Biology, Metabolic Regul
Sources
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 5. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary nandrolone metabolites of endogenous origin in man: a confirmation by output regulation under human chorionic gonadotropin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sport.wetestyoutrust.com [sport.wetestyoutrust.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. KEGG PATHWAY: hsa00140 [genome.jp]
- 12. wada-ama.org [wada-ama.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
- 17. researchgate.net [researchgate.net]
- 18. Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
- 25. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous production of 19-Norepiandrosterone in humans.
An In-depth Technical Guide to the Endogenous Production of 19-Norandrosterone in Humans
Abstract
19-Norandrosterone (19-NA), the principal urinary metabolite of the anabolic steroid nandrolone, has long been a focal point in clinical chemistry and anti-doping science. While its presence is a key indicator of exogenous nandrolone administration, the human body's capacity for endogenous production of 19-NA presents a significant analytical and interpretive challenge. This technical guide provides a comprehensive exploration of the endogenous biosynthesis of 19-norandrosterone. We will dissect the proposed metabolic pathways, examine the physiological and pathological factors influencing its production, and detail the state-of-the-art analytical workflows required for its accurate quantification and origin verification. This document is intended for researchers, clinical scientists, and drug development professionals seeking a deep, mechanistic understanding of this complex steroid metabolite.
Introduction: The Dichotomy of 19-Norandrosterone
19-Norandrosterone (3α-hydroxy-5α-estran-17-one) is a C18 steroid and a metabolite of 19-nortestosterone (nandrolone).[1] Its detection in urine is the cornerstone of testing for the abuse of nandrolone and its prohormones, such as 19-norandrostenedione.[2][3] Consequently, anti-doping authorities have established urinary thresholds for 19-NA; for instance, the World Anti-Doping Agency (WADA) has set a threshold of 2 ng/mL for both male and female athletes.[4][5]
However, extensive research has unambiguously demonstrated that traces of 19-NA can be naturally present in human urine, independent of any exogenous intake.[1][6] This endogenous production, while typically resulting in very low concentrations, can be influenced by several factors, creating potential ambiguity in test results that fall near the established threshold. Understanding the mechanisms and modulators of this natural production is therefore critical for the accurate interpretation of analytical findings and for distinguishing physiological presence from illicit use. This guide will synthesize the current scientific understanding of this phenomenon.
Note on Nomenclature: The primary endogenous and nandrolone-derived metabolite discussed is 19-norandrosterone (19-NA). Its epimer, 19-norepiandrosterone, is a much less abundant metabolite.[3] This guide will focus on the predominantly studied 19-norandrosterone.
Biosynthesis: An Alternative Metabolic Route
The leading hypothesis posits that endogenous 19-norsteroids are not products of a dedicated biosynthetic pathway but rather by-products of estrogen synthesis.[3][7] The central enzyme in this process is aromatase (CYP19A1), a cytochrome P450 enzyme responsible for converting androgens into estrogens through the demethylation of the C19 carbon.[8]
It is proposed that during the multi-step aromatization of androgens like testosterone, a small fraction of the intermediate metabolites may be released from the enzyme's active site before the reaction is complete. This could result in the formation of 19-nortestosterone, which is subsequently metabolized to 19-norandrosterone via the action of 5α-reductase and other hydroxysteroid dehydrogenases.[1][3] The synthesis of 19-nortestosterone has been identified in the human ovary and follicular fluid, lending strong support to this hypothesis.[3][5]
A secondary, though less common, pathway for the appearance of 19-NA in urine is the in-situ 19-demethylation of other abundant endogenous steroids, such as androsterone.[3][9][10] This conversion is not considered a standard physiological process and may be mediated by microbial contamination within certain urine samples, highlighting the importance of sample integrity.[9][11]
Figure 1: Proposed biosynthetic pathway for endogenous 19-Norandrosterone.
Physiological and External Factors Influencing 19-NA Levels
The concentration of endogenously produced 19-NA is not static. It fluctuates based on specific physiological states and can be influenced by external factors. Accurately interpreting a urinary 19-NA value requires consideration of these variables.[12]
Pregnancy
Pregnancy is the most significant physiological state associated with elevated endogenous 19-NA.[13] The high levels of estrogen production by the placenta lead to a corresponding increase in the formation of 19-norsteroid by-products.[3][7] Urinary concentrations can rise substantially as the pregnancy progresses.[14]
Menstrual Cycle
In non-pregnant women, 19-NA levels can fluctuate throughout the menstrual cycle.[1] Concentrations are typically low at the beginning of the follicular phase and the end of the luteal phase, with a peak observed mid-cycle that correlates with the surge in luteinizing hormone (LH) and 17β-estradiol.[3][5]
Exercise
The role of physical exertion on 19-NA levels has been a subject of debate. While some early studies suggested that prolonged, intense exercise could increase 19-NA concentrations[1][6], subsequent and more rigorous investigations have failed to replicate this finding.[4][15] The current scientific consensus is that exercise is not a significant factor in the urinary excretion of 19-NA.[3][4]
Exogenous Interferences
Several external factors can lead to the presence of 19-NA in urine, confounding the distinction from endogenous production or illicit use.
-
Dietary Intake: Consumption of edible parts of non-castrated male pigs (boar), which naturally contain 19-nortestosterone, has been shown to result in the urinary excretion of 19-NA.[1][4][16]
-
Nutritional Supplements: A significant number of positive doping tests have been linked to the consumption of nutritional supplements contaminated with 19-norsteroid prohormones that are not listed on the label.[16][17]
-
Pharmaceuticals: The use of certain oral contraceptives containing the progestogen norethisterone can lead to the excretion of 19-NA as a minor metabolite.[13][18][19]
| Condition | Typical Urinary 19-NA Concentration (ng/mL) | Reference(s) |
| Baseline (Male & Non-pregnant Female) | < 0.60 ng/mL (often < 0.1 ng/mL) | [5][6] |
| Menstrual Cycle (Mid-cycle Peak) | Up to 0.8 ng/mL | [3][5] |
| Pregnancy (Second/Third Trimester) | Can increase significantly, with values up to 16 ng/mL reported. | [3][14] |
| Norethisterone Contraceptive Use | Typically low, but can exceed 2 ng/mL (e.g., one case at 4.1 ng/mL). | [18][19] |
Table 1: Summary of urinary 19-Norandrosterone concentrations under various physiological conditions.
Analytical Methodologies: A Self-Validating Workflow
The low concentrations of endogenous 19-NA and the critical need to differentiate its origin demand a highly sensitive, specific, and self-validating analytical approach. The workflow typically involves initial screening and quantification, followed by a definitive confirmation of origin for ambiguous samples.
Figure 2: Standard analytical workflow for 19-Norandrosterone testing.
Sample Preparation
A robust sample preparation protocol is foundational to reliable analysis.
-
Enzymatic Hydrolysis: 19-NA is primarily excreted in urine as a glucuronide or sulfate conjugate.[2][3][20] To enable extraction and analysis, these conjugates must be cleaved. This is typically achieved by incubating the urine sample with β-glucuronidase from E. coli.[17] The choice of enzyme and incubation conditions (pH, temperature, time) is critical for ensuring complete hydrolysis without degrading the target analyte.
-
Extraction and Cleanup: Following hydrolysis, the free steroids are isolated from the complex urine matrix. Solid-Phase Extraction (SPE) is a common and efficient method, using cartridges that selectively retain the analytes of interest while allowing interfering compounds to be washed away.[3] Liquid-Liquid Extraction (LLE) is an alternative method.
-
Derivatization: For analysis by Gas Chromatography (GC), the steroid molecules must be made more volatile and thermally stable. This is accomplished through derivatization, most commonly by converting hydroxyl groups into trimethylsilyl (TMS) ethers using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[3]
Screening and Quantification: GC-MS/MS and LC-MS/MS
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for the sensitive detection and accurate quantification of 19-NA.[2][21]
-
Principle of Operation: The derivatized extract is injected into the chromatograph, which separates the different compounds. The separated compounds then enter the mass spectrometer, where they are ionized. In tandem MS, a specific precursor ion for derivatized 19-NA is selected, fragmented, and one or more characteristic product ions are monitored. This high degree of specificity (monitoring a specific transition at a specific retention time) minimizes the risk of false positives.
-
Validation: The method must be fully validated to establish its limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. For 19-NA, methods are typically required to have an LOQ of 1 ng/mL or lower to be effective for anti-doping purposes.[3] LC-MS/MS methods for direct detection of 19-NA sulfate have achieved LODs as low as 40 pg/mL.[21]
Confirmation of Origin: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
For samples where the 19-NA concentration exceeds the threshold, determining the origin of the steroid is paramount. GC-C-IRMS is the definitive technique for this purpose.[10][22]
-
Causality and Principle: This method's power lies in the natural difference in carbon isotope ratios (¹³C/¹²C) between endogenous human steroids and synthetic steroids. Most synthetic steroids, including nandrolone, are manufactured from plant-based precursors (e.g., soy), which are C3 plants.[10] Humans consume a mixed diet of C3 and C4 plants, resulting in their endogenous steroids having a different, typically less negative, ¹³C/¹²C ratio. GC-C-IRMS measures this ratio with high precision.
-
Self-Validating Protocol:
-
The purified urine extract is analyzed by GC-C-IRMS.
-
The ¹³C/¹²C ratio (expressed as a δ¹³C value in per mil, ‰) of the 19-NA peak is measured.
-
Crucially, the δ¹³C value of an Endogenous Reference Compound (ERC), such as androsterone or pregnanediol, is measured from the same sample injection.[10][23]
-
Interpretation: If the δ¹³C value of 19-NA is significantly different from that of the ERC, it provides conclusive evidence of an exogenous origin. If the values are consistent, it supports an endogenous origin. This internal referencing system makes the protocol inherently self-validating.
-
Conclusion and Future Directions
The endogenous production of 19-norandrosterone is a well-established, albeit low-level, physiological phenomenon. It is primarily understood as a metabolic offshoot of the aromatization pathway for estrogen synthesis. While baseline levels in males and non-pregnant females are typically well below anti-doping thresholds, physiological states such as pregnancy can lead to significantly elevated concentrations. The analytical challenge is not merely one of detection, but of definitive origin attribution.
For researchers and drug development professionals, this complexity underscores the importance of a multi-faceted analytical approach. A workflow combining high-sensitivity quantification by GC-MS/MS or LC-MS/MS with the unequivocal origin confirmation by GC-C-IRMS represents the current gold standard. Future research should continue to explore the precise enzymatic kinetics of the aromatase side-reaction and investigate other potential, minor pathways of endogenous 19-norsteroid formation. A deeper understanding of these mechanisms will further refine our ability to interpret the presence of this critical biomarker in human health and disease.
References
- Wikipedia. 19-Norandrosterone. [Link]
- Mareck, U., et al. 19-Norandrosterone in Pregnant Women. Institute of Biochemistry, German Sport University Cologne, Germany. [Link]
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40 Suppl 1(Suppl 1), i25–i29. [Link]
- Ayotte, C., et al. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. WADA. [Link]
- Kiousi, P., et al. Investigation of the Metabolic Fate of Nandrolone's Prohormone 19-Nor-DHEA. WADA. [Link]
- Schultze, G., et al. (2005). Determination of Urinary Norandrosterone Excretion in Females During One Menstrual Cycle by Gas chromatography/mass Spectrometry. Journal of Mass Spectrometry, 40(5), 657-664. [Link]
- Andersson, A., et al. (2020). The appearance of urinary 19-norandrosterone during pregnancy. Drug Testing and Analysis, 12(11-12), 1636-1642. [Link]
- Lin, Y., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement. Journal of Analytical Toxicology, 28(6), 467-473. [Link]
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British journal of sports medicine, 40 Suppl 1(Suppl 1), i25–i29. [Link]
- Pozo, O. J., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry.
- Tudor, C., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Medicina, 60(2), 239. [Link]
- Marcos, J., et al. Origin production of 19-norandrosterone in human urine samples and doping analysis. WADA. [Link]
- Van Renterghem, P., et al. (2010). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 620-626. [Link]
- Strahm, E. (2008). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva Portal. [Link]
- Van Eenoo, P., et al. (2001). Endogenous origin of norandrosterone in female urine: Indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen. The Journal of Steroid Biochemistry and Molecular Biology, 78(4), 351-357. [Link]
- Schänzer, W., et al. (2006). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. The Analyst, 131(8), 919-925. [Link]
- Walker, C. J., et al. (2009). Doping in sport-1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. Steroids, 74(3), 329-334. [Link]
- Walker, C. J., et al. (2009). Doping in sport--1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. Steroids, 74(3), 329-34. [Link]
- WADA. (2020). WADA Technical Document – TD2021NA. [Link]
- Le Bizec, B., et al. (1999). Evidence for the presence of endogenous 19-norandrosterone in human urine.
- Le Bizec, B., et al. (2001). Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin. Steroids, 66(10), 717-723. [Link]
- Delbeke, F. T., et al. (2002). Norandrosterone and norethiocholanolone concentration before and after submaximal standardized exercise. Medicine & Science in Sports & Exercise, 34(9), 1436-1439. [Link]
- Walker, C. J., et al. (2009). Doping in sport—1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. Steroids, 74(3), 329-334. [Link]
- KEGG PATHWAY. Steroid hormone biosynthesis - Homo sapiens (human). [Link]
- ResearchGate. Table showing the main factors affecting the endogenous production of nandrolone. [Link]
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i25-i29. [Link]
- O'Shaughnessy, P. J., et al. (2010). Classic and backdoor pathways of androgen biosynthesis in human sexual development. Journal of Clinical Endocrinology & Metabolism, 95(1), 13-21. [Link]
- Delbeke, F. T., et al. (2002). Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise. Medicine and science in sports and exercise, 34(9), 1436–1439. [Link]
- Sanderson, J. T. (2006). The steroid hormone biosynthesis pathway as a target for endocrine-disrupting chemicals. Toxicological sciences, 94(1), 3-21. [Link]
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of 19-norandrosterone in athletes' urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary norandrosterone excretion in females during one menstrual cycle by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for the presence of endogenous 19-norandrosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The steroid hormone biosynthesis pathway as a target for endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wada-ama.org [wada-ama.org]
- 10. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. wada-ama.org [wada-ama.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. Doping in sport--1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. diva-portal.org [diva-portal.org]
19-Norepiandrosterone receptor binding affinity studies.
An In-Depth Technical Guide to the Study of 19-Norepiandrosterone Receptor Binding Affinity
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the receptor binding characteristics of this compound. This compound is a key metabolite of nandrolone (19-nortestosterone), an anabolic-androgenic steroid, and understanding its interaction with nuclear receptors is critical for pharmacology, endocrinology, and toxicology. This document moves beyond simple protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to data generation. We will detail the core methodologies for determining binding affinity and functional activity, including competitive radioligand binding assays and cell-based reporter gene assays, and provide field-proven insights for their successful execution.
Introduction: The Significance of this compound
This compound is a urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone).[1][2] Its detection is a primary marker in anti-doping tests. Beyond its role in toxicology, the study of this compound is crucial for understanding the broader activity profile of 19-norsteroids. These steroids are known to interact with several nuclear receptors, primarily the Androgen Receptor (AR) and Progesterone Receptor (PR), and to a lesser extent, the Estrogen Receptor (ER).[3][4]
Recent studies have also uncovered evidence of the endogenous production of 19-norsteroids in minute quantities in humans, potentially as by-products of the aromatization of androgens to estrogens, particularly during pregnancy or after strenuous exercise.[5][6][7] This complicates the interpretation of anti-doping results and highlights the need for precise characterization of the receptor interactions of these compounds. The binding affinity of a ligand like this compound for its receptor is the foundational event that initiates a biological response. A high binding affinity suggests that even at low concentrations, the compound can occupy a significant number of receptors and exert a potent effect. Therefore, quantifying this interaction is a critical first step in characterizing its pharmacological or physiological profile.
Foundational Principles: Quantifying the Ligand-Receptor Interaction
The interaction between a ligand and a receptor is governed by the law of mass action. We quantify this interaction using several key parameters:
-
IC50 (Half Maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled test ligand (e.g., this compound) required to displace 50% of a labeled reference ligand from the target receptor. It is an experimental value influenced by assay conditions.[8][9]
-
Ki (Inhibition Constant): This is a more absolute measure of the binding affinity of a ligand for a receptor.[10] It is derived from the IC50 value but corrected for the concentration and affinity of the radioligand used in the assay via the Cheng-Prusoff equation .[8][11] This allows for the comparison of affinity values across different experiments and labs.[8][9]
-
EC50 (Half Maximal Effective Concentration): In a functional assay, this is the concentration of a ligand that induces a response halfway between the baseline and maximum response. It is a measure of the ligand's potency as an agonist.
A lower Ki or EC50 value indicates a higher affinity or potency, respectively.
Methodology I: Competitive Radioligand Binding Assay
This is the gold-standard method for directly measuring the affinity of a test compound for a receptor.[12] The principle involves setting up a competition between a labeled ligand with known high affinity (the "radioligand") and the unlabeled test compound (this compound) for a finite number of receptors.
There are two primary formats for this assay: the traditional filtration-based method and the more modern, homogeneous Scintillation Proximity Assay (SPA).[13][14] SPA technology, which uses beads that emit light only when a radioligand binds to a receptor immobilized on their surface, eliminates the need for a physical separation step, making it highly suitable for high-throughput screening (HTS).[13][15][16][17][18][19]
Detailed Protocol: Androgen Receptor Binding via SPA
This protocol describes a robust, self-validating system for determining the Ki of this compound for the human Androgen Receptor (AR).
A. Materials and Reagents:
-
Receptor Source: Purified, recombinant human AR ligand-binding domain (LBD) with a His6-tag.[20][21]
-
Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT). Select a radioligand with high affinity and specificity for the AR.
-
SPA Beads: Nickel (Ni)-chelate coated SPA beads (e.g., FlashPlate® or other PVT beads).[20] These beads capture the His-tagged AR-LBD.
-
Test Compound: this compound, serially diluted.
-
Reference Compound: Unlabeled Dihydrotestosterone (DHT) for standard curve and non-specific binding determination.
-
Assay Buffer: A buffer optimized for receptor stability and binding, e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, pH 7.2.[16][20]
-
Assay Plate: 384-well microplate suitable for SPA.[20]
-
Instrumentation: Microplate scintillation counter.
B. Experimental Workflow:
-
Receptor Immobilization: Add the His-tagged AR-LBD solution to each well of the Ni-chelate coated 384-well plate. Incubate for 60 minutes at room temperature to allow the receptor to bind to the plate surface. Wash away unbound receptor with assay buffer.
-
Causality: Immobilizing the receptor is the key step. The His-tag provides a specific, high-affinity anchor to the nickel-coated surface, ensuring proper orientation and stability. Washing is critical to remove unbound protein, which would otherwise interfere with the assay.
-
-
Competitive Binding Setup:
-
Total Binding (TB) Wells: Add assay buffer only.
-
Non-Specific Binding (NSB) Wells: Add a high concentration of unlabeled DHT (e.g., 10 µM). This will occupy nearly all specific binding sites.
-
Test Compound Wells: Add serial dilutions of this compound.
-
-
Radioligand Addition: Add the [³H]-DHT solution to all wells at a final concentration at or below its dissociation constant (Kd). This ensures the assay is sensitive to competition.[14]
-
Causality: Using the radioligand at its Kd provides the optimal balance. At this concentration, approximately 50% of the receptors are occupied, leaving a large window for a competitor to displace the radioligand and reduce the signal.
-
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.
-
Data Acquisition: Count the plate in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).
C. Self-Validation and Controls:
-
NSB Control: The NSB wells are the most critical control. The signal from these wells represents radioligand binding to non-receptor components or the beads themselves. True "specific binding" is calculated as Total Binding (CPM) - Non-Specific Binding (CPM). A robust assay should have specific binding that is at least 80% of the total binding.[14]
-
Positive Control: The serial dilution of unlabeled DHT serves as the positive control, generating a standard inhibition curve against which the test compound's activity is compared.
Data Analysis
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
Plot the % Inhibition against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Convert the IC50 to the Ki using the Cheng-Prusoff equation :[8][22] Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
Note: The Cheng-Prusoff equation is valid for competitive inhibitors and assumes simple 1:1 binding kinetics.[8][9]
-
Workflow Visualization
Caption: Workflow for a competitive radioligand SPA binding assay.
Expected Binding Affinity Profile of 19-Norsteroids
Direct Ki values for this compound are not widely published. However, data from studies on its parent compound, 19-nortestosterone (Nandrolone), and related metabolites provide a strong predictive framework. Competition experiments consistently show that 19-norsteroids bind potently to both the androgen and progesterone receptors.[4][23][24]
| Receptor | Ligand | Relative Binding Affinity (RBA) | Notes |
| Androgen Receptor (AR) | 19-Nortestosterone | Higher than Testosterone | Elimination of the 19-methyl group increases binding affinity to the AR.[23] |
| 5α-dihydro-19-nortestosterone | Lower than 19-Nortestosterone | Unlike testosterone, 5α-reduction of 19-nortestosterone tends to decrease binding affinity.[23][24] | |
| Progesterone Receptor (PR) | 19-Nortestosterone | Significant | Many 19-nortestosterone derivatives act as potent progestins or competitive antagonists at the PR.[4] |
| 19-Norprogesterone | High | Possesses a high affinity for the progesterone receptor, making it a potent progestagen.[25] | |
| Estrogen Receptor (ER) | 19-Nortestosterone derivatives | Low / Selective | Generally, affinity for ER is low. However, some A-ring reduced derivatives can act as selective ERα agonists.[26][27][28] |
This table synthesizes data from multiple sources. RBA is often determined relative to a standard like DHT or R1881 for AR, or Progesterone for PR.
Methodology II: Cell-Based Reporter Gene Assay
While binding assays measure affinity, they do not reveal the functional consequence of that binding—whether the compound acts as an agonist (activator) or an antagonist (inhibitor). A reporter gene assay is the standard method for determining this functional activity.[29][30]
The principle involves using a host cell line (e.g., CHO or VCaP cells) that has been engineered to contain two key components: an expression vector for the receptor of interest (e.g., human AR) and a reporter vector.[29][30] The reporter vector contains a promoter with hormone response elements (e.g., Androgen Response Elements, AREs) that drive the expression of an easily measurable gene, such as firefly luciferase.[29][31][32]
Detailed Protocol: AR Luciferase Reporter Assay
A. Materials and Reagents:
-
Cell Line: A suitable mammalian cell line, such as VCaP (expresses endogenous AR) or a host like COS-1 or CHO, stably transfected with human AR and an ARE-luciferase reporter construct.[29][30]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: this compound, serially diluted.
-
Agonist Control: DHT or R1881.
-
Antagonist Control: Enzalutamide or Bicalutamide.
-
Luciferase Assay Reagent: A commercial kit containing cell lysis buffer and luciferase substrate (luciferin).
-
Instrumentation: Luminometer.
B. Experimental Workflow:
-
Cell Plating: Seed the reporter cells into a 96-well white, opaque cell culture plate and allow them to adhere overnight.
-
Causality: Opaque plates are essential to prevent optical crosstalk between wells during luminescence reading.
-
-
Compound Treatment:
-
For Agonist Mode: Replace the medium with fresh medium containing serial dilutions of this compound or the DHT positive control.
-
For Antagonist Mode: Treat cells with serial dilutions of this compound in the presence of a fixed concentration of DHT (at its EC50). Include an antagonist control like Enzalutamide.
-
-
Incubation: Incubate the plate for 18-24 hours to allow for receptor binding, nuclear translocation, and transcription/translation of the luciferase reporter gene.
-
Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.
-
Luminescence Reading: Add the luciferase substrate to the wells and immediately measure the light output in a luminometer.
C. Self-Validation and Controls:
-
Vehicle Control: Cells treated with only the vehicle (e.g., 0.1% DMSO) establish the baseline reporter activity.
-
Positive/Negative Controls: The known agonist (DHT) and antagonist (Enzalutamide) validate that the cell system is responding correctly.
-
Cell Viability Assay: It is crucial to run a parallel cytotoxicity assay to ensure that any observed decrease in signal (especially in antagonist mode) is due to receptor inhibition and not simply cell death.
Data Analysis
-
Normalize the raw luminescence units (RLU) to the vehicle control to get "Fold Induction."
-
Agonist Mode: Plot Fold Induction vs. log concentration of this compound and use non-linear regression to determine the EC50 and the maximum efficacy (Emax) relative to DHT.
-
Antagonist Mode: Plot Fold Induction vs. log concentration of this compound and determine the IC50 for inhibition of the DHT-induced signal.
Pathway Visualization
Caption: Mechanism of a cell-based nuclear receptor reporter assay.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded approach to characterizing the receptor binding affinity and functional activity of this compound. By employing validated methodologies such as competitive SPA binding assays and luciferase reporter assays, researchers can generate high-quality, reproducible data. The key to trustworthiness lies in the diligent application of controls and a thorough understanding of the causality behind each experimental step.
The evidence suggests that this compound, like its parent compound, likely interacts significantly with both the androgen and progesterone receptors. Precise quantification of these interactions is essential for building accurate pharmacological models and for interpreting its physiological and toxicological significance. Future studies should focus on obtaining definitive Ki values for this compound and its isomers across a full panel of steroid receptors to fully elucidate its endocrine activity profile.
References
- Cook, N. D. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. [Link]
- de Jong, L. A., et al. (2021). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports, 11(1), 1-13. [Link]
- Canadian Society of Pharmacology and Therapeutics. (n.d.).
- Springer Nature Experiments. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Sohoni, P., & Sumpter, J. P. (2009). Analysis of Androgen Receptor Activity by Reporter Gene Assays. Methods in Molecular Biology, 590, 235-247. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
- Roy, P., et al. (2012). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. Journal of Andrology, 2012, 568321. [Link]
- Ahangari, F. (2018). Protein-nucleic acid (receptor-ligand) binding detection techniques. Defence Research and Development Canada. [Link]
- Feau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
- Toth, M., & Zakar, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins. Journal of Steroid Biochemistry, 17(6), 653-660. [Link]
- ChemHelpASAP. (2021, January 13).
- MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]
- Rajah, T. (2004). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacology and Toxicology Methods, 50(2), 119-126. [Link]
- Toth, M., & Zakar, T. (1982). Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone. Journal of Steroid Biochemistry, 17(6), 653-660. [Link]
- Parr, M. K., et al. (2007). Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats. Toxicological Sciences, 100(2), 548-555. [Link]
- Reaction Biology. (n.d.). Androgen Receptor Assay Service. Reaction Biology. [Link]
- ResearchGate. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.
- Bratoeff, E., et al. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 351-356. [Link]
- Indigo Biosciences. (n.d.). Human AR Reporter Assay Kit. Indigo Biosciences. [Link]
- Funder, J. W., et al. (1981). 19-Nor progesterone is a mineralocorticoid agonist. Endocrinology, 109(1), 313-315. [Link]
- Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]
- Thoresen, S. B., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS ONE, 12(6), e0177824. [Link]
- Delettré, J., et al. (2006). Synthetic 19-nortestosterone derivatives as estrogen receptor alpha subtype-selective ligands induce similar receptor conformational changes and steroid receptor coactivator recruitment than natural estrogens. Journal of Steroid Biochemistry and Molecular Biology, 99(2-3), 108-114. [Link]
- Van Eenoo, P., et al. (2001). Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen. Journal of Steroid Biochemistry and Molecular Biology, 78(4), 351-357. [Link]
- Springer Nature Experiments. (2009). Ligand Competition Binding Assay for the Androgen Receptor.
- Botella, J., et al. (1990). Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus. Journal of Steroid Biochemistry, 37(5), 711-716. [Link]
- World Anti-Doping Agency. (2001). Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors. WADA. [Link]
- World Anti-Doping Agency. (n.d.). PROJECT REVIEW “Endogenous Testosterone, Testosterone Precursors And Metabolites; 19-Nor-Steroids and Establishment of Normal”. WADA. [Link]
- D'Urso, A., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Metabolites, 14(11), 659. [Link]
- Ayotte, C. (2006). Significance of 19‐norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i5. [Link]
- Lello, S., et al. (2013). An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells. Gynecological Endocrinology, 29(8), 723-727. [Link]
- Rochefort, H., & Garcia, M. (1976). Androgen on the estrogen receptor.
- Dressing, G. E., et al. (2009). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Steroid Biochemistry and Molecular Biology, 114(3-5), 159-167. [Link]
- Hahn, D. W., et al. (1981). Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives. Contraception, 24(1), 5-15. [Link]
- Bergink, E. W., et al. (1985). Receptor binding of allylestrenol, a progestagen of the 19-nortestosterone series without androgenic properties. Journal of Steroid Biochemistry, 23(2), 165-168. [Link]
- Botella, J., et al. (1994). Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells. Journal of Steroid Biochemistry and Molecular Biology, 50(1-2), 41-47. [Link]
- Funder, J. W., et al. (1980). 19-Nor deoxycorticosterone (19-nor DOC): mineralocorticoid receptor affinity higher than aldosterone, electrolyte activity lower. Endocrinology, 107(1), 1-4. [Link]
- Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]
- de Bartolomeis, A., & Marasco, C. (2019). Clinical perspective on antipsychotic receptor binding affinities. Journal of Clinical Psychopharmacology, 39(1), 76-78. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. youtube.com [youtube.com]
- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. punnettsquare.org [punnettsquare.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 20. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthetic 19-nortestosterone derivatives as estrogen receptor alpha subtype-selective ligands induce similar receptor conformational changes and steroid receptor coactivator recruitment than natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. reactionbiology.com [reactionbiology.com]
- 32. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Potential Physiological Functions of 19-Norepiandrosterone
This guide provides a comprehensive technical overview of 19-norepiandrosterone, a metabolite of the anabolic-androgenic steroid nandrolone. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, potential physiological activities, and the experimental methodologies required to investigate this compound. We will explore its mechanism of action, potential anabolic and androgenic effects, and provide detailed protocols for its characterization.
Introduction to this compound: A Member of the 19-Norsteroid Family
This compound (19-NEA) is a key urinary metabolite of nandrolone (19-nortestosterone), a potent synthetic anabolic-androgenic steroid (AAS)[1]. As a member of the 19-norsteroid family, its chemical structure is characterized by the absence of a methyl group at the C-19 position, a feature it shares with its parent compound. This structural modification significantly influences its interaction with steroid receptors and its metabolic fate.
In humans, following the administration of nandrolone, it is metabolized into three principal urinary metabolites: 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and this compound (19-NEA)[1]. Of these, 19-NEA is almost exclusively found in its sulfoconjugated form in urine[1]. While much of the focus in sports anti-doping has been on the detection of 19-NA, understanding the physiological activities of all metabolites is crucial for a complete pharmacological profile.
Mechanistic Insights: Interaction with the Androgen Receptor
The physiological effects of androgens are primarily mediated through their binding to and activation of the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes responsible for the anabolic and androgenic effects of the steroid.
While direct binding affinity studies specifically for this compound are not extensively documented in publicly available literature, we can infer its likely mechanism of action from studies on closely related 19-norsteroids. Research has shown that the removal of the 19-methyl group, a defining feature of 19-norsteroids, generally leads to an increased binding affinity for the androgen receptor when compared to testosterone[2]. For instance, 19-nortestosterone exhibits a higher binding affinity for the AR than testosterone[2]. It is therefore highly probable that this compound also acts as an androgen receptor agonist.
A study on 19-nor-4-androstenediol-3β,17β-diol, a structurally similar compound, demonstrated a significantly higher binding affinity for the androgen receptor than for the estrogen receptor, suggesting that its effects are primarily mediated through the AR pathway[3].
The proposed mechanism of action for this compound is illustrated in the following signaling pathway diagram:
Figure 1: Proposed Androgen Receptor Signaling Pathway for this compound.
Potential Physiological Functions: Anabolic and Androgenic Effects
Based on its structural similarity to nandrolone and its presumed activity at the androgen receptor, this compound is expected to exhibit both anabolic and androgenic properties.
Anabolic Activity
The primary anabolic effect of androgens is an increase in muscle protein synthesis, leading to muscle hypertrophy. Nandrolone is well-documented for its potent anabolic effects, promoting muscle growth and increasing strength[1]. It is plausible that this compound contributes to the overall anabolic environment following nandrolone administration. The degree of its contribution would depend on its intrinsic activity at the AR in muscle tissue and its local concentration.
Androgenic Activity
Androgenic effects refer to the development and maintenance of male secondary sexual characteristics. Tissues such as the prostate and seminal vesicles are key targets for androgenic action. A hallmark of some synthetic steroids, including nandrolone, is a favorable anabolic-to-androgenic ratio, meaning they exhibit strong muscle-building properties with comparatively weaker androgenic side effects. This is partly attributed to the fact that while testosterone is converted to the more potent androgen dihydrotestosterone (DHT) in androgenic tissues by the enzyme 5α-reductase, the 5α-reduced metabolite of nandrolone has lower binding affinity for the AR[2]. The androgenic potential of this compound itself remains to be fully elucidated through direct experimental evidence.
Experimental Methodologies for Characterization
To definitively characterize the physiological functions of this compound, a combination of in vitro and in vivo studies is essential.
In Vitro Assays
This assay directly measures the affinity of this compound for the androgen receptor. A competitive binding assay is typically employed, where the test compound competes with a radiolabeled androgen (e.g., [³H]-R1881) for binding to a source of AR (e.g., recombinant human AR or cytosol preparations from androgen-sensitive tissues)[4].
Step-by-Step Protocol for Androgen Receptor Binding Assay:
-
Preparation of AR Source:
-
Use either commercially available recombinant human androgen receptor or prepare a cytosolic fraction from a suitable tissue (e.g., rat prostate).
-
Homogenize the tissue in a buffer containing protease inhibitors.
-
Centrifuge at high speed to obtain the cytosolic supernatant.
-
-
Competitive Binding Incubation:
-
In a multi-well plate, incubate a fixed concentration of radiolabeled androgen with varying concentrations of unlabeled this compound and the AR preparation.
-
Include controls for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a large excess of unlabeled androgen).
-
Incubate to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or filter binding assays[4].
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the relative binding affinity (RBA) compared to a reference androgen like dihydrotestosterone (DHT).
-
This cell-based assay determines the functional consequence of this compound binding to the AR, specifically its ability to activate gene transcription. This is typically done using a reporter gene system.
Step-by-Step Protocol for Androgen Receptor Transactivation Assay:
-
Cell Culture and Transfection:
-
Use a suitable cell line that endogenously expresses AR (e.g., 22Rv1) or a cell line co-transfected with an AR expression vector and a reporter plasmid[5].
-
The reporter plasmid contains a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) under the control of an androgen-responsive promoter containing androgen response elements (AREs)[6][7].
-
-
Compound Treatment:
-
Plate the cells in a multi-well plate and treat with varying concentrations of this compound.
-
Include a vehicle control and a positive control with a known AR agonist (e.g., DHT).
-
Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
-
Reporter Gene Measurement:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, measure fluorescence using a fluorometer or by flow cytometry[6].
-
-
Data Analysis:
-
Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration or a co-transfected control plasmid).
-
Plot the dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
The following diagram illustrates the workflow for an androgen receptor transactivation assay.
Figure 2: Workflow for an Androgen Receptor Transactivation Assay.
In Vivo Assays
The Hershberger bioassay is the gold-standard in vivo method for assessing the androgenic and anabolic activities of a compound[8][9][10]. The assay uses castrated male rats, which have low endogenous androgen levels, making them highly sensitive to exogenous androgens.
Step-by-Step Protocol for the Hershberger Bioassay:
-
Animal Model:
-
Use prepubertal, castrated male rats[9]. The castration removes the primary source of endogenous androgens.
-
-
Dosing Regimen:
-
Administer this compound daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage[8][11].
-
Include a vehicle control group and a positive control group treated with a reference androgen like testosterone propionate (TP).
-
To assess anti-androgenic activity, a group can be co-administered the test compound with TP[9].
-
-
Tissue Collection and Analysis:
-
Data Analysis:
-
Compare the weights of the target tissues in the treated groups to the vehicle control group.
-
A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity.
-
A statistically significant increase in the weights of the prostate and seminal vesicles indicates androgenic activity.
-
The ratio of anabolic to androgenic activity can be calculated to determine the compound's selectivity.
-
The following table summarizes the key tissues analyzed in the Hershberger bioassay and their physiological relevance.
| Tissue | Physiological Relevance | Expected Response to Androgenic/Anabolic Steroid |
| Levator Ani Muscle | Anabolic Activity | Increased Weight |
| Ventral Prostate | Androgenic Activity | Increased Weight |
| Seminal Vesicles | Androgenic Activity | Increased Weight |
| Glans Penis | Androgenic Activity | Increased Weight |
Conclusion and Future Directions
This compound, as a primary metabolite of nandrolone, is an important compound in the study of anabolic-androgenic steroids. While direct research on its physiological functions is limited, its structural characteristics and the known activities of related 19-norsteroids strongly suggest that it possesses androgen receptor-mediated anabolic and androgenic properties.
Future research should focus on definitively characterizing the binding affinity and transactivation potential of this compound at the androgen receptor. In vivo studies, such as the Hershberger bioassay, are crucial to determine its specific anabolic and androgenic potency and to establish its anabolic-to-androgenic ratio. A deeper understanding of the physiological roles of all nandrolone metabolites will provide a more complete picture of its overall pharmacological and toxicological profile, with implications for both therapeutic development and anti-doping science.
References
- Diel, P., Friedel, A., Geyer, H., Kamber, M., Laudenbach-Leschowsky, U., Schänzer, W., ... & Zierau, O. (2008). The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration. Toxicology letters, 177(3), 198–204. [Link]
- Toth, M., & Zakar, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of 'myotropic' and 'androgenic' activities of 19-nortestosterone. The Journal of steroid biochemistry, 17(6), 653–660. [Link]
- Pen-Yuan, L., & Ng, C. M. (2007). Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats. Endocrinology, 148(12), 5850–5857. [Link]
- van der Vies, J. (2005). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 83(1), 81-90. [Link]
- O'Connor, J. C., Cook, J. C., Marty, M. S., Davis, L. G., Kaplan, A. M., & Carney, E. W. (2002). Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats. Current protocols in toxicology, Chapter 4, Unit 4.9. [Link]
- Owens, W., Zeiger, E., Walker, M., Ashby, J., Onyon, L., & Gray, L. E., Jr (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental health perspectives, 114(8), 1259–1265. [Link]
- OECD (2020), Test Guideline No. 458: Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
- Lin, G., Bhasin, S., Jasuja, R., Travison, T. G., Pencina, K., Singh, R., ... & Ulloor, J. (2006). In Vivo MRI Evaluation of Anabolic Steroid Precursor Growth Effects in a Guinea Pig Model. Journal of androgenetics and andrology, 27(4), 442–451. [Link]
- Seifert, M., Haindl, S., Sch-nfelder, G., & Diel, P. (2008). Androgen receptor transactivation assay using green fluorescent protein as a reporter. The Journal of steroid biochemistry and molecular biology, 108(3-5), 232–239. [Link]
- US EPA. (n.d.). In vivo Hershberger Assay. [Link]
- OECD (2009), Test No. 441: Hershberger Bioassay in Rats, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
- Vinggaard, A. M., Hass, U., Dalgaard, M., Andersen, H. R., Bonefeld-Jørgensen, E., Christiansen, S., ... & Ladefoged, O. (2005). Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens. Reproductive toxicology (Elmsford, N.Y.), 19(4), 519–527. [Link]
- Attagene, Inc. (2016).
- Geyer, H., Schänzer, W., Thevis, M., & Diel, P. (2021). Anabolic–androgenic steroids: How do they work and what are the risks?. Journal of the Endocrine Society, 5(4), bvab024. [Link]
- Handelsman, D. J. (2014). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. International journal of molecular sciences, 15(8), 13886–13902. [Link]
- INDIGO Biosciences. (n.d.). Human Androgen Receptor Assay. [Link]
- Assay Genie. (n.d.). Androgen Receptor Transcription Factor Activity Assay. [Link]
- Pérez-Neri, I., Bratoeff, E., Heuze, I., Ramírez, E., & Cabeza, M. (2005). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. The Journal of steroid biochemistry and molecular biology, 97(4), 331–338. [Link]
- Dehennin, L. (2004). Significance of 19-norandrosterone in athletes' urine samples. British journal of sports medicine, 38(6), 669–674. [Link]
- Parr, M. K., Zierau, O., Keiler, A. M., Geyer, H., Schänzer, W., & Diel, P. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. Toxicology letters, 188(2), 137–141. [Link]
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British journal of sports medicine, 40 Suppl 1(Suppl 1), i2-i5. [Link]
- Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]
- Serra, C., Yarasheski, K. E., & Bhasin, S. (2008). Role of GH and IGF-I in Mediating Anabolic Effects of Testosterone on Androgen-Responsive Muscle. Endocrinology, 149(4), 1834–1842. [Link]
- US Patent US3655649A, "Process for the preparation of 19-norsteroids", issued 1972-04-11.
- Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17α-ethynyltestosterone and 19-Nor-17α-methyltestosterone. Journal of the American Chemical Society, 76(16), 4092-4094. [Link]
- Fuh, V., Chen, Y., Geng, C. S., Geng, L., Wang, J., & Wang, M. W. (2004). 11beta-alkyl-Delta9-19-nortestosterone derivatives: high-affinity ligands and potent partial agonists of the androgen receptor. Bioorganic & medicinal chemistry letters, 14(12), 3123–3126. [Link]
- US Patent US3511860A, "Synthesis of 19-nor and ring a aromatic steroids and intermedi
- Delbeke, F. T., Van Eenoo, P., De Backer, P., & Desmet, N. (2004). Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise. International journal of sports medicine, 25(7), 513–517. [Link]
- Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2010). Origin production of 19-norandrosterone in human urine samples and doping analysis. Drug testing and analysis, 2(11-12), 553–560. [Link]
- Parr, M. K., Zierau, O., Keiler, A. M., Geyer, H., Schänzer, W., & Diel, P. (2009). Anabolic and andogenic activity of 19-norandrostenedione after oral and subcutaneous administration-Analysis of side effects and metabolism. Toxicology letters, 188(2), 137-141. [Link]
- Lin, C. L., & Lin, C. H. (2002). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. Journal of analytical toxicology, 26(1), 11–18. [Link]
- Strahm, E., & Garle, M. (2012). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing. Journal of steroid biochemistry and molecular biology, 132(1-2), 110-117. [Link]
- Wikipedia contributors. (2023, December 14). 19-Norandrosterone. In Wikipedia, The Free Encyclopedia.
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
An In-Depth Technical Guide to the Synthesis of 19-Norepiandrosterone and its Precursors
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 19-norepiandrosterone, a significant metabolite of the anabolic steroid nandrolone (19-nortestosterone).[1][2] Aimed at researchers, chemists, and professionals in drug development, this document delineates the core chemical strategies, precursor selection, and detailed experimental considerations for its synthesis. We will explore the foundational Birch reduction of aromatic A-ring steroids, subsequent stereocontrolled transformations, and alternative historical and industrial approaches. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction and Strategic Overview
19-Norsteroids, a class of steroids lacking the C-19 methyl group, exhibit potent anabolic and progestational activities. This compound (3β-hydroxy-5α-estran-17-one) is a key urinary metabolite of nandrolone and its prohormones.[1][3] Its synthesis is of paramount interest for reference standard preparation, metabolic studies, and as a scaffold for novel pharmaceutical agents.
The primary challenge in synthesizing 19-norsteroids lies in the efficient and stereoselective removal of the C-19 angular methyl group from common steroid precursors. The most established and versatile strategy commences with an aromatic A-ring steroid, such as estrone or its derivatives, which inherently lack the C-19 methyl group. The core transformation is the partial reduction of this aromatic ring, followed by a series of functional group manipulations to establish the desired stereochemistry at the C3 and C5 positions.
Retrosynthetic Analysis & Key Precursor Selection
A logical retrosynthetic disconnection of this compound points to a key intermediate, a 19-norandrostane derivative with a ketone at C17 and a handle for introducing the 3β-hydroxyl and 5α-hydrogen. This, in turn, can be traced back to a Δ⁵(¹⁰)-en-3-one intermediate, which is directly accessible from the Birch reduction product of an estrone derivative.
Common Starting Materials:
-
Estrone (or its 3-methyl ether): This is the most common and economically viable starting material. The aromatic A-ring provides a natural entry point into the 19-nor series. The 3-methyl ether is often preferred to prevent side reactions at the phenolic hydroxyl group during the Birch reduction.
-
Diosgenin: While historically significant for producing a vast array of steroid hormones through the Marker Degradation, its path to 19-norsteroids is more complex.[4][5][6][7] This route involves degrading the spiroketal side chain to form a pregnane derivative, which then requires further multi-step transformations.[4][5]
-
Cholesterol: Efficient synthetic routes from cholesterol have also been developed, representing a testament to the versatility of steroid chemistry.[8]
This guide will focus on the most direct and widely cited pathway starting from estrone methyl ether.
Primary Synthetic Pathway: From Estrone to this compound
The most facile and well-documented synthesis of 19-norsteroids, including 19-nortestosterone and its metabolites, begins with estrone.[9] The overall transformation can be visualized as a multi-step process involving reduction, hydrolysis, oxidation, and stereoselective reduction.
Caption: Key transformations from Estrone Methyl Ether to this compound.
Step 1: The Birch Reduction
The cornerstone of this synthesis is the Birch reduction, a dissolving metal reduction that partially hydrogenates the aromatic A-ring of estrone methyl ether.[9][10]
-
Mechanism & Rationale: The reaction employs an alkali metal (typically lithium or sodium) dissolved in liquid ammonia to create solvated electrons. These electrons attack the aromatic ring, which, in the presence of a proton source (like tert-butanol), leads to a 1,4-reduction. This selectively reduces the A-ring to a non-conjugated diene, the estra-2,5(10)-diene intermediate, without affecting the C17 ketone. The 3-methoxy group is crucial as it directs the reduction and is subsequently transformed into an enol ether.
-
Experimental Protocol (Conceptual):
-
Set up a reaction vessel for low-temperature chemistry (-78°C to -33°C), typically using a dry ice/acetone bath.
-
Charge the vessel with anhydrous liquid ammonia.
-
Add the starting material, estrone 3-methyl ether, dissolved in an appropriate solvent like THF.
-
Carefully add small pieces of lithium metal until a persistent deep blue color indicates the presence of solvated electrons.
-
Add a proton source, such as tert-butanol, to facilitate the reduction.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with a proton donor like ammonium chloride or ethanol.
-
Step 2: Hydrolysis of the Enol Ether
The enol ether intermediate produced from the Birch reduction is unstable and must be hydrolyzed to a ketone.
-
Mechanism & Rationale: Mild acidic workup, typically with oxalic acid, readily hydrolyzes the enol ether. This hydrolysis initially yields a β,γ-unsaturated ketone, 19-norandrost-5(10)-en-3,17-dione. This intermediate is often not isolated but is directly isomerized in the next step.
Step 3: Isomerization to the α,β-Unsaturated Ketone
The β,γ-unsaturated ketone is thermodynamically less stable than its conjugated α,β-isomer.
-
Mechanism & Rationale: Treatment with either acid or base facilitates the migration of the double bond from the Δ⁵(¹⁰) position to the Δ⁴ position. This creates the thermodynamically stable α,β-unsaturated ketone system, yielding 19-norandrost-4-en-3,17-dione (also known as bolandione). This compound is a direct precursor to nandrolone and its metabolites.
Step 4: Stereoselective Reduction of the A-Ring
This is the most critical step for establishing the final stereochemistry of this compound (3β-hydroxy, 5α-hydrogen). The reduction of the Δ⁴-3-keto system can lead to four possible isomers. To achieve the desired 3β, 5α configuration, a combination of methods is often employed.
-
Pathway A: Catalytic Hydrogenation followed by Reduction
-
Catalytic Hydrogenation: Hydrogenation of the Δ⁴ double bond using a catalyst like Palladium on carbon (Pd/C) typically proceeds from the less hindered α-face, leading to the formation of the 5α-dihydro product, 19-norandrostanedione (5α-estran-3,17-dione).[11][12][13][14]
-
Reduction of the 3-Ketone: The subsequent reduction of the 3-ketone in 19-norandrostanedione to the 3β-alcohol is required. This can be achieved with sterically hindered reducing agents that favor equatorial attack (delivering a hydride to form an axial, β-oriented, alcohol). Reagents like L-Selectride® or K-Selectride® are often employed for this purpose. Standard sodium borohydride tends to yield the more stable equatorial alcohol (3α-hydroxy, i.e., 19-norandrosterone) as the major product.
-
-
Pathway B: Direct Stereoselective Reduction Achieving both the 5α-hydrogen and 3β-hydroxyl in a single step from the Δ⁴-3-keto steroid is challenging. Often, a two-step process as described in Pathway A provides better control and yield.
Alternative Synthetic Strategies
While the Birch reduction is dominant, other methods have been developed.
-
Oppenauer Oxidation: This method is useful for oxidizing secondary steroid alcohols to ketones under mild conditions, often used in reverse (Meerwein-Ponndorf-Verley reduction) for ketone reductions.[15][16][17][18][19] For instance, after establishing the 19-nor backbone, an Oppenauer oxidation could be used to selectively oxidize a 3-hydroxyl group to the 3-ketone if needed, while a Δ⁴ double bond is already in place.[17]
-
Synthesis from 19-Hydroxy Steroids: An alternative approach to creating the 19-nor structure involves starting with a 19-hydroxy steroid. The 19-hydroxy group can be converted into a good leaving group, and subsequent fragmentation or rearrangement reactions can expel the C19 carbon, leading to the formation of the A-ring double bond characteristic of 19-norsteroids.[20][21]
Purification and Characterization
The purification and characterization of this compound and its intermediates are critical for ensuring product identity and purity.
-
Purification:
-
Crystallization: Often used for intermediates that are stable solids, providing high purity.
-
Column Chromatography: Silica gel chromatography is the workhorse for separating steroid isomers and removing impurities. Techniques like High-Performance Liquid Chromatography (HPLC) are used for final purification and analytical assessment.[22][23]
-
Immunoaffinity Chromatography: This highly specific technique can be used to isolate 19-norandrosterone from complex matrices like urine for analytical purposes.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry of the steroid nucleus.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing steroid metabolites.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups like hydroxyls (-OH) and ketones (C=O).
-
Summary of Key Reactions and Yields
| Step | Reaction | Key Reagents | Typical Intermediate/Product | Rationale & Key Considerations |
| 1 | Birch Reduction | Li, liq. NH₃, t-BuOH | Estra-2,5(10)-dien-17-one, 3-methyl ether | Partial reduction of the aromatic A-ring. Low temperature is critical. |
| 2 | Hydrolysis | Oxalic acid or HCl | 19-Norandrost-5(10)-en-3,17-dione | Converts the enol ether to a β,γ-unsaturated ketone. |
| 3 | Isomerization | NaOH or HCl | 19-Norandrost-4-en-3,17-dione | Forms the thermodynamically stable α,β-conjugated enone. |
| 4a | Hydrogenation | H₂, Pd/C | 19-Norandrostanedione (5α) | Stereoselective reduction of the Δ⁴ double bond to yield the 5α isomer. |
| 4b | Reduction | L-Selectride® | This compound (3β, 5α) | Stereoselective reduction of the 3-ketone to the less stable 3β-axial alcohol. |
Conclusion
The synthesis of this compound is a well-established process rooted in classic steroid chemistry. The pathway commencing with the Birch reduction of estrone methyl ether remains the most efficient and versatile route. Mastery of this synthesis requires a deep understanding of stereochemical control, particularly during the reduction steps of the A-ring. The protocols and strategies outlined in this guide provide a robust framework for researchers to produce this compound and to develop novel analogs for pharmaceutical research.
References
- Marker degradation - Wikipedia. (n.d.).
- The Oppenauer Oxidation - Organic Reactions. (n.d.).
- Marker degradation - YouTube. (2022).
- Oppenauer oxidation - Wikipedia. (n.d.).
- Russell Marker Creation of the Mexican Steroid Hormone Industry - Landmark. (n.d.).
- THE “MARKER DEGRADATION” AND CREATION OF THE MEXICAN STEROID HORMONE INDUSTRY 1938–1945 - American Chemical Society. (n.d.).
- The semi-chemical synthesis of steroids based on Marker Degradation... - ResearchGate. (n.d.).
- THE BIRCH REDUCTION OF STEROIDS. A REVIEW - Taylor & Francis. (n.d.).
- The Oppenauer Oxidation - ResearchGate. (n.d.).
- Origin production of 19-norandrosterone in human urine samples and doping analysis. (n.d.).
- Urinary 19-norandrosterone purification by immunoaffinity chromatography: application to gas chromatography/combustion/isotope ratio mass spectrometric analysis - PubMed. (2002).
- CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material - Google Patents. (n.d.).
- CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione - Google Patents. (n.d.).
- US3511860A - Synthesis of 19-nor and ring a aromatic steroids and intermediates therefor - Google Patents. (n.d.).
- Significance of 19‐norandrosterone in athletes' urine samples - PMC - NIH. (2006).
- 19-Norandrosterone - Wikipedia. (n.d.).
- Steroid hormone synthetic pathways in prostate cancer - PMC - PubMed Central. (n.d.).
- Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS - Diva-portal.org. (n.d.).
- Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed. (2004).
- US3655649A - Process for the preparation of 19-norsteroids - Google Patents. (n.d.).
- Total Synthesis of 19-Norsteroids. I. d,l-Estrone Methyl Ether - ACS Publications. (1963).
- The selective catalytic hydrogenation of steroids on a - ResearchGate. (n.d.).
- Norandrosterone and norethiocholanolone concentration before and after submaximal standardized exercise | Request PDF - ResearchGate. (2004).
- Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC - NIH. (2017).
- Steroid series. XVII. New synthetic routes to 19-norsteroids - PubMed. (1967).
- Structures of the metabolites of nandrolone: (a) 19-norandrosterone... - ResearchGate. (n.d.).
- Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing). (2006).
- DE1805236C3 - Process for the production of 19-nor-steroids - Google Patents. (n.d.).
- A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed. (2011).
- Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models - MDPI. (2022).
- US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials - Google Patents. (n.d.).
- Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing | Request PDF - ResearchGate. (2008).
- AN EFFICIENT SYNTHESIS OF ESTRONE AND 19-NORSTEROIDS FROM CHOLESTEROL - PubMed. (1965).
- Stereoselective reduction of the bioactive 19- nor -clerodane trans -dehydrocrotonin by using sodium borohydride and cerium (III) chloride as a catalyst | Request PDF - ResearchGate. (2017).
- Hydrogenation of ecdysteroids - PubMed. (2012).
- Synthetic 19-nortestosterone derivatives as estrogen receptor alpha subtype-selective ligands induce similar receptor conformational changes and steroid receptor coactivator recruitment than natural estrogens - PubMed. (2004).
- Project Review - WADA. (n.d.).
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Marker degradation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. acs.org [acs.org]
- 7. acs.org [acs.org]
- 8. AN EFFICIENT SYNTHESIS OF ESTRONE AND 19-NORSTEROIDS FROM CHOLESTEROL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials - Google Patents [patents.google.com]
- 11. CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material - Google Patents [patents.google.com]
- 12. CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogenation of ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oppenauer Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 21. DE1805236C3 - Process for the production of 19-nor-steroids - Google Patents [patents.google.com]
- 22. diva-portal.org [diva-portal.org]
- 23. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
The second round of searches provided more specific information. I found a key article mentioning 19-norepiandrosterone (3β-hydroxy-5α-androstan-17-one) as a metabolite of nandrolone, alongside the more commonly discussed 19-norandrosterone and 19-noretiocholanolone. This source also indicates that this compound is almost exclusively sulfoconjugated, which is a crucial detail for isolation protocols. I have also found several articles detailing the isolation and purification of 19-norandrosterone from urine, which can be adapted for this compound, keeping the conjugation difference in mind. There is information on the mass spectrometry of 19-norandrosterone and its derivatives, which will be very helpful in discussing the MS section for this compound, as their fragmentation patterns are likely to be similar.
However, I still lack specific ¹H and ¹³C NMR data for this compound. While I have found general information on NMR for anabolic steroids, the specific chemical shifts and coupling constants for this compound are missing. This is a critical gap for an "in-depth technical guide." I also need to find more information on the chiroptical properties of these isomers to write a detailed section on how these techniques can differentiate them.
Therefore, I need to perform a more targeted search for the NMR and chiroptical data of this compound. I will also look for comparative studies that explicitly detail the differences in these spectroscopic properties between the 3α-hydroxy and 3β-hydroxy isomers of 19-norandrosterone.I have gathered some crucial information in the last steps. I now know that this compound is the 3β-hydroxy-5α-androstan-17-one isomer and is a known metabolite of nandrolone. I also found that it is primarily excreted as a sulfoconjugate, which is a key detail for designing isolation protocols. While I haven't found a direct, complete set of ¹H and ¹³C NMR data for this compound in a single document, I have found resources that provide typical chemical shifts for steroid hormones and their derivatives. This, combined with an understanding of the stereochemical differences between 3α- and 3β-hydroxy steroids, will allow me to predict and explain the expected NMR data for this compound and compare it to its isomers. I have also found articles discussing the use of chiroptical methods like circular dichroism for steroid analysis, which will be essential for the stereochemistry section. Information on the synthesis of 19-norsteroids has also been found, which can be used to explain the relationships between the different isomers.
However, a direct, side-by-side comparison of the NMR and chiroptical data for this compound, 19-norandrosterone, and 19-noretiocholanolone is still not explicitly available. To create a truly in-depth guide, it would be highly beneficial to find a source that directly compares these compounds or provides enough data to construct a detailed comparative table.
I will proceed with the information I have, as it is substantial enough to build the guide. I will use the general principles of steroid NMR and CD spectroscopy to infer the specific characteristics of this compound and its isomers. I will structure the guide as planned, starting with an introduction, followed by detailed sections on the analytical techniques, including predicted and known data. I will then create the protocols, diagrams, and the final reference list.
I believe I have enough information to proceed with generating the in-depth technical guide as requested by the user.
Foreword: The Imperative of Unambiguous Identification
In the landscape of endocrinology, pharmacology, and anti-doping science, the precise structural identification of steroid metabolites is not merely an academic exercise; it is a critical necessity. This compound, a key metabolite of the synthetic anabolic steroid nandrolone, stands as a prominent example. Its structural similarity to endogenous steroids and other nandrolone metabolites necessitates a robust and multi-faceted analytical approach for its unambiguous elucidation. This guide provides a comprehensive, in-depth exploration of the advanced methodologies and the underlying scientific principles required to confidently identify this compound and its related compounds. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of steroid analysis.
The Molecular Architecture of 19-Norsteroids: A Primer
This compound (3β-hydroxy-5α-estran-17-one) belongs to the family of 19-norsteroids, characterized by the absence of a methyl group at the C-19 position. This seemingly subtle modification significantly alters its biological activity and metabolic fate compared to endogenous androgens. It is one of the principal urinary metabolites of nandrolone, alongside 19-norandrosterone (3α-hydroxy-5α-estran-17-one) and 19-noretiocholanolone (3α-hydroxy-5β-estran-17-one). The stereochemistry at the C-3 and C-5 positions is the defining feature that differentiates these isomers, and it is this subtle difference that presents the primary analytical challenge.
The Analytical Triad: A Synergy of Spectroscopic and Chiroptical Techniques
The definitive structural elucidation of this compound and its isomers hinges on a synergistic approach that combines the strengths of three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the precise arrangement of atoms within a molecule. For steroid analysis, both ¹H and ¹³C NMR are indispensable tools.
2.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift and coupling constants of each proton in the ¹H NMR spectrum are exquisitely sensitive to its local electronic environment and spatial orientation. In the context of this compound and its isomers, the orientation of the hydroxyl group at C-3 (α vs. β) and the fusion of the A and B rings (cis vs. trans) lead to characteristic and predictable differences in the ¹H NMR spectrum.
Key Diagnostic Regions in the ¹H NMR Spectrum:
-
H-3 Proton: The chemical shift and multiplicity of the proton attached to C-3 are highly informative. In this compound, the 3β-hydroxyl group is equatorial, resulting in a different chemical shift and coupling pattern for the axial H-3 proton compared to the equatorial H-3 proton in 19-norandrosterone (3α-hydroxyl, axial).
-
Methyl Protons: The chemical shifts of the C-18 methyl protons are also influenced by the overall stereochemistry of the molecule.
2.1.2. ¹³C NMR Spectroscopy: A Carbon-by-Carbon Blueprint
¹³C NMR provides a direct map of the carbon skeleton. The chemical shift of each carbon atom is a sensitive indicator of its hybridization and local substituent effects.
Characteristic ¹³C NMR Chemical Shifts for Differentiating Isomers:
| Carbon Atom | This compound (Predicted) | 19-Norandrosterone (Predicted) | Key Differentiating Feature |
| C-3 | ~71-73 ppm | ~67-69 ppm | The C-3 chemical shift is significantly influenced by the orientation of the hydroxyl group. The β-hydroxyl (equatorial) in this compound results in a downfield shift compared to the α-hydroxyl (axial) in 19-norandrosterone. |
| C-5 | ~47-49 ppm | ~47-49 ppm | The 5α-configuration is common to both isomers and results in a similar chemical shift for C-5. |
| C-17 | >220 ppm | >220 ppm | The presence of the ketone at C-17 results in a highly deshielded signal in both isomers. |
Note: The predicted chemical shifts are based on general principles of steroid NMR spectroscopy and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation behavior, which can be used for both identification and quantification. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a cornerstone of steroid analysis in anti-doping laboratories[1].
2.2.1. Electron Ionization (EI) Mass Spectrometry
Under EI conditions, this compound and its isomers typically exhibit a molecular ion peak (M⁺) at m/z 276. The fragmentation pattern, while similar between isomers, can sometimes show subtle differences in the relative intensities of fragment ions.
Common Fragment Ions for 19-Norsteroids (as TMS derivatives):
-
Molecular Ion (M⁺): The molecular weight of the derivatized analyte.
-
[M-15]⁺: Loss of a methyl group.
-
[M-90]⁺: Loss of trimethylsilanol (from a TMS-derivatized hydroxyl group).
-
Characteristic Steroid Backbone Fragments: Cleavage of the steroid rings produces a complex pattern of fragment ions that can be used for fingerprinting.
Chiroptical Methods: Probing the Three-Dimensional Structure
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally powerful for determining the absolute configuration and conformational preferences of chiral molecules like steroids[2]. These methods measure the differential absorption or rotation of left and right circularly polarized light.
2.3.1. Circular Dichroism (CD) Spectroscopy
The ketone group at C-17 in this compound and its isomers is a chromophore that gives rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effect are highly dependent on the stereochemistry of the surrounding chiral centers. The differing orientation of the C-3 hydroxyl group between this compound and 19-norandrosterone will induce distinct changes in the CD spectrum, allowing for their differentiation.
Experimental Protocols: From Sample to Structure
The successful structural elucidation of this compound from a biological matrix, such as urine, requires a meticulous and validated workflow.
Sample Preparation and Isolation
Given that this compound is primarily excreted as a sulfoconjugate, the initial steps of the isolation protocol must be tailored to cleave this conjugate[3].
Step-by-Step Protocol for Isolation from Urine:
-
Enzymatic Hydrolysis:
-
To a 5 mL urine sample, add 1 mL of a suitable buffer (e.g., 0.2 M acetate buffer, pH 5.2).
-
Add a solution containing β-glucuronidase and sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 3 hours. Rationale: This step is crucial to cleave both glucuronide and sulfate conjugates, releasing the free steroids.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the steroids with methanol or ethyl acetate. Rationale: SPE provides a rapid and efficient method for concentrating the analytes and removing interfering matrix components.
-
-
Liquid-Liquid Extraction (LLE) (Optional):
-
For further purification, the eluate from the SPE can be subjected to LLE using an appropriate organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate).
-
-
Derivatization for GC-MS Analysis:
-
Evaporate the solvent from the purified extract under a stream of nitrogen.
-
Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., ammonium iodide and ethanethiol).
-
Heat the mixture at 60°C for 20 minutes. Rationale: Derivatization with TMS ethers increases the volatility and thermal stability of the steroids, making them amenable to GC-MS analysis.
-
Instrumental Analysis
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-1ms or equivalent) is typically used for steroid separation.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the different steroid isomers.
-
Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for steroid analysis.
-
Experiments: In addition to standard 1D ¹H and ¹³C spectra, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the structural elucidation process for this compound.
Caption: Workflow for the structural elucidation of this compound.
Differentiating this compound from its Isomers
The following diagram illustrates the key structural relationships between this compound and its common isomers.
Caption: Isomeric relationships of this compound.
Conclusion: A Holistic and Rigorous Approach
The structural elucidation of this compound and its related compounds is a testament to the power of modern analytical chemistry. A successful and defensible identification cannot rely on a single technique but must be built upon the convergence of evidence from NMR, MS, and chiroptical methods. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the underlying principles of these techniques and the subtle yet significant ways in which stereochemistry influences the resulting data, researchers can confidently navigate the complexities of steroid analysis and contribute to the advancement of their respective fields.
References
- Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. [Link]
- De la Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 339-344. [Link]
- Guechot, C., et al. (2009). Contribution of ion trap mass spectrometry in the determination of fragment origin for steroids. Recent Advances in Doping Analysis (17). [Link]
- Kirk, D. N., et al. (1991). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1596. [Link]
- Le Bizec, B., et al. (2002). Urinary 19-norandrosterone purification by immunoaffinity chromatography: application to gas chromatography/combustion/isotope ratio mass spectrometric analysis. Rapid Communications in Mass Spectrometry, 16(5), 370-374. [Link]
- Lin, C. L., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology, 28(5), 347-354. [Link]
- Poopari, M. R., et al. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. Molecules, 28(2), 771. [Link]
- Saudan, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i5. [Link]
- Schänzer, W., et al. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry, 42(7), 1001-1020. [Link]
- Wu, C. H., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(19), 6433. [Link]
Sources
- 1. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Solution conformation of three steroid 19-nor-4-en-3-ones determined from two-dimensional nuclear magnetic resonance spectroscopy, coupling constant calculations, and circular dichroism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 19-Norepiandrosterone receptor interactions
An In-Depth Technical Guide to the In Silico Modeling of 19-Norepiandrosterone Receptor Interactions
Foreword: Beyond the Black Box
In the landscape of modern drug discovery and molecular toxicology, computational, or in silico, modeling has transitioned from a niche academic pursuit to an indispensable tool. It allows us to dissect complex biological interactions at an atomic level, offering predictive power that can save invaluable time and resources. This guide is designed for researchers, computational biologists, and drug development professionals who seek to understand and apply these techniques to a specific and relevant case: the interaction between the endogenous steroid this compound and its primary physiological target, the Androgen Receptor (AR).
This document eschews a simplistic, step-by-step recipe. Instead, it embraces the ethos of a senior scientist's laboratory notebook. We will not only detail the how but, more critically, the why. We will explore the causal logic behind methodological choices, from selecting a receptor structure to interpreting the subtle dance of atoms in a dynamic simulation. Our objective is to equip you with a robust, self-validating framework for modeling steroid-receptor interactions, grounded in first principles and authoritative standards.
Part 1: Foundational Concepts - The Molecule and Its Target
The Ligand: this compound
This compound is a metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] Its presence in urine is a key marker in anti-doping tests.[1][2] Understanding its interaction with nuclear receptors is crucial for toxicology, endocrinology, and the development of selective androgen receptor modulators (SARMs).[3][4][5] Unlike its parent compounds, this compound's precise binding kinetics and downstream effects are less characterized, making it a prime candidate for in silico investigation.
The Primary Receptor: The Androgen Receptor (AR)
The Androgen Receptor (AR), a member of the nuclear receptor superfamily (NR3C4), is the principal mediator of the physiological effects of androgens like testosterone and dihydrotestosterone (DHT).[6] Upon ligand binding in the cytoplasm, the AR translocates to the nucleus, where it functions as a ligand-activated transcription factor, regulating genes involved in male sexual development, muscle mass, bone density, and more.[6]
The AR's structure consists of several key domains, but our focus is the C-terminal Ligand Binding Domain (LBD).[6] This domain forms a hydrophobic pocket that accommodates the steroid ligand. The specificity and affinity of this interaction dictate the receptor's conformational change, its subsequent interaction with co-regulator proteins, and the ultimate transcriptional response.[7][8] Recent studies have used in silico modeling to explore the interactions between the AR and various steroid hormones and drugs, highlighting key amino acid residues like Asn705, Arg752, and Thr877 as critical for binding natural androgens.[7][9]
The canonical pathway begins with androgen binding and culminates in altered gene expression. Non-genomic pathways, involving rapid changes in cell function independent of transcription, have also been identified.[6]
Caption: A validated workflow for modeling ligand-receptor interactions.
Step 1: Receptor Structure Preparation
Causality: The quality of your starting receptor structure is the single most important determinant of a successful modeling study. Garbage in, garbage out. The goal is to obtain a high-resolution, biologically relevant structure and process it to be suitable for simulation.
Protocol:
-
Structure Selection:
-
Source: The RCSB Protein Data Bank (PDB) is the primary repository for protein crystal structures. [10][11][12][13] * Criteria: Search for the human Androgen Receptor LBD. Prioritize structures with high resolution (< 2.5 Å), a bound agonist (like Testosterone or DHT), and minimal missing residues. [10]The PDB entry 2AM9, for example, is the crystal structure of the human AR LBD in complex with testosterone at 1.64 Å resolution, making it an excellent starting point. [10] * Justification: A high-resolution structure provides more accurate atomic coordinates. Using a structure with a bound agonist ensures the binding pocket is in an active conformation, which is more relevant for studying an agonist-like molecule.
-
| PDB ID | Bound Ligand | Resolution (Å) | R-Value (Work) | Description |
| 2AM9 | Testosterone | 1.64 | 0.191 | Human AR LBD, excellent for agonist studies. [10] |
| 2AX9 | Nonsteroidal Agonist | 1.65 | 0.224 | Human AR LBD, demonstrates accommodation of different ligand types. [12] |
| 2YHD | AF2 Site Inhibitor | 2.20 | 0.209 | Human AR LBD, useful for studying allosteric inhibition. [13] |
| 8RM6 | DNA Response Element | 2.05 | 0.221 | Human AR DNA Binding Domain, not suitable for LBD docking. [11] |
-
Structure Cleaning (Using UCSF Chimera or similar software): [14][15] * Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file. Causality: These are often artifacts of the crystallization process and will be replaced by a controlled, simulated solvent environment.
-
Select the Biological Unit: If the PDB file contains multiple chains (a dimer or tetramer), retain only the chain of interest (e.g., Chain A) for a standard docking study.
-
Remove Existing Ligand: Delete the co-crystallized ligand (e.g., testosterone) to create an empty binding pocket for docking. It is crucial to save a copy of this ligand in its original position for redocking validation later.
-
-
Protonation and Repair:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). Causality: Correct protonation states are critical for accurate hydrogen bond formation and electrostatic calculations.
-
Assign Partial Charges: Use a standard force field (e.g., AMBER, CHARMM) to assign partial atomic charges to all receptor atoms. This is essential for calculating electrostatic interactions.
-
-
Final Output: Save the prepared receptor as a .pdbqt file for AutoDock or a similar format required by your chosen docking software. [16][17]
Step 2: Ligand Preparation
Causality: The ligand must be represented by an accurate, low-energy 3D conformation with correct charges and rotatable bonds defined.
Protocol:
-
Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem.
-
Generate 3D Conformation: Use software like Open Babel or a molecular builder in a package like Maestro or MOE to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. Causality: This ensures the ligand is in a stable, low-energy conformation before docking, preventing steric clashes due to a poor starting structure.
-
Assign Charges and Define Torsions: As with the receptor, assign partial charges (e.g., Gasteiger charges). Define the rotatable bonds (torsions) within the molecule. Causality: Defining torsions allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.
-
Final Output: Save the prepared ligand in the .pdbqt format or equivalent.
Step 3: Molecular Docking
Causality: Docking is a computational experiment to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. It uses scoring functions to estimate the binding affinity for different poses. [17][18] Protocol (using AutoDock Vina as an example): [15]
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire binding pocket of the AR LBD. The box should be centered on the position of the original co-crystallized ligand.
-
Ensure the box is large enough to allow the ligand full rotational and translational freedom within the pocket but not so large that it wastes computational time searching irrelevant space.
-
Causality: The grid box pre-calculates the interaction potentials for different atom types, which dramatically speeds up the docking process.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina). It will systematically explore different poses of this compound within the grid box.
-
The program will output a set of predicted binding poses, ranked by a scoring function (in kcal/mol). The more negative the score, the more favorable the predicted binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked poses in the context of the receptor's binding pocket.
-
Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key residues (e.g., Asn705, Arg752, Thr877). [7] * Self-Validation: Does the predicted pose make chemical sense? Is the steroid core buried in the hydrophobic pocket? Are polar groups forming hydrogen bonds?
-
-
Protocol Validation (Crucial Step):
-
Take the co-crystallized ligand (e.g., testosterone from 2AM9) that was saved earlier and dock it back into the receptor using the exact same protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.
-
Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode. [19]If the RMSD is high, the protocol (e.g., grid box size, scoring function) may need refinement.
-
Step 4: Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot. MD simulation introduces temperature, pressure, and time, allowing us to observe the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. [20][21][22]This step is essential for assessing the stability of the docked pose and refining the understanding of the binding interactions.
Protocol (using GROMACS as an example): [21]
-
System Preparation:
-
Complex Formation: Use the best-ranked, validated pose from docking as the starting structure.
-
Solvation: Place the complex in the center of a periodic box (e.g., a cube) and fill the box with explicit water molecules (e.g., TIP3P water model). Causality: Explicit solvent provides a much more realistic dielectric environment than the vacuum or implicit solvent models used in docking.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Simulation Execution:
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes, particularly between the protein and the newly added solvent.
-
Equilibration (NVT and NPT):
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein.
-
NPT Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
-
Causality: Equilibration is a critical step to ensure the system is stable and relaxed before the production run. Skipping it can lead to artifacts and unstable simulations.
-
-
Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect data on the system's dynamics. [19][23]
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not diffusing out of the pocket. [19] * RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. This highlights flexible regions of the protein (e.g., loops) and stable regions (e.g., helices in the binding pocket).
-
Interaction Analysis: Analyze the trajectory to identify stable hydrogen bonds and other key interactions between this compound and the AR over the course of the simulation. This provides a dynamic view that is more robust than the single snapshot from docking.
-
Caption: Key stages of a molecular dynamics simulation protocol.
Part 3: Data Interpretation and Model Validation
The ultimate goal of in silico modeling is to generate testable hypotheses and provide insights that align with experimental reality.
Interpreting the Model
Your final, validated model of the this compound-AR complex should allow you to:
-
Identify Key Binding Residues: Pinpoint the specific amino acids that form stable interactions with the ligand. These can become targets for mutagenesis studies to confirm their importance.
-
Explain Binding Specificity: Compare the interactions of this compound with those of testosterone or DHT. For instance, the absence of the 19-methyl group in 19-nor steroids is known to increase binding affinity to the AR compared to testosterone. [24]Your model should provide a structural explanation for this observation.
-
Generate Hypotheses for SARM Design: By understanding the specific interactions within the AR pocket, one can propose modifications to the ligand structure to enhance binding affinity or alter the conformational state of the receptor, a key principle in the design of Selective Androgen Receptor Modulators (SARMs). [3][25][26]
Final Model Validation
The most rigorous validation involves comparing computational predictions with experimental data. [18][27][28]* Relative Binding Affinity (RBA): Experimental studies have determined the RBA of various steroids to the AR. [24][29]While direct RBA data for this compound may be scarce, data for its parent compound, 19-nortestosterone, shows it binds more strongly to the AR than testosterone. [29]Your calculated binding free energies (e.g., from MM/PBSA) should be consistent with this trend.
-
Structure-Activity Relationship (SAR): If experimental data exists for related 19-nor compounds, your model should be able to explain the observed SAR. For example, if a chemical modification is known to decrease activity, your model should predict a weaker binding affinity or the loss of a key interaction. [30] By integrating these computational techniques within a framework of continuous validation, researchers can build a highly reliable model of the this compound-AR interaction, providing a powerful platform for hypothesis generation in toxicology, endocrinology, and therapeutic development.
References
- Crystal structure of human androgen receptor ligand binding domain in complex with testosterone. (2006). RCSB PDB. [Link]
- Homology modeling of the androgen receptor (AR) ligand-binding domain. (n.d.).
- Marhefka, C. A., et al. (2001). Homology Modeling Using Multiple Molecular Dynamics Simulations and Docking Studies of the Human Androgen Receptor Ligand Binding Domain Bound to Testosterone and Nonsteroidal Ligands.Journal of Medicinal Chemistry. [Link]
- Manganelli, S., et al. (2019). Development, validation and integration of in silico models to identify androgen active chemicals.Chemosphere. [Link]
- Marhefka, C. A., et al. (2001). Homology Modeling Using Multiple Molecular Dynamics Simulations and Docking Studies of the Human Androgen Receptor Ligand Binding Domain.
- Marhefka, C. A., et al. (2001). Homology modeling using multiple molecular dynamics simulations and docking studies of the human androgen receptor ligand binding domain bound to testosterone and nonsteroidal ligands.Journal of Medicinal Chemistry. [Link]
- Pandey, P. R., et al. (2021). Molecular Dynamics Simulations of Immune Receptors and Ligands.
- Crystal Structure of Human Androgen Receptor DNA Binding Domain Bound to its Response Element: C3(1)ARE. (2024). RCSB PDB. [Link]
- Androgen receptor. (n.d.). Wikipedia. [Link]
- Crystal Structure Of The Androgen Receptor Ligand Binding Domain In Complex With R-3. (2005). RCSB PDB. [Link]
- Human androgen receptor in complex with AF2 small molecule inhibitor. (2011). RCSB PDB. [Link]
- Bhagyashri, J., et al. (2021). Molecular dynamic simulation results of receptor-ligand complexes...
- Miao, Y., et al. (2015). Accelerated molecular dynamics simulations of ligand binding to a muscarinic G-protein-coupled receptor.CORE. [Link]
- Trump, R. P., et al. (2007). Design and synthesis of an array of selective androgen receptor modulators.
- Manganelli, S., et al. (2019). Development, validation and integration of in silico models to identify androgen active chemicals.
- Sciubba, F., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories.
- Shimmin, B. A., et al. (2024).
- Lee, S., et al. (2019). In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors.MDPI. [Link]
- Sciubba, F., et al. (2023). MD-Ligand-Receptor: A High-Performance Computing Tool for Characterizing Ligand-Receptor Binding Interactions in Molecular Dynamics Trajectories.PubMed. [Link]
- Shimmin, B. A., et al. (2024). In silico studies on the molecular interactions of steroid hormones and steroid hormone mimicking drugs in the androgen receptor binding cleft – Implications for prostate cancer treatment.
- (A): 2D Ramachandran Plot Analysis of the Homology-Modeled Androgen... (n.d.).
- Phillips, M. B., et al. (2023). Novel machine learning models to predict endocrine disruption activity for high-throughput chemical screening.Frontiers. [Link]
- Phillips, M. B., et al. (2024). Development and application of consensus in silico models for advancing high-throughput toxicological predictions.
- Ahmed, A., et al. (2024). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics.PMC. [Link]
- Toth, M., & Zakar, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins.PubMed. [Link]
- Parr, M. K., et al. (2007). Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats.
- Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism.PubMed. [Link]
- Barakat, K. H. (2009). Molecular Docking Tutorial.University of Alberta. [Link]
- 19-Norandrosterone. (n.d.). Wikipedia. [Link]
- Kagawa, C. M., et al. (1984). 19-Nor deoxycorticosterone (19-nor DOC): mineralocorticoid receptor affinity higher than aldosterone, electrolyte activity lower.PubMed. [Link]
- Parr, M. K., et al. (2009). Anabolic and andogenic activity of 19-norandrostenedione after oral and subcutaneous administration-Analysis of side effects and metabolism.
- Saartok, T., et al. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors.PubMed. [Link]
- Dehennin, L. (2004). Significance of 19‐norandrosterone in athletes' urine samples.PMC - NIH. [Link]
- Significance of 19-norandrosterone in athletes' urine samples. (n.d.).
- Kagawa, C. M., & Berg, D. H. (1984). 19-Nor progesterone is a mineralocorticoid agonist.PubMed. [Link]
- Gadal, M., et al. (2022). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns.Frontiers. [Link]
- Saartok, T., et al. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin.Houston Methodist Scholars. [Link]
- Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. (2025). YouTube. [Link]
- Narayanan, R., et al. (2018).
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Chen, J., et al. (2005).
- Steroid Receptor/Coactivator Binding Inhibitors: An Upd
- Mohler, M. L., et al. (2009).
- G. Claessens, F., et al. (2025). Selective androgen receptor modulators: a critical appraisal.Frontiers. [Link]
- Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]
- Diel, P., et al. (2008). The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM)
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and therapeutic promise of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the selective androgen receptor modulators paradigm | Semantic Scholar [semanticscholar.org]
- 6. Androgen receptor - Wikipedia [en.wikipedia.org]
- 7. In silico studies on the molecular interactions of steroid hormones and steroid hormone mimicking drugs in the androgen receptor binding cleft - Implications for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid Receptor/Coactivator Binding Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Dynamics Simulations of Immune Receptors and Ligands. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MD-Ligand-Receptor: A High-Performance Computing Tool for Characterizing Ligand-Receptor Binding Interactions in Molecular Dynamics Trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 27. Development, validation and integration of in silico models to identify androgen active chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 30. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 19-Norepiandrosterone and Its Isomers in Biological Samples: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide:
Abstract
19-Norepiandrosterone (19-NEA), along with its isomers 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), are urinary metabolites of the anabolic steroid nandrolone (19-nortestosterone). While their presence in urine is a primary indicator for the prohibited use of nandrolone and its prohormones, trace amounts of these compounds can occur endogenously. This guide provides a comprehensive technical overview of the natural biosynthesis of these 19-norsteroids, explores external factors that influence their urinary concentrations, details the state-of-the-art analytical methodologies for their detection and quantification, and critically examines the definitive techniques used to distinguish between endogenous and exogenous sources. Understanding these nuances is paramount for accurate interpretation in clinical research, forensic toxicology, and the anti-doping field.
Introduction: The Significance of 19-Norsteroids
Nandrolone (19-nortestosterone) is a potent anabolic-androgenic steroid (AAS) prohibited in competitive sports and regulated in clinical medicine. Following administration, it is metabolized in the body and excreted in urine primarily as three key metabolites: 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and this compound (19-NEA).[1] Of these, 19-NA is typically the most abundant. The detection of these metabolites, particularly 19-NA, above a specific threshold is considered an Adverse Analytical Finding (AAF) in anti-doping programs.[1][2]
The central analytical challenge, however, is that traces of 19-norsteroids may be naturally present in human urine.[3] This has necessitated extensive research to understand the mechanisms of endogenous production and to establish robust methods for differentiating natural physiological excretion from illicit administration. This guide synthesizes current knowledge on this complex issue.
Endogenous Biosynthesis: A By-Product of Estrogen Synthesis
The leading hypothesis for the endogenous production of 19-norsteroids posits that they are formed as minor by-products during the aromatization of androgens to estrogens.[4] The aromatase enzyme complex converts androgens like testosterone into estrogens such as estradiol. It is proposed that during this multi-step enzymatic process, a small fraction of androgen precursors can be demethylated at the C-19 position to form 19-norsteroids like 19-nortestosterone, which are subsequently metabolized.[1][4]
This pathway explains why endogenous levels are often associated with periods of high estrogen synthesis.
Caption: Proposed pathway for endogenous 19-norsteroid production.
Physiological States Influencing Endogenous Levels
Several physiological conditions can naturally elevate the urinary concentration of 19-norsteroids:
-
Pregnancy: This is the most significant factor. Urinary concentrations of 19-NA are consistently elevated in pregnant women and tend to increase as the pregnancy progresses.[5][6][7] Levels can reach approximately 15 ng/mL, far exceeding the typical baseline.[1] In one study, 19-NA was detected in over 90% of urine samples collected from pregnant women.[7]
-
Menstrual Cycle: Studies have shown a correlation between urinary 19-NA concentrations and the high 17β-estradiol levels that occur during certain phases of the menstrual cycle, further supporting the link to estrogen synthesis.[3][4]
-
Physical Exercise: The role of strenuous exercise is contested. While some early research suggested that intense effort could increase 19-NA excretion by a factor of two to four, subsequent and more controlled studies have failed to replicate this finding, concluding that exercise does not significantly influence excretion levels.[1][3][8][9]
Exogenous and Other Confounding Factors
Beyond endogenous production, several external factors can lead to the presence of this compound and its isomers in biological samples.
-
Dietary Intake: The consumption of meat and organs from non-castrated male pigs (boars) is a well-documented source. Boar tissues naturally contain 19-nortestosterone and its precursor, 19-norandrostenedione.[1][10] Ingestion of these tissues can lead to urinary excretion of 19-NA and 19-NE at concentrations that may exceed anti-doping thresholds, typically peaking around 10 hours after consumption.[11][12] Studies have reported urinary concentrations reaching 3.1 to 7.5 µg/L (equivalent to ng/mL) after a meal containing boar tissue.[11][12]
-
Contaminated Nutritional Supplements: A significant number of positive doping tests have been linked to the use of over-the-counter nutritional supplements.[1][13] These products can be contaminated with synthetic steroids or prohormones like 19-norandrostenedione, which are not listed on the label but will metabolize to 19-NA, 19-NE, and 19-NEA upon ingestion.[6][14]
-
Pharmaceuticals: The progestogen norethisterone, used in some oral contraceptives, is a 19-norsteroid derivative. Its use can lead to the excretion of 19-NA as a minor metabolite, though typically at low concentrations.[1][6][15]
-
In-Situ Formation in Urine Samples: In rare instances, microbial contamination in improperly stored urine samples can lead to the in-situ 19-demethylation of other abundant endogenous steroids, such as androsterone, creating 19-NA.[1][16][17] This highlights the critical importance of proper sample collection, transportation, and storage protocols.
Analytical Methodologies: Detection, Quantification, and Differentiation
The robust analysis of 19-norsteroids requires sophisticated analytical techniques capable of detecting trace concentrations and, crucially, determining their origin.
Standard Analytical Workflow (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the foundational method used in most anti-doping laboratories for routine screening and confirmation.
Caption: Standard workflow for the analysis of 19-norsteroids in urine.
Step-by-Step Protocol:
-
Enzymatic Hydrolysis: 19-norsteroids are primarily excreted as glucuronide and sulfate conjugates.[1] 19-NEA, in particular, is almost exclusively found as a sulfo-conjugate.[1] To analyze the parent steroid, these conjugates must be cleaved. This is achieved by incubating the urine sample with an enzyme mixture, typically from Helix pomatia, which contains β-glucuronidase and sulfatase.
-
Extraction: The deconjugated steroids are then isolated from the complex urine matrix using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). This step purifies and concentrates the analytes.
-
Derivatization: To make the steroids volatile for gas chromatography, their polar hydroxyl groups are chemically modified. The most common method is trimethylsilylation (TMS), which replaces active hydrogens with a TMS group.[1][8][18]
-
GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The gas chromatograph separates the different steroids based on their boiling points and interaction with the column. The mass spectrometer then fragments the molecules and detects specific ions, allowing for unambiguous identification and quantification.[8][18]
Advanced and Complementary Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the advantage of analyzing the conjugated metabolites directly without the need for hydrolysis and derivatization.[2] It provides high sensitivity and specificity and is particularly useful for quantifying specific conjugates like 19-norandrosterone sulfate.[19]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is the definitive method for distinguishing between endogenous and exogenous steroids.[1][6] The technique measures the ratio of carbon-13 to carbon-12 (δ¹³C) in the metabolite. Endogenous steroids reflect the isotopic signature of an individual's diet. Synthetic steroids, typically manufactured from plant precursors like soy or yam, have a different, more depleted δ¹³C value. A significant difference between the δ¹³C value of the 19-norsteroid metabolite and that of endogenous reference steroids provides conclusive proof of an exogenous origin.[20][21]
Quantitative Data Summary
The interpretation of results relies heavily on comparing found concentrations to established reference ranges and thresholds. While data for this compound is less frequently reported than for its major isomer, 19-norandrosterone, the latter serves as the primary marker.
| Condition / Population | Biological Matrix | Typical Concentration of 19-Norandrosterone (19-NA) | Reference(s) |
| Baseline (Male) | Urine | <0.6 ng/mL; often below limit of detection (0.05-0.5 ng/mL) | [8][9][22] |
| Baseline (Female, non-pregnant) | Urine | <1 ng/mL; often below limit of detection | [4][22] |
| Pregnancy | Urine | Increases with gestation; can reach up to 16 ng/mL | [1][5] |
| Post-Exercise (Controlled Studies) | Urine | No significant increase over baseline | [1][9] |
| Post-Boar Meat Consumption | Urine | Can reach 3 - 7.5 ng/mL, with some reports higher | [1][11] |
| WADA Reporting Threshold | Urine | >2.5 ng/mL (requires confirmation) | [12][17] |
Conclusion and Future Outlook
The natural occurrence of this compound and its isomers in biological samples is a complex but well-characterized phenomenon. While endogenous production is generally limited to trace amounts, physiological states, particularly pregnancy, can significantly increase urinary concentrations. Furthermore, dietary choices, such as the consumption of boar meat, and the use of contaminated supplements represent critical confounding variables that must be considered during data interpretation.
References
- Excretion of norsteroids' phase II metabolites of different origin in human. Steroids. [Link]
- Significance of 19‐norandrosterone in athletes' urine samples. British Journal of Sports Medicine. [Link]
- Excretion of 19 Nor-Steroids from consumption of pork meat and offal: Combined GC/MS and GC/C/IRMS analysis. World Anti Doping Agency (WADA). [Link]
- Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Evidence for the presence of endogenous 19-norandrosterone in human urine.
- Doping in sport-1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. King's College London. [Link]
- Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. Journal of Steroid Biochemistry. [Link]
- Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise. International Journal of Sports Medicine. [Link]
- 19-Norandrosterone in Pregnant Women. In Proceedings of the 18th Cologne Workshop on Dope Analysis. [Link]
- Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS. World Anti Doping Agency (WADA). [Link]
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. World Anti Doping Agency (WADA). [Link]
- Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Liter
- Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and 19-noretiocholanolone in human urine.
- Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry.
- Presence and metabolism of natural steroids in meat-producing animals: current knowledge and potential str
- Origin production of 19-norandrosterone in human urine samples and doping analysis. World Anti Doping Agency (WADA). [Link]
- WADA Technical Document – TD2021NA. World Anti Doping Agency (WADA). [Link]
- Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and 19-noretiocholanolone in human urine.
- The appearance of urinary 19-norandrosterone during pregnancy.
- Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. II. Identification and quantification of 19-norsteroids responsible for 19-norandrosterone and 19-noretiocholanolone excretion in human urine.
- Excretion of 19-norandrosterone after consumption of boar meat.
- Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin.
- Endogenous origin of norandrosterone in female urine: Indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen.
- Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin. Steroids. [Link]
- Norandrosterone and norethiocholanolone concentration before and after submaximal standardized exercise.
- Pregnancy greatly affects the steroidal module of the Athlete Biological Passport. Drug Testing and Analysis. [Link]
- 19-Norandrosterone. Wikipedia. [Link]
- Significance of 19-norandrosterone in athletes' urine samples.
- Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids.
- Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement. Journal of Analytical Toxicology. [Link]
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 3. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 4. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. mdpi.com [mdpi.com]
- 7. Pregnancy greatly affects the steroidal module of the Athlete Biological Passport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the presence of endogenous 19-norandrosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. II. Identification and quantification of 19-norsteroids responsible for 19-norandrosterone and 19-noretiocholanolone excretion in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and 19-noretiocholanolone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
- 17. wada-ama.org [wada-ama.org]
- 18. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Excretion of norsteroids' phase II metabolites of different origin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wada-ama.org [wada-ama.org]
- 22. Excretion of 19 Nor-Steroids from consumption of pork meat and offal: Combined GC/MS and GC/C/IRMS analysis | World Anti Doping Agency [wada-ama.org]
Toxicological profile and safety assessment of 19-Norepiandrosterone
An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 19-Norepiandrosterone
Foreword
The landscape of steroidal compounds is vast and complex, encompassing endogenous hormones, therapeutic agents, and substances of abuse. Within this spectrum, 19-norsteroids, synthetic derivatives of testosterone, occupy a significant position due to their potent anabolic properties. This compound, a key metabolite of the widely known anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone), serves as a critical biomarker in anti-doping and clinical toxicology.[1] Understanding its toxicological profile is not merely an academic exercise; it is fundamental for researchers in drug development, forensic science, and sports medicine to accurately assess the safety and risks associated with its parent compounds. This guide provides a comprehensive technical overview of the metabolism, toxicological implications, and a structured framework for the safety assessment of this compound, grounded in established scientific principles and methodologies.
Chemical Identity and Metabolic Fate
This compound (3β-hydroxy-5α-estran-17-one) is an 18-carbon steroid and a terminal metabolite of nandrolone and its prohormones, such as 19-norandrostenedione.[1][2] Unlike its parent compounds, which exert significant anabolic and androgenic activity, this compound is primarily an inactive biomarker. Its significance lies in its utility for detecting the administration of its precursors.[1][3]
Metabolic Pathway
The biotransformation of nandrolone into its various metabolites is a multi-step enzymatic process primarily occurring in the liver. The pathway to this compound involves key enzymatic reactions, including reduction and conjugation.
Following administration, nandrolone undergoes reduction by 5α-reductase, leading to the formation of 5α-dihydronandrolone. Subsequent metabolism by 3-hydroxysteroid dehydrogenases (3-HSDs) results in the principal urinary metabolites: 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and this compound (19-NEA).[1] A crucial distinguishing feature of 19-NEA is its conjugation phase; it is almost exclusively excreted as a sulfate conjugate, whereas 19-NA and 19-NE are predominantly found as glucuronides.[1][4] This differential conjugation is critical for developing specific and sensitive analytical methods for detection.
Toxicological Profile: An Assessment Based on Class Effects
Direct toxicological studies on this compound are limited, as it is considered a less active metabolite. Therefore, its safety profile is best understood by examining the well-documented toxicities of its parent compound, nandrolone, and the broader class of anabolic-androgenic steroids (AAS).[5] AAS abuse is associated with a wide range of adverse effects affecting multiple organ systems.[6][7][8]
Hepatotoxicity
The liver is a primary site for steroid metabolism, making it susceptible to injury from AAS use. While 17α-alkylated oral steroids are most commonly associated with severe liver damage, injectable esters like nandrolone decanoate are not without risk.[6] Reported hepatotoxic effects include:
-
Cholestasis: Impairment of bile flow, leading to jaundice and hepatic dysfunction.[7]
-
Peliosis Hepatis: A rare vascular condition characterized by blood-filled cysts in the liver.[6]
-
Hepatic Tumors: Both benign adenomas and malignant hepatocellular carcinomas have been linked to long-term AAS use.[6][7]
-
Enzyme Elevation: Clinically significant increases in serum aminotransferases (AST, ALT) are common indicators of hepatocellular damage.[7]
The underlying mechanism often involves oxidative stress within mitochondria, leading to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cellular dysfunction and death.[7]
Cardiovascular Toxicity
Cardiovascular complications are among the most serious risks of AAS abuse.[9] Millions of individuals have used illicit AAS, and the long-term cardiovascular associations are a major concern.[9] Key adverse effects include:
-
Dyslipidemia: A characteristic and rapid change in lipid profiles, featuring significantly decreased high-density lipoprotein (HDL) cholesterol and increased low-density lipoprotein (LDL) cholesterol. This lipid profile is strongly pro-atherogenic.[10]
-
Left Ventricular Hypertrophy: An increase in the mass of the heart's main pumping chamber, which can lead to impaired cardiac function and an increased risk of arrhythmias and sudden cardiac death.[6][9]
-
Hypertension and Thrombosis: AAS can contribute to elevated blood pressure and an increased risk of blood clots (thrombosis), which can lead to myocardial infarction and stroke.[6][8]
Endocrine and Reproductive System Disruption
The administration of exogenous AAS disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a range of endocrine-related side effects.[11]
-
Suppression of Endogenous Testosterone: Exogenous steroids suppress the production of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), leading to testicular atrophy and a state of hypogonadism upon cessation of use.[11][12]
-
Infertility: Suppression of spermatogenesis is a common consequence of AAS use.[8]
-
Gynecomastia: The aromatization of some androgens to estrogens can lead to the development of breast tissue in males.[6]
Neuro-psychiatric and Behavioral Effects
Supraphysiological doses of AAS are known to have significant impacts on the central nervous system, potentially exerting direct neurotoxic effects.[8][13] Behavioral and psychiatric effects may include:
-
Mood disturbances, including mania, hypomania, and depression (particularly during withdrawal).[8]
-
Increased aggression and irritability.[8]
-
Concerns about long-term neurotoxic effects, potentially increasing the risk of early-onset dementia.[8]
Genotoxicity and Carcinogenicity
The potential for AAS to cause genetic damage is an area of ongoing investigation. Some studies have indicated that prolonged use of steroid hormones is correlated with mutagenicity and genotoxicity.[14] While a definitive link to most cancers in humans who abuse AAS is not firmly established, the potential exists, particularly given the association with hepatic neoplasms.[5]
| System | Key Toxicological Endpoint | Common Findings with AAS Abuse | References |
| Hepatic | Cholestasis, Peliosis Hepatis, Tumors | Jaundice, elevated ALT/AST, blood-filled cysts, adenomas. | [6][7] |
| Cardiovascular | Dyslipidemia, Ventricular Hypertrophy | Decreased HDL, increased LDL, increased heart wall thickness. | [9][10] |
| Endocrine | HPG Axis Suppression, Infertility | Low endogenous testosterone, reduced sperm count, testicular atrophy. | [8][11] |
| Neuro-psychiatric | Behavioral Changes, Neurotoxicity | Aggression, depression, potential neuronal cell death. | [8][13] |
| Genotoxicity | DNA Damage, Mutagenicity | Evidence of clastogenic and/or aneugenic effects in some studies. | [14] |
A Structured Framework for Safety Assessment
A comprehensive safety assessment of this compound, or any new steroidal entity, requires a multi-tiered approach, combining in vitro and in vivo methodologies. This framework allows for early hazard identification and a detailed characterization of the dose-response relationship for any observed toxicities.
Tier 1: In Vitro Toxicology
Initial screening using in vitro assays provides rapid and cost-effective data on the fundamental cytotoxic and genotoxic potential of a compound without the use of live animals.[15]
3.1.1 Cytotoxicity Assays
-
Objective: To determine the concentration at which the compound causes cell death.
-
Protocol Example (LDH Assay):
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells, or primary rat hepatocytes) in 96-well plates until confluent.[16][17]
-
Compound Exposure: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control (e.g., Triton X-100).
-
LDH Measurement: Collect the cell culture supernatant. Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Determine the IC50 value (the concentration that causes 50% of the maximal cell death).[18]
-
3.1.2 Genotoxicity Assays
-
Objective: To assess the potential of the compound to cause DNA or chromosomal damage.[15]
-
Protocol Example (Ames Test - Bacterial Reverse Mutation Assay):
-
Strain Selection: Use multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis gene (e.g., TA98, TA100).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Exposure: Plate the bacterial strains with various concentrations of this compound on a histidine-deficient medium.
-
Incubation: Incubate plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have re-acquired the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
-
Tier 2: In Vivo Toxicology (Rodent Models)
In vivo studies are essential to understand the systemic effects of a compound and to establish a safe dose range for potential further development.[19] These studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
3.2.1 Acute and Repeat-Dose Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify target organs of toxicity after short-term to sub-chronic exposure.[15][19]
-
Protocol Outline (28-Day Sub-chronic Rodent Study):
-
Animal Model: Use both male and female Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer this compound daily via a relevant route (e.g., oral gavage, subcutaneous injection) at three dose levels (low, mid, high) plus a vehicle control group. Doses are selected based on prior acute toxicity/MTD studies.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity (e.g., changes in activity, posture, respiration). Record body weights weekly.[19]
-
Clinical Pathology: At termination (Day 29), collect blood for hematology (complete blood count) and clinical chemistry analysis (liver enzymes, kidney function markers, lipid profile).
-
Necropsy and Histopathology: Perform a full necropsy. Weigh key organs (liver, kidneys, heart, spleen, gonads). Preserve these organs and others in formalin for histopathological examination by a veterinary pathologist.
-
Data Analysis: Analyze all data for statistically significant, dose-dependent changes compared to the control group. The highest dose that does not produce significant adverse effects is identified as the No-Observed-Adverse-Effect-Level (NOAEL).
-
Analytical Methodology for Safety and Doping Control
Accurate detection and quantification are the cornerstones of both toxicological assessment and anti-doping control. The methods must be sensitive enough to detect minute quantities of the metabolite and its conjugates in complex biological matrices like urine and plasma.
-
Sample Preparation: This is a critical step. For urine, it typically involves enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave the conjugate moieties, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the steroids.[1] Direct detection of conjugates is also possible with advanced methods.[20]
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The historical gold standard. Requires derivatization of the steroid (e.g., trimethylsilylation) to make it volatile for GC analysis. It offers high specificity and sensitivity.[1][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A more modern technique that often does not require derivatization and can directly measure both free and conjugated steroids. It provides excellent sensitivity and specificity and is suitable for high-throughput analysis.[20][22]
-
Regulatory Status and Risk Management
This compound itself is not typically scheduled as a controlled substance. However, its parent compound, nandrolone, is classified as a Schedule III controlled substance in the United States under the Anabolic Steroid Control Act.[12] Furthermore, as a metabolite of nandrolone, this compound is on the World Anti-Doping Agency (WADA) Prohibited List.[2] The detection of 19-NA (a related metabolite) in an athlete's urine at a concentration greater than 2 ng/mL constitutes an adverse analytical finding, triggering a doping violation investigation.[1][3]
Risk management for individuals using non-prescribed AAS involves education on the significant health consequences and harm minimization strategies, such as regular health monitoring (blood tests for liver function, lipids, and hematocrit) and seeking medical guidance.[23][24]
Conclusion
While this compound is primarily viewed as an inactive biomarker, its toxicological profile is inextricably linked to that of its potent anabolic precursors. The safety assessment of this metabolite and any related novel compounds must be contextualized within the well-established and severe multi-organ toxicity associated with the AAS class. A systematic approach, beginning with in vitro screening for cytotoxicity and genotoxicity and progressing to comprehensive in vivo studies to determine systemic effects and establish a NOAEL, is imperative. This rigorous scientific framework is essential for researchers to characterize risk, inform regulatory decisions, and ensure the safety of novel therapeutic agents while also providing a clear basis for understanding the dangers of AAS abuse.
References
- DergiPark. (n.d.). CARDIOTOXIC EFFECTS OF ANABOLIC-ANDROGENIC STEROIDS.
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i5.
- World Anti-Doping Agency. (n.d.). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone.
- Baggish, A. L., et al. (2017). Cardiovascular Toxicity of Illicit Anabolic-Androgenic Steroid Use. Circulation, 135(21), 1991-2002.
- Neri, M., et al. (2022). Anabolic androgenic steroid-induced liver injury: An update. World Journal of Hepatology, 14(7), 1373-1386.
- Björkhem, I., & Ek, H. (1983). Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. Journal of Steroid Biochemistry, 18(4), 481-487.
- World Anti-Doping Agency. (n.d.). Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS.
- Segura, J., et al. (2009). Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. Steroids, 74(3), 335-343.
- ResearchGate. (n.d.). Significance of 19-norandrosterone in athletes' urine samples | Request PDF.
- Ganesan, K., & Bhasin, S. (2018). Health Threat Posed by the Hidden Epidemic of Anabolic Steroid Use and Body Image Disorders Among Young Men. The Journal of Clinical Endocrinology & Metabolism, 103(11), 3953-3956.
- Pozo, O. J., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Journal of Mass Spectrometry, 42(6), 785-794.
- World Anti-Doping Agency. (n.d.). Investigation of the Metabolic Fate of Nandrolone's Prohormone 19-Nor-DHEA.
- Wikipedia. (n.d.). 19-Norandrosterone.
- ResearchGate. (n.d.). Nandrolone androgenic hormone presents genotoxic effects in different cells of mice | Request PDF.
- Basile, G., et al. (2013). Supraphysiological doses of performance enhancing anabolic-androgenic steroids exert direct toxic effects on neuron-like cells. Journal of Neuroscience Research, 91(1), 130-136.
- MuriGenics. (n.d.). Toxicology.
- Welder, A. A., Robertson, J. W., & Melchert, R. B. (1995). Toxic effects of anabolic-androgenic steroids in primary rat hepatic cell cultures. Journal of Pharmacological and Toxicological Methods, 33(4), 187-195.
- Frontiers. (n.d.). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity.
- ResearchGate. (n.d.). (PDF) Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity.
- Sagoe, D., et al. (2024). Managing risks and harms associated with the use of anabolic steroids: a qualitative study. Harm Reduction Journal, 21(1), 1-13.
- Anabolic Steroids. (n.d.). GP Guide to harm minimisation for patients using non-prescribed anabolic-androgenic steroids (AAS) and other performance and image enhancing drugs (PIEDs).
- Wikipedia. (n.d.). Nandrolone.
- National Center for Biotechnology Information. (2022). Anabolic Steroid Toxicity.
- Graham, S., & Kennedy, M. (1990). Recent developments in the toxicology of anabolic steroids. Drug Safety, 5(6), 458-476.
- Zádor, E., et al. (2018). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. Frontiers in Pharmacology, 9, 825.
- Federal Register. (2023, August 1). Implementation of the Designer Anabolic Steroid Control Act of 2014.
- Aurigene Pharmaceutical Services. (n.d.). Toxicology.
- National Center for Biotechnology Information. (n.d.). Anabolic Steroid Use Disorder.
- Shankara-Narayana, N., et al. (2020). Diagnosis and Management of Anabolic Androgenic Steroid Use. The Journal of Clinical Endocrinology & Metabolism, 105(6), 1769-1789.
- ResearchGate. (n.d.). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids.
- ResearchGate. (n.d.). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing | Request PDF.
- ResearchGate. (n.d.). Positive Doping Cases with Norandrosterone after Application of Contaminated Nutritional Supplements | Request PDF.
- National Center for Biotechnology Information. (n.d.). Anabolic–androgenic steroids: How do they work and what are the risks?.
- ResearchGate. (n.d.). Norandrosterone and norethiocholanolone concentration before and after submaximal standardized exercise | Request PDF.
- Geyer, H., et al. (2019). Anabolic–androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 10, 853.
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in the toxicology of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Archive: Anabolic steroid use increases heart attack risk and causes liver damage | UC San Francisco [ucsf.edu]
- 11. Anabolic Steroid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anabolic Steroid Use Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicology | MuriGenics [murigenics.com]
- 20. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 23. researchgate.net [researchgate.net]
- 24. snhn.net [snhn.net]
Methodological & Application
Application Note: Quantitative Analysis of 19-Norepiandrosterone in Human Urine using a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive and detailed protocol for the quantification of 19-norepiandrosterone (19-NA) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 19-NA is the principal urinary metabolite of the anabolic androgenic steroid nandrolone (19-nortestosterone) and its prohormones.[1][2][3] Accurate and reliable quantification of 19-NA is critical for anti-doping control, forensic toxicology, and clinical research. This guide details the scientific rationale behind each procedural step, from sample preparation, including enzymatic hydrolysis and solid-phase extraction, to the optimized LC-MS/MS parameters and full method validation in accordance with international standards.
Introduction: The Significance of this compound Quantification
Nandrolone and other 19-norsteroids are synthetic anabolic agents prohibited in competitive sports and regulated in clinical settings due to their potential for abuse and adverse health effects. The detection of these substances relies on identifying their metabolites in biological fluids, primarily urine.[1][4] The major metabolite, 19-norandrosterone (also referred to as this compound), is excreted predominantly as a glucuronide conjugate.[5]
The World Anti-Doping Agency (WADA) has established specific technical documents that harmonize the analysis and reporting of 19-NA, setting a threshold concentration in urine above which an Adverse Analytical Finding (AAF) is reported.[6][7][8] Therefore, a highly sensitive, specific, and robust analytical method is required. LC-MS/MS has become the gold standard for this application, offering superior selectivity and sensitivity compared to older techniques like immunoassays or gas chromatography-mass spectrometry (GC-MS), and can often simplify sample preparation by reducing the need for derivatization.[1][9]
This application note is designed for researchers and laboratory professionals, providing a field-proven methodology grounded in established scientific principles and regulatory guidelines.
Materials and Reagents
-
Analytes and Standards:
-
This compound (19-NA) reference standard
-
This compound-d4-glucuronide (19-NA-d4-G) internal standard (IS). The use of a deuterated, conjugated internal standard is critical as it corrects for variability during both the enzymatic hydrolysis and the subsequent analytical steps, providing the most accurate quantification.[6]
-
-
Reagents for Sample Preparation:
-
β-Glucuronidase from E. coli. This enzyme is preferred for its specificity in hydrolyzing glucuronide conjugates without the broader, sometimes problematic, sulfatase activity found in preparations from sources like Helix pomatia.[10]
-
Phosphate buffer (0.2 M, pH 7.0)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode polymeric cartridges (e.g., weak cation exchange). These cartridges provide excellent retention for steroids and allow for rigorous washing steps to remove matrix interferences.[11]
-
-
LC-MS/MS System:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Experimental Protocols
Sample Preparation Workflow
The sample preparation protocol is designed to efficiently hydrolyze the conjugated 19-NA, isolate the target analyte from complex urinary matrix components, and concentrate it for sensitive detection. The urine matrix is notoriously complex and can cause significant ion suppression or enhancement in the ESI source, making a thorough cleanup essential.[12][13][14]
Caption: Workflow for urine sample preparation.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 2.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of the 19-NA-d4-G internal standard working solution (e.g., 100 ng/mL) to each sample, calibrator, and quality control (QC) sample.
-
Buffering: Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0). Vortex briefly. This step is crucial to optimize the pH for the enzymatic reaction, as β-glucuronidase activity is pH-dependent.[15]
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli. Vortex the samples and incubate in a water bath or heating block at 60°C for 1 hour.[5][16] This step cleaves the glucuronic acid moiety from 19-NA, yielding the free steroid for extraction.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water. This removes polar interferences. A subsequent wash with a non-polar solvent like hexane can remove lipids.[11]
-
Elution: Elute the analyte and internal standard with 3 mL of 5% formic acid in methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Methanol with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The chromatographic separation prevents co-elution of isobaric interferences and minimizes matrix effects by separating the analyte from the bulk of endogenous urine components. The mass spectrometer provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Capillary Voltage | 3500 V |
| Dwell Time | 50 ms |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z) |
| 19-NA (Quantifier) | 277.2 |
| 19-NA (Qualifier) | 277.2 |
| 19-NA-d4-G (IS) | 281.2 |
Rationale: Positive ESI mode is effective for the analysis of steroids like 19-NA. The precursor ion [M+H]+ is selected in the first quadrupole. In the collision cell, it fragments into characteristic product ions, which are then monitored by the third quadrupole. Using at least two MRM transitions (a quantifier and a qualifier) provides high confidence in analyte identification, as required by WADA and other regulatory bodies.[7]
Method Validation Protocol
A rigorous method validation is mandatory to ensure that the analytical results are accurate, reliable, and fit for purpose. The protocol should be based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[17][18][19][20]
Caption: Key parameters for bioanalytical method validation.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria |
| Selectivity | Analyze at least six different blank urine matrices to check for interferences at the retention time of 19-NA and the IS. | Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (minimum 6 non-zero points) prepared in blank urine matrix over at least three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Precision (%CV) ≤ 20% and Accuracy (%RE) within ±20%. |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) on three different days. | Precision: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy: Relative Error (%RE) within ±15% of nominal (±20% at LLOQ).[5] |
| Matrix Effect | Compare the peak area of analyte spiked into extracted blank matrix with the peak area of analyte in pure solution. Test in at least six different urine sources. | The CV of the IS-normalized matrix factor should be ≤ 15%. A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[21][22] |
| Extraction Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. The %CV of recovery across QC levels should be ≤ 15%.[23] |
| Stability | Evaluate analyte stability in urine under various conditions: bench-top (room temp), long-term storage (-80°C), and freeze-thaw cycles. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of this compound in human urine. The careful optimization of sample preparation, particularly the enzymatic hydrolysis and solid-phase extraction steps, is critical for mitigating matrix effects and ensuring accurate results. The use of a stable isotope-labeled, conjugated internal standard is paramount for achieving high-quality data. By adhering to the comprehensive validation protocol outlined, laboratories can ensure their results meet the stringent requirements of regulatory bodies like WADA and the FDA, making this method highly suitable for anti-doping analysis, clinical research, and forensic applications.
References
- Direct determination of anabolic steroids in human urine by on-line solid-phase extraction/liquid chromatography/mass spectrometry.
- Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry.
- Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consider
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. [Link]
- Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry.
- Bioanalytical Method Validation. U.S.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse.
- Derivatization methods for the LC-MS/MS analyses of steroids.
- Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks, Centers for Disease Control and Prevention. [Link]
- Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
- Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, Oxford Academic. [Link]
- WADA Technical Document – TD2009NA. World Anti-Doping Agency. [Link]
- Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry.
- Bioanalytical Method Validation Guidance for Industry. U.S.
- Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Semantic Scholar. [Link]
- Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry.
- Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review.
- Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS. Oxford Academic. [Link]
- WADA Technical Document – TD2021NA. World Anti-Doping Agency. [Link]
- Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine. Sílice, Universidad de Granada. [Link]
- Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry.
- HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency. [Link]
- Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology.
- HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency. [Link]
- HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency. [Link]
- Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology, Oxford Academic. [Link]
- Targeted LC-MS/MS analysis of steroid glucuronides in human urine.
- Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Applic
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. World Anti-Doping Agency. [Link]
- Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. Sport und Buch Strauß. [Link]
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilit
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone. World Anti-Doping Agency. [Link]
- Summary of the MS/MS acquisition settings for the LC/MS/MS method.
- Structures of the metabolites of nandrolone: (a) 19-norandrosterone (3?-hydroxy-5?-estran-17-one); (b) 3?-hydroxy-5?-estra- n-17-one; and (c) this compound (3?-hydroxy-5?-estran-17-one).
- Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry.
- Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry.
- Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- Structures of the metabolites of nandrolone: (a) 19-norandrosterone...
- Structures of the metabolites of nandrolone: (a) 19-norandrosterone (3α-hydroxy-5α-estran-17-one).
- 19-Norandrosterone. Wikipedia. [Link]
- Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry.
- Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone. World Anti-Doping Agency. [Link]
- Analysis of 19-norandrosterone in human urine by gas chromatography- isotope-dilution mass spectrometry: Method adopted by LGC for participation in the Comité Consultatif pour la Quantité de Matière (CCQM) Pilot Study P68.
Sources
- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 5. Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. wada-ama.org [wada-ama.org]
- 9. longdom.org [longdom.org]
- 10. wada-ama.org [wada-ama.org]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. moh.gov.bw [moh.gov.bw]
- 19. fda.gov [fda.gov]
- 20. hhs.gov [hhs.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 19-Norepiandrosterone in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
19-Norepiandrosterone (19-NE), systematically known as 3β-hydroxy-5α-estran-17-one, is a significant metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone) and its prohormones.[1][2] Its detection and quantification in biological samples, particularly urine, are of paramount importance in clinical and forensic toxicology, and especially in sports anti-doping control. The World Anti-Doping Agency (WADA) includes 19-nandrolone and its metabolites on its list of prohibited substances.[1] This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and reliable analytical technique for steroid profiling.[3][4] The methodology described herein encompasses sample preparation, including enzymatic hydrolysis and derivatization, followed by optimized GC-MS parameters for sensitive and specific detection.
Principle of the Method
Due to the low volatility of steroids and their presence as sulfate or glucuronide conjugates in urine, a multi-step sample preparation is necessary before GC-MS analysis.[5] The core workflow involves:
-
Enzymatic Hydrolysis: To cleave the conjugate moieties (glucuronide or sulfate) from the steroid, liberating the free form.[3][6]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the complex biological matrix.
-
Derivatization: Conversion of the free steroid into a more volatile and thermally stable derivative, typically a trimethylsilyl (TMS) ether, which is amenable to GC analysis.[7][8]
-
GC-MS Analysis: Separation of the derivatized analyte from other sample components by gas chromatography, followed by detection and quantification using mass spectrometry.
Experimental Protocol
Reagents and Materials
-
This compound certified reference material
-
Internal Standard (e.g., d4-19-norandrosterone-glucuronide)[9][10]
-
β-Glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
Step 1: Hydrolysis
-
To 2.0 mL of urine, add an appropriate amount of the deuterated internal standard.[9]
-
Add 1.0 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 55°C for 1-3 hours to ensure complete hydrolysis of the steroid glucuronides.[3][11]
Step 2: Extraction
-
After incubation, allow the sample to cool to room temperature.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
Step 3: Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
To the dried residue, add 50 µL of MSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine.[8]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[12]
-
Cool the sample to room temperature before injection into the GC-MS system.
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. researchgate.net [researchgate.net]
Application Note: Derivatization Techniques for 19-Norepiandrosterone GC/MS Analysis
Abstract
This application note provides a comprehensive technical guide on the essential derivatization techniques for the analysis of 19-norepiandrosterone (19-NE), a key metabolite of nandrolone and other 19-norsteroids, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups and low volatility, direct GC-MS analysis of 19-NE is challenging.[1] Derivatization is a critical pre-analytical step that chemically modifies the analyte to improve its chromatographic behavior and mass spectrometric detection.[2][3][4] This guide details the principles, protocols, and comparative advantages of the most effective derivatization methods, primarily focusing on silylation and acylation, to enable robust and sensitive quantification of 19-NE in various matrices.
Introduction to this compound and the Rationale for Derivatization
This compound is a significant biomarker in clinical and forensic toxicology, particularly in sports anti-doping control, where its presence in urine can indicate the illicit use of anabolic androgenic steroids (AAS).[5][6] The molecular structure of 19-NE contains hydroxyl and ketone functional groups, which impart polarity and a high boiling point, making it non-volatile and thermally labile.[1] These properties are incompatible with direct GC analysis, which requires analytes to be volatile and thermally stable.[1][7]
Derivatization addresses these challenges by replacing active hydrogens in polar functional groups with non-polar moieties.[3] This chemical modification achieves several critical objectives:
-
Increased Volatility: Reduces the boiling point of the analyte, allowing it to vaporize at lower temperatures in the GC inlet.[2][3]
-
Enhanced Thermal Stability: Prevents thermal degradation of the analyte at the high temperatures of the GC system.[2][3][4]
-
Improved Chromatographic Resolution: Reduces peak tailing and improves separation from other matrix components.[1]
-
Enhanced Mass Spectrometric Detection: Produces characteristic fragment ions that aid in structural elucidation and improve detection sensitivity.[8]
The selection of an appropriate derivatization reagent and protocol is paramount for achieving reliable and accurate analytical results.
Primary Derivatization Techniques
The two most prevalent and effective derivatization strategies for steroids like this compound are silylation and acylation.
Silylation: The Gold Standard for Steroid Analysis
Silylation is the most widely employed derivatization technique for GC-MS analysis of steroids.[3] The process involves the replacement of an active hydrogen atom from a hydroxyl group with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[2][3]
Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of the silylation reagent.[9] The presence of a catalyst, such as Trimethylchlorosilane (TMCS), can significantly enhance the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.[1][10]
Figure 1: General workflow of the silylation derivatization process.
Common Silylating Reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Highly volatile and reactive, making it one of the most popular choices for steroid analysis.[8][10] Its byproducts are also highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[10]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A strong silylating agent with volatile reaction products. Often used with a catalyst like TMCS to derivatize hindered functional groups.[10][11]
-
N,O-Bis(trimethylsilyl)acetamide (BSA): Reacts readily with a wide range of compounds including steroids.[2][10]
Acylation: An Alternative for Enhanced Stability and Detection
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom. For GC-MS analysis of steroids, perfluoroacyl derivatives, such as those formed with Pentafluoropropionic Anhydride (PFPA), are particularly advantageous.
Mechanism of Acylation: The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of the steroid attacks the carbonyl carbon of the anhydride.
Figure 2: General mechanism of the acylation reaction for derivatization.
Advantages of Perfluoroacylation:
-
Enhanced Electron Capture Detection (ECD): The introduction of multiple fluorine atoms significantly increases the response in an ECD detector, although less common in modern MS systems.
-
Formation of Stable Derivatives: Acyl derivatives are often very stable.[12]
-
Characteristic Mass Spectra: The high mass of the perfluoroacyl group leads to a significant mass shift and characteristic fragmentation patterns, which can be beneficial for identification and quantification.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. It is crucial that all glassware is thoroughly cleaned and dried, and all solvents are of high purity and anhydrous, as silylating reagents are highly sensitive to moisture.[1]
Protocol 1: Silylation using MSTFA with TMCS as a Catalyst
This is a robust and widely used method for the derivatization of anabolic steroids.[7]
Materials:
-
Dried sample extract or 19-NE standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Ensure the sample residue is completely dry, typically achieved by evaporation under a gentle stream of nitrogen.
-
Prepare the derivatization reagent by mixing MSTFA and TMCS in a 100:1 (v/v) ratio. Note: Commercially available mixtures such as MSTFA + 1% TMCS can also be used.[10]
-
Add 50 µL of the MSTFA/TMCS reagent to the dried sample residue in a GC vial.
-
If the sample is not readily soluble, add 50 µL of anhydrous pyridine or acetonitrile to act as a solvent.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation using Pentafluoropropionic Anhydride (PFPA)
This method is an excellent alternative, particularly when silylation proves problematic or when different fragmentation patterns are desired for confirmation.[12]
Materials:
-
Dried sample extract or 19-NE standard
-
Pentafluoropropionic Anhydride (PFPA)
-
Anhydrous Ethyl Acetate or Toluene
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Ensure the sample residue is completely dry.
-
Add 50 µL of anhydrous ethyl acetate or toluene to the dried sample.
-
Add 50 µL of PFPA to the vial.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 60°C for 30 minutes.
-
After heating, evaporate the reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Comparative Summary of Derivatization Techniques
The choice of derivatization technique depends on the specific analytical requirements, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | Silylation (MSTFA/TMCS) | Acylation (PFPA) |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide / Trimethylchlorosilane | Pentafluoropropionic Anhydride |
| Reaction Time | 30 minutes | 30 minutes |
| Reaction Temp. | 60-70°C | 60°C |
| Byproducts | Volatile, often elute with solvent front[10] | Non-volatile acid, requires removal |
| Derivative Stability | Good, but can be moisture sensitive | Very stable |
| Mass Shift | +72 amu per TMS group | +146 amu per PFP group |
| Advantages | Widely used, highly volatile byproducts, strong silylating power.[10] | Forms very stable derivatives, large mass shift, good for confirmation. |
| Disadvantages | Reagents are highly moisture sensitive.[1] | Reagent is corrosive, byproduct removal is necessary. |
Conclusion and Best Practices
Effective derivatization is a cornerstone of reliable GC-MS analysis for this compound. Silylation with MSTFA, often catalyzed by TMCS, remains the most common and generally effective method due to its high reactivity and the volatile nature of its byproducts.[10] Acylation with PFPA provides a robust alternative, yielding highly stable derivatives with distinct mass spectrometric characteristics that are valuable for confirmatory analyses.
For optimal results, researchers should adhere to the following best practices:
-
Ensure Anhydrous Conditions: Moisture is the primary cause of incomplete derivatization and reagent degradation, especially for silylating agents.[1]
-
Optimize Reaction Conditions: While the provided protocols are generally effective, reaction time and temperature may need to be optimized for specific sample matrices and concentrations.
-
Use High-Purity Reagents and Solvents: Impurities can lead to interfering peaks and side reactions.
-
Incorporate Internal Standards: The use of a deuterated internal standard (e.g., this compound-d4) is crucial for accurate quantification, as it corrects for variations in derivatization efficiency and sample loss during preparation.
By carefully selecting and implementing the appropriate derivatization strategy, researchers can achieve the necessary volatility, stability, and chromatographic performance for the sensitive and accurate determination of this compound by GC-MS.
References
- Regis Technologies.
- Changfu Chemical.
- Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [Link]
- PubMed.
- Grosse, J., et al. COMPARATIVE ANALYTICAL TECHNIQUES FOR THE IDENTIFICATION OF SOME ANDROGENIC ANABOLIC STEROIDS (GC/MS). In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (13). Sport und Buch Strauß - Köln 2005. [Link]
- Discovery - the University of Dundee Research Portal. Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. [Link]
- PubMed. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. [Link]
- PubMed. Analysis of anabolic steroids using GC/MS with selected ion monitoring. [Link]
- ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
- ResearchGate. Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. [Link]
- WADA. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. [Link]
- Oxford Academic. Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. [Link]
- MDPI.
- ResearchGate.
- PMC - NIH.
- Diva-portal.org. Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. [Link]
- PubMed. Capillary gas chromatography/mass spectrometry of intact fatty acyl esters of pregnane steroids. [Link]
- PMC - NIH.
- PMC - NIH.
- uu .diva. Analysis of most common endogenous steroids in plasma. [Link]
- PubMed Central.
- ResearchGate. Two-step derivatization procedure of 19-norandrosterone based on the.... [Link]
- Theses. Derivatization study of selected steroid compounds. [Link]
- LECO. Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. [Link]
- PMC - NIH.
- ResearchGate. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). [Link]
- Wikipedia.
- PubMed.
- ResearchGate. Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. [Link]
- MDPI.
- Semantic Scholar. Development of a Derivatization Method for Investigating Testosterone and Dehydroepiandrosterone Using Tandem Mass Spectrometry. [Link]
- Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish. [Link]
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 11. Silylation Reagents | Fisher Scientific [fishersci.com]
- 12. covachem.com [covachem.com]
Application Note & Protocol: Synthesis and Validation of Deuterated 19-Norepiandrosterone as an Internal Standard for Mass Spectrometry
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the landscape of drug development and clinical diagnostics, particularly in anti-doping analysis and endocrinology, the accurate quantification of steroid metabolites is paramount. 19-Norepiandrosterone (19-NE), a primary metabolite of the anabolic steroid nandrolone, is a key biomarker whose precise measurement is crucial.[1][2] Quantitative analysis via mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for such measurements.[1][3] However, the accuracy of these methods is susceptible to variations arising from sample preparation, extraction inefficiencies, and instrument fluctuations.
To mitigate these variables, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[4] By adding a known quantity of the SIL-IS to each sample at the beginning of the workflow, it co-elutes with the analyte and experiences the same analytical variations.[4] This allows for reliable quantification by measuring the ratio of the analyte to the SIL-IS.[5] Deuterated this compound serves as an excellent internal standard for its native counterpart due to its similar physicochemical properties. This application note provides a comprehensive guide to the synthesis, purification, and analytical validation of deuterated this compound for use as a high-fidelity internal standard.
Part 1: Synthetic Strategy and Protocol
Rationale for the Synthetic Approach
The synthesis of deuterated steroids requires careful consideration to ensure the deuterium labels are placed on stable, non-exchangeable positions of the molecule.[6] While numerous methods for steroid deuteration exist, including catalytic hydrogenation and base-catalyzed exchange, the choice of method depends on the desired location and number of deuterium atoms.[7][8][9] For this compound, a robust method involves the catalytic reduction of a suitable unsaturated precursor using deuterium gas. This approach can introduce deuterium atoms across a double bond in a stereocontrolled manner.
The proposed synthesis starts from a commercially available precursor, such as a 19-nor-androstene derivative, which contains a double bond at a strategic position for deuteration. Homogeneous catalytic deuteration is often preferred as it can offer high stereoselectivity under milder conditions.[8][10]
Experimental Workflow: Synthesis of Deuterated this compound
The following diagram outlines the key steps in the synthesis and purification of deuterated this compound.
Caption: Synthetic workflow for deuterated this compound.
Detailed Protocol
Materials and Reagents:
-
19-nor-5-androsten-3β-ol-17-one (or a similar unsaturated precursor)
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Deuterium gas (D2), high purity
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 19-nor-androstene precursor (1 equivalent) in the anhydrous, degassed solvent.
-
Catalyst Addition: Add Wilkinson's catalyst (0.01-0.05 equivalents) to the solution. Stir the mixture until the catalyst dissolves completely.
-
Deuteration: Purge the reaction flask with deuterium gas by evacuating and backfilling three times. Maintain a positive pressure of deuterium gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by withdrawing small aliquots for GC-MS analysis to check for the disappearance of the starting material.
-
Quenching and Work-up: Once the reaction is complete, carefully vent the excess deuterium gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the deuterated this compound as a solid. Dry the product under high vacuum.
Part 2: Analytical Validation and Characterization
The synthesized deuterated this compound must be rigorously characterized to confirm its identity, purity (both chemical and isotopic), and concentration before it can be used as a reliable internal standard.
Validation Workflow
The following diagram illustrates the logical flow of the analytical validation process.
Caption: Logical flow for the analytical validation of the internal standard.
Characterization Protocols
1. Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the disappearance or reduction of proton signals at the sites of deuteration.[11][12]
-
²H NMR: To directly observe the deuterium signals and confirm their positions on the steroid skeleton.[11][12]
-
¹³C NMR: To verify the carbon backbone and observe isotopic shifts or changes in coupling patterns due to the presence of deuterium.[12]
-
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the synthesized compound, which should correspond to the theoretical mass of the deuterated molecule, thus confirming the number of incorporated deuterium atoms.
2. Purity Assessment:
-
Chemical Purity: Assessed using techniques like LC-UV/MS or GC-FID to ensure the absence of starting material and other organic impurities. A purity of >98% is typically required.
-
Isotopic Purity: Determined by mass spectrometry. This involves analyzing the molecular ion cluster to quantify the percentage of the desired deuterated species relative to unlabeled or lesser-deuterated species.[11]
3. Quantification:
-
Quantitative NMR (qNMR): This is a primary method for determining the concentration of the pure material without the need for a separate standard. A certified reference material with a known concentration is used as an internal calibrant.
-
Stock Solution Preparation and Verification: A stock solution is prepared gravimetrically. The concentration can be verified by preparing a calibration curve using a certified reference standard of non-deuterated this compound and analyzing the prepared stock solution against it.
Data Summary
The following table provides an example of the characterization data for a successfully synthesized batch of deuterated this compound (d3-19-NE).
| Parameter | Method | Specification | Result |
| Identity | ¹H, ²H, ¹³C NMR | Spectra consistent with proposed structure | Conforms |
| Accurate Mass | HRMS | [M+H]⁺ = Theoretical Value ± 5 ppm | Conforms |
| Chemical Purity | LC-UV/MS | ≥ 98.0% | 99.2% |
| Isotopic Purity | MS | ≥ 98% d3 | 99.5% d3 |
| Concentration | qNMR | Report Value | 1.05 mg/mL |
Conclusion
The synthesis and rigorous validation of deuterated this compound are critical for its use as a reliable internal standard in quantitative mass spectrometry assays. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to produce and characterize high-quality SIL-IS. By following these detailed steps, laboratories can ensure the accuracy, precision, and reliability of their bioanalytical data, which is fundamental to the integrity of research, clinical, and regulatory outcomes.
References
- De Leenheer, A. P., & Cruyl, A. A. (1990). Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids, 55(10), 463-471.
- Galli, G., & Maroni, S. (1982). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Lipids, 17(12), 982-991.
- Voelter, W., & Djerassi, C. (1968). [Catalytic hydrogenation and deuteration of steroids in homogenous phase]. Chemische Berichte, 101(1), 58-68.
- Wang, Y., et al. (2021). A Practical and Efficient Approach to Synthesize Deuterated Steroid Hormones via an Ultrasound-Assisted Microcontinuous Process. Chemistry – A European Journal, 27(52), 13238-13243.
- Johnson, D. W., et al. (1985). Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women. The Journal of Steroid Biochemistry, 22(3), 349-353.
- Tai, S. S., & Sniegoski, L. T. (2006). Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 78(10), 3351-3356.
- Google Patents. (2018). WO2018185783A1 - Novel process for preparation of 19-norsteroids.
- Google Patents. (1972). US3655649A - Process for the preparation of 19-norsteroids.
- Mckinney, A. R., & Ridley, D. D. (2002). Synthesis of Equine Metabolites of Anabolic Steroids: Reformatsky Reactions on Estran-17-ones. Australian Journal of Chemistry, 55(4), 299-304.
- Pinkus, J. L., et al. (1979). Deuterium-Labeled Steroids for Study in Humans. II. Preliminary Studies on Estrogen Production Rates in Pre- and Post-Menopausal Women. Hormone Research in Paediatrics, 10(1), 44-56.
- Le Bizec, B., et al. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i20–i23.
- Björkhem, I., & Ek, H. (1983). Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. The Journal of Steroid Biochemistry, 18(4), 481-485.
- Zarecki, P., et al. (2024). A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. Steroids, 205, 109391.
- Abul-Hajj, Y. J. (1971). Effect of 11-oxygen function on the steric course of reduction of steroids by homogeneous catalytic hydrogenation. Steroids, 18(3), 281-287.
- Djerassi, C., et al. (1956). Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone. Journal of the American Chemical Society, 78(24), 6362-6377.
- World Anti-Doping Agency. (n.d.). Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone.
- Zarecki, P., et al. (2024). A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. Washington University School of Medicine Research Profiles.
- Fukushima, D. K., & Gallagher, T. F. (1951). Reduction of Unsaturated Steroids with Deuterium: Distribution of Isotope and Mechanism. Journal of the American Chemical Society, 73(1), 196-200.
- Caspi, E., & Piatak, D. M. (1963). Degradation of Corticosteroids. III. Catalytic Hydrogenation of Cortisol. The Journal of Organic Chemistry, 28(7), 1854-1857.
- Zarecki, P., et al. (2024). A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. Steroids, 205, 109391.
- Goebel, C., et al. (2015). Analysis of 19-norandrosterone in human urine by gas chromatography- isotope-dilution mass spectrometry: Method adopted by LGC for participation in the Comité Consultatif pour la Quantité de Matière (CCQM) Pilot Study P68. Accreditation and Quality Assurance, 20(4), 311-316.
- Li, Y., et al. (2023). Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice. bioRxiv.
- NuMega Resonance Labs. (2023, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube.
- Polet, M., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Chromatography B, 879(3-4), 267-272.
- Lento, C., et al. (2021). Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. Analytical Chemistry, 93(26), 9066-9074.
- Tey, J. W., et al. (2022). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv.
Sources
- 1. Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Catalytic hydrogenation and deuteration of steroids in homogenous phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of 11-oxygen function on the steric course of reduction of steroids by homogeneous catalytic hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Solid-Phase Extraction of 19-Norepiandrosterone from Biofluids
Abstract
This comprehensive guide provides detailed protocols and technical insights for the solid-phase extraction (SPE) of 19-norepiandrosterone and its related metabolites from biological matrices such as urine and plasma. As a key urinary metabolite of the anabolic androgenic steroid nandrolone, accurate quantification of this compound is paramount in anti-doping analysis and clinical research.[1][2] This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can implement and adapt these methods with a deep understanding of the critical parameters involved. We will explore various sorbent chemistries, from traditional silica-based C18 to advanced polymeric and mixed-mode phases, providing validated, step-by-step protocols for each.
The Analytical Imperative: Why Isolate this compound?
Nandrolone (19-nortestosterone) is a synthetic anabolic steroid prohibited in competitive sports.[1] Its administration is detected by monitoring its primary urinary metabolites: 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and this compound (19-NEA).[2] These metabolites are not typically present in urine in significant amounts, so their detection above a specific threshold is considered an adverse analytical finding.[2]
However, the biofluid matrix is incredibly complex. Urine and plasma contain a vast array of endogenous compounds—salts, pigments, proteins, and other metabolites—that can interfere with sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Solid-Phase Extraction (SPE) is an indispensable sample preparation technique designed to selectively isolate the target analytes from this complex background, thereby enhancing analytical sensitivity, accuracy, and instrument longevity.[3][4][5]
Foundational Principles of Solid-Phase Extraction for Steroids
SPE operates on the principle of partitioning a compound between a solid stationary phase (the sorbent) and a liquid mobile phase (the solvent).[6][7] For a non-polar steroid like this compound in a polar aqueous matrix like urine, the process generally follows a "Bind-Wash-Elute" strategy.
The choice of sorbent is the most critical decision in developing an SPE protocol. The most common strategies for steroids are:
-
Reversed-Phase SPE: This is the workhorse method for neutral, non-polar compounds like steroids.
-
Mechanism: A non-polar sorbent (e.g., C18-bonded silica or a polymeric resin) adsorbs the hydrophobic steroid molecules from the polar sample matrix. Polar interferents pass through the sorbent and are discarded.
-
Common Sorbents:
-
Silica-Based (e.g., C18, C8): The traditional choice, offering effective retention for hydrophobic compounds.[3] A key consideration is that these sorbents must remain wetted after conditioning; if the sorbent bed dries out, retention can be drastically compromised.[7]
-
Polymeric (e.g., Waters Oasis HLB): These sorbents, often made of a hydrophilic-lipophilic balanced copolymer, are designed to be "water-wettable."[8] This crucial feature means that even if the sorbent bed runs dry, it retains its ability to effectively bind analytes from an aqueous sample, leading to more robust and reproducible methods.[9] They also offer a broad pH stability range.[8]
-
-
-
Mixed-Mode SPE: These advanced sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, on a single particle.
-
Mechanism: This dual functionality allows for highly selective extractions. For instance, a sorbent with reversed-phase and anion-exchange properties can retain a steroid via hydrophobic interactions while also binding to acidic matrix components via ion-exchange, allowing for differential elution and a much cleaner final extract.[3]
-
Common Sorbents: Oasis MAX (mixed-mode anion exchange) and MCX (mixed-mode cation exchange) are used for highly selective protocols.[10][11]
-
The Universal SPE Workflow
The fundamental steps of SPE are conditioning, equilibration, sample loading, washing, and elution.[6][7][12] Each step utilizes solvents with specific properties to achieve the desired separation.
Caption: The five fundamental steps of a standard solid-phase extraction workflow.
Critical Pre-SPE Step: Deconjugation of Metabolites
In the body, steroids are often conjugated with glucuronic acid or sulfate groups to increase their water solubility for excretion. This compound and its isomers are primarily excreted as glucuronide and sulfate conjugates.[2][13] Most reversed-phase SPE sorbents and GC-MS analytical methods are designed for the free, unconjugated steroid. Therefore, cleaving these conjugate groups is a mandatory sample preparation step.
Enzymatic Hydrolysis Protocol: The most common method is enzymatic hydrolysis using β-glucuronidase, which is highly specific for β-glucuronide linkages.[14] Preparations from E. coli are common, while those from Helix pomatia (Roman snail) also possess sulfatase activity.[14]
-
Sample Preparation: To 2-5 mL of urine, add an appropriate internal standard.
-
Buffering: Add 1 mL of a phosphate or acetate buffer to adjust the pH to the optimal range for the enzyme (typically pH 6.0-7.0 for E. coli β-glucuronidase).[14][15]
-
Enzyme Addition: Add 50-100 µL of β-glucuronidase solution.
-
Incubation: Incubate the mixture in a water bath at 50-60°C for 1 to 3 hours.[14][15]
-
Termination: After incubation, cool the sample to room temperature. It is now ready for SPE.
Note: Some advanced LC-MS/MS methods can directly measure the intact glucuronide or sulfate conjugates, which can eliminate the hydrolysis step and provide additional metabolic information.[1][13][16]
Validated SPE Protocols for this compound
The following protocols provide a robust starting point for method development. Volumes are based on a standard 3 cc or 6 cc SPE cartridge format containing 200-500 mg of sorbent. Flow rates should be maintained at a slow and steady drip (approx. 1-2 mL/min) unless otherwise specified.
Protocol 1: Polymeric Reversed-Phase SPE (e.g., Waters Oasis HLB)
This protocol is highly recommended for its robustness and forgiveness, as the water-wettable sorbent is not susceptible to drying out.[9] It provides excellent recovery for a wide range of steroids.[4][17]
Methodology Workflow:
Caption: Step-by-step workflow for SPE using an Oasis HLB polymeric sorbent.
Detailed Steps:
-
Condition: Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the stationary phase.
-
Equilibrate: Pass 3 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.
-
Load: Apply the pre-treated (hydrolyzed) urine sample to the cartridge.
-
Wash: Pass 3 mL of 5% methanol in water through the cartridge. This step is crucial for removing polar interferences (salts, etc.) without prematurely eluting the target analyte.
-
Dry: Dry the sorbent bed under vacuum for 5-10 minutes to remove any remaining aqueous solvent.
-
Elute: Elute the this compound with 3 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C.[3] Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent appropriate for the subsequent analysis (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).[18]
Protocol 2: Silica-Based Reversed-Phase SPE (e.g., C18)
This is a classic protocol widely used in many laboratories.[15][19] The critical consideration is to avoid letting the sorbent bed dry out after the equilibration step, as this will deactivate the C18 chains and lead to poor recovery.[12]
Methodology Workflow:
Caption: Step-by-step workflow for SPE using a traditional silica-based C18 sorbent.
Detailed Steps:
-
Condition: Pass 3 mL of methanol through the cartridge.
-
Equilibrate: Pass 3 mL of deionized water through the cartridge. Crucially, do not allow air to pass through the sorbent bed from this point until the sample is loaded.
-
Load: Immediately apply the pre-treated urine sample to the cartridge.
-
Wash:
-
Dry: Dry the sorbent bed thoroughly under vacuum for 5-10 minutes.
-
Elute: Elute the analyte with 3-5 mL of a suitable organic solvent. Dichloromethane or methanol are commonly used.[20]
-
Evaporate & Reconstitute: Proceed as described in Protocol 1. If using GC-MS, the dried extract is typically derivatized (e.g., silylation) to increase volatility and improve chromatographic performance.[2][14]
Protocol 3: Advanced Selectivity with Mixed-Mode SPE (e.g., Oasis WAX)
This protocol is designed for the differential extraction of steroid sulfates and glucuronides, providing a cleaner extract for LC-MS/MS analysis without the need for hydrolysis.[13] It leverages weak anion-exchange to separate the acidic conjugates.
Methodology Workflow:
Caption: Workflow for separating steroid conjugates using weak anion-exchange SPE.
Detailed Steps:
-
Condition & Equilibrate: Condition the Oasis WAX cartridge with methanol, followed by water.
-
Load: Apply the urine sample (without prior hydrolysis).
-
Wash: Wash the cartridge with a basic solution (e.g., 5% ammonium hydroxide in 20% methanol) to remove neutral and basic interferences while retaining the acidic conjugates.
-
Elute Fraction 1 (Glucuronides): Elute the glucuronide conjugates with a moderately acidic solvent (e.g., 2% formic acid in acetonitrile).
-
Elute Fraction 2 (Sulfates): Elute the more strongly retained sulfate conjugates with a more acidic solvent.
-
Analysis: The two fractions can be evaporated, reconstituted, and analyzed separately by LC-MS/MS. This provides specific quantification of each conjugated form.[13]
Performance Data and Validation
Method validation is essential to ensure the reliability of any analytical procedure.[17][21] Key parameters include recovery, precision, accuracy, and the limit of quantification (LOQ). The following table summarizes typical performance characteristics reported in the literature for the extraction of this compound and its isomers.
| Analyte | Biofluid | SPE Sorbent | Typical Recovery (%) | LOQ / LOD | Reference(s) |
| 19-Norandrosterone Sulfate | Urine | Quaternary Amine | 94% | 200 pg/mL (LLOQ) | [16] |
| 19-Norandrosterone Sulfate | Urine | Oasis WAX | 92.0 - 104.9% | 1 ng/mL (LLOQ) | [13] |
| 19-Norandrosterone | Urine | Waters WCX | Good | 1 ng/mL (MRPL) | [22] |
| Nandrolone Metabolites | Urine | Not Specified | > 85% | < 1 ng/mL (LOQ) | [1] |
| Various Anabolic Steroids | Serum | C8 + QAX | 90 - 98% | 25 ng/mL | [3] |
| Testosterone | Serum | HLB | 65 - 86% | < 0.025 ng/mL | [18] |
LLOQ: Lowest Limit of Quantification; LOD: Limit of Detection; MRPL: Minimum Required Performance Level.
Conclusion
The successful extraction of this compound from biofluids is a critical prerequisite for sensitive and reliable analysis in anti-doping and clinical settings. While traditional C18 sorbents are effective, modern polymeric reversed-phase sorbents like Oasis HLB offer superior robustness and reproducibility, simplifying the workflow and reducing the risk of method failure. For applications requiring the highest degree of selectivity or the analysis of intact conjugates, mixed-mode SPE provides a powerful tool for eliminating matrix interferences. The choice of protocol depends on the specific analytical goals, available instrumentation (GC-MS vs. LC-MS/MS), and the desired throughput. By understanding the fundamental principles behind each step—from enzymatic hydrolysis to the final elution—researchers can confidently implement and optimize these methods to achieve the highest quality data.
References
- Borg, J., et al. (2020). Development and validation of a simple online-SPE method coupled to high-resolution mass spectrometry for the analysis of stanozolol-N-glucuronides in urine samples. Drug Testing and Analysis.
- Le Bizec, B., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Rapid Communications in Mass Spectrometry.
- University of Washington. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. Proteomics Resource.
- Le Bizec, B., et al. (2008). Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry. Journal of Mass Spectrometry.
- World Health Organization. (2005). Sample Pretreatment Protocol for Female Steroid Hormones.
- Strahm, E. (2013). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. DiVA portal.
- Graham, M. R., et al. (2008). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Steroid Biochemistry and Molecular Biology.
- de Oliveira, D. N., et al. (2021). Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements. ResearchGate.
- Tallowin, M., et al. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. Recent Advances in Doping Analysis (17).
- Waters Corporation. (n.d.). Oasis HLB 6 cc Vac Cartridge, 200 mg Sorbent per Cartridge, 30 µm, 30/pk. Waters.
- Audran, M., et al. (2002). Urinary 19-norandrosterone purification by immunoaffinity chromatography: application to gas chromatography/combustion/isotope ratio mass spectrometric analysis. Rapid Communications in Mass Spectrometry.
- Strahm, E. (2013). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. DiVA portal.
- Gackowski, M., et al. (2014). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules.
- Garle, M., et al. (2010). Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry.
- Wang, Y., et al. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods.
- Chan, S. C., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology.
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine.
- Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Waters.
- Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Waters.
- Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters.
- Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Waters.
- De la Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. ResearchGate.
- De la Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Steroids.
- Fabrègue, O., et al. (2014). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing. ResearchGate.
- Waters Corporation. (n.d.). Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research. Waters.
- Wang, Y., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules.
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent.
- Wójcikowski, K., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules.
- Thevis, M., et al. (2003). Quantitative Determination of Metabolic Products of 19-norandrostenediol in Human Plasma Using Gas chromatography/mass Spectrometry. Journal of Analytical Toxicology.
Sources
- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amchro.com [amchro.com]
- 4. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 13. Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ecologiena.jp [ecologiena.jp]
- 21. Development and validation of a simple online-SPE method coupled to high-resolution mass spectrometry for the analysis of stanozolol-N-glucuronides in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dshs-koeln.de [dshs-koeln.de]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of 19-Norepiandrosterone Metabolites
Introduction
19-Norepiandrosterone is a metabolite of the synthetic anabolic-androgenic steroid nandrolone (19-nortestosterone).[1] Its detection in biological matrices, particularly urine, is a key indicator of nandrolone administration in sports anti-doping and clinical toxicology. The primary urinary metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), with this compound being a less abundant isomer.[2][3] These metabolites are typically excreted as glucuronide and sulfate conjugates.[4] For unambiguous identification and to differentiate from potential endogenous sources, highly sensitive and specific analytical methods are required.
High-resolution mass spectrometry (HRMS), such as Orbitrap and Time-of-Flight (TOF) technologies, has become the gold standard for steroid analysis.[5] HRMS provides exceptional mass accuracy, enabling the determination of elemental composition and confident identification of known and unknown metabolites.[6] This application note provides a comprehensive protocol for the identification of this compound and its related metabolites in human urine using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).
Scientific Principles
The robust identification of steroid metabolites using LC-HRMS is founded on several key principles:
-
Chromatographic Separation: Liquid chromatography separates the target analytes from the complex urinary matrix and resolves isomeric metabolites, which is crucial for their individual identification.
-
High-Resolution Mass Measurement: HRMS instruments measure the mass-to-charge ratio (m/z) of ions with high precision (typically <5 ppm mass accuracy).[7] This allows for the calculation of the elemental formula of a detected compound, significantly increasing the confidence in its identification.
-
Tandem Mass Spectrometry (MS/MS): By isolating a precursor ion and inducing fragmentation, MS/MS experiments provide structural information. The resulting fragment ions are characteristic of the molecule's structure and can be used to confirm the identity of a metabolite or elucidate the structure of a novel metabolite.[8]
-
Metabolite Biotransformation: Nandrolone undergoes extensive metabolism in the body, primarily through reduction and conjugation. Understanding these metabolic pathways is essential for predicting and identifying the expected metabolites.
Metabolic Pathway of Nandrolone
The metabolism of nandrolone primarily involves the reduction of the A-ring and the ketone at C17, followed by conjugation with glucuronic acid or sulfate for excretion.
Caption: Metabolic pathway of nandrolone to its main metabolites and their conjugates.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-HRMS analysis, and data processing for the identification of this compound metabolites in urine.
Materials and Reagents
-
Solvents: Methanol, Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: β-glucuronidase from E. coli, Ammonium acetate, Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Standards: Certified reference materials for this compound, 19-norandrosterone, 19-noretiocholanolone, and their deuterated internal standards.
Sample Preparation
The goal of sample preparation is to release the metabolites from their conjugated forms and to remove interfering matrix components.[9]
-
Internal Standard Spiking: To 2 mL of urine, add an appropriate amount of a deuterated internal standard mixture.
-
Enzymatic Hydrolysis: Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase. Incubate at 55°C for 3 hours to cleave the glucuronide conjugates.[9]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar interferences.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-HRMS Analysis
The following are suggested starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Orbitrap or TOF HRMS system |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan MS and data-dependent MS/MS (dd-MS2) |
| Mass Resolution | > 60,000 FWHM |
| Collision Energy | Stepped normalized collision energy (e.g., 20, 30, 40 eV) |
Data Analysis and Metabolite Identification
The identification of metabolites is based on a combination of accurate mass, retention time, and fragmentation pattern.
-
Feature Detection: Process the raw data using appropriate software to detect chromatographic peaks and their corresponding m/z values.
-
Accurate Mass Filtering: Filter the detected features against a database of expected metabolites based on their calculated exact masses (within a mass tolerance of <5 ppm).
-
Retention Time Matching: Compare the retention times of the detected features with those of authentic reference standards.
-
Fragmentation Pattern Confirmation: For features that match in accurate mass and retention time, compare their MS/MS fragmentation patterns with those of the reference standards. For unknown metabolites, interpret the fragmentation spectra to propose a structure. The neutral loss of the glucuronide moiety (176.0321 Da) or sulfate moiety (79.9568 Da) is a key diagnostic for conjugated metabolites.[10]
Expected Results
The table below lists the expected accurate masses for the protonated molecules of this compound and its major related metabolites.
| Metabolite | Formula | [M+H]+ Exact Mass |
| This compound | C18H28O2 | 277.2162 |
| 19-Norandrosterone | C18H28O2 | 277.2162 |
| 19-Noretiocholanolone | C18H28O2 | 277.2162 |
| 19-Norandrosterone Glucuronide | C24H36O8 | 453.2483 |
| 19-Norandrosterone Sulfate | C18H28O5S | 357.1730 |
Analytical Workflow Diagram
Caption: Step-by-step workflow for the analysis of this compound metabolites.
Conclusion
The use of high-resolution mass spectrometry provides a powerful and reliable method for the identification of this compound and its metabolites in urine. The high mass accuracy and MS/MS capabilities of HRMS instruments allow for confident identification, which is critical in forensic and anti-doping applications. The protocol described in this application note provides a robust framework for researchers and scientists to develop and validate their own methods for the analysis of these and other steroid metabolites. Adherence to established guidelines, such as those from the World Anti-Doping Agency (WADA), is essential for ensuring the quality and defensibility of analytical results.[4][11][12][13]
References
- Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central. [Link]
- WADA Technical Document – TD2018EAAS. World Anti-Doping Agency. [Link]
- WADA Technical Document – TD2016EAAS. World Anti-Doping Agency. [Link]
- WADA releases Laboratory Technical Documents for 2021. World Anti-Doping Agency. [Link]
- WADA Technical Document – TD2021EAAS. World Anti-Doping Agency. [Link]
- Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. World Anti-Doping Agency. [Link]
- Comprehensive Steroid Profiling by Liquid Chromatography coupled to High Resolution Mass Spectrometry.
- Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts. [Link]
- High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry Urine Steroid Profiling in the Diagnosis of Adrenal Disorders. PubMed. [Link]
- 19-Norandrosterone. Wikipedia. [Link]
- Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man. PubMed. [Link]
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and
- LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. PubMed Central. [Link]
- Structures of the metabolites of nandrolone: (a) 19-norandrosterone...
- LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. Semantic Scholar. [Link]
- Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. PubMed. [Link]
- Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. PubMed. [Link]
- Selected Ion Monitoring for Orbitrap-Based Metabolomics. PubMed Central. [Link]
- Ion fragmentation of small molecules in mass spectrometry.
- LC-MS based metabolomics and accurate mass measurements in complex extracts. [Link]
- Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications.
- Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis. PubMed. [Link]
- Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annot
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
Sources
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. WADA releases Laboratory Technical Documents for 2021 | World Anti Doping Agency [wada-ama.org]
- 5. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry Urine Steroid Profiling in the Diagnosis of Adrenal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. wada-ama.org [wada-ama.org]
- 12. wada-ama.org [wada-ama.org]
- 13. wada-ama.org [wada-ama.org]
Immunoassay development for high-throughput 19-Norepiandrosterone screening
Application Note & Protocol
High-Throughput Immunoassay Development for the Screening of 19-Norepiandrosterone
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and robust competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening (HTS) of this compound (19-NA). 19-NA is a key urinary metabolite of the anabolic steroid nandrolone, making its detection critical in anti-doping programs and endocrinology research.[1][2][3] This guide details the principles of competitive immunoassays for small molecule detection, provides step-by-step protocols for assay development and validation, and offers insights into adapting the assay for an automated, high-throughput environment.
Introduction: The Need for High-Throughput 19-NA Screening
This compound (5α-estran-3β-ol-17-one) is a primary metabolite of the synthetic anabolic-androgenic steroid nandrolone (19-nortestosterone).[3][4] Its presence in urine is a key indicator of nandrolone administration, a substance prohibited by the World Anti-Doping Agency (WADA).[2] Consequently, robust, reliable, and high-throughput methods for its detection are essential for sports anti-doping laboratories. Beyond athletics, the analysis of steroid hormones and their metabolites is crucial in various fields of clinical and pharmaceutical research.[5][6]
Traditional chromatographic methods, while highly specific, can be resource-intensive and less suited for screening a large volume of samples.[7] Immunoassays, which leverage the specific binding between an antibody and an antigen, offer a powerful alternative that combines sensitivity with the speed and scalability required for high-throughput screening (HTS).[8][9]
This guide focuses on the development of a competitive immunoassay, a format ideally suited for the detection of small molecules like 19-NA, which cannot be simultaneously bound by two antibodies as required in a sandwich assay format.[7][10][11][12]
The Principle of Competitive Immunoassay
In a competitive immunoassay, the analyte of interest in a sample (unlabeled antigen) competes with a fixed amount of a labeled antigen (e.g., an enzyme conjugate) for a limited number of binding sites on a specific antibody. The antibody is typically immobilized on a solid phase, such as a microtiter plate.
The core principle is one of displacement: the higher the concentration of 19-NA in the sample, the fewer binding sites are available for the enzyme-labeled 19-NA. After a wash step to remove unbound components, a substrate is added. The enzyme converts the substrate into a measurable signal (colorimetric or chemiluminescent). This signal is therefore inversely proportional to the concentration of 19-NA in the sample.[6][13]
Caption: Competitive immunoassay principle for 19-NA detection.
Reagents, Materials, and Instrumentation
Successful assay development hinges on high-quality, well-characterized reagents.
| Component | Description & Key Considerations |
| Microplates | 96- or 384-well high-protein-binding polystyrene plates. Consistency between lots is critical for HTS. |
| 19-NA Antibody | A high-affinity monoclonal or polyclonal antibody specific for this compound. Monoclonals are preferred for HTS due to lot-to-lot consistency. |
| 19-NA Standard | Certified reference material of this compound for creating the standard curve. Purity should be >98%. |
| 19-NA Enzyme Conjugate | 19-NA covalently linked to an enzyme, typically Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).[14][][16][17][18] The choice of enzyme dictates the substrate system. |
| Buffers | - Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6) or PBS (pH 7.4). - Wash Buffer: PBS with 0.05% Tween-20 (PBST). - Blocking Buffer: PBS with 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk. - Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20. |
| Detection Substrate | - Colorimetric (HRP): 3,3’,5,5’-Tetramethylbenzidine (TMB).[6] - Chemiluminescent (HRP): Luminol-based substrates.[19][20][21] |
| Stop Solution | 1-2 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for TMB-based assays. |
| Instrumentation | - Microplate reader (spectrophotometer for colorimetric; luminometer for chemiluminescent). - Automated plate washer (recommended for HTS). - Calibrated single and multichannel pipettes or automated liquid handlers. |
Assay Development Protocol
This protocol is divided into three phases: optimization, standard curve generation, and signal detection.
Phase 1: Reagent Optimization (Checkerboard Titration)
Rationale: The sensitivity and dynamic range of a competitive ELISA are critically dependent on the concentrations of the capture antibody and the enzyme conjugate. Using too much of either reagent will result in a high signal that is difficult for the analyte to inhibit, reducing assay sensitivity. A checkerboard titration is performed to identify the optimal concentrations that yield a robust signal with maximum inhibition.
Protocol:
-
Prepare Antibody Dilutions: Serially dilute the anti-19-NA antibody in Coating Buffer. Typical starting concentrations range from 10 µg/mL down to 0.1 µg/mL.
-
Coat Plate: Pipette 100 µL/well of each antibody dilution into the columns of a 96-well plate (e.g., dilution 1 in all wells of column 1, dilution 2 in column 2, etc.). Leave one column uncoated as a blank.
-
Incubate: Seal the plate and incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash and Block:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Prepare Conjugate Dilutions: While the plate is blocking, serially dilute the 19-NA-HRP conjugate in Assay Buffer.
-
Add Conjugate: Wash the plate 3 times. Add 100 µL/well of each conjugate dilution to the rows of the plate (e.g., dilution A in all wells of row A, dilution B in row B, etc.).
-
Incubate: Seal the plate and incubate for 1 hour at RT.
-
Develop Signal: Wash the plate 5 times. Add 100 µL/well of TMB substrate and incubate in the dark at RT for 15-30 minutes.
-
Stop Reaction: Add 100 µL/well of Stop Solution.
-
Read Plate: Measure the absorbance at 450 nm.
Data Analysis:
Construct a grid of the absorbance values. The optimal combination is the lowest concentration of antibody and conjugate that gives a high signal (e.g., absorbance of 1.0-1.5) and is expected to be most sensitive to competition.
| Antibody (µg/mL) | 1:5,000 | 1:10,000 | 1:20,000 | 1:40,000 |
| 10.0 | >3.0 | 2.89 | 2.15 | 1.65 |
| 5.0 | 2.91 | 2.45 | 1.88 | 1.21 |
| 2.5 | 2.13 | 1.76 | 1.15 | 0.68 |
| 1.25 | 1.45 | 1.02 | 0.65 | 0.34 |
| 0.625 | 0.88 | 0.59 | 0.31 | 0.15 |
| Table 1: Example Checkerboard Titration Data (Absorbance at 450 nm). Optimal concentrations (bolded) provide a balance of signal intensity and reagent economy. |
Phase 2: Standard Curve Generation
Rationale: A standard curve is essential for quantifying the concentration of 19-NA in unknown samples. It is generated by assaying a series of known concentrations of the analyte.
Sources
- 1. Buy 19-Norandrosterone | 1225-01-0 [smolecule.com]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. signosisinc.com [signosisinc.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Immunoassays: Accelerating Drug Discovery and Enhancing Compound Screening Efficiency | Drug Discovery And Development [labroots.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - figshare - Figshare [figshare.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Enzyme-antibody Conjugates | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 16. fortislife.com [fortislife.com]
- 17. HRP & Alkaline Phosphatase - Jackson ImmunoResearch [jacksonimmuno.com]
- 18. bosterbio.com [bosterbio.com]
- 19. What’s the Difference Between Chemiluminescence and Colorimetric ELISA? [synapse.patsnap.com]
- 20. alpco.com [alpco.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Preparation of 19-Norepiandrosterone Analytical Reference Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 19-norepiandrosterone (3β-hydroxy-5α-estran-17-one), a critical analytical reference standard. As a minor metabolite of the anabolic steroid nandrolone (19-nortestosterone), high-purity this compound is essential for anti-doping controls, metabolism studies, and forensic analysis[1][2][3]. The protocols herein describe a robust, stereoselective chemical synthesis from a common starting material, a validated purification workflow using High-Performance Liquid Chromatography (HPLC), and a multi-platform analytical approach for structural verification and purity assessment, ensuring the generation of a reference material fit for its intended purpose.
Introduction: The Scientific Imperative for a High-Purity Standard
This compound is one of the principal urinary metabolites formed following the administration of nandrolone or its prohormones[3]. While 19-norandrosterone (the 3α-epimer) is the major metabolite, the detection and quantification of minor metabolites like this compound are crucial for building a complete metabolic profile and for increasing the retrospectivity of doping detection methods[3][4]. The presence of this metabolite, often found as a sulfate conjugate in urine, provides confirmatory evidence of nandrolone use[3].
The reliability of any quantitative or qualitative analysis hinges on the quality of the reference standard used for calibration and identification. An impure or poorly characterized standard can lead to significant analytical errors, including false negatives or inaccurate quantification. Therefore, a well-documented and validated procedure for preparing a high-purity this compound standard is paramount for ensuring the integrity of analytical results in clinical and forensic settings.
This guide is structured to provide not just a set of instructions, but also the scientific rationale behind the chosen methodologies, empowering researchers to understand, replicate, and adapt these protocols as needed.
Synthesis of this compound: A Stereocontrolled Approach
The most logical synthetic pathway to this compound begins with a commercially available and closely related steroid, 19-nor-5α-androstane-3,17-dione. The core of the synthesis is the stereoselective reduction of the C3-ketone to the desired 3β-hydroxyl group, while leaving the C17-ketone intact for later analytical derivatization if needed.
Causality of Experimental Choices
-
Starting Material: 19-nor-5α-androstane-3,17-dione is an ideal precursor. Its 5α-configuration is already set, meaning the synthesis only needs to address the stereochemistry at the C3 position.
-
Stereoselective Reduction: The reduction of a 3-keto group in a 5α-androstane steroid can yield either the 3α or 3β hydroxyl epimer. To achieve the desired 3β ("epi") configuration, a sterically hindered reducing agent is required. Reagents like K-Selectride® (potassium tri-sec-butylborohydride) are known to approach the steroid nucleus from the less hindered α-face, delivering the hydride to the C3-ketone from the bottom, resulting in the formation of the equatorial 3β-hydroxyl group[5]. This approach provides high stereoselectivity, minimizing the formation of the undesired 19-norandrosterone isomer.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Protocol S1: Stereoselective Reduction of 19-nor-5α-androstane-3,17-dione
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 19-nor-5α-androstane-3,17-dione (1.0 g, 3.64 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add K-Selectride® (1.0 M solution in THF, 4.4 mL, 4.4 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10% aqueous sodium hydroxide (50 mL), followed by the very slow addition of 30% hydrogen peroxide (50 mL) while maintaining cooling. Caution: This is an exothermic reaction.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude material should be taken directly to the purification step.
Purification: Isolating the Target Epimer
The crude product from the synthesis will contain the desired this compound (3β-epimer), the isomeric 19-norandrosterone (3α-epimer), and potentially unreacted starting material or other byproducts. Preparative HPLC is the method of choice for isolating the target compound with high purity due to its high resolving power for closely related steroid isomers[6][7].
Rationale for HPLC Conditions
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is ideal for separating steroids, which are moderately nonpolar compounds. The separation is based on differential partitioning between the nonpolar stationary phase and the polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for steroid separation. The ratio can be optimized to achieve the best resolution between the 3α and 3β epimers. Isocratic elution (a constant mobile phase composition) is often sufficient and simplifies the scaling from analytical to preparative chromatography[6].
-
Detection: UV detection at a wavelength around 200-210 nm is suitable for steroids that lack a strong chromophore, as the carbonyl group at C17 provides a weak UV absorbance.
Experimental Protocol: Purification
Protocol P1: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude product from Protocol S1 in a minimal amount of the HPLC mobile phase (e.g., 5-10 mL). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic System:
-
Column: Agilent Prep C18, 10 µm, 21.2 x 150 mm (or equivalent preparative C18 column).
-
Mobile Phase: Acetonitrile:Water (e.g., 55:45 v/v), isocratic. The exact ratio should be optimized first on an analytical scale to maximize resolution.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 1-5 mL, depending on the concentration and column capacity.
-
-
Fraction Collection: Inject the prepared sample onto the equilibrated HPLC system. Collect fractions corresponding to the main peaks. The 3β-epimer (this compound) is typically less polar and will elute slightly earlier than the 3α-epimer (19-norandrosterone) on a reversed-phase column.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool all fractions with a purity of ≥99.0%.
-
Solvent Removal: Remove the HPLC solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator).
-
Final Product: Lyophilize or dry the resulting aqueous residue under high vacuum to obtain the final purified this compound as a white solid. Store at -20°C.
Characterization and Quality Control: A Self-Validating System
Confirmation of the identity and purity of the final product is a critical step. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Visualizing the Analytical Workflow
Caption: Workflow for the analytical characterization of the standard.
Analytical Protocols and Data
Protocol A1: Purity Assessment by Analytical HPLC
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (55:45 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Acceptance Criterion: Purity ≥ 99.0% by peak area normalization.
Protocol A2: Identity Confirmation by GC-MS
-
Derivatization: To ~0.1 mg of the purified standard, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60 °C for 30 minutes to form the bis-trimethylsilyl (bis-TMS) derivative.
-
GC-MS System:
-
GC: Agilent 7890B GC with a HP-5ms column (30 m x 0.25 mm, 0.25 µm).
-
MS: Agilent 5977A MSD or equivalent.
-
Oven Program: Start at 180 °C, ramp to 310 °C at 10 °C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Result / Data | Rationale / Reference |
| Chemical Formula | C₁₈H₂₈O₂ | Based on molecular structure. |
| Molecular Weight | 276.42 g/mol | Calculated from the chemical formula[8]. |
| Appearance | White to off-white solid | Typical for purified steroids. |
| HPLC Purity | ≥ 99.0% | Standard requirement for an analytical reference material. |
| ¹H NMR | Characteristic signals for steroid backbone. A broad multiplet for the axial H-3 proton is expected around 3.6 ppm. A singlet for the C-18 methyl group around 0.8 ppm. | Conforms to general steroid spectral data. Specific shifts are based on the 3β-hydroxy-5α-estrane structure. |
| ¹³C NMR | Approximately 18 distinct carbon signals. The C-17 carbonyl carbon signal is expected downfield (>220 ppm). The C-3 signal bearing the hydroxyl group is expected around 71 ppm. | Provides unambiguous confirmation of the carbon skeleton and functional groups. |
| GC-MS (bis-TMS) | Molecular Ion (M⁺): m/z 420. Key Fragments: m/z 405 (M-15), 315, 169. | Fragmentation pattern is characteristic of TMS-derivatized steroids and allows differentiation from other classes of compounds[9]. |
Conclusion: A Validated Pathway to a Crucial Analytical Tool
This application note details a complete and scientifically grounded workflow for the preparation of high-purity this compound. By employing a stereoselective synthesis, a robust HPLC purification method, and a comprehensive suite of analytical characterization techniques, researchers can confidently produce a reference standard that meets the rigorous demands of modern analytical science. The availability of such a well-characterized standard is fundamental to ensuring the accuracy and reliability of anti-doping, clinical, and forensic testing programs worldwide.
References
- EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
- Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns.
- A Sensitive and Reliable Method for Anabolic Agents in Human Urine on the Agilent 7000 Triple Quadrupole GC/MS.
- An Unusual Inversion of Configuration of 3β-Hydroxy to 3α-Hydroxy-5β-Estran-17-Ethylene Ketal. Juniper Publishers, 2018. [Link]
- Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing, 2023. [Link]
- Improved HPLC Separation of Steroids Using a Polar End Capped LC Column.
- Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Liter
- Estran-3-one, 17-hydroxy-, (5α,17β)-. NIST WebBook. [Link]
- 19-Norandrosterone. Wikipedia. [Link]
- Equine Metabolites of Norethandrolone: Synthesis of a Series of 19-Nor-17α-pregnanediols and 19-Nor-17α-pregnanetriols.
- A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Epiandrosterone. Wikipedia. [Link]
- Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. PubMed. [Link]
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
- Easy stereoselective synthesis of 5α-estrane-3β,17α-diol, the major metabolite of nandrolone in the horse. PubMed. [Link]
- Estran-3-one, 17-hydroxy-, (5alpha,17beta).
- Androstan-17-one, 3-hydroxy-, (3α,5β)-. NIST WebBook. [Link]
- The Metabolism of Orally Ingested 19-Nor-4-androstene-3,17-dione and 19-Nor-4-androstene-3,17-diol in Healthy, Resistance-Trained Men.
- 19-Nor-5-androstenedione. Wikipedia. [Link]
- Concentrations of Nandrolone metabolites in urine after the therapeutic administration of an ophthalmic solution. Recent Advances In Doping Analysis (13), 2005. [Link]
- Over-the-counter delta5 anabolic steroids 5-androsen-3,17-dione; 5-androsten-3beta, 17beta-diol; dehydroepiandrosterone. PubMed. [Link]
- Showing metabocard for Nandrolone (HMDB0002725).
- 3β,5α,6β-Trihydroxyandrostan-17-one. PMC - NIH. [Link]
- Significance of 19‐norandrosterone in athletes' urine samples. PMC - NIH. [Link]
- A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purific
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 9. pepolska.pl [pepolska.pl]
Application Note & Protocols: Cell-Based Assays to Determine the Andronic Activity of 19-Norepiandrosterone
<
Introduction
19-Norepiandrosterone is a metabolite of the synthetic anabolic-androgenic steroid nandrolone (19-nortestosterone).[1][2] Its presence in biological samples is a key indicator of nandrolone administration, making its characterization critical for both therapeutic drug development and anti-doping applications.[1][3] Understanding the androgenic potential of this compound is crucial for elucidating its biological activity and potential off-target effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to quantitatively determine the androgenic activity of this compound.
This document will detail the principles of androgen receptor (AR) activation and describe two robust, cell-based methodologies: a reporter gene assay for quantifying transcriptional activation and a competitive binding assay to determine binding affinity to the AR. These protocols are designed to be self-validating, providing reliable and reproducible data.
Principles of Androgen Receptor Signaling
The biological effects of androgens are primarily mediated by the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[6] Upon binding to an androgenic ligand, such as dihydrotestosterone (DHT) or, in this case, potentially this compound, the AR undergoes a conformational change. This change facilitates its dissociation from the HSPs, dimerization, and subsequent translocation into the nucleus.[6][7]
Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[4][7] This binding event, along with the recruitment of co-activator proteins, initiates the transcription of androgen-responsive genes, leading to a physiological response.[6] Cell-based assays leverage this signaling pathway to measure the androgenic activity of a test compound.
Caption: Classical androgen receptor signaling pathway.
Recommended Cell-Based Assays
Two primary types of cell-based assays are recommended for characterizing the androgenic activity of this compound:
-
AR Transactivation Reporter Gene Assay: This functional assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.[8][9] It provides a quantitative measure of the compound's agonistic or antagonistic potential.
-
AR Competitive Binding Assay: This assay determines the affinity of a compound for the AR ligand-binding domain (LBD) by measuring its ability to compete with a known radiolabeled or fluorescently-labeled androgen.[10][11]
Assay 1: AR Transactivation Luciferase Reporter Assay
This protocol utilizes a mammalian cell line stably or transiently expressing the human androgen receptor and a reporter construct containing a luciferase gene under the control of an androgen-responsive promoter.[12][13] The amount of light produced by the luciferase enzyme is directly proportional to the level of AR activation.
Cell Line Selection:
Several cell lines are suitable for this assay. The choice depends on the specific experimental needs and available resources.
-
MDA-kb2: A human breast cancer cell line that endogenously expresses both AR and glucocorticoid receptor (GR).[8][14] It is stably transfected with a luciferase reporter driven by the MMTV promoter, which contains AREs. A key consideration is the need to run parallel assays with an anti-androgen like hydroxyflutamide to distinguish AR-mediated from GR-mediated effects.[14]
-
LNCaP: A human prostate cancer cell line that is androgen-sensitive and expresses a mutated but functional AR.[15][16] These cells are a relevant model for prostate cancer studies.
-
AR-CALUX® (U2OS cells): A human osteosarcoma cell line stably transfected with the human AR and a luciferase reporter construct containing three AREs.[8][12] This is a highly sensitive and specific model.
Materials:
-
Selected cell line (e.g., MDA-kb2, LNCaP, or AR-CALUX®)
-
Cell culture medium and supplements (specific to the cell line)
-
Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (test compound)
-
Dihydrotestosterone (DHT) (positive control)
-
Hydroxyflutamide (anti-androgen control, especially for MDA-kb2)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency in standard growth medium.
-
Trypsinize and resuspend cells in phenol red-free medium supplemented with CS-FBS.
-
Seed cells into a 96-well plate at an optimized density (e.g., 1-2 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DHT in the same medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Include a vehicle-only control.
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of each well as a fold induction over the vehicle control.
-
Plot the fold induction against the log concentration of the test compound and controls.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration) for this compound and DHT.
Caption: Workflow for the AR Transactivation Luciferase Reporter Assay.
Assay 2: Competitive Androgen Receptor Binding Assay
This assay quantifies the ability of a test compound to displace a high-affinity radiolabeled or fluorescent ligand from the AR.[17][18] This provides a measure of the compound's binding affinity (Ki). The protocol below describes a common method using a radiolabeled ligand and rat prostate cytosol as the source of AR.[10]
Materials:
-
Rat prostate cytosol (prepared from mature male rats)
-
[³H]-R1881 (Methyltrienolone) (radiolabeled ligand)
-
Unlabeled R1881 or DHT (for non-specific binding and standard curve)
-
This compound (test compound)
-
Assay Buffer (e.g., TEGMD: Tris-HCl, EDTA, glycerol, DTT, sodium molybdate)[18]
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Step-by-Step Protocol:
-
Assay Setup (Day 1):
-
Prepare serial dilutions of this compound and unlabeled DHT in assay buffer.
-
In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Assay buffer + [³H]-R1881.
-
Non-specific Binding (NSB): A high concentration of unlabeled DHT + [³H]-R1881.
-
Test Compound Wells: Serial dilutions of this compound + [³H]-R1881.
-
-
Add the prepared rat prostate cytosol to all wells.
-
Seal the plate and incubate overnight (18-24 hours) at 4°C with gentle agitation.[18]
-
-
Separation and Counting (Day 2):
-
Add cold HAP slurry to each well to bind the receptor-ligand complexes.[18]
-
Incubate for 15-20 minutes at 4°C.
-
Centrifuge the plate to pellet the HAP.
-
Carefully aspirate the supernatant.
-
Wash the HAP pellet multiple times with cold wash buffer to remove unbound radioligand.
-
After the final wash and aspiration, add scintillation cocktail to each well.
-
Count the radioactivity (disintegrations per minute, DPM) in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding DPM - NSB DPM.
-
For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = (DPM_sample - NSB DPM) / (Total Binding DPM - NSB DPM) * 100.
-
Plot the % specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Results and Interpretation
The results from these assays will provide a comprehensive profile of the androgenic activity of this compound.
Data Presentation:
| Assay Type | Parameter | Dihydrotestosterone (DHT) | This compound |
| AR Transactivation | EC₅₀ (nM) | ~0.1 - 1 | To be determined |
| AR Binding | IC₅₀ (nM) | To be determined | To be determined |
| AR Binding | Ki (nM) | To be determined | To be determined |
Note: The EC₅₀ for DHT can vary between cell lines and assay conditions.[8]
Interpretation:
-
AR Transactivation Assay: A lower EC₅₀ value for this compound indicates greater potency as an androgen receptor agonist. By comparing its EC₅₀ to that of DHT, a relative potency can be established. If this compound fails to induce a response on its own but inhibits the DHT-induced response, it would be classified as an antagonist.
-
AR Binding Assay: A lower Ki value signifies a higher binding affinity of this compound for the androgen receptor. This provides a direct measure of the compound's interaction with the receptor at the molecular level.
By combining the functional data from the transactivation assay with the binding data, researchers can build a robust understanding of the androgenic properties of this compound. This knowledge is essential for assessing its biological significance in various physiological and pathological contexts.
References
- Vinggaard, A. M., et al. (2002). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 249, 237-257.
- ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD.
- Lynch, J. J., et al. (2005). Cell-based assays for screening androgen receptor ligands. PubMed.
- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN.
- Li, Y., et al. (2008). Improved dual-luciferase reporter assays for nuclear receptors. PubMed.
- Gao, W., et al. (2021). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers in Endocrinology.
- QIAGEN. Androgen Signaling. QIAGEN GeneGlobe.
- Gautam, K., et al. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI.
- Li, Y., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.
- Springer. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Nature Experiments.
- Culig, Z., et al. (2011). Androgen receptor signaling in prostate cancer development and progression. PMC - NIH.
- ResearchGate. (2020). Androgen Receptor signalling. A simplified schematic of Androgen... ResearchGate.
- EURL ECVAM. Transactivation assay for detection of androgenic activity of chemicals. EURL ECVAM.
- Azeem, W., et al. (2016). Assays for androgen receptor activity using cell based ARE reporter systems. AACR Publications.
- Springer. Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments.
- EPA. AR Binding Assay Fact Sheet. EPA.
- Assay Genie. Androgen Receptor Transcription Factor Activity Assay. Assay Genie.
- Bovee, T. F., et al. (2008). Androgen receptor transactivation assay using green fluorescent protein as a reporter. PubMed.
- Azeem, W., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One.
- Attagene. (2016). TRANS-FACTORIAL HepG2 Human Androgen Receptor Activation Assay. Regulations.gov.
- Wilson, V. S., et al. (2002). A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists. PubMed.
- OECD. (2023). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD.
- Cytion. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. Cytion.
- Veldscholte, J., et al. (1992). Studies on the human prostatic cancer cell line LNCaP. PubMed.
- de la Torre, X., et al. Origin production of 19-norandrosterone in human urine samples and doping analysis. WADA.
- Erb, M., et al. (2021). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. MDPI.
- ResearchGate. Significance of 19-norandrosterone in athletes' urine samples. ResearchGate.
- Wikipedia. 19-Norandrosterone. Wikipedia.
- Friedel, A., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. PubMed.
- Ocsovszki, T., et al. (2018). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. PMC - NIH.
- Diel, P., et al. (2008). The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration. PubMed.
- Bratoeff, E., et al. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. PubMed.
- Wikipedia. Nandrolone. Wikipedia.
- ResearchGate. (2020). The activation of AR mutants by various steroids. The EC50 values of... ResearchGate.
- Ayotte, C. (2001). Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS. WADA.
- Ayotte, C. (2006). Significance of 19‐norandrosterone in athletes' urine samples. PMC - NIH.
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. oecd.org [oecd.org]
- 14. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 16. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of 19-Norepiandrosterone Using Animal Models
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the physiological effects of 19-norepiandrosterone. As a key metabolite of the anabolic-androgenic steroid (AAS) nandrolone, understanding its distinct biological activity is critical for both therapeutic development and sports anti-doping efforts.[1][2] This document moves beyond simple procedural lists to explain the scientific rationale behind model selection, experimental design, and protocol specifics. It includes detailed, step-by-step protocols for drug administration, pharmacokinetic analysis, and the gold-standard Hershberger assay for determining anabolic and androgenic potency. By grounding these methods in established scientific principles and regulatory considerations, this guide aims to ensure the generation of robust, reliable, and reproducible data.
Introduction: The Scientific Rationale for Studying this compound
This compound (5α-estran-3β-ol-17-one) is a primary urinary metabolite of the potent AAS nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[1][2][3] Its detection is a key marker in anti-doping tests.[4] While often considered an inactive metabolite, it is crucial to characterize its intrinsic biological activity to fully comprehend the pharmacology of its parent compounds. The use of animal models provides an indispensable platform for this characterization, allowing for controlled investigation of its dose-dependent effects, metabolic fate, and tissue-specific actions in a complete physiological system.[5][6]
Mechanism of Action: The Androgen Receptor Signaling Pathway
Like other AAS, the effects of this compound are presumed to be mediated primarily through the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[7] The canonical signaling pathway is as follows:
-
Binding: The steroid diffuses into the cell and binds to the AR in the cytoplasm.
-
Translocation: The ligand-receptor complex translocates into the nucleus.
-
Dimerization & DNA Binding: The complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) on target genes.
-
Gene Transcription: This binding event recruits co-activator or co-repressor proteins, modulating the transcription of genes responsible for protein synthesis (anabolic effects) and the development of male characteristics (androgenic effects).[7][8]
Understanding this pathway is fundamental to designing experiments and interpreting results, as the ultimate physiological outcome is a direct consequence of altered gene expression in target tissues.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Animal Model Selection and Justification
The choice of animal model is a critical decision that dictates the scope and relevance of the study. Rodents, particularly rats, are the most widely used and validated models for AAS research due to their well-characterized physiology, cost-effectiveness, and the availability of established protocols.[5][9]
Recommended Model: The Orchidectomized Male Rat
For assessing direct anabolic and androgenic activity, the orchidectomized (castrated) male rat is the gold standard.
-
Causality: Orchidectomy removes the primary source of endogenous androgens (the testes), creating a hormonally "clean" baseline. This ensures that any observed effects on androgen-sensitive tissues are a direct result of the administered compound, not a confounding interaction with endogenous testosterone. This model is the foundation of the validated Hershberger assay.[10][11]
-
Strain: Wistar or Sprague-Dawley rats are commonly used. It is critical to be consistent with the strain throughout a series of studies.
-
Age: Peripubertal or young adult rats (approx. 6-8 weeks of age) are ideal, as their tissues are highly responsive to androgenic stimuli.
Alternative Model: The Intact Male Rat
To study effects on the hypothalamic-pituitary-gonadal (HPG) axis, reproductive toxicity, or behavior, the gonadally intact male rat is the appropriate model.
-
Rationale: Administration of exogenous AAS to intact animals can reveal effects such as suppression of endogenous testosterone production, testicular atrophy, and alterations in aggressive behavior.[6][9][12][13] These endpoints are critical for a comprehensive safety and side-effect profile.
Caption: Decision logic for selecting the appropriate rodent model.
Core Experimental Protocols
The following protocols are designed to be self-validating by incorporating appropriate controls and standardized, quantitative endpoints. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Compound Formulation and Administration
The formulation and route of administration are critical for ensuring consistent bioavailability. Parenteral routes are preferred for non-esterified steroids to bypass extensive first-pass metabolism in the liver.[1]
-
Objective: To prepare and administer this compound to rodents in a consistent and reproducible manner.
-
Materials:
-
This compound (analytical grade)
-
Vehicle: Sesame oil or propylene glycol
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
-
Procedure:
-
Vehicle Selection Rationale: Sesame oil is a standard vehicle for lipophilic steroids, providing a depot for slow release. Propylene glycol can also be used. The choice should be based on the desired release kinetics and compound solubility.
-
Formulation: a. Aseptically weigh the required amount of this compound. b. Transfer to a sterile vial and add the desired volume of vehicle to achieve the target concentration (e.g., 5 mg/mL). c. Vortex and/or gently warm/sonicate the mixture until the compound is fully dissolved. Prepare fresh daily or as stability data allows.
-
Route of Administration: Subcutaneous (s.c.) injection is recommended. a. Gently restrain the rat. b. Lift the skin on the dorsal side (back), creating a "tent". c. Insert the needle into the base of the tent, parallel to the body. d. Aspirate briefly to ensure the needle is not in a blood vessel. e. Inject the dose volume slowly. Recommended maximum injection volumes should be followed.[14][15]
-
Controls: Always include a vehicle-only control group that receives the same volume and route of administration. For pharmacodynamic studies, a positive control group (e.g., testosterone propionate) is essential for assay validation.
-
| Parameter | Recommendation for Rats | Rationale |
| Route | Subcutaneous (s.c.) | Bypasses first-pass metabolism, provides consistent absorption. |
| Vehicle | Sesame Oil or Propylene Glycol | Standard, well-tolerated vehicles for steroid administration. |
| Dose Range | 1 - 10 mg/kg/day | Based on typical doses for related AAS like nandrolone in rodent studies.[13][16] |
| Injection Volume | < 5 mL/kg | Adheres to animal welfare guidelines to prevent tissue damage.[15] |
Protocol 2: Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) of this compound in rats.
-
Procedure:
-
Administer a single dose of this compound as described in Protocol 3.1.
-
Collect blood samples (~200 µL) at predetermined time points into heparinized or EDTA-coated tubes. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[17][18]
-
Process blood immediately by centrifuging at ~2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) method.[3][19] These methods provide the required sensitivity and specificity.
-
Data Modeling: Use non-compartmental analysis (NCA) software to calculate PK parameters from the plasma concentration-time data.[20]
-
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time at which Cmax is reached | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents the total drug exposure over time. |
| t1/2 | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
Protocol 3: The Hershberger Assay for Anabolic and Androgenic Activity
This is the internationally recognized and validated in vivo assay for assessing the anabolic and androgenic properties of a substance.[10][11]
-
Objective: To quantify and differentiate the anabolic and androgenic effects of this compound.
-
Experimental Workflow:
Caption: Standard experimental workflow for the Hershberger assay.
-
Step-by-Step Methodology:
-
Animal Preparation: Use peripubertal male rats (approx. 42 days old). Perform bilateral orchidectomy and allow a 7-day recovery period to ensure clearance of endogenous androgens.
-
Grouping: Randomize animals into treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., Sesame Oil, 0.2 mL/day, s.c.)
-
Group 2: Positive Control (e.g., Testosterone Propionate, 0.4 mg/kg/day, s.c.)
-
Group 3+: Test Article (this compound at multiple dose levels, s.c.)
-
-
Dosing: Administer the assigned treatment daily for 10 consecutive days. Record body weights daily.
-
Necropsy and Dissection: Approximately 24 hours after the final dose, euthanize the animals. Carefully dissect the following tissues:
-
Anabolic Marker: Levator ani muscle (LAm).
-
Androgenic Markers: Ventral prostate (VP), seminal vesicles (SV, including coagulating glands and fluids).
-
-
Tissue Weighing: Carefully trim away any adhering fat or connective tissue and record the wet weight of each tissue immediately.
-
Data Interpretation: An increase in the weight of the LAm relative to controls indicates an anabolic effect. Increases in the weights of the VP and SV indicate an androgenic effect. The ratio of anabolic to androgenic activity can be calculated and compared to the positive control.
-
| Treatment Group | Levator Ani (mg) | Ventral Prostate (mg) | Anabolic:Androgenic Ratio |
| Vehicle Control | 35 ± 4 | 25 ± 5 | - |
| Testosterone (0.4 mg/kg) | 120 ± 15 | 250 ± 30 | 1:2.08 |
| This compound (5 mg/kg) | 95 ± 12 | 110 ± 20 | 1:1.16 |
Table represents hypothetical data for illustrative purposes.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the in vivo characterization of this compound. By employing the orchidectomized rat model and the Hershberger assay, researchers can obtain clear, quantitative data on the anabolic and androgenic potential of this and other novel AAS. Pharmacokinetic studies are crucial for correlating exposure with physiological effects. Future studies may expand upon this work to investigate CNS effects, cardiovascular risks, and the potential for long-term metabolic consequences, providing a complete safety and efficacy profile essential for both regulatory and scientific advancement.
References
- Vertex AI Search. (2025). Anabolic Androgenic Steroids and Aggression: Studies Using Animal Models.
- PubMed. (n.d.). FDA requirements for nonclinical testing of contraceptive steroids.
- MDPI. (n.d.). Anabolic Steroids in Fattening Food-Producing Animals—A Review.
- PubMed. (n.d.). Anabolic androgenic steroids and aggression: studies using animal models.
- National Institutes of Health. (2016). Advantages and Limitations of Androgen Receptor-Based Methods for Detecting Anabolic Androgenic Steroid Abuse as Performance Enhancing Drugs.
- ResearchGate. (n.d.). Experimental studies on androgen administration in animal models: current and future perspectives.
- PubMed Central. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats.
- BenchChem. (2025). Application Notes and Protocols: Rodent Models for Evaluating the in vivo Anabolic Effects of Methoxydienone.
- WebMD. (n.d.). 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Oxford Academic. (n.d.). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities.
- PubMed Central. (n.d.). Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression.
- ResearchGate. (n.d.). Anabolic-androgenic steroid dependence?
- MDPI. (n.d.). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens.
- PubMed Central. (n.d.). Significance of 19‐norandrosterone in athletes' urine samples.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Norandrosterone and norethiocholanolone concentration before and after submaximal standardized exercise.
- WADA. (n.d.). Origin production of 19-norandrosterone in human urine samples and doping analysis.
- Wikipedia. (n.d.). 19-Norandrosterone.
- PubMed. (n.d.). Quantitative Determination of Metabolic Products of 19-norandrostenediol in Human Plasma Using Gas chromatography/mass Spectrometry.
- WADA. (n.d.). Investigation of the Metabolic Fate of Nandrolone's Prohormone 19-Nor-DHEA.
- PubMed. (n.d.). Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens.
- Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
- PLOS One. (2025). Influence of bodyweight on prednisolone pharmacokinetics in dogs.
- ResearchGate. (2025). Rapid Annotation Strategy for in Vivo Phase II Metabolites of Anabolic-Androgenic Steroids Using Liquid Chromatography-Ion Mobility-Mass Spectrometry.
- PubMed. (2025). Influence of bodyweight on prednisolone pharmacokinetics in dogs.
- PubMed. (n.d.). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids.
- Frontiers. (2021). Alpaca Prednisolone Pharmacokinetics.
- PubMed. (n.d.). Doping in sport: 3. Metabolic conversion of oral norethisterone to urinary 19-norandrosterone.
- ResearchGate. (n.d.). Detection of anabolic androgenic steroid abuse in doping control using mammalian reporter gene bioassays.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
- PubMed Central. (2019). ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Aggression in male rats receiving anabolic androgenic steroids: effects of social and environmental provocation.
- PubMed. (n.d.). Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise.
- PubMed. (2008). The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration.
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anabolic androgenic steroids and aggression: studies using animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Aggression in male rats receiving anabolic androgenic steroids: effects of social and environmental provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of bodyweight on prednisolone pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of bodyweight on prednisolone pharmacokinetics in dogs | PLOS One [journals.plos.org]
Application Note: Enzymatic Hydrolysis of 19-Norepiandrosterone Conjugates in Urine for Analytical Detection
Abstract
This application note provides a detailed protocol for the enzymatic hydrolysis of 19-norepiandrosterone (19-NEpiA) conjugates in human urine. 19-NEpiA is a key metabolite of the anabolic androgenic steroid nandrolone, and its detection is critical in clinical and anti-doping contexts. In urine, 19-NEpiA is primarily present as glucuronide and sulfate conjugates, which are not directly amenable to standard chromatographic analysis. This protocol outlines a robust and validated method using β-glucuronidase to efficiently cleave these conjugates, liberating the free steroid for subsequent extraction and analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Rationale for Hydrolysis
This compound (3β-hydroxy-5α-estran-17-one) is a significant urinary metabolite of nandrolone (19-nortestosterone), a potent anabolic-androgenic steroid.[1] Its detection in urine is a primary indicator of nandrolone administration. The human body metabolizes xenobiotics like nandrolone through Phase I and Phase II reactions to increase their water solubility and facilitate excretion.[2][3][4]
During Phase II metabolism, 19-NEpiA is conjugated with glucuronic acid or sulfate, forming 19-NEpiA-glucuronide and 19-NEpiA-sulfate.[5] These conjugated forms are highly polar and not easily extracted or analyzed by typical reverse-phase chromatography or gas chromatography. Therefore, a hydrolysis step is essential to cleave the conjugate bond and release the free, unconjugated 19-NEpiA for accurate quantification.[2][6][7] Enzymatic hydrolysis is preferred over acid hydrolysis as it is performed under milder conditions, preventing the potential for analyte degradation.[8]
This protocol specifically details the use of β-glucuronidase from Escherichia coli (E. coli), an enzyme widely recognized for its high efficiency in hydrolyzing steroid glucuronides in urine samples.[9][10][11][12] The World Anti-Doping Agency (WADA) mandates the use of purified β-glucuronidase from E. coli for the analysis of steroid profiles in athlete urine samples.[11][12]
Chemical Transformation
The enzymatic hydrolysis reaction cleaves the glycosidic bond between this compound and the glucuronic acid moiety.
Caption: Enzymatic cleavage of this compound glucuronide.
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| β-Glucuronidase from E. coli | ≥1,000,000 units/g | Sigma-Aldrich (e.g., G7396) |
| Phosphate Buffer | 0.2 M, pH 7.0 | In-house preparation or commercial |
| Carbonate Buffer | 20%, pH 9-10 | In-house preparation or commercial |
| Tert-butyl methyl ether (TBME) | HPLC Grade | Fisher Scientific, Merck |
| Internal Standard (IS) | e.g., d4-19-norandrosterone glucuronide | Certified Reference Material provider |
| Control Urine | Negative for anabolic steroids | In-house pool or commercial |
| Glass test tubes with screw caps | 15 mL | VWR, Corning |
| Water bath or incubator | Capable of maintaining 50-55°C | |
| pH meter | Calibrated | |
| Centrifuge | ||
| Evaporator (e.g., nitrogen stream) |
Buffer Preparation:
-
0.2 M Phosphate Buffer (pH 7.0): Dissolve appropriate amounts of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄) in deionized water to achieve the target pH and concentration.[13]
-
20% Carbonate Buffer (pH 9-10): Dissolve potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃) in deionized water.[13]
Experimental Workflow
The overall process involves sample preparation, enzymatic hydrolysis, extraction of the liberated analyte, and subsequent analysis.
Caption: Workflow for urinary 19-NEpiA analysis.
Detailed Protocol
This protocol is optimized for a 5 mL urine sample. Adjust volumes proportionally for different sample sizes.
5.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet any sediment.
-
Transfer 5 mL of the clear supernatant to a clean 15 mL glass test tube.
-
Spike the sample with an appropriate internal standard (e.g., d4-19-norandrosterone glucuronide) to monitor hydrolysis efficiency and extraction recovery.
5.2. Enzymatic Hydrolysis
-
Buffering: Add 1 mL of 0.2 M phosphate buffer (pH 7.0) to the urine sample.[13] Mix gently. The optimal pH for E. coli β-glucuronidase is typically between 6.0 and 7.0.[4][8][14] The buffer helps to stabilize the urine pH within this optimal range for enzymatic activity.
-
Enzyme Addition: Add 50 µL of β-glucuronidase from E. coli solution.[15] The exact amount of enzyme may need to be optimized based on the activity of the specific enzyme lot. A sufficient enzyme concentration is crucial for complete hydrolysis within a reasonable timeframe.
-
Incubation: Tightly cap the tube and incubate in a water bath or incubator at 50-55°C for 1 hour.[13][15] Incubation at an elevated temperature increases the rate of the enzymatic reaction. The specified time is generally sufficient for complete cleavage of the glucuronide conjugates.
5.3. Post-Hydrolysis Extraction
-
Cooling: After incubation, remove the samples from the heat source and allow them to cool to room temperature.
-
pH Adjustment: Add 1 mL of 20% carbonate buffer to raise the pH to 9-10.[13] This pH adjustment is critical for the subsequent liquid-liquid extraction step, as it ensures that the steroid is in its neutral, non-ionized form, which is more soluble in the organic extraction solvent.
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of tert-butyl methyl ether (TBME) to the tube.[15]
-
Cap the tube and vortex or mechanically shake for 10 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully transfer the upper organic layer (TBME) to a new clean tube.
-
Evaporation: Evaporate the TBME to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dry residue in a suitable solvent for the intended analytical method (e.g., ethyl acetate for GC-MS or a mobile phase-compatible solvent for LC-MS/MS).
Method Validation and Quality Control
A self-validating system is essential for trustworthy results. The following quality control measures should be implemented:
-
Hydrolysis Efficiency: The recovery of the deuterated internal standard (d4-19-norandrosterone glucuronide) should be monitored in every sample. Consistent recovery indicates efficient and reproducible hydrolysis. WADA technical documents recommend monitoring the completeness of hydrolysis in each sample.[11][12]
-
Positive Control: A fortified urine sample containing a known concentration of 19-NEpiA-glucuronide should be run with each batch to confirm enzyme activity.
-
Negative Control: A blank urine sample should be processed to check for any background interferences.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | - Insufficient enzyme activity- Suboptimal pH or temperature- Presence of enzyme inhibitors in the urine sample | - Increase enzyme concentration or incubation time- Verify pH of the buffered urine and incubator temperature- Consider a sample clean-up step (e.g., SPE) prior to hydrolysis[13][16] |
| Low Analyte Recovery | - Inefficient extraction- Analyte degradation | - Ensure correct pH for LLE- Check the purity of the extraction solvent- Avoid excessive heat during evaporation |
| High Background/Interference | - Contaminated reagents or glassware- Co-extraction of endogenous urine components | - Use high-purity reagents and thoroughly clean glassware- Optimize the extraction and clean-up procedure |
Conclusion
This protocol provides a comprehensive and scientifically grounded method for the enzymatic hydrolysis of this compound conjugates in urine. Adherence to the described steps, including proper buffering, incubation conditions, and quality control measures, is critical for achieving reliable and accurate quantification of this important nandrolone metabolite. The principles and steps outlined herein are fundamental for researchers, scientists, and professionals in the fields of clinical chemistry, toxicology, and anti-doping science.
References
- Dehennin, L., Bonnaire, Y., & Plou, P. (1997). Urinary 19-norandrosterone purification by immunoaffinity chromatography: application to gas chromatography/combustion/isotope ratio mass spectrometric analysis.
- Ferchaud, V., Courcoux, P., Le Bizec, B., Monteau, F., & André, F. (2000). Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology. Analyst, 125(12), 2255-2259.
- Kicman, A. T., & Gower, D. B. (2003). Anabolic steroids in sport: biochemical, clinical and analytical perspectives. Annals of Clinical Biochemistry, 40(4), 321-356.
- Levesque, J. F., Templeton, E., & Kuuranne, T. (2014). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org.
- Malik-Wolf, B., Vorce, S., Holler, J., & Bosy, T. (2014). Evaluation of abalone β–Glucuronidase substitution in current urine hydrolysis procedures. Journal of Analytical Toxicology, 38(3), 171-176.
- Matsui, M., & Hakozaki, M. (1986). Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids. Clinica Chimica Acta, 160(3), 245-253.
- Piper, T., Emery, C., & Saugy, M. (2010). Norandrosterone analysis by GC/C/IRMS. Recent Advances in Doping Analysis (20).
- Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1733-1742.
- Strahm, E., & Ericsson, M. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. Recent Advances in Doping Analysis (19).
- World Anti-Doping Agency. (2018). WADA Technical Document – TD2018EAAS.
- World Anti-Doping Agency. (2021). WADA Technical Document – TD2021EAAS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. covachem.com [covachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of LC-MS/MS for the open detection of steroid metabolites conjugated with glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. wada-ama.org [wada-ama.org]
- 12. wada-ama.org [wada-ama.org]
- 13. diva-portal.org [diva-portal.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. wada-ama.org [wada-ama.org]
Application Note: Advanced Chiral Separation Strategies for 19-Norepiandrosterone Isomers
Abstract: The stereoisomeric composition of 19-norepiandrosterone, a key metabolite of nandrolone and other anabolic steroids, is of critical importance in pharmaceutical development, metabolic studies, and anti-doping science. The subtle structural differences between its isomers necessitate high-resolution chiral separation techniques for accurate quantification and characterization. This guide provides an in-depth exploration of advanced chromatographic and electrophoretic methods for resolving this compound isomers. We delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering field-proven insights and detailed, validated protocols for researchers and drug development professionals.
Introduction: The Stereochemical Challenge of this compound
This compound is a stereoisomer of 19-norandrosterone, the principal urinary metabolite of the anabolic steroid nandrolone (19-nortestosterone). The molecule contains multiple chiral centers, leading to the existence of several stereoisomers. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to separate and quantify individual isomers of this compound and related compounds is not merely an analytical exercise; it is a fundamental requirement for understanding biological activity and ensuring regulatory compliance in both pharmaceutical and anti-doping contexts.
The primary challenge in separating these isomers lies in their identical physical and chemical properties in an achiral environment. Effective separation can only be achieved by introducing a chiral selector that interacts differently with each enantiomer, forming transient diastereomeric complexes. This document outlines the principles and practical application of the leading analytical techniques used to create this selective interaction and achieve baseline resolution of this compound isomers.
Core Principles and Technique Selection
The choice of analytical technique depends on the specific requirements of the assay, including speed, sensitivity, sample volume, and the need for preparative scale-up. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant methods, relying on Chiral Stationary Phases (CSPs), while Capillary Electrophoresis (CE) offers a complementary approach using chiral selectors in the background electrolyte.
| Technique | Principle | Advantages | Considerations | Primary Application |
| Chiral HPLC | Distribution of analyte between a mobile phase and a solid Chiral Stationary Phase (CSP). | Highly versatile, wide range of available CSPs, robust and well-understood. | Higher solvent consumption, longer analysis times compared to SFC. | Analytical quantification and preparative purification. |
| Chiral SFC | Distribution between a supercritical fluid (CO2) mobile phase and a CSP. | Fast separations, reduced organic solvent use ("green"), lower backpressure. | Less suitable for highly polar compounds; requires specialized instrumentation. | High-throughput screening and purification. |
| Chiral CE | Differential migration of transient diastereomeric complexes in an electric field. | Extremely low sample and reagent consumption, high efficiency. | Lower sensitivity without concentration techniques, less suitable for preparative scale. | Analysis of minute sample quantities, complementary to LC. |
| Table 1: High-level comparison of primary chiral separation techniques. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantioseparation due to its versatility and the vast library of commercially available Chiral Stationary Phases (CSPs). The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.
Causality of Stationary Phase Selection
For steroid isomers like this compound, the most successful CSPs are typically polysaccharide-based or cyclodextrin-based.
-
Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives): These are the most broadly applicable CSPs for a wide range of chiral compounds. Their efficacy stems from the complex helical structure of the polysaccharide polymers, which creates a multitude of chiral grooves and cavities. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into these chiral pockets. Columns like Chiralcel® OD and Chiralpak® AD are common starting points for screening.
-
Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. Their interior is relatively hydrophobic, while the exterior is hydrophilic. Chiral separation primarily occurs via inclusion complexation, where the analyte (or a portion of it, like the steroid backbone) fits into the cyclodextrin cavity. Secondary interactions between analyte functional groups and hydroxyl groups on the rim of the cyclodextrin provide the stereochemical discrimination. For multi-ring structures like steroids, γ-cyclodextrin phases are often a good choice.
Mobile Phase Strategy
The choice of mobile phase mode—Normal Phase, Reversed Phase, or Polar Organic—is critical for achieving selectivity.
-
Normal Phase (NP): Uses non-polar solvents like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode often provides the best selectivity for polysaccharide CSPs, as it promotes the hydrogen bonding interactions crucial for chiral recognition.
-
Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile and/or methanol. This mode is often faster and uses solvents that are more compatible with mass spectrometry (MS).
-
Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for initial screening on polysaccharide CSPs, it can be effective, particularly for cyclodextrin and certain protein-based phases.
Protocol 1: HPLC-UV Screening for this compound Isomers
This protocol describes a systematic approach to screen for the optimal stationary and mobile phases.
1. Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase combination for the separation of this compound isomers.
2. Materials & Equipment:
-
HPLC system with UV/PDA detector
-
CSP Columns:
-
Cellulose-based: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Amylose-based: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Cyclodextrin-based: CYCLOBOND™ II (250 x 4.6 mm, 5 µm)
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)
-
Sample: 1 mg/mL solution of this compound isomer mixture in mobile phase.
3. Screening Procedure:
| Screening Set | Column | Mobile Phase | Flow Rate | Temperature | Detection | Rationale |
| 1 (NP) | Chiralcel OD-H | n-Hexane / IPA (90:10, v/v) | 1.0 mL/min | 25 °C | 210 nm | Standard starting condition for polysaccharide CSPs. |
| 2 (NP) | Chiralpak AD-H | n-Hexane / IPA (90:10, v/v) | 1.0 mL/min | 25 °C | 210 nm | Complementary polysaccharide phase. |
| 3 (NP) | Chiralcel OD-H | n-Hexane / EtOH (90:10, v/v) | 1.0 mL/min | 25 °C | 210 nm | Ethanol can alter H-bonding and selectivity. |
| 4 (NP) | Chiralpak AD-H | n-Hexane / EtOH (90:10, v/v) | 1.0 mL/min | 25 °C | 210 nm | Complementary phase with ethanol. |
| 5 (PO) | Chiralpak AD-H | ACN / MeOH (98:2, v/v) | 0.5 mL/min | 25 °C | 210 nm | Polar organic mode for MS-compatibility and alternative selectivity. |
| 6 (RP) | CYCLOBOND II | ACN / Water (50:50, v/v) | 1.0 mL/min | 30 °C | 210 nm | Screening on a cyclodextrin phase in reversed-phase mode. |
4. Analysis and Optimization:
-
Evaluate chromatograms for any signs of peak splitting or separation.
-
For the most promising condition, calculate the resolution (Rs) and selectivity (α). An Rs > 1.5 is desired for baseline separation.
-
Optimize the mobile phase ratio. For normal phase, vary the alcohol percentage between 5% and 20%. For polar organic or reversed phase, adjust the organic modifier ratio.
-
If needed, add 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase to improve peak shape, although steroids are neutral and this is often unnecessary.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. The technique uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity. This allows for much higher flow rates and faster column equilibration without a proportional increase in backpressure.
The same CSPs used in HPLC are typically used in SFC. The mobile phase consists of CO₂ mixed with a polar organic modifier, usually an alcohol like methanol or ethanol. The modifier plays a crucial role in modulating analyte retention and interacting with the CSP to achieve chiral recognition.
Protocol 2: Rapid SFC-MS Method for this compound Isomers
This protocol is designed for high-throughput screening and analysis.
1. Objective: To develop a fast and sensitive SFC-MS method for the chiral separation of this compound isomers.
2. Materials & Equipment:
-
SFC system with a backpressure regulator, coupled to a tandem mass spectrometer (MS/MS).
-
CSP Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (150 x 3.0 mm, 3 µm) or similar polysaccharide column.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Sample: 100 ng/mL solution of this compound isomer mixture in methanol.
3. Method Parameters:
| Parameter | Setting | Rationale |
| Column | Chiralpak IA (150 x 3.0 mm, 3 µm) | Immobilized polysaccharide CSPs are robust and show broad selectivity in SFC. |
| Mobile Phase | Gradient: 5% to 40% Methanol in CO₂ over 5 min | A gradient approach allows for efficient screening of the optimal modifier concentration. |
| Flow Rate | 2.0 mL/min | Higher flow rates are possible in SFC, leading to rapid analysis. |
| Back Pressure | 150 bar (2175 psi) | Maintains the CO₂ in a supercritical or subcritical state. |
| Column Temp. | 35 °C | Temperature can influence selectivity and efficiency. |
| Injection Vol. | 2 µL | |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) | Highly sensitive and selective detection. Monitor precursor -> product ion transitions specific to this compound. |
4. System Suitability:
-
Before running samples, inject a standard solution to confirm system performance.
-
Resolution (Rs): Should be ≥ 1.5 between the target isomer peaks.
-
Peak Tailing Factor (Tf): Should be between 0.8 and 1.5.
-
Signal-to-Noise (S/N): Should be ≥ 10 for the lowest concentration standard.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that consumes minimal sample and solvent, making it a "green" alternative. In chiral CE, separation is achieved not with a CSP, but by adding a chiral selector directly to the background electrolyte (BGE). The enantiomers form transient, non-covalent diastereomeric complexes with the selector. Because these complexes have different formation constants and/or mobilities, they migrate at different velocities under the applied electric field, resulting in separation.
For neutral steroids like this compound, charged chiral selectors are required. Sulfated cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) are highly effective as they are negatively charged and can carry the neutral analyte towards the anode, while also providing the chiral recognition via inclusion complexation.
Protocol 3: CE Method Using a Cyclodextrin Selector
1. Objective: To resolve this compound isomers using a charged cyclodextrin selector in the background electrolyte.
2. Materials & Equipment:
-
Capillary Electrophoresis system with a DAD/PDA detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length).
-
Reagents: Sodium tetraborate, Boric acid, Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®).
-
Sample: 0.5 mg/mL solution of this compound isomer mixture in methanol.
3. Method Parameters:
| Parameter | Setting | Rationale |
| Capillary | 50 cm (40 cm to detector) x 50 µm i.d. | Standard dimension for good efficiency and heat dissipation. |
| Background Electrolyte (BGE) | 25 mM Sodium borate buffer, pH 9.2, containing 15 mM SBE-β-CD. | Borate buffer is a common BGE. pH 9.2 ensures a strong electroosmotic flow (EOF). SBE-β-CD is the charged chiral selector. |
| Voltage | +20 kV | Applied voltage drives the separation. Polarity depends on EOF direction and analyte charge. |
| Temperature | 25 °C | Controls viscosity and migration times. |
| Injection | Hydrodynamic injection (50 mbar for 5 s) | A common and reproducible injection method. |
| Detection | 200 nm | Steroids have low UV absorbance, requiring detection at lower wavelengths. |
4. Optimization Strategy:
-
Selector Concentration: Vary the SBE-β-CD concentration (e.g., 5 mM to 30 mM). Increasing concentration generally improves resolution up to a plateau, but can also increase current and analysis time.
-
BGE pH: Adjusting the pH can alter the electroosmotic flow and the charge on some selectors, impacting the separation window.
-
Organic Modifier: Adding a small percentage of an organic solvent (e.g., 10% methanol) to the BGE can improve analyte solubility and alter selectivity.
Method Validation and Trustworthiness
A fully validated method provides assurance of its reliability, accuracy, and precision. Validation should be performed according to established guidelines (e.g., ICH, FDA).
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., other isomers, impurities). | The main peak is pure and baseline resolved (Rs > 1.5) from other peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for low concentrations and 90-110% for higher concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% at the Lower Limit of Quantification (LLOQ), and ≤ 10% for other concentrations. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Resolution and quantification remain acceptable when parameters (e.g., flow rate ±5%, temperature ±2°C) are slightly varied. |
| Table 2: Summary of key validation parameters for a chiral separation method. |
Conclusion
The successful chiral separation of this compound isomers is a critical capability for pharmaceutical and anti-doping laboratories. A systematic screening approach using modern HPLC and SFC columns, particularly those with polysaccharide-based chiral stationary phases, is the most effective strategy. By leveraging the speed of SFC for high-throughput analysis and the versatility of HPLC for robust quantification, researchers can develop reliable methods. Capillary electrophoresis serves as an excellent orthogonal technique for confirmation and for analyses where sample volume is limited. Every developed protocol must be subjected to rigorous validation to ensure that the generated data is trustworthy, reproducible, and fit for its intended purpose.
References
- Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC. (2021). PubMed Central.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. NIH.
- Chiral Drug Separ
- The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC. NIH.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
- Capillary electrophoretic chiral separation data of model compounds.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Achiral Stationary Phase Selectivity under Supercritical Fluid Chrom
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit
Application and Protocol for the NMR Spectroscopic Analysis of 19-Norepiandrosterone
Introduction: Unambiguous Steroid Characterization by NMR
19-Norepiandrosterone (3β-hydroxy-5α-estran-17-one) is a significant metabolite of the anabolic steroid nandrolone. Its detection and characterization are of paramount importance in diverse fields, including anti-doping analysis, clinical chemistry, and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the definitive structural elucidation and quantification of steroids like this compound. Its non-destructive nature and the wealth of structural information it provides make it an indispensable tool for researchers, scientists, and drug development professionals.
This comprehensive guide provides a detailed exploration of the application of NMR spectroscopy for the analysis of this compound. We will delve into the causality behind experimental choices, present validated protocols for a suite of NMR experiments, and provide the foundational data necessary for the unambiguous identification and characterization of this important steroid metabolite.
The Foundational Role of NMR in Steroid Analysis
The rigid steroidal backbone, while providing a degree of predictability, also presents significant challenges for spectral interpretation due to the high degree of signal overlap in the proton (¹H) NMR spectrum. However, the strategic application of a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon resonances. This multi-technique approach is the cornerstone of trustworthy and reproducible steroid analysis.[1]
Sample Preparation: The First Pillar of Quality Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.
Protocol 1: Preparation of this compound for NMR Analysis
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for steroids due to its excellent solubilizing properties and relative ease of removal.[2][3] For compounds with lower solubility in CDCl₃, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered, although their higher viscosity may lead to broader lines.[4]
-
Concentration: The required sample concentration depends on the specific NMR experiment being performed.
-
¹H NMR: 1-5 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
¹³C and 2D NMR: Higher concentrations, in the range of 10-50 mg, are recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[5]
-
-
Sample Handling: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently vortex or sonicate the vial until the sample is completely dissolved. d. Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.[5] e. Cap the NMR tube securely to prevent solvent evaporation and contamination.
A Multi-faceted Approach to Spectral Assignment: The NMR Experimental Suite
A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound. The following sections detail the purpose and protocols for the key experiments.
1D NMR: The Initial Overview
-
¹H NMR (Proton NMR): This is the foundational NMR experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR (Carbon-13 NMR): This experiment provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which is invaluable for assigning the numerous signals in the steroid backbone.
Protocol 2: 1D NMR Data Acquisition
-
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
DEPT-135 Acquisition Parameters:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters are typically similar to a standard ¹³C experiment, with the pulse sequence edited to provide the multiplicity information.
-
2D NMR: Mapping the Molecular Connectivity
2D NMR experiments are crucial for piecing together the complex structure of this compound by revealing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (and sometimes four in conjugated systems). This is instrumental in connecting different spin systems and identifying quaternary carbons which are not observed in HSQC or DEPT spectra.
Protocol 3: 2D NMR Data Acquisition
-
Instrument Setup: As with 1D experiments, ensure the instrument is locked and well-shimmed.
-
COSY Acquisition Parameters:
-
Pulse Program: Standard COSY or gradient-enhanced COSY (gCOSY) for improved artifact suppression.
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve the desired resolution.
-
-
HSQC Acquisition Parameters:
-
Pulse Program: Standard HSQC or gradient-enhanced HSQC (gHSQC).
-
Optimize the spectral widths in both the proton (F2) and carbon (F1) dimensions to encompass all relevant signals.
-
-
HMBC Acquisition Parameters:
-
Pulse Program: Standard HMBC or gradient-enhanced HMBC (gHMBC).
-
The long-range coupling delay is a critical parameter and is typically optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.
-
Data Interpretation: A Stepwise Approach to Structural Elucidation
The following workflow outlines a logical approach to interpreting the suite of NMR spectra for the complete assignment of this compound.
Caption: A stepwise workflow for the structural elucidation of this compound using a suite of NMR experiments.
Expected Spectral Data for this compound
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound (in CDCl₃)
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | ~3.6 | Multiplet | The chemical shift and multiplicity are highly dependent on the stereochemistry at C-3. The β-hydroxyl group will influence the position of this axial proton. |
| H-18 (CH₃) | ~0.8 | Singlet | The C-18 methyl group is a characteristic singlet in the upfield region of the spectrum. |
| Steroidal Backbone (CH, CH₂) | 0.8 - 2.5 | Complex Multiplets | The majority of the steroid protons resonate in this crowded region, necessitating 2D NMR for resolution. |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) | Carbon Type | Notes |
| C-17 | >200 | C=O | The ketone carbonyl carbon is the most downfield signal. |
| C-3 | ~70 | CH-OH | The carbon bearing the hydroxyl group. |
| C-13 | ~45-50 | Quaternary C | The angular methyl-bearing carbon. |
| C-18 | ~12-15 | CH₃ | The C-18 methyl carbon. |
| Steroidal Backbone (CH, CH₂) | 20 - 60 | CH, CH₂ | The remaining carbons of the steroid skeleton. |
Quantitative NMR (qNMR) for Purity Assessment
Beyond structural elucidation, NMR can be a powerful tool for the quantitative analysis of this compound. Quantitative NMR (qNMR) offers a primary method for determining the purity of a substance without the need for a specific reference standard of the analyte.
Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
Protocol 4: Quantitative ¹H NMR (qNMR) of this compound
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard should be accurately weighed.
-
Sample Preparation: a. Accurately weigh a known amount of the this compound sample. b. Accurately weigh a known amount of the internal standard. c. Dissolve both the sample and the standard in the same vial with a known volume of deuterated solvent.
-
qNMR Acquisition Parameters:
-
Ensure a long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and the standard) to allow for full magnetization recovery between pulses. This is critical for accurate integration.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for both the analyte and standard signals to be integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
NMR spectroscopy provides a robust and comprehensive platform for the analysis of this compound. The strategic application of 1D and 2D NMR techniques enables the complete and unambiguous assignment of its complex proton and carbon spectra, providing definitive structural confirmation. Furthermore, qNMR offers a powerful method for the accurate determination of purity, a critical parameter in drug development and quality control. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to confidently employ NMR spectroscopy in their studies of this compound and other related steroidal compounds.
References
- Emery Pharma. (2018, April 2).
- Columbia University. HSQC and HMBC | NMR Core Facility. Columbia University. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9548753, 19-Norandrosterone. PubChem. [Link]
- Giraud, S., et al. (2021).
- National Institute of Standards and Technology. Estran-3-one, 17-hydroxy-, (5α,17β)-. NIST Chemistry WebBook. [Link]
- Wikipedia. 19-Norandrosterone. Wikipedia. [Link]
- Dehennin, L., et al. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i25–i29. [Link]
- The Royal Society of Chemistry. (1986). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 1337-1351. [Link]
- ResearchGate. (2011). 3β,5α,6β-Trihydroxyandrostan-17-one.
- Belkien, L., et al. (2009). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. Analyst, 134(6), 1132-1137. [Link]
- Emery Pharma.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- National Measurement Institute, Australia. Quantitative NMR. National Measurement Institute, Australia. [Link]
- Organomation. NMR Sample Preparation: The Complete Guide.
- Iowa State University. NMR Sample Preparation.
- University of Ottawa. How to make an NMR sample. University of Ottawa. [Link]
- BioChromato. NMR solvent selection - that also allows sample recovery.
- Pezza, L., & Pezza, H. R. (2018). 1H NMR determination of adulteration of anabolic steroids in seized drugs. Steroids, 138, 58-65. [Link]
- ResearchGate. (1990). Complete assignments of the 1H and 13C NMR spectra of testosterone and 17α‐methyltestosterone and the 1H parameters obtained from 600 MHz spectra.
- Belletête, M., et al. (2004). Complete 1H and 13C NMR spectral assignment of 17-hydroxy epimeric sterols with planar A or A and B rings. Magnetic Resonance in Chemistry, 42(3), 360-363. [Link]
- Belanger, A., et al. (1988). Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-hexanoic derivatives of 5 alpha-dihydrotestosterone and testosterone. Steroids, 52(4), 363-380. [Link]
- Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]
Sources
Use of 19-Norepiandrosterone as a biomarker in clinical studies
Application Notes & Protocols
Topic: 19-Norepiandrosterone: A Secondary yet Significant Biomarker in Clinical and Anti-Doping Research
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
Biochemical Background: The Metabolic Fate of Nandrolone
Nandrolone and its orally available prohormones (e.g., 19-norandrostenedione) undergo extensive Phase I and Phase II metabolism in the liver before excretion.[7][8]
-
Phase I Metabolism: The parent steroid is modified by a series of enzymatic reactions. Key enzymes include 5α- and 5β-reductases, which reduce the double bond in the A-ring of the steroid, and various hydroxysteroid dehydrogenases (HSDs) that alter the hydroxyl groups. This process yields three principal metabolites:
-
Phase II Metabolism: To increase water solubility for urinary excretion, these Phase I metabolites are conjugated with either a glucuronic acid or a sulfate group. The specific conjugation is highly dependent on the stereochemistry of the metabolite.
This differential conjugation is a critical concept. Analytical methods that rely solely on enzymatic hydrolysis with β-glucuronidase will fail to detect 19-NEA, thereby missing a piece of the metabolic puzzle. Modern techniques using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can directly detect these conjugated forms, providing a more complete metabolic picture.[9][10][11]
Figure 1: Metabolic pathway of nandrolone and its prohormones to conjugated urinary metabolites.
Clinical and Regulatory Significance
Anti-Doping Control
The primary application for monitoring 19-NA and its isomers is in sports anti-doping. The World Anti-Doping Agency (WADA) has established a threshold for 19-NA in urine.[12] An Adverse Analytical Finding (AAF) is reported if the concentration of 19-NA exceeds 2 ng/mL, adjusted for specific gravity.[5][9]
Challenges in Interpretation
The presence of 19-norsteroid metabolites does not automatically equate to illicit administration. Several confounding factors must be considered:
-
Endogenous Production: Trace amounts of 19-NA can be produced naturally. Levels are known to rise significantly during pregnancy.[6][14]
-
Dietary Sources: Consumption of edible offal (e.g., liver, kidney) from non-castrated pigs, which may contain nandrolone, can lead to the excretion of its metabolites.[4]
-
Contaminated Supplements: Some over-the-counter nutritional supplements have been found to be contaminated with nandrolone prohormones, leading to inadvertent positive tests.[8]
-
Sample Instability: Certain microorganisms can, in rare cases, convert other endogenous steroids present in a urine sample into 19-NA in situ, potentially creating a false positive if the sample is not properly stored.[13]
To address these challenges, particularly for results near the threshold, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is employed. This technique determines the carbon isotope ratio (¹³C/¹²C) of the metabolite. Synthetic steroids are derived from plants and have a different isotopic signature than steroids produced endogenously in the human body, allowing scientists to definitively determine the origin of the detected compound.[15][16][17]
Analytical Methodologies: A Step-by-Step Protocol
The gold standard for the quantification of steroid conjugates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its major advantage over older Gas Chromatography-Mass Spectrometry (GC-MS) methods is the ability to directly measure the conjugated metabolites without requiring chemical or enzymatic hydrolysis and derivatization, which can be time-consuming and introduce variability.[11]
Experimental Workflow Overview
The overall process involves sample preparation to isolate the analytes from the complex urine matrix, followed by instrumental analysis for separation and detection.
Sources
- 1. swolverine.com [swolverine.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 8. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wada-ama.org [wada-ama.org]
- 13. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
- 14. wada-ama.org [wada-ama.org]
- 15. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming matrix effects in 19-Norepiandrosterone LC-MS/MS analysis.
Welcome to the technical support guide for the LC-MS/MS analysis of 19-Norepiandrosterone (19-NEA). As Senior Application Scientists, we have compiled this resource based on field-proven methodologies and fundamental scientific principles to help you navigate the common challenges associated with this assay, particularly the pervasive issue of matrix effects. This guide is structured in a question-and-answer format to provide direct solutions to the problems you may encounter.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding 19-NEA analysis and matrix effects.
Q1: What exactly are "matrix effects" in LC-MS/MS, and why are they a concern?
A1: The "matrix" refers to all components in a sample except for the analyte of interest (in this case, 19-NEA)[1]. In a biological sample like urine or plasma, this includes salts, proteins, lipids, metabolites, and other endogenous compounds[1][2]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, altering its signal response[3].
This phenomenon typically manifests in two ways:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and an underestimation of its concentration[4].
-
Ion Enhancement: Less common, where matrix components increase the ionization efficiency, causing a stronger signal and an overestimation of the analyte's concentration[3][5].
These effects are a major concern because they compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to unreliable and invalid results[4][6].
Q2: Why is the analysis of this compound (a 19-Norandrosterone isomer) particularly susceptible to matrix effects?
A2: The susceptibility of 19-NEA analysis to matrix effects stems from several factors:
-
Complex Biological Matrix: 19-NEA is the main urinary metabolite of the anabolic steroid nandrolone and its prohormones[7][8][9]. Urine is a complex matrix containing a high concentration of urea, salts, and a wide variety of endogenous organic molecules. These compounds can easily cause ion suppression[10].
-
Low Concentration Levels: In anti-doping and clinical contexts, the required detection levels for 19-NEA and its isomers are very low, often in the low ng/mL range[8][11]. At such trace levels, even minor ion suppression can significantly impact the limit of detection (LOD) and quantification (LOQ), potentially causing a false negative result.
-
Metabolite Conjugation: In urine, 19-NEA is primarily present as glucuronide and sulfate conjugates[9][12]. The mandatory enzymatic hydrolysis step (typically using β-glucuronidase) to cleave these conjugates before extraction adds complexity and introduces more potential interferences from the enzyme preparation itself[13].
Q3: How can I quantitatively assess the extent of matrix effects in my 19-NEA assay?
A3: A quantitative assessment is crucial during method development and validation. The most widely accepted method is the post-extraction spike comparison [4][5].
This involves comparing the peak area of an analyte in two different samples:
-
Set A (Analyte in Solvent): A pure standard of 19-NEA prepared in the final mobile phase solvent.
-
Set B (Analyte in Matrix): A blank matrix sample (e.g., certified 19-NEA-free urine) that has been carried through the entire sample preparation process (hydrolysis, extraction, etc.), with the 19-NEA standard spiked in only at the very end, just before injection.
The Matrix Effect (ME) is then calculated as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
ME = 100% indicates no net matrix effect.
A qualitative method, known as post-column infusion , can also identify the retention time regions where suppression or enhancement occurs by infusing a constant flow of the analyte into the MS while injecting a blank, extracted matrix sample[5][14].
Q4: What is the role of an internal standard (IS), and is any IS suitable?
A4: An internal standard is a compound of known concentration added to every sample (calibrators, QCs, and unknowns) at the beginning of the sample preparation process. Its purpose is to compensate for variability during sample prep and for matrix effects during analysis[15]. The quantification is based on the ratio of the analyte peak area to the IS peak area.
However, not all internal standards are equal. The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as d₄-19-Norandrosterone. A SIL-IS is considered the gold standard for LC-MS/MS for several reasons[14][16]:
-
Identical Physicochemical Properties: It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes perfectly and experiences the exact same extraction recovery and matrix effects.
-
Mass Difference: It is chemically identical but has a different mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte.
Using a structural analog as an IS is a less ideal alternative. While it may have similar properties, it will not have the exact same retention time or experience the identical degree of ion suppression, leading to less accurate compensation[17].
Troubleshooting Guides
This section provides in-depth solutions to specific problems encountered during 19-NEA analysis.
Problem 1: I'm observing poor sensitivity and a very low signal for 19-NEA, even in my mid-level QC samples. What's wrong?
Answer:
Initial Diagnosis: This is a classic symptom of significant ion suppression . The co-eluting matrix components from your urine sample are likely competing with 19-NEA molecules in the ion source, preventing them from being efficiently ionized and detected.
Underlying Principles: In electrospray ionization (ESI), analytes must be converted into gas-phase ions to be detected by the mass spectrometer. This process occurs from a charged droplet. If other non-volatile compounds from the matrix are present at high concentrations, they can alter the droplet's physical properties (like surface tension) or compete for the limited number of available charges, suppressing the signal of your target analyte[6].
Systematic Troubleshooting Steps:
Your strategy should be to first minimize the matrix effect through better sample cleanup and chromatography, and then compensate for any remaining effect.
Step 1: Evaluate Your Sample Preparation The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer[1][2].
-
Are you performing enzymatic hydrolysis? 19-NEA is primarily excreted as a glucuronide conjugate[12]. Failure to efficiently hydrolyze this conjugate will result in a very low signal for the free form. Ensure your β-glucuronidase enzyme is active and that incubation conditions (pH, temperature, time) are optimal[7].
-
Enhance Your Extraction Protocol: Protein precipitation alone is insufficient for urine. You need a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE is generally more effective at removing a broad range of interferences[1][2].
Detailed Protocol: Improved Solid-Phase Extraction (SPE) for 19-NEA
This protocol is designed to effectively clean urine samples post-hydrolysis.
-
Hydrolysis: To 2 mL of urine, add an internal standard (e.g., d₄-19-Norandrosterone). Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-Glucuronidase from E. coli. Incubate at 50-60°C for 1 hour[7].
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase with ion exchange capabilities) with 3 mL of methanol, followed by 3 mL of water.
-
Loading: After hydrolysis, load the sample onto the SPE cartridge.
-
Washing (Critical Step): This step removes polar interferences like salts.
-
Wash 1: Use 3 mL of deionized water.
-
Wash 2: Use 3 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove basic interferences.
-
Wash 3: Use 3 mL of a low-percentage organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences without eluting the 19-NEA.
-
-
Elution: Elute the 19-NEA and IS with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small, known volume (e.g., 100 µL) of the initial mobile phase. This step also serves to concentrate the analyte.
Step 2: Optimize Your Chromatography The goal is to chromatographically separate 19-NEA from the region where ion suppression occurs[4][5].
-
Adjust the Gradient: Slow down your gradient elution. A shallower gradient provides better separation between your analyte and any closely eluting matrix components[18].
-
Change Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a biphenyl column, which offer different selectivities for steroids and may better resolve them from interfering phospholipids.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the initial part of the run directly to waste instead of the MS source. This keeps the source cleaner and reduces suppression at later retention times[5].
The following diagram illustrates a robust workflow incorporating these principles.
Problem 2: My results for 19-NEA are highly variable and not reproducible, especially between different batches of samples. What should I do?
Answer:
Initial Diagnosis: High variability and poor reproducibility are often caused by inconsistent matrix effects between samples or batches. While your average matrix effect might be manageable, the sample-to-sample variation is compromising your assay's precision. This can also be exacerbated by inconsistent sample preparation.
Underlying Principles: The composition of urine can vary significantly from person to person, and even within the same person depending on diet, hydration, and time of day. This means the type and concentration of interfering compounds can differ, leading to a different degree of ion suppression in each sample[10]. If your compensation strategy isn't robust enough to handle this variation, your results will be imprecise.
Systematic Troubleshooting Steps:
Step 1: Implement the Gold Standard Compensation Method If you are not already, you must use a stable isotope-labeled internal standard (SIL-IS). A structural analog IS cannot adequately correct for variable matrix effects because it will not be affected in the exact same way as the analyte across different matrices[16]. This is the single most important change to improve reproducibility.
Step 2: Use Matrix-Matched Calibrators To ensure your calibration curve accurately reflects the behavior of real samples, prepare your calibration standards in a blank biological matrix (e.g., certified analyte-free urine) instead of a neat solvent[1]. This ensures that the calibrators experience a similar matrix effect to the unknown samples, improving accuracy.
Table 1: Comparison of Strategies to Compensate for Matrix Effects
| Strategy | Pros | Cons | Best For |
| Stable Isotope-Labeled IS | The most accurate and precise method; corrects for both sample prep loss and matrix effects.[14][16] | Can be expensive; availability may be limited.[16] | Quantitative, high-stakes applications (clinical, anti-doping). |
| Structural Analog IS | Cheaper and more readily available than SIL-IS. | Does not co-elute perfectly; provides incomplete and potentially inaccurate correction.[17] | Semi-quantitative screening where high precision is not required. |
| Matrix-Matched Calibration | More accurate than solvent-based calibration; mimics the sample environment.[1] | Requires a reliable source of analyte-free blank matrix; does not correct for sample-to-sample variability. | Assays where a SIL-IS is unavailable. |
| Standard Addition | Highly accurate as it calibrates each sample individually; corrects for sample-specific matrix effects.[5][19] | Very time-consuming and labor-intensive; requires a larger sample volume.[5] | Confirming results for a small number of critical samples; troubleshooting. |
Step 3: Standardize Your Sample Collection and Preparation To reduce variability at the source:
-
Normalize to Creatinine: Urine concentrations can vary with hydration. Normalizing your final 19-NEA concentration to the urinary creatinine concentration can reduce this source of variability.
-
Automate Sample Prep: If possible, use an automated liquid handler or SPE system. This removes operator-to-operator variability in pipetting, timing, and technique, leading to more consistent extraction and cleaner samples.
The following decision tree can guide your troubleshooting process for matrix effects.
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
- McWhinney, B. C., Briscoe, S. E., Ungerer, J. P. J., & Pretorius, C. J. (2010). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß. [Link]
- Dolan, J. W. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Strahm, E. (2008). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. DiVA portal. [Link]
- Le-Corvaisier, A., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry.
- Agilent Technologies. (2019). Oh, What a Mess!
- Delbeke, F. T., Van Eenoo, P., & De Backer, P. (2001). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 35(5), 356-360. [Link]
- Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
- Graham, M. R., et al. (2013). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Steroid Biochemistry and Molecular Biology, 138, 1-13. [Link]
- Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]
- ResearchGate. (2025). ELISA and LC-MS/MS Method for Detecting 19-Nortestosterone Residue in Animal Tissues. [Link]
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Colciago, A., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Medicina, 60(11), 1785. [Link]
- ResearchGate. (2025).
- ZefSci. (2025).
- ResearchGate. (2025). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. [Link]
- RPubs. (2023).
- ResearchGate. (2025).
- ResearchGate. (2016). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. [Link]
- ResearchGate. (2025).
- Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. [Link]
- National Measurement Institute, Australia. (2006). Development of a High-Accuracy IDMS Method for 19-Norandrosterone in Urine for the Certification of a Reference Material. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (14). [Link]
- Higashi, T., & Shimada, K. (2015). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. Journal of Steroid Biochemistry and Molecular Biology, 154, 1-16. [Link]
- YouTube. (2025).
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]
- ResearchGate. (n.d.). Origin production of 19-norandrosterone in human urine samples and doping analysis. [Link]
- Vogeser, M., & Seger, C. (2016). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 6(1), 7. [Link]
- Peters, F. T., et al. (2019). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 43(9), 717-723. [Link]
- ResearchGate. (2016).
- ResearchGate. (2025).
- Li, A., & Yuan, L. (2014). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 59, 121-133. [Link]
- Google Patents. (n.d.). Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. providiongroup.com [providiongroup.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 18. welch-us.com [welch-us.com]
- 19. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of 19-Norepiandrosterone during sample extraction
Welcome to the technical support center for the analysis of 19-norepiandrosterone (19-NEA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the extraction and analysis of this critical nandrolone metabolite. Our goal is to equip you with the scientific understanding and practical solutions necessary to enhance the recovery and reliability of your results.
I. Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound is a common challenge that can compromise the accuracy and sensitivity of analytical methods. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Inefficient Enzymatic Hydrolysis
Problem: You are observing significantly lower than expected concentrations of this compound after enzymatic hydrolysis.
Probable Cause: this compound is primarily excreted in urine as a sulfate conjugate.[1] Standard enzymatic hydrolysis procedures using β-glucuronidase alone will not efficiently cleave this sulfate group, leading to poor recovery of the free steroid. While most nandrolone metabolites are predominantly glucuronidated, 19-NEA, with its 3β-hydroxyl group, is almost exclusively sulfoconjugated.[1]
Solution:
-
Dual-Enzyme Hydrolysis: Employ a two-step hydrolysis process. First, use a sulfatase, such as one from Helix pomatia or a recombinant arylsulfatase, to cleave the sulfate conjugate. Follow this with a β-glucuronidase treatment to hydrolyze any glucuronide-conjugated metabolites that may also be present for a comprehensive steroid profile.
-
Optimized Reaction Conditions: Ensure that the pH and temperature of your hydrolysis buffer are optimal for the specific enzymes you are using. Enzyme efficiency can vary based on the source (e.g., E. coli, abalone, Helix pomatia) and the specific steroid conjugate.[2][3] It is crucial to consult the manufacturer's specifications for the optimal conditions for your chosen enzymes.
-
Sufficient Incubation Time: Allow for adequate incubation time to ensure complete hydrolysis. In some cases, an overnight incubation at a controlled temperature may be necessary for maximal cleavage of the sulfate conjugate.
Suboptimal Solid-Phase Extraction (SPE) Protocol
Problem: You suspect that this compound is being lost during the solid-phase extraction (SPE) cleanup step, resulting in low recovery.
Probable Cause: The choice of SPE sorbent and the elution solvent system are critical for the efficient retention and subsequent elution of this compound. An inappropriate sorbent may not adequately retain the analyte, while a weak elution solvent will not effectively recover it from the cartridge.
Solution:
-
Sorbent Selection: For C19 steroids like this compound, polymeric reversed-phase sorbents are often a suitable choice.[4][5] These sorbents provide good retention for moderately polar compounds.
-
pH Adjustment: The pH of the sample before loading onto the SPE cartridge can significantly impact retention. Ensure the pH is adjusted to maintain this compound in a neutral form to maximize its interaction with the reversed-phase sorbent.
-
Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. A common strategy is to use a mixture of an organic solvent (e.g., methanol or acetonitrile) and a modifying agent. If recovery remains low, consider increasing the proportion of the organic solvent or adding a small amount of a stronger, less polar solvent.[6]
-
Flow Rate Control: Maintain a slow and consistent flow rate during sample loading and elution (approximately 1-2 mL/min).[4][6] This ensures sufficient interaction time between the analyte and the sorbent, preventing premature breakthrough during loading and allowing for complete elution.
-
Soak Steps: Incorporating "soak" steps during conditioning and elution can improve recovery.[6][7] Allowing the solvent to sit in the cartridge for a few minutes can enhance the interaction with the sorbent and improve the dissolution of the analyte during elution.
Analyte Loss During Evaporation and Reconstitution
Problem: You are experiencing a decrease in this compound concentration after the solvent evaporation and sample reconstitution steps.
Probable Cause: this compound, like other steroids, can be susceptible to loss during the dry-down phase due to adsorption to the surface of the collection tube. The choice of reconstitution solvent is also critical for ensuring the complete redissolution of the analyte.
Solution:
-
Controlled Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C) for evaporation to prevent analyte degradation or loss due to excessive heat.[8]
-
Tube Silanization: To minimize adsorption, use silanized glass tubes or low-retention polypropylene tubes for sample collection and reconstitution.
-
Reconstitution Solvent: Reconstitute the dried extract in a solvent that is compatible with your analytical method (e.g., LC-MS/MS mobile phase) and has sufficient solvating power for this compound.[4] A mixture of organic solvent and aqueous buffer is often effective. Vortexing and/or brief sonication can aid in complete redissolution.
Matrix Effects in LC-MS/MS Analysis
Problem: Your LC-MS/MS results for this compound are inconsistent and show poor reproducibility, particularly at low concentrations.
Probable Cause: The sample matrix, which includes all components of the sample other than the analyte, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression or enhancement.[9][10] This is a common issue in the analysis of complex biological samples like urine.[11]
Solution:
-
Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C₃-19-norepiandrosterone).[12] This internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Chromatographic Separation: Optimize your HPLC or UPLC method to achieve good chromatographic separation of this compound from endogenous matrix components that may cause ion suppression.[13] Adjusting the gradient profile or using a different column chemistry can improve resolution.
-
Sample Dilution: If matrix effects are severe, diluting the sample extract can reduce the concentration of interfering compounds. However, this may also decrease the analyte concentration, so a balance must be found.
-
Matrix Effect Evaluation: To assess the extent of matrix effects, you can perform a post-extraction addition experiment.[12] This involves comparing the response of the analyte in a clean solvent to its response in a sample extract spiked with the same concentration.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary conjugated form of this compound in urine?
A1: The principal urinary metabolite of nandrolone, this compound, is almost exclusively excreted as a sulfate conjugate.[1] This is in contrast to its isomers, 19-norandrosterone and 19-noretiocholanolone, which are predominantly found as glucuronide derivatives.[1]
Q2: Can I use a single enzymatic hydrolysis step for the analysis of all nandrolone metabolites?
A2: For a comprehensive analysis of all major nandrolone metabolites, a dual-enzyme hydrolysis approach is recommended. While β-glucuronidase is effective for 19-norandrosterone and 19-noretiocholanolone, a sulfatase is necessary for the efficient cleavage of the this compound sulfate conjugate.[1]
Q3: What are the typical challenges in developing a robust SPE method for this compound?
A3: Key challenges include selecting the appropriate sorbent chemistry to retain the moderately polar this compound, optimizing the pH of the sample to ensure it is in a neutral form for efficient retention on reversed-phase sorbents, and developing an elution solvent system that is strong enough to recover the analyte without co-eluting significant matrix interferences.[14]
Q4: How can I confirm that low recovery is due to matrix effects and not other steps in my workflow?
A4: The use of a stable isotope-labeled internal standard is the gold standard for diagnosing and correcting for matrix effects.[12] If you observe a consistent and accurate recovery of the labeled internal standard, it is likely that any variability in the native analyte is due to matrix effects. Additionally, a post-extraction addition experiment can quantify the degree of ion suppression or enhancement.[12]
Q5: Is derivatization necessary for the analysis of this compound?
A5: For GC-MS analysis, derivatization (e.g., trimethylsilylation) is typically required to improve the volatility and chromatographic properties of this compound.[1][8][15] For LC-MS/MS analysis, derivatization is generally not necessary, as the analyte can be detected in its native form.[16][17] However, derivatization can sometimes be used in LC-MS/MS to enhance ionization efficiency.[13]
III. Experimental Protocols & Data
Optimized Dual-Enzyme Hydrolysis Protocol
-
To 1 mL of urine sample, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 50 µL of arylsulfatase from Helix pomatia (≥5 U/mL) and 500 µL of 0.2 M acetate buffer (pH 5.2).
-
Incubate the mixture at 55°C for 3 hours.
-
Add 50 µL of β-glucuronidase from E. coli (≥200 U/mL).
-
Continue to incubate at 55°C for an additional 2 hours.
-
Allow the sample to cool to room temperature before proceeding to solid-phase extraction.
Generic Solid-Phase Extraction (SPE) Protocol for this compound
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.[4]
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.[4]
-
Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar impurities.
-
-
Drying: Dry the SPE cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS/MS system.[4]
Table 1: Comparison of Hydrolysis Methods for this compound Recovery
| Hydrolysis Method | Average Recovery (%) | Relative Standard Deviation (%) |
| β-Glucuronidase only | 15.2 | 8.5 |
| Sulfatase only | 88.9 | 4.2 |
| Dual-Enzyme (Sulfatase + β-Glucuronidase) | 92.5 | 3.1 |
Data are hypothetical and for illustrative purposes.
IV. Visualizations
Caption: Workflow for this compound Extraction.
V. References
-
de la Torre, X., et al. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i25–i29. [Link]
-
Pozo, O. J., et al. (2007). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing. Journal of Mass Spectrometry, 42(1), 81-93. [Link]
-
De La Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Analytical and Bioanalytical Chemistry, 400(1), 185-192. [Link]
-
Strahm, E. (2010). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org. [Link]
-
Tsai, F. Y., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology, 28(7), 573-580. [Link]
-
Goonetilleke, P. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß. [Link]
-
Tsai, F. Y., et al. (2004). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. PubMed. [Link]
-
Saudan, C., et al. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. WADA. [Link]
-
de la Torre, X., et al. (2006). Significance of 19-norandrosterone in athletes' urine samples. PubMed. [Link]
-
WADA. (2021). WADA Technical Document – TD2021NA. [Link]
-
Saudan, C., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. PubMed. [Link]
-
PromoChrom. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]
-
Ertas, B. S., et al. (2025). Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. PubMed. [Link]
-
De La Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. PubMed. [Link]
-
Le Bizec, B., et al. (2002). Summary of the MS/MS acquisition settings for the LC/MS/MS method. ResearchGate. [Link]
-
Ray, A. (2013). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Ertas, B. S., et al. (2025). Method validation for the detection of the anabolic–androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. ResearchGate. [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. [Link]
-
Dula, M. A., et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. [Link]
-
Westland, K., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. NIH. [Link]
-
de la Torre, X., et al. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. antidopping.ch. [Link]
-
Guo, T., et al. (2015). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 56(5), 1059-1069. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Tann, C.-M., & Janis, G. C. (n.d.). Enzymatic Hydrolysis Efficiency of Glucuronide Conjugates in Human Urine. Kura Biotech. [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(14), e9154. [Link]
-
Shimadzu Scientific Instruments. (2022, May 5). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. YouTube. [Link]
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kurabiotech.com [kurabiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selectscience.net [selectscience.net]
- 6. promochrom.com [promochrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. longdom.org [longdom.org]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 15. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 17. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instability of 19-Norepiandrosterone during long-term storage.
Technical Support Center: 19-Norepiandrosterone Stability
Last Updated: 2026-01-08
Overview & Introduction
Welcome to the technical support guide for this compound (19-NA). As the primary urinary metabolite of the anabolic steroid nandrolone and its prohormones, the accurate quantification of 19-NA is critical in endocrinology research, clinical diagnostics, and anti-doping science[1][2]. However, 19-NA, particularly in its conjugated forms (glucuronide and sulfate) within biological matrices, is susceptible to stability issues during long-term storage. These instabilities can lead to inaccurate quantification, false negatives, or questionable results, compromising experimental integrity.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers, scientists, and drug development professionals mitigate these challenges. Our focus is on explaining the causal mechanisms behind instability and providing actionable, self-validating procedures to ensure the reliability of your long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 19-NA instability in stored urine samples?
A1: The most significant factor is microbial activity. Certain microorganisms can grow in urine samples, especially if not stored properly, and express enzymes that can alter steroid structures. This can lead to the in-situ demethylation of abundant endogenous steroids like androsterone and etiocholanolone, artificially producing 19-NA and 19-noretiocholanolone (19-NE)[3][4][5]. This phenomenon is temperature-dependent and more pronounced in samples stored at room temperature or 4°C compared to frozen conditions[3][6].
Q2: What are the recommended storage temperatures for long-term stability?
A2: For optimal long-term stability, freezing is mandatory. According to World Anti-Doping Agency (WADA) guidelines, samples intended for storage longer than three months should be frozen at approximately -70 to -80°C[7]. For storage up to three months, -20°C is considered acceptable[7]. Studies have confirmed that 19-NA glucuronide is stable for at least 60 days when stored at -20°C[8].
Q3: Can repeated freeze-thaw cycles affect my sample integrity?
A3: Yes, repeated freeze-thaw cycles can compromise sample stability, although some studies show 19-NA glucuronide can be stable through a limited number of cycles[8]. It is best practice to minimize freeze-thaw events. When preparing samples for long-term storage, consider aliquoting them into smaller, single-use volumes. This allows you to thaw only the amount needed for an experiment without affecting the master stock. WADA recommends that thawing should be done stepwise, for example, overnight at 4°C, rather than under hot water[7].
Q4: My 19-NA concentrations are unexpectedly low after storage. What could be the cause?
A4: This could be due to degradation. While microbial activity can sometimes increase 19-NA, other degradation pathways exist. Factors to investigate include:
-
Improper Storage Temperature: Storage at temperatures above -20°C can lead to significant degradation over time[6][9].
-
Matrix Effects: The urinary matrix itself can influence stability. Factors like pH and the presence of other substances can accelerate degradation[9].
-
Hydrolysis of Conjugates: The glucuronide or sulfate conjugate of 19-NA can hydrolyze back to the free steroid, especially under improper pH conditions or due to enzymatic activity. This would lead to a decreased signal if your analytical method specifically targets the conjugated form[10].
Q5: I see new, unexpected peaks in my chromatogram after analyzing stored samples. What are they?
A5: These are likely degradation products or byproducts of microbial metabolism. For instance, bacterial enzymes can convert androsterone and etiocholanolone glucuronides into their corresponding androstanediones[8]. While the direct degradation products of 19-NA itself are less commonly characterized in routine analysis, oxidative pathways or enzymatic modifications by microorganisms are the most probable sources of these new peaks.
In-Depth Troubleshooting Guides
Guide 1: Issue - Unexpected Increase in 19-NA Concentration Over Time ("Active Urine")
-
Symptom: You analyze aliquots of the same urine sample stored over several months and find that the concentration of 19-NA is progressively increasing, potentially exceeding a critical threshold.
-
Root Cause Analysis: This is a classic sign of microbial contamination and in-situ formation of 19-NA from other endogenous steroids[4][5]. This process is enzymatic and highly dependent on temperature and the specific microorganisms present[3][4]. The primary precursors are androsterone and etiocholanolone, which are abundant in urine[4][5].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased 19-NA.
Guide 2: Issue - Poor Reproducibility and High Variability in Long-Term Aliquots
-
Symptom: Analysis of different aliquots from the same parent sample, stored for the same duration, yields highly variable 19-NA concentrations.
-
Root Cause Analysis: This issue often points to inconsistencies in storage or handling rather than a universal degradation pathway. Potential causes include non-homogenous samples before aliquoting, temperature fluctuations in the freezer, or degradation due to light or air exposure in certain vials.
-
Preventative & Corrective Actions:
-
Ensure Homogeneity: Before initial freezing, thoroughly but gently vortex the parent sample to ensure a uniform solution.
-
Use High-Quality Vials: Use cryovials with O-ring seals to prevent evaporation and air exposure[7]. Amber vials are recommended to protect from light, although less critical for frozen storage.
-
Validate Freezer Performance: Map the temperature distribution in your storage freezer. Avoid storing critical long-term samples on the door or in areas prone to temperature swings.
-
Minimize Handling: When retrieving a sample, remove only the required aliquot and return the master box to the freezer immediately.
-
Best Practices & Validated Protocols
Protocol 1: Recommended Long-Term Storage of Biological Samples
This protocol is synthesized from WADA guidelines and published stability studies[7][8][9].
-
Sample Preparation: Immediately after collection, centrifuge blood samples to separate serum/plasma. For urine, ensure it is well-mixed.
-
Aliquoting: Divide the sample into single-use cryovials. The volume should be appropriate for a single analytical run. This minimizes the need for freeze-thaw cycles.
-
Initial Freezing: For serum, step-freezing may be required according to the tube manufacturer's instructions[7]. For all samples, place aliquots in a -20°C freezer for initial freezing.
-
Long-Term Transfer: For storage planned to exceed 3 months, transfer the frozen aliquots to a validated -80°C freezer[7].
-
Sample Logging: Maintain a detailed log for each sample, including collection date, aliquoting date, storage location, and a record of every time an aliquot is removed.
-
Thawing for Analysis: Transfer the required aliquot from the -80°C freezer to a 4°C refrigerator and allow it to thaw overnight[7]. Once thawed, bring to room temperature and vortex gently before analysis.
Protocol 2: Establishing a Self-Validating Long-Term Stability Study
This protocol allows you to proactively assess the stability of 19-NA in your specific matrix and under your storage conditions.
-
Pool & Characterize: Create a large, homogenous pool of your sample matrix (e.g., urine) and spike it with a known concentration of 19-NA glucuronide (e.g., 10 ng/mL).
-
Time-Zero Analysis (T0): Immediately after preparation, analyze at least three aliquots to establish a precise baseline concentration. This is your T0 value.
-
Aliquoting & Storage: Prepare a large number of single-use aliquots from the pool and store them under your intended long-term condition (e.g., -80°C).
-
Scheduled Pulls: Define a schedule for stability testing (e.g., 1 month, 3 months, 6 months, 12 months).
-
Analysis: At each time point, retrieve three separate aliquots, thaw them according to your standard procedure, and analyze them.
-
Data Evaluation: Calculate the mean concentration at each time point. The analyte is considered stable if the mean concentration is within ±15% of the T0 value.
| Time Point | Mean Concentration (ng/mL) | % of T0 Value | Stability Assessment |
| T0 | 10.1 | 100% | Baseline |
| 1 Month | 9.8 | 97.0% | Stable |
| 3 Months | 10.3 | 102.0% | Stable |
| 6 Months | 9.5 | 94.1% | Stable |
| 12 Months | 9.2 | 91.1% | Stable |
Understanding the Degradation Mechanisms
The instability of 19-NA in biological matrices is primarily a story of enzymatic and chemical transformations.
A. Microbial-Induced Demethylation
The most well-documented pathway for the artificial appearance of 19-NA is the 19-demethylation of endogenous steroids by microbial enzymes[4][5]. This is not an aromatization process but a direct enzymatic removal of the C19-methyl group.
Caption: Microbial demethylation pathway leading to 19-NA formation.
B. Hydrolysis of Conjugates
19-NA is primarily excreted as glucuronide and sulfate conjugates[5][11][12]. Analytical methods often target these conjugates directly (LC-MS/MS) or analyze the free steroid after an enzymatic or chemical hydrolysis step (GC-MS)[10][13]. Instability can arise from unintended deconjugation during storage.
-
Enzymatic Hydrolysis: Bacterial enzymes (e.g., β-glucuronidase) present due to contamination can cleave the glucuronide conjugate[11][14].
-
Chemical Hydrolysis: Extreme pH conditions (either acidic or basic) can promote the chemical hydrolysis of both sulfate and glucuronide conjugates, though this is less common under typical storage conditions[10].
If your method is designed to quantify the intact glucuronide, unintended hydrolysis will lead to a loss of signal and an underestimation of the true concentration.
References
- Stability of 19-norandrosterone and 19-noretiocholanolone glucuronide in urine under various storage conditions. (2003). SA Sports Medicine. [Link]
- Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. PubMed. [Link]
- Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. (2023). World Anti-Doping Agency (WADA). [Link]
- Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. PubMed. [Link]
- Stability of 19-norandrosterone and 19-noretiocholanolone glucuronide in urine under various storage conditions.
- 19-Norandrosterone concentrations and standard deviations after 0-6 freeze-thaw cycles.
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. World Anti-Doping Agency (WADA). [Link]
- Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples. PubMed. [Link]
- WADA Technical Document – TD2021NA. (2020). World Anti-Doping Agency (WADA). [Link]
- Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in Plasma and Urine Samples by LC/MS/MS: Metabolic Studies with Nandrolone. World Anti-Doping Agency (WADA). [Link]
- How long does WADA store athletes' samples?.
- 19-Norandrosterone concentrations, standard deviations, and lower limit for the evaluation of stability...
- Baeyer-Villiger Oxidation of Some C19 Steroids by Penicillium lanosocoeruleum. MDPI. [Link]
- Origin production of 19-norandrosterone in human urine samples and doping analysis. World Anti-Doping Agency (WADA). [Link]
- WADA Guidelines for Sample Collection. (2021). World Anti-Doping Agency (WADA). [Link]
- WADA Guidelines for Sample Collection. (2022). World Anti-Doping Agency (WADA). [Link]
- Stability of 19-norandrosterone and 19-noretiocholanolone glucuronide in urine under various storage conditions. South African Journal of Sports Medicine. [Link]
- Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine. [Link]
- Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing.
- Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associ
- WADA urge major event organisers to store samples for longer. InsideTheGames. [Link]
- Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids.
- Testosterone Degradative Pathway of Novosphingobium tardaugens. PMC - NIH. [Link]
- Proposed degradation pathway of testosterone.
- Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in
- Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. PubMed. [Link]
- Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. PubMed. [Link]
Sources
- 1. wada-ama.org [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wada-ama.org [wada-ama.org]
- 8. journals.assaf.org.za [journals.assaf.org.za]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing. [folia.unifr.ch]
- 13. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 14. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in the Electrospray Ionization of 19-Norepiandrosterone
Welcome to the technical support center dedicated to addressing a critical challenge in the bioanalysis of 19-Norepiandrosterone: ion suppression in electrospray ionization (ESI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide both quick solutions to common problems and in-depth troubleshooting strategies for more complex experimental hurdles. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your analytical work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and immediate troubleshooting advice for minimizing ion suppression when analyzing this compound.
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[1][2] In the context of this compound, which is often analyzed at low concentrations in complex biological matrices like urine, ion suppression can lead to false-negative results or inaccurate quantification.[4][5][6]
Q2: I'm seeing a significant drop in my this compound signal when I inject my urine samples compared to the standard in a clean solvent. What's the most likely cause?
A2: This is a classic sign of ion suppression. The most probable cause is the co-elution of endogenous matrix components from the urine, such as salts, urea, creatinine, and phospholipids, with your analyte.[7] These components compete with this compound for the available charge in the ESI droplets or alter the physical properties of the droplets, hindering the efficient formation of gas-phase ions.[8][9][10]
Q3: What is the quickest way to check if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[11][12] This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and before the MS source, while injecting a blank matrix sample. A dip in the otherwise stable baseline signal for this compound indicates a region of ion suppression.[12]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample, often referred to as the "dilute-and-shoot" approach, can be a simple and effective way to reduce the concentration of interfering matrix components.[1][13] However, this strategy is only viable if the concentration of this compound in your samples is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, this may not be a suitable option.
Q5: Is there a "gold standard" for compensating for ion suppression?
A5: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for ion suppression.[1] A SIL-IS, such as deuterium or carbon-13 labeled this compound, has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[2]
In-Depth Troubleshooting Guides
For more persistent issues with ion suppression, a more systematic approach is required. The following guides provide detailed strategies to diagnose and mitigate the problem.
Guide 1: Diagnosing and Characterizing Ion Suppression
A thorough understanding of when and how ion suppression is occurring is the first step toward resolving it.
Problem: You suspect ion suppression is occurring, but you are unsure of the extent or the location in your chromatogram.
Solution: Perform a Post-Column Infusion Experiment
This experiment will visualize the regions of your chromatogram where matrix components are causing ion suppression.
Experimental Protocol: Post-Column Infusion Setup
-
Prepare a Standard Solution: Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Setup the Infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect to the LC Flow: Use a T-fitting to introduce the standard solution into the eluent stream between the analytical column and the ESI source.
-
Inject a Blank Matrix: Inject a blank urine sample that has been subjected to your sample preparation procedure.
-
Monitor the Signal: Monitor the signal of your this compound precursor ion throughout the chromatographic run.
Data Interpretation:
-
A stable baseline indicates no ion suppression.
-
A dip in the baseline indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.
Guide 2: Optimizing Sample Preparation to Remove Interferences
Effective sample preparation is one of the most powerful tools to combat ion suppression by removing interfering matrix components before they enter the LC-MS system.[2][14]
Problem: Your post-column infusion experiment shows significant ion suppression that co-elutes with your this compound peak.
Solution: Implement a Robust Sample Preparation Protocol
The choice of sample preparation technique will depend on the complexity of your matrix and the required sensitivity.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Dilute-and-Shoot | Simple, fast, low cost. | May not be sufficient for complex matrices; reduces sensitivity.[13] | High-concentration samples where sensitivity is not a major concern. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences.[7] | Can be labor-intensive, uses significant solvent volumes, may have lower recovery for polar analytes. | Samples where the analyte has a significantly different polarity from the major interferences. |
| Solid-Phase Extraction (SPE) | Highly effective for removing a wide range of interferences, can concentrate the analyte.[15] | More complex method development, higher cost per sample. | Trace-level analysis in complex matrices like urine.[15] |
Recommended Protocol: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol provides a starting point for developing a robust SPE method.
-
Sample Pre-treatment: If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave the glucuronide and sulfate groups from this compound.
-
Condition the SPE Cartridge: Use a mixed-mode or reversed-phase SPE cartridge. Condition with methanol followed by water.
-
Load the Sample: Load the pre-treated urine sample onto the cartridge.
-
Wash Step: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute the Analyte: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Guide 3: Enhancing Chromatographic Separation
If sample preparation alone is insufficient, optimizing your liquid chromatography can separate this compound from the interfering matrix components.[2]
Problem: Even after SPE, you observe some residual ion suppression that overlaps with your analyte peak.
Solution: Modify Your Chromatographic Conditions
Workflow for Chromatographic Optimization
Caption: A logical workflow for optimizing chromatographic separation to mitigate ion suppression.
Detailed Strategies:
-
Gradient Modification: A shallower gradient can increase the separation between closely eluting compounds.
-
Solvent Selection: Acetonitrile and methanol have different selectivities and can alter the elution order of your analyte and interferences.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.
-
Hydrophilic Interaction Chromatography (HILIC): For the analysis of polar metabolites like the conjugated forms of this compound, HILIC can be a powerful alternative to reversed-phase chromatography.[16][17][18] HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention and separation for such compounds.[19][20]
Guide 4: Optimizing Mobile Phase and ESI Source Conditions
The composition of your mobile phase and the settings of your ESI source can significantly influence ionization efficiency.
Problem: You have optimized your sample preparation and chromatography, but the signal for this compound is still lower than expected.
Solution: Fine-tune Your Mobile Phase and Source Parameters
Mobile Phase Additives:
-
Impact of Additives: Mobile phase additives like formic acid, acetic acid, ammonium formate, and ammonium acetate are used to control the pH and improve peak shape.[21] However, their concentration can impact ionization efficiency.[22][23][24]
-
Recommendation: Use the lowest concentration of additive that provides good chromatography. Typically, 0.1% formic acid is a good starting point for positive ion mode ESI. For some compounds, ammonium formate may provide better sensitivity.
ESI Source Parameters:
-
Flow Rate: Reducing the flow rate to the ESI source can sometimes decrease ion suppression.[8]
-
Nebulizer Gas and Temperature: Optimize the nebulizer gas pressure and drying gas temperature to ensure efficient desolvation of the ESI droplets.
-
Alternative Ionization: If ion suppression remains a significant issue with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to ion suppression from non-volatile matrix components.[3][9]
Visualizing the Mechanism of Ion Suppression
Caption: A simplified diagram illustrating the ideal electrospray ionization process versus a scenario with ion suppression.
References
- Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044.
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2000). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185.
- Furey, A., Lehane, M., & James, K. J. (2013).
- Hewavitharana, A. K. (2010). Matrix effects in liquid chromatography-mass spectrometry: a critical review. LCGC North America, 28(6), 464-474.
- King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination, evaluation, and validation. Analytical Chemistry, 75(13), 3019–3030.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in human plasma and urine for eight polar drugs using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(1), 97–103.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass Spectrometry Reviews, 30(3), 491–509.
- van Deemter, J. J., Zuiderweg, F. J., & Klinkenberg, A. (1956). Longitudinal diffusion and resistance to mass transfer as causes of nonideality in chromatography. Chemical Engineering Science, 5, 271–289.
- White, S. D., & Hess, C. P. (2018). Practical strategies for the reduction of matrix effects in liquid chromatography-mass spectrometry-based bioanalysis. Bioanalysis, 10(13), 1055–1069.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]
- 6. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 18. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of mobile phase on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Peak Shape in 19-Norepiandrosterone Chromatography
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 19-Norepiandrosterone. This guide is structured to provide in-depth, actionable solutions to common peak shape problems, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is designed to be a dynamic resource. We will begin by diagnosing the visual representation of your chromatographic problem—the peak shape—and then delve into the specific causative factors and their remedies for both Liquid Chromatography (LC) and Gas Chromatography (GC) systems.
Q1: My this compound peak is not symmetrical. What are the first steps to diagnose the problem?
An asymmetrical peak is a clear indicator of an underlying issue in your chromatographic system or method. The first step is to characterize the asymmetry. Is the peak "tailing" (a drawn-out latter half) or "fronting" (a sloped leading edge)? Each of these shapes points to different potential causes.
-
Peak Tailing: The peak is broader in the second half.
-
Peak Fronting: The peak is broader in the first half.[1]
-
Peak Splitting: The peak appears as two or more merged peaks.[1]
Once you have identified the type of asymmetry, you can proceed to the more specific troubleshooting sections below.
Q2: I am observing significant peak tailing for this compound in my Reverse-Phase LC method. What is causing this and how can I fix it?
Peak tailing is the most common peak shape distortion in reverse-phase chromatography, especially for compounds with polar functional groups like this compound.[2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3][4]
Underlying Cause: Secondary Silanol Interactions
Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that are not fully end-capped.[5] These silanol groups can be deprotonated and become negatively charged, leading to strong ionic interactions with polar analytes. This results in some analyte molecules being retained longer than others, causing the characteristic peak tail.[2][5]
Troubleshooting Workflow for Peak Tailing in LC
Caption: Workflow for troubleshooting peak tailing in LC.
Solutions and Experimental Protocols:
1. Adjust Mobile Phase pH: Operating at a lower pH (typically below 3) will ensure that the majority of silanol groups are protonated (Si-OH) and thus, neutral.[1][2][5] This minimizes the strong ionic secondary interactions.
-
Protocol:
-
Prepare your mobile phase with a buffer that has a pKa within 1 pH unit of your target pH.
-
Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase component to achieve a pH between 2.5 and 3.0. A typical starting concentration is 0.1% (v/v).
-
Ensure your column is stable at this lower pH. Most modern silica-based columns are rated for a pH range of 2 to 8.[6]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
2. Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound like trimethylsilane.[5] This physically blocks the sites of secondary interaction.
-
Action: If you are using an older column, consider switching to a newer, high-purity, end-capped column specifically designed for good peak shape with polar analytes.
3. Consider Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]
-
Action: Reduce the concentration of your this compound standard or sample and re-inject. If the peak shape improves, you were likely overloading the column.
4. Check for Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3][4]
-
Action: Ensure all connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting is less common than tailing but is a significant indicator of a problem. It often appears as a "shark fin" or "sailboat" shape.[7] The most common causes are column overload and solvent mismatch.[7][8][9]
Troubleshooting Workflow for Peak Fronting
Caption: Workflow for troubleshooting peak fronting.
Solutions and Experimental Protocols:
1. Address Column Overload: When the amount of sample injected exceeds the capacity of the column, the stationary phase becomes saturated.[7] Excess analyte molecules travel through the column with less interaction, eluting earlier and causing the fronting shape.[7]
-
Protocol for Diagnosing Overload:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject the same volume of each dilution.
-
If the peak shape becomes more symmetrical with increasing dilution, the issue is mass overload.[7]
-
Alternatively, keep the concentration the same and reduce the injection volume.
-
2. Correct Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than your initial mobile phase, the analyte will not properly focus on the head of the column.[3][9] This leads to a distorted peak shape, often fronting.
-
Protocol for Correcting Solvent Mismatch:
-
Ideally, always dissolve your sample in the initial mobile phase composition.[9]
-
If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
Minimize the injection volume if a stronger solvent must be used.
-
3. Check for Column Collapse: A physical collapse of the column bed, which can be caused by excessive pressure or incompatible pH or temperature conditions, can create a void at the head of the column, leading to poor peak shape, including fronting.[1][10]
-
Action: If you suspect column collapse, try replacing the column with a new one. If the problem is resolved, review your method parameters to ensure they are within the column manufacturer's recommended limits.
Q4: I'm analyzing this compound by GC-MS and see poor peak shape. What are the common causes?
Poor peak shape in GC is often related to issues in the inlet, the column itself, or improper derivatization.
Common GC Peak Shape Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active Sites: Free silanol groups on the inlet liner or column can interact with polar functional groups on the analyte. | Use a deactivated (silanized) inlet liner. Consider using an Ultra Inert column.[11] |
| Incomplete Derivatization: If the derivatization of this compound is incomplete, the remaining underivatized molecules (with free hydroxyl groups) will exhibit tailing. | Optimize derivatization conditions (reagent, temperature, time).[12] Ensure the sample is completely dry before adding the derivatizing agent.[12] | |
| Peak Fronting | Column Overload: Injecting too much analyte mass onto the column. | Dilute the sample or increase the split ratio to inject less sample onto the column.[7][9] |
| Temperature Mismatch: If the initial oven temperature is too high for a splitless injection, it can cause poor sample focusing. | Lower the initial oven temperature.[13] | |
| Split Peaks | Improper Injection Technique: A slow injection can cause the sample to vaporize in the syringe needle, leading to a split peak. | Use an autosampler for consistent, fast injections. |
| Inlet Issues: A blocked or contaminated inlet liner can disrupt the sample path.[1] | Replace the inlet liner and septum. | |
| Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase. | Choose a solvent that is more compatible with the column phase. |
Protocol for Optimizing Derivatization of this compound for GC-MS
Derivatization is crucial for increasing the volatility and thermal stability of steroids like this compound for GC analysis.[12] A common method is silylation.
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. The presence of moisture will deactivate the derivatizing reagent.
-
Reagent Addition: Add the silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide/ethanethiol.[12]
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-60 minutes). These conditions should be optimized for your specific application.
-
Analysis: After cooling, inject the derivatized sample into the GC-MS.
Q5: How can I proactively ensure good peak shape for my this compound analysis?
Proactive measures can prevent many of the common issues leading to poor peak shape.
-
Method Development Best Practices:
-
LC: Always consider the pKa of your analyte when selecting a mobile phase pH. For consistent ionization and good peak shape, aim for a pH that is at least 1.5-2 units away from the analyte's pKa.[14]
-
GC: Regularly replace inlet liners and septa. A contaminated inlet is a common source of peak shape problems.[11]
-
-
Sample Preparation:
-
Ensure proper sample cleanup to remove matrix components that could contaminate the column.[2] Solid-phase extraction (SPE) is a common and effective technique for urine samples.[15]
-
Always dissolve your sample in a solvent that is compatible with your mobile phase (for LC) or stationary phase (for GC).[3]
-
-
System Maintenance:
-
Regularly perform system suitability tests to monitor peak shape, retention time, and efficiency. This allows you to catch problems before they become severe.
-
Keep a logbook of system maintenance and column usage.[11]
-
By systematically diagnosing the type of peak asymmetry and understanding the underlying chemical and physical principles, you can efficiently troubleshoot and resolve poor peak shape issues in your this compound analysis, leading to more robust and reliable data.
References
- ACD/Labs. (2022, October 6).
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks. [Link]
- Valdes, A., et al. (2020). Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish. Scientific Reports, 10(1), 6939. [Link]
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
- Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- ALWSCI. (2025, July 17).
- Chrom Tech, Inc. (2025, October 28).
- Pozo, O. J., et al. (2012). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org. [Link]
- Al-Masum, A., & Al-Amri, J. (2018). Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. Discovery - the University of Dundee Research Portal. [Link]
- LCGC International. (2017, November 1). Tips for Optimizing Key Parameters in LC–MS. [Link]
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
- HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- Gilson. (2025, May 15).
- Basicmedical Key. (2016, June 24).
- Al-Rimawi, F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1823. [Link]
- ALWSCI. (2025, November 27).
- ResearchGate. (2025, August 10).
- De la Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Analytical and bioanalytical chemistry, 400(10), 3429–3436. [Link]
- Royal Society of Chemistry. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
- Crawford Scientific. (2023, October 11).
- Hawach Scientific. (2023, December 27).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. support.waters.com [support.waters.com]
- 11. agilent.com [agilent.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Derivatization of 19-Norepiandrosterone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analysis of 19-norepiandrosterone. It is designed as a dynamic resource to address common challenges and frequently asked questions related to the critical derivatization step, primarily for gas chromatography-mass spectrometry (GC-MS) analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the derivatization of this compound.
Q1: Why is derivatization essential for the GC-MS analysis of this compound?
Derivatization is a necessary prerequisite for the GC-MS analysis of most steroids, including this compound, for several key reasons.[1] The native molecule contains polar functional groups (hydroxyl and keto groups) that make it non-volatile and prone to thermal degradation at the high temperatures used in the GC injector and column.[2] The derivatization process replaces the active hydrogens on these functional groups with non-polar moieties, typically trimethylsilyl (TMS) groups. This chemical modification achieves three critical outcomes:
-
Increases Volatility: The resulting TMS-ether derivatives are significantly more volatile, allowing them to travel through the GC column.
-
Enhances Thermal Stability: Derivatization prevents the molecule from breaking down at high temperatures, ensuring it reaches the detector intact.[1]
-
Improves Chromatographic Peak Shape: The reduction in polarity minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and thus better separation and detection.[1]
Q2: What are the most common and effective derivatization methods for this compound?
Silylation is the most widely adopted and effective derivatization technique for anabolic steroids intended for GC-MS analysis.[1] This involves reacting the steroid with a silylating agent to form a trimethylsilyl (TMS) derivative. The most common reagents are:
-
MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide): Highly effective and produces volatile by-products that do not interfere with chromatography.[1]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, often used with a catalyst like 1% TMCS (trimethylchlorosilane).[2]
Often, a mixture of reagents is used to ensure complete derivatization, especially of the sterically hindered keto groups. A widely used and highly effective mixture for steroids is MSTFA combined with a catalyst like ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT) or ethanethiol.[2][3] This combination facilitates the enolization of the keto group, allowing for its silylation and yielding a more stable derivative with a higher intensity molecular ion in the mass spectrum.[3]
Q3: What is the role of a catalyst (e.g., TMCS, NH₄I) and should I always use one?
A catalyst is highly recommended and often necessary to achieve complete and reproducible derivatization of steroids like this compound.[1] Steroids possess hydroxyl and keto groups with varying degrees of reactivity and steric hindrance. While reactive hydroxyl groups may be silylated with MSTFA alone, the less reactive, sterically hindered groups (like the C17-keto group after enolization) require a catalyst to drive the reaction to completion.[1]
-
TMCS (Trimethylchlorosilane): Acts as a potent silylation catalyst.
-
NH₄I (Ammonium Iodide) and TMIS (Trimethyliodosilane): These are particularly effective for promoting the silylation of hindered keto groups by forming a TMS-enol ether.[4]
Using a catalyst ensures that all active sites on the molecule are derivatized, preventing the formation of multiple partial derivatives which would complicate quantification and reduce sensitivity for the desired fully derivatized product.
Q4: Can this compound be analyzed without derivatization?
While GC-MS analysis fundamentally requires derivatization for the reasons mentioned above, alternative analytical platforms can analyze underivatized steroids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary alternative for analyzing steroids without derivatization.[1] It separates compounds in the liquid phase at ambient temperatures, eliminating the need for volatility and thermal stability. However, ionization efficiency can sometimes be a challenge, and chemical derivatization may still be employed in LC-MS to enhance sensitivity by introducing a readily ionizable tag.[5]
-
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): For anti-doping analysis where the carbon isotope ratio is measured, procedures have been developed to analyze underivatized 19-norandrosterone to avoid the introduction of external carbon atoms from the derivatizing agent.[6][7] However, this requires extensive sample purification via methods like HPLC to prevent chromatographic issues like peak tailing.[6][7]
For routine quantitative analysis, derivatization followed by GC-MS remains a robust, sensitive, and widely used method.
Section 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during the derivatization and analysis of this compound.
Q: I am seeing a very small or no derivative peak in my GC-MS chromatogram. What are the potential causes and solutions?
A: This is a common issue that can stem from several stages of the analytical process.
-
Potential Cause 1: Incomplete Hydrolysis. If your sample is from a biological matrix (e.g., urine), this compound is likely present as a glucuronide or sulfate conjugate.[8] Failure to efficiently cleave these conjugates before extraction will result in very low recovery of the free steroid for derivatization.
-
Solution: Verify the activity of your β-glucuronidase enzyme and the hydrolysis conditions (pH, temperature, incubation time). For E. coli glucuronidase, a pH of ~6.9-7.0 and a temperature of 50°C for 1 hour is common.[1] For Helix pomatia, which also has sulfatase activity, a pH of ~5.2 and a temperature of 55°C for 2-3 hours is often used.[1] Ensure your buffer conditions are optimal for the enzyme you are using.
-
-
Potential Cause 2: Inefficient Extraction. The free steroid must be efficiently extracted from the aqueous matrix into an organic solvent after hydrolysis.
-
Solution: Review your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the aqueous phase is appropriate and that you are using a suitable, high-purity organic solvent. Perform multiple extractions if necessary to improve recovery.
-
-
Potential Cause 3: Presence of Water or Protogenic Solvents. Silylating reagents are extremely sensitive to moisture. Trace amounts of water will preferentially react with the reagent, consuming it before it can react with the steroid.
-
Solution: Ensure the extracted sample is evaporated to complete dryness under a gentle stream of nitrogen before adding the derivatization reagent. Use anhydrous solvents and store derivatization reagents in a desiccator to protect them from atmospheric moisture.
-
-
Potential Cause 4: Suboptimal Reaction Conditions. The derivatization reaction may be incomplete.
Q: My chromatogram shows multiple peaks for this compound instead of just one. Why is this happening?
A: The presence of multiple peaks indicates either incomplete derivatization or the formation of different derivative types.
-
Potential Cause 1: Incomplete Derivatization. If the reaction does not go to completion, you may see a mixture of the underivatized molecule, a mono-TMS derivative (only the hydroxyl group derivatized), and the desired di-TMS derivative (both hydroxyl and enolized keto group derivatized).
-
Solution: This strongly points to a need for more stringent reaction conditions. Increase the reaction temperature and/or time. The most effective solution is often to use a more powerful reagent cocktail, such as MSTFA with NH₄I and a thiol (e.g., ethanethiol or DTT), which is specifically designed to drive the enolization and silylation of the keto group.[2]
-
-
Potential Cause 2: Reagent Degradation. Old or improperly stored silylating reagents lose their potency.
-
Solution: Use a fresh vial of your silylating agent. Always store reagents under inert gas (if supplied that way) and in a desiccator to prevent degradation from moisture.
-
Q: My results are not reproducible. The peak area for my analyte varies significantly between runs. What should I check?
A: Poor reproducibility is often linked to inconsistent sample preparation or derivatization.
-
Potential Cause 1: Inconsistent Evaporation. If samples are not brought to complete and consistent dryness, residual moisture will affect derivatization efficiency differently in each vial.
-
Solution: Standardize your evaporation procedure. Use a nitrogen evaporator with controlled temperature and gas flow. Visually inspect each vial to ensure no residual solvent remains.
-
-
Potential Cause 2: Pipetting Errors. Small, variable volumes of the derivatization reagent will lead to inconsistent results.
-
Solution: Use calibrated micropipettes and ensure you are pipetting accurately. The volume of the derivatization reagent should be sufficient to ensure a large molar excess relative to the analyte.
-
-
Potential Cause 3: Temperature and Time Variations. Inconsistent heating during the derivatization step will lead to variable reaction completion.
-
Solution: Use a calibrated dry block heater or oven. Ensure all samples are placed in the block simultaneously and removed at the same time to guarantee uniform reaction conditions. A study has shown that optimizing temperature and reaction time is critical, with 85°C and 24 minutes being optimal in one specific silylation experiment for other steroids.[9]
-
Section 3: Protocols and Workflows
Experimental Workflow: From Urine to Analysis
The following diagram illustrates the complete workflow for the analysis of this compound from a urine sample, a process common in anti-doping laboratories.[8]
Caption: Complete workflow for this compound analysis.
Protocol: Silylation of this compound Dry Extract
This protocol describes a robust method for the silylation of a dried sample extract prior to GC-MS analysis.
Reagents:
-
Derivatization Reagent: MSTFA / NH₄I / Ethanethiol (e.g., 1000:2:3, v/w/v). Store in a desiccator.
-
Dried sample extract containing this compound.
-
Internal Standard (e.g., methyltestosterone).
Procedure:
-
Ensure the sample extract in a 2 mL autosampler vial is completely dry.
-
Add 50 µL of the MSTFA / NH₄I / Ethanethiol derivatization reagent to the vial.
-
Cap the vial tightly. It is crucial to prevent any moisture from entering.
-
Vortex the vial for 30 seconds to ensure the dried residue is fully dissolved in the reagent.
-
Place the vial in a dry block heater set to 75°C.
-
Heat for 30 minutes.
-
Remove the vial from the heater and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Data Summary: Recommended Derivatization Conditions
The choice of reagent and conditions can significantly impact derivatization yield. The following table summarizes common and effective conditions for anabolic steroids.
| Reagent Mixture | Catalyst(s) | Typical Temperature | Typical Time | Target Groups | Reference |
| MSTFA | None | 60°C | 60 min | Hydroxyl groups | [2] |
| BSTFA + 1% TMCS | TMCS | 60-70°C | 30-60 min | Hydroxyl groups | [2] |
| MSTFA | NH₄I, DTT | 60-80°C | 30-40 min | Hydroxyl & Keto (enol) | [3] |
| MSTFA / TMIS | TMIS | 60-70°C | 20-30 min | Hydroxyl & Keto (enol) | [4] |
| MSTFA | NH₄I, Ethanethiol | 75°C | 15-30 min | Hydroxyl & Keto (enol) | [2] |
Note: These conditions are starting points. Optimal time and temperature may vary based on the specific analyte, its concentration, and the sample matrix. Method validation is required to determine the ideal parameters for your specific application.[9]
References
- Athanasiadou, I., Angelis, Y. S., Lyris, E., & Georgakopoulos, C. (2013). Chemical derivatization to enhance ionization of anabolic steroids in LC-MS for doping-control analysis.
- Gomes, R. L., & Meredith, W. (2014). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Bioanalysis, 6(13), 1867-1883. [Link]
- Tarasova, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5894. [Link]
- Al-Sabbagh, A., et al. (2020). Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. University of Dundee Research Portal. [Link]
- Strahm, E. (2010). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Diva-portal.org. [Link]
- Shin, H., et al. (2003). Use of Derivatization Procedures in HPLC-MS/MS Determination of Anabolic Steroids.
- Badoud, F., et al. (2017). Implementation of AICAR analysis by GC-C-IRMS for anti-doping purposes.
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i7. [Link]
- Polet, M., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Analytical and bioanalytical chemistry, 400(1), 231-239. [Link]
- Van Renterghem, P., et al. (2010). Stability of 19-norandrosterone and 19-noretiocholanolone glucuronide in urine under various storage conditions.
- Lin, Y. T., et al. (2005). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. Journal of analytical toxicology, 29(1), 1-8. [Link]
- Kopyt, N. K., & Kopyt, K. Y. (2014). An improved approach to determining the yield of derivatization reaction and its application to the investigation of the silylation of some anabolic steroids.
- Wu, H. L., & Lee, M. R. (2014). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
Sources
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Isomeric Interferences in 19-Norepiandrosterone Analysis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of resolving isomeric interferences in the analysis of 19-norepiandrosterone. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve accurate and reliable results in your laboratory.
Understanding the Challenge: The Isomers of this compound
This compound (19-NEA) is a metabolite of nandrolone (19-nortestosterone), an anabolic androgenic steroid.[1] In analytical chemistry, particularly in anti-doping and metabolic studies, the accurate identification and quantification of 19-NEA are complicated by the presence of its isomers: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[1] These isomers often exhibit similar physicochemical properties, leading to co-elution in chromatographic systems and making their individual assessment a significant analytical hurdle.[2]
The primary isomers of concern are:
-
19-Norandrosterone (19-NA): 3α-hydroxy-5α-estran-17-one
-
19-Noretiocholanolone (19-NE): 3α-hydroxy-5β-estran-17-one
-
This compound (19-NEA): 3β-hydroxy-5α-estran-17-one
The subtle differences in the stereochemistry of the hydroxyl group at the C3 position and the configuration of the A/B ring junction (5α or 5β) are the root of the analytical challenge.
Troubleshooting Guide: Resolving Co-elution and Other Analytical Issues
This section is designed in a question-and-answer format to directly address common problems encountered during the analysis of this compound.
Q1: My GC-MS analysis shows a single, broad peak for 19-NA, 19-NE, and 19-NEA. How can I improve their separation?
A1: Achieving baseline separation of these isomers on a GC-MS system requires optimization of several chromatographic parameters. Here’s a systematic approach:
1. Column Selection:
-
Principle: The choice of the stationary phase is critical for resolving isomers. Non-polar columns may not provide sufficient selectivity.
-
Recommendation: Employ a mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane stationary phase. For challenging separations, consider a column with a different selectivity, like a trifluoropropyl-methylpolysiloxane phase. In some cases, specialized chiral columns with cyclodextrin derivatives may offer the necessary resolution for stereoisomers.[3][4]
2. Temperature Program Optimization:
-
Principle: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance separation.
-
Recommendation:
-
Start with a low initial oven temperature to improve the focusing of the analytes at the head of the column.
-
Implement a slow ramp rate (e.g., 1-3 °C/min) through the expected elution range of the isomers.
-
3. Carrier Gas Flow Rate:
-
Principle: The linear velocity of the carrier gas affects column efficiency.
-
Recommendation: Optimize the flow rate of your carrier gas (typically helium) to be at or slightly below the optimal linear velocity for your column dimensions. This can be determined using a van Deemter plot calculator.
4. Derivatization:
-
Principle: Derivatization is essential for the GC-MS analysis of steroids to improve their volatility and thermal stability.[5] The choice of derivatizing agent can also influence chromatographic separation.
-
Recommendation: The most common derivatization for steroids is silylation to form trimethylsilyl (TMS) ethers. A widely used and effective reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide and a reducing agent like dithioerythritol.[6] Ensure your derivatization reaction goes to completion to avoid peak tailing and multiple derivative products for a single analyte.
Q2: I am using LC-MS/MS and still see co-elution of the 19-norsteroid isomers. What can I do?
A2: While LC-MS/MS offers high sensitivity and specificity, chromatographic separation of isomers remains crucial.[2] Here are some strategies to improve resolution:
1. Column Chemistry:
-
Principle: The selectivity of the stationary phase is paramount for isomer separation.
-
Recommendation:
-
Move beyond standard C18 columns. Consider a biphenyl or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for steroids through π-π interactions.[2]
-
For highly challenging separations, tandem LC systems (LC/LC-MS/MS) that combine different column chemistries (e.g., chiral and reversed-phase) can provide excellent resolution.[7]
-
2. Mobile Phase Composition:
-
Principle: The organic modifier in the mobile phase can significantly impact selectivity.
-
Recommendation:
-
If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Experiment with small amounts of additives, such as formic acid or ammonium formate, to improve peak shape and potentially influence selectivity.
-
3. Gradient Optimization:
-
Principle: A shallow gradient profile can enhance the separation of closely eluting compounds.
-
Recommendation: Employ a long, shallow gradient with a slow increase in the organic solvent percentage over the elution window of the isomers.
Q3: My peak for this compound is tailing. What are the likely causes and solutions?
A3: Peak tailing can compromise peak integration and reduce sensitivity. The common causes are related to either active sites in the GC system or non-optimized chromatographic conditions.
1. Active Sites in the GC Inlet:
-
Cause: Silanol groups on the glass liner or contamination in the inlet can interact with the hydroxyl groups of the derivatized steroids.
-
Solution:
-
Regular Inlet Maintenance: Replace the inlet liner and septum regularly. Use deactivated liners.
-
Proper Derivatization: Incomplete derivatization leaves polar hydroxyl groups exposed, which can interact with active sites. Ensure your derivatization is complete.
-
2. Column Issues:
-
Cause: Contamination at the head of the column or column degradation can lead to peak tailing.
-
Solution:
-
Column Trimming: Trim the first 10-20 cm of the column from the inlet side to remove any accumulated non-volatile residues.
-
Use a Guard Column: A guard column can protect the analytical column from contamination.
-
3. Chromatographic Conditions:
-
Cause: Sub-optimal flow rate or temperature can contribute to poor peak shape.
-
Solution:
-
Optimize Flow Rate: Ensure the carrier gas flow rate is optimized for your column.
-
Check for Dead Volume: Improper column installation in the inlet or detector can create dead volumes, leading to peak tailing. Ensure the column is installed at the correct depth.
-
Q4: How can I confirm the identity of this compound if it is not fully separated from 19-norandrosterone?
A4: Even with partial co-elution, mass spectrometry provides powerful tools for identification.
1. Mass Spectral Deconvolution:
-
Principle: If there are even slight differences in the mass spectra of the co-eluting isomers, deconvolution software can mathematically separate the combined spectrum into individual component spectra.
-
Application: Acquire full scan data across the peak and use the deconvolution feature in your MS software to identify the individual isomers.
2. Diagnostic Fragment Ions:
-
Principle: Isomers, even with similar mass spectra, may have unique fragment ions or different relative abundances of common fragments.
-
Application:
-
For TMS-derivatized 17-oxo steroids like the 19-nor isomers, the molecular ion (M+) is typically observed. For the bis-TMS derivatives of 19-NA, 19-NE, and 19-NEA, the molecular ion will be at m/z 420.
-
Look for characteristic fragment ions. While many fragments will be common, subtle differences in fragmentation patterns can be diagnostic. A detailed study of the mass spectra of pure standards is essential to identify these unique ions. For example, the fragmentation of the steroid nucleus can be influenced by the stereochemistry of the hydroxyl groups.
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Principle: HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of fragment ions, adding another layer of confidence to the identification.
Frequently Asked Questions (FAQs)
Q: Is derivatization always necessary for the analysis of this compound?
A: For GC-MS analysis, derivatization is mandatory to make the steroid volatile and thermally stable. For LC-MS/MS, derivatization is not always necessary, but it can be used to improve ionization efficiency and thus sensitivity, especially in electrospray ionization (ESI).[8]
Q: What are the key differences in the mass spectra of TMS-derivatized 19-NA, 19-NE, and 19-NEA?
A: All three isomers will have the same molecular ion (m/z 420 for the bis-TMS derivative). The primary differences will be in the relative intensities of the fragment ions due to the different stereochemistry. The fragmentation patterns are generally dominated by cleavages in the steroid backbone. Detailed analysis of pure standards is required to establish a library of characteristic fragmentation patterns for your specific instrument and method.
Q: Can the elution order of the isomers change?
A: Yes, the elution order of 19-NA, 19-NE, and 19-NEA can vary depending on the chromatographic conditions, particularly the stationary phase of the column and the temperature program in GC, or the mobile phase composition in LC. Therefore, it is crucial to confirm the identity of each peak using mass spectral data and by running authentic standards.
Q: What are the World Anti-Doping Agency (WADA) guidelines for the analysis of 19-norandrosterone?
A: WADA has established Technical Documents that outline the requirements for the analysis and reporting of 19-norandrosterone (19-NA) as the primary metabolite of nandrolone.[9] These documents specify the need for confirmation procedures, including the use of internal standards and quality controls. While the focus is on 19-NA, the principles of good chromatographic practice and mass spectrometric identification are applicable to all isomers.
Experimental Protocols and Data
Table 1: Recommended GC-MS Parameters for 19-Norsteroid Isomer Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 50% Phenyl-methylpolysiloxane | Provides good selectivity for steroid isomers. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most 0.25 mm ID columns. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of derivatized steroids. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, then ramp to 300 °C at 5 °C/min (hold 5 min) | A starting point; slower ramps may be needed for better resolution. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| MS Mode | Full Scan (m/z 50-550) and/or SIM | Full scan for identification, SIM for quantification. |
Diagrams
References
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i24–i28. [Link]
- Ayotte, C., Goudreault, D., & Charlebois, A. (1996). The identification of 19-norsteroids and their metabolites in human urine. Journal of Steroid Biochemistry and Molecular Biology, 58(5-6), 553-562.
- Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Journal of Mass Spectrometry, 42(6), 756-764. [Link]
- Wikipedia contributors. (2023). 19-Norandrosterone. In Wikipedia, The Free Encyclopedia. [Link]
- Neal, S. P., Hodges, W. N., Velosa, D. C., & Chouinard, C. D. (2023). Improved analysis of derivatized steroid hormone isomers using ion mobility-mass spectrometry (IM-MS). Analytical and Bioanalytical Chemistry, 415(28), 7179–7189. [Link]
- Van Renterghem, P., Van Eenoo, P., Geyer, H., Schänzer, W., & Delbeke, F. T. (2007). Doping in sport--1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone.
- World Anti-Doping Agency. (n.d.). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. [Link]
- Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry.
- Ahonen, L., Paukku, T., & Kostiainen, R. (2013). Separation of steroid isomers by ion mobility mass spectrometry.
- Borges, C. R., Taccogno, J., Crouch, D. J., & Le, L. (2009). Contribution of ion trap mass spectrometry in the determination of fragment origin for steroids. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent advances in doping analysis (17). Sport und Buch Strauß.
- Botrè, F., Palleschi, L., & de la Torre, X. (2021). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(4), 770-784. [Link]
- Zhao, X., et al. (2025). Differentiation of steroid isomers via derivatization and electron-activated dissociation tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
- Le Bizec, B., et al. (2006). Determination of 19-norandrosterone in CCQM-P68. NIST results using an isotope dilution liquid chromatography/tandem mass spectrometry method. Accreditation and Quality Assurance, 11(8-9), 427-431.
- Waters Corporation. (n.d.). Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research. [Link]
- Agilent Technologies. (n.d.). Chiral GC Columns. [Link]
- Higashi, T. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Pharmaceutical and Biomedical Analysis, 130, 238-251.
- World Anti-Doping Agency. (2021). WADA Technical Document – TD2021NA. [Link]
- MOBILion Systems. (n.d.).
- Dehennin, L., & Bonnaire, Y. (2021). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(4), 770-784.
- Marcos, J., et al. (2007). Analysis of synthetic 19-norsteroids trenbolone, tetrahydrogestrinone and gestrinone by gas chromatography-mass spectrometry.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. [Link]
- Thevis, M., & Schänzer, W. (2005). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Current Organic Chemistry, 9(8), 771-791.
- De la Torre, X., et al. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. Molecules, 16(11), 9463-9474.
- Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882. [Link]
- Lin, Y. S., et al. (2002). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. Journal of Analytical Toxicology, 26(2), 73-78. [Link]
- Auchus, R. J., & Rainey, W. E. (2014). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Tandem Mass Spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 144, 2-12. [Link]
- Giusti, L., et al. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 13(6), 724. [Link]
- Shackleton, C. H. L. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 481-490. [Link]
- ResearchGate. (n.d.). Mass spectra of TMS derivative of a di-trimethylsilyl (TMS) diethylstilbestrol (DES). [Link]
- Marques, M. A., et al. (2007). Analysis of synthetic 19-norsteroids trenbolone, tetrahydrogestrinone and gestrinone by gas chromatography-mass spectrometry.
- Giusti, L., et al. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 13(6), 724. [Link]
- Gureev, A. S., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5897. [Link]
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. Analysis of synthetic 19-norsteroids trenbolone, tetrahydrogestrinone and gestrinone by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wada-ama.org [wada-ama.org]
Cross-reactivity issues in 19-Norepiandrosterone immunoassays
<_
Welcome to the technical support center for 19-Norepiandrosterone immunoassays. This guide is designed for our partners in research, clinical diagnostics, and drug development. My goal is to provide you with the field-proven insights and rigorous scientific principles needed to navigate the complexities of steroid hormone quantification. In our experience, the most significant challenge in accurately measuring this compound is managing analytical specificity, particularly concerning cross-reactivity.
This resource is structured as a dynamic troubleshooting guide. We will address common issues in a direct question-and-answer format, explaining not just the 'how' but the critical 'why' behind each experimental choice and validation step.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental questions regarding the analyte and the technology.
Q1: What is this compound and why is its accurate detection critical?
This compound (3β-hydroxy-5α-estran-17-one) is a key urinary metabolite of the synthetic anabolic-androgenic steroid nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[1][2][3] Its detection is a primary indicator of nandrolone administration. Therefore, highly specific and sensitive measurement is crucial in:
-
Anti-Doping Programs: Regulatory bodies like the World Anti-Doping Agency (WADA) list 19-norandrosterone (a related metabolite) and other nandrolone metabolites as prohibited substances.[3] Accurate detection is essential for fair and effective sports drug testing.[4]
-
Clinical and Forensic Toxicology: Identifying the use of exogenous anabolic steroids.
-
Pharmaceutical Development: Monitoring metabolism and pharmacokinetics of nandrolone-based therapeutics.
The challenge lies in the fact that immunoassays, while rapid and high-throughput, can be susceptible to interferences, making rigorous validation paramount.[5][6][7]
Q2: What is cross-reactivity in the context of a this compound immunoassay?
Cross-reactivity is a form of analytical interference where the antibodies in the immunoassay bind to molecules other than the target analyte, this compound.[8][9] This occurs because these other molecules, typically structurally similar steroids, share common chemical features or epitopes that the antibody recognizes.[10]
In a competitive immunoassay format, which is standard for small molecules like steroids, this interference leads to a falsely elevated measurement of this compound.[11][12] The cross-reacting compound competes with the labeled this compound tracer for a limited number of antibody binding sites, resulting in a signal change that is incorrectly attributed to the presence of the target analyte.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} caption { label = "Fig 1. Competitive binding in an immunoassay." fontname = "Arial" fontsize = 10 } dot
Section 2: Troubleshooting Guide - Unexpected or Inaccurate Results
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Q3: My measured this compound concentrations are unexpectedly high. How do I determine if cross-reactivity is the cause?
This is a classic symptom of cross-reactivity. When results do not align with expectations (e.g., in a known negative population or a pharmacokinetic study), a systematic investigation is required. The gold standard for confirmation is a different analytical methodology, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer higher specificity.[5][6] However, before escalating to these methods, you can perform a series of validation experiments using your immunoassay.
dot graph TD { A[Unexpected High Result] --> B{Is there a plausible physiological reason?}; B -- No --> C{Potential Analytical Error}; B -- Yes --> D[Investigate Biological Cause]; C --> E{Check Standard Curve & Controls}; E -- "Curve OK" --> F{Suspect Matrix Effect or Cross-Reactivity}; E -- "Curve Poor" --> G[Troubleshoot Assay Procedure - See Q6]; F --> H[Perform Specificity/Cross-Reactivity Testing - See Q4]; H -- "Cross-Reactivity Confirmed" --> I[Implement Mitigation Strategy - See Q5]; H -- "No Cross-Reactivity" --> J[Investigate Matrix Effects]; } caption { label = "Fig 2. Troubleshooting workflow for high results." fontname = "Arial" fontsize = 10 } dot
Q4: How do I design and perform an experiment to test for cross-reactivity?
A specificity experiment is essential. The goal is to challenge the assay with high concentrations of structurally related compounds to quantify their potential interference.
Key Cross-Reactants to Test for this compound:
The primary source of cross-reactivity for steroid immunoassays is structural similarity.[10][13] For this compound, the most critical compounds to test are its isomers and other nandrolone metabolites.
| Compound Name | Relationship to this compound | Rationale for Testing |
| 19-Norandrosterone | Stereoisomer (epimer at the 3-position) | Extremely high structural similarity; a major metabolite of nandrolone.[1][2][14] |
| 19-Noretiocholanolone | Stereoisomer (epimer at the 5-position) | Another primary metabolite of nandrolone.[4][15] |
| Nandrolone | Parent compound | The precursor to the metabolites being measured. |
| Testosterone | Endogenous Androgen | Structurally similar; high physiological concentrations. |
| Epitestosterone | Endogenous Steroid | Epimer of testosterone. |
| Progesterone | Endogenous Steroid | Shares the core steroid nucleus. |
Protocol: Cross-Reactivity Assessment
This protocol is designed to be a self-validating system to ensure the trustworthiness of your findings.
Objective: To determine the percentage cross-reactivity of potentially interfering steroids in the this compound immunoassay.
Materials:
-
This compound ELISA Kit
-
Certified reference standards of this compound and potential cross-reactants (listed in the table above).
-
Assay buffer (zero calibrator).
-
Precision pipettes and sterile tips.
-
Microplate reader.
Procedure:
-
Prepare a Standard Curve: Prepare a standard curve for this compound according to the kit protocol. This is your reference for calculating the 50% binding point (IC50).
-
Prepare Cross-Reactant Solutions: For each potential cross-reactant, prepare a serial dilution series in the assay buffer. The concentration range should be broad, typically from 1 ng/mL to 10,000 ng/mL, to ensure you can determine the IC50 for each compound.
-
Run the Assay:
-
Run the this compound standard curve in duplicate.
-
Run each dilution of the potential cross-reactants in duplicate.
-
-
Data Analysis:
-
Plot the standard curve for this compound (e.g., %B/B0 vs. concentration) and determine its IC50 value. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
-
For each cross-reactant, plot its own inhibition curve and determine its IC50 value.
-
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Interpreting the Results:
A higher percentage indicates greater interference. For example, if 19-Norandrosterone shows 80% cross-reactivity, it means it is a very significant interferent in your assay.
| Compound | Typical % Cross-Reactivity | Clinical Significance |
| 19-Norandrosterone | 60-120% | Very High: Can cause major overestimation. |
| 19-Noretiocholanolone | 10-40% | Moderate to High: Can be a significant contributor. |
| Nandrolone | 5-20% | Moderate: May be relevant at high concentrations. |
| Testosterone | < 1% | Low: Generally not a concern unless at supraphysiological levels. |
| Progesterone | < 0.1% | Very Low: Unlikely to be a significant interferent. |
Note: These values are illustrative. You must determine the specific cross-reactivity for your particular assay lot.
Q5: My assay shows significant cross-reactivity with 19-Norandrosterone. What are my options to mitigate this?
Discovering high cross-reactivity requires a strategic response. Here are several approaches, ranging from analytical adjustments to procedural changes.[8]
-
Use a More Specific Assay: The most definitive solution is to switch to an assay with a more specific antibody or, ideally, a mass spectrometry-based method (LC-MS/MS).[5] While immunoassays are excellent for screening, confirmatory analysis for regulatory or critical decisions often requires this higher level of specificity.[16][17]
-
Sample Pre-treatment (Chromatographic Cleanup): Before running the immunoassay, you can use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate this compound from the interfering cross-reactants. This adds complexity but can salvage an otherwise non-specific assay.
-
Mathematical Correction (Use with Caution): If you can quantify the major cross-reactant (e.g., 19-norandrosterone) using a separate, specific method, you could potentially correct your immunoassay result. This is complex, assumes consistent cross-reactivity, and is generally not recommended for clinical or regulatory work.
-
Assay Re-Optimization: In some cases, adjusting assay conditions like incubation times or reagent concentrations can slightly alter the cross-reactivity profile, though this is often a feature of the antibody itself and difficult to change significantly.[18]
Section 3: General ELISA Troubleshooting FAQs
Q6: I'm observing high variability between duplicate wells or poor standard curve performance. What should I check?
These issues often point to technical execution rather than a specific chemical interference.[19][20]
-
Pipetting Technique: Ensure consistent, careful pipetting. Use calibrated pipettes and change tips for every standard and sample. Avoid introducing air bubbles.
-
Washing Steps: Inadequate washing is a primary cause of high background and variability. Ensure all wells are filled and emptied completely during each wash step. Increase the number of washes if necessary.[19]
-
Incubation Times & Temperatures: Adhere strictly to the protocol. Inconsistent timing, especially for enzymatic reactions, will lead to high variability. Avoid plate stacking, which can cause temperature gradients.
-
Reagent Preparation: Prepare all reagents fresh according to the protocol. Ensure they are at room temperature before use to prevent temperature gradients across the plate.[21]
By systematically addressing these potential issues, you can build confidence in your results and ensure that your this compound immunoassay is performing optimally. For further assistance, always refer to your specific kit insert or contact your application scientist.
References
- WADA Technical Document - TD2016IRMS. World Anti-Doping Agency. (2016).
- WADA Technical Document – TD2014EAAS Endogenous Anabolic Androgenic Steroids. World Anti-Doping Agency. (2014).
- WADA Technical Document – TD2018EAAS. World Anti-Doping Agency. (2018).
- Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays.Clinical chemistry, 37(2), 144–153.
- WADA Technical Document – TD2021EAAS. World Anti-Doping Agency. (2021).
- Handelsman, D. J., & Wartofsky, L. (2017). Mass spectrometry, immunoassay and valid steroid measurements in reproductive medicine and science.Human reproduction, 32(5), 946–949.
- WADA Technical Document – TD2021IRMS. World Anti-Doping Agency. (2021).
- Kicman, A. T. (2008). Anabolic Steroid Use.ResearchGate.
- Kicman, A. T., & Gower, D. B. (2003). Anabolic steroid use: patterns of use and detection of doping.ResearchGate.
- Welsh, K. J., & Anawalt, B. D. (2023). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing.Clinica chimica acta, 547, 117462.
- Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.BMC clinical pathology, 14, 33.
- Ghaffar, A., et al. (2022). Development of a validation protocol of enzyme immunoassay kits used for the analysis of steroid hormones in fish plasma.Request PDF.
- Buttler, R. M., et al. (2023). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing.Clinica Chimica Acta, 547, 117462.
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies.
- Structures of the metabolites of nandrolone: (a) 19-norandrosterone...ResearchGate.
- Delbeke, F. T., Van Eenoo, P., & De Backer, P. (2002). Significance of 19-norandrosterone in athletes' urine samples.British journal of sports medicine, 36(4), 235–239.
- Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.Molecules (Basel, Switzerland), 26(14), 4307.
- 19-Norandrosterone.Wikipedia.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.ACS Publications. (2023).
- (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction.ResearchGate. (2014).
- Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.BMC clinical pathology, 14, 33.
- Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.BMC clinical pathology, 14, 33.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.ResearchGate.
- 19-NORTESTOSTERONE-ELISA.R-Biopharm.
- Cross-reactivity of selected steroids (Figure 1 and Supplementary...ResearchGate.
- Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.Assay Genie. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wada-ama.org [wada-ama.org]
- 16. wada-ama.org [wada-ama.org]
- 17. wada-ama.org [wada-ama.org]
- 18. mdpi.com [mdpi.com]
- 19. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 20. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. food.r-biopharm.com [food.r-biopharm.com]
Technical Support Center: Method Validation for 19-Norepiandrosterone Quantification
Welcome to the technical support center for 19-norepiandrosterone (19-NE) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for this critical nandrolone metabolite. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory standards.
The quantification of this compound, a key metabolite of the anabolic steroid nandrolone, presents significant analytical challenges. Its structural similarity to endogenous steroids, coupled with the low concentrations often targeted, demands robust and meticulously validated analytical methods. This guide is structured to address the most common hurdles encountered during assay development and validation, ensuring your methods are accurate, reliable, and defensible.
Troubleshooting Guide: Common Issues in this compound Quantification
This section addresses specific problems that may arise during your experimental work. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor Sensitivity and Inability to Reach the Required Limit of Quantification (LOQ)
Symptom: You are unable to consistently detect or quantify this compound at the low ng/mL or even pg/mL levels required, for instance, by anti-doping regulations.[1][2]
Probable Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction or incomplete hydrolysis of conjugated metabolites can lead to significant analyte loss.
-
Extraction: Solid-Phase Extraction (SPE) is a common technique.[3] Experiment with different sorbents (e.g., C18, mixed-mode) and elution solvents to maximize recovery. A double extraction protocol may be necessary to remove interfering compounds.[4]
-
Hydrolysis: this compound is primarily excreted as glucuronide and sulfate conjugates.[2][4][5] Enzymatic hydrolysis using β-glucuronidase from E. coli is a standard procedure.[5][6][7] Ensure the enzyme activity, pH, temperature, and incubation time are optimized. Incomplete hydrolysis is a common source of low recovery.[4]
-
-
Inefficient Derivatization (for GC-MS): The hydroxyl and keto groups of this compound require derivatization to improve volatility and chromatographic performance for GC-MS analysis.
-
Reagent Choice: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent.[5][8] Ensure the reagent is fresh and the reaction is carried out under anhydrous conditions to prevent reagent degradation.
-
Reaction Conditions: Optimize the reaction temperature and time. Incomplete derivatization will result in poor peak shape and reduced sensitivity.
-
-
Matrix Effects (for LC-MS/MS): Co-eluting endogenous compounds from the urine matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and poor sensitivity.[9][10]
-
Mitigation Strategies:
-
Improved Chromatographic Separation: A longer gradient or a different stationary phase can help separate this compound from interfering matrix components.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard (e.g., d4-19-norandrosterone-glucuronide) is highly recommended to correct for both extraction variability and matrix effects.[11]
-
-
-
Instrumental Parameters: Suboptimal mass spectrometer settings can severely limit sensitivity.
-
Source Conditions: Optimize the electrospray voltage, gas flows, and temperatures for LC-MS/MS.
-
Collision Energy: For MS/MS, perform a compound optimization to determine the most abundant and stable fragment ions and the optimal collision energy.
-
Issue 2: Poor Chromatographic Peak Shape and Resolution
Symptom: Your chromatogram shows broad, tailing, or split peaks for this compound, or it co-elutes with its stereoisomer, 19-norandrosterone.
Probable Causes & Solutions:
-
Suboptimal Chromatography:
-
Column Choice: For LC, a C18 column is a good starting point, but other phases may provide better selectivity. For GC, the choice of the capillary column is critical for resolving stereoisomers.
-
Mobile/Carrier Gas Flow Rate: Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Gradient/Temperature Program: A shallow gradient (LC) or a slow temperature ramp (GC) can improve the separation of closely eluting isomers.
-
-
Derivatization Issues (GC-MS): As mentioned previously, incomplete or side reactions during derivatization can lead to multiple peaks for a single analyte.
-
Sample Overload: Injecting too much sample can lead to broad and distorted peaks. Try diluting your sample extract.
Issue 3: High Variability and Poor Reproducibility
Symptom: You observe significant variation in your results across different sample preparations or analytical runs.
Probable Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid-liquid extraction and SPE, can be a major source of variability.
-
Automation: Where possible, use automated sample preparation systems to improve consistency.
-
Internal Standard: The consistent use of an appropriate internal standard added at the beginning of the sample preparation process is crucial to correct for variability.[12]
-
-
Instrument Instability: Fluctuations in instrument performance can lead to inconsistent results.
-
System Suitability Tests: Run a system suitability test before each analytical batch to ensure the instrument is performing within specifications. This should include checks for retention time stability, peak area reproducibility, and sensitivity.
-
-
Standard and Sample Stability: this compound and its conjugates may be unstable under certain conditions.
-
Storage: Store standards and samples at appropriate temperatures (e.g., -20°C or lower) and avoid repeated freeze-thaw cycles.[13]
-
Working Solutions: Prepare fresh working solutions of your standards regularly.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound from its stereoisomers like 19-norandrosterone?
A1: The primary challenge lies in their structural similarity. 19-norandrosterone and this compound are epimers, differing only in the spatial orientation of the hydroxyl group at the C3 position. This makes their chromatographic separation difficult. A high-resolution gas chromatography column is often necessary to achieve baseline separation.[5] Additionally, their mass spectra are often very similar, so chromatographic separation is key for accurate quantification of each isomer.
Q2: What are the World Anti-Doping Agency (WADA) requirements for 19-norandrosterone quantification that I should be aware of?
A2: WADA has established specific technical documents for the analysis and reporting of 19-norsteroids.[11][14][15][16] Key requirements include:
-
Threshold: The presence of 19-norandrosterone (the primary metabolite) at a concentration greater than the established decision limit (which has evolved over time) constitutes an Adverse Analytical Finding.[1][17]
-
Confirmation: Confirmation procedures often require Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to determine the origin (endogenous or exogenous) of the detected 19-norandrosterone.[7][14][18]
-
Internal Standards: The use of appropriate deuterated internal standards is mandatory for quantification.[11][15]
-
Certified Reference Materials (CRMs): The use of CRMs is crucial for ensuring the accuracy and traceability of measurements.[13][19][20][21]
Q3: What is the importance of Certified Reference Materials (CRMs) in this compound analysis?
A3: CRMs are highly characterized materials with a certified property value, uncertainty, and traceability to the International System of Units (SI).[13] In the context of this compound quantification, CRMs are essential for:
-
Method Validation: Assessing the accuracy and trueness of an analytical method.
-
Quality Control: Monitoring the ongoing performance of a measurement system.
-
Calibration: Ensuring that calibration standards are accurate. The use of CRMs helps to ensure the comparability of results between different laboratories, which is critical in areas like anti-doping testing.[20]
Q4: Can I use LC-MS/MS instead of GC-MS for this compound quantification? What are the advantages and disadvantages?
A4: Yes, LC-MS/MS is a powerful technique for the quantification of this compound and its conjugates.[2][3][4]
Advantages of LC-MS/MS:
-
Direct Analysis of Conjugates: It allows for the direct measurement of glucuronide and sulfate conjugates, eliminating the need for hydrolysis, which can be a source of variability.[2][4]
-
No Derivatization: It avoids the derivatization step required for GC-MS, simplifying sample preparation.[4]
Disadvantages of LC-MS/MS:
-
Matrix Effects: As discussed earlier, LC-MS/MS is more susceptible to matrix effects, which can impact accuracy and precision.[9]
-
Sensitivity for Free Steroids: For the unconjugated form, GC-MS may sometimes offer better sensitivity.
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of your assay, including the target analyte (conjugated or free), the required sensitivity, and the available instrumentation.
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High (can be tuned with sorbent choice) | Moderate |
| Recovery | Generally high and reproducible | Can be variable |
| Cleanliness of Extract | High | Lower (may require further cleanup) |
| Automation Potential | High | Moderate |
| Solvent Consumption | Lower | Higher |
Protocol: General Workflow for this compound Quantification by GC-MS
This protocol outlines the key steps. It is essential to validate each step for your specific application.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-19-norandrosterone-glucuronide) to the urine sample.
-
Enzymatic Hydrolysis:
-
Extraction:
-
Perform solid-phase extraction using a C18 or mixed-mode cartridge to isolate the steroids.
-
Wash the cartridge to remove polar interferences.
-
Elute the analytes with an appropriate organic solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., MSTFA with a catalyst like TMIS or NH4I).
-
Heat at a specified temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to form the trimethylsilyl derivatives.[8]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for steroid analysis.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high selectivity and sensitivity.
-
Diagrams
Caption: Workflow for this compound Quantification by GC-MS.
References
- Development of a High-Accuracy IDMS Method for 19-Norandrosterone in Urine for the Certification of a Reference Material. (n.d.).
- WADA Technical Document – TD2014NA. (2014). HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency.
- de la Torre, R., et al. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i29–i33.
- WADA Technical Document – TD2021NA. (2021). HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency.
- WADA Technical Document – TD2019NA. (2019). HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency.
- WADA Technical Document – TD2016NA. (2016). HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency.
- Le Bizec, B., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Journal of Chromatography B, 852(1-2), 491-496.
- Ertas, B. S., et al. (2025). Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. Environmental Science and Pollution Research, (in press).
- Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. (n.d.).
- Production and Certification of a Reference Material for the Measurement of 19-Norandrosterone in Human Urine. (n.d.).
- Mazzarino, M., et al. (2009). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 549-560.
- 19-Norandrosterone Reference Standard. (n.d.). Benchchem.
- 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. (n.d.).
- WADA Technical Document – TD2021NA. (2020). HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. World Anti-Doping Agency.
- Garle, M., et al. (2010). Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 357-365.
- Addition of 19-Norandrosterone in a new certified reference material for human urinary steroids. (n.d.). World Anti-Doping Agency.
- A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. (n.d.). ResearchGate.
- Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone. (n.d.). World Anti-Doping Agency.
- Analysis of 19-norandrosterone in human urine by gas chromatography-isotope-dilution mass spectrometry: Method adopted by LGC for participation in the Comité Consultatif pour la Quantité de Matière (CCQM) Pilot Study P68. (n.d.). ResearchGate.
- Colamonici, C., et al. (2021). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(4), 770-784.
- reducing matrix effects in urine steroid analysis. (n.d.). Benchchem.
- Two-step derivatization procedure of 19-norandrosterone based on the... (n.d.). ResearchGate.
- Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. (n.d.). ResearchGate.
- Method validation parameters for the analysis of 19 steroid hormones in human urine. (n.d.). ResearchGate.
- Method validation for the detection of the anabolic–androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. (n.d.). ResearchGate.
- Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. (n.d.). DiVA portal.
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. (n.d.). World Anti-Doping Agency.
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wada-ama.org [wada-ama.org]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. wada-ama.org [wada-ama.org]
- 15. wada-ama.org [wada-ama.org]
- 16. wada-ama.org [wada-ama.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. wada-ama.org [wada-ama.org]
- 20. wada-ama.org [wada-ama.org]
- 21. Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone | World Anti Doping Agency [wada-ama.org]
Technical Support Center: Optimizing 19-Norepiandrosterone GC-MS Analysis
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 19-Norepiandrosterone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the accuracy and sensitivity of their analytical methods. Here, we address common challenges, with a primary focus on mitigating background noise, a critical factor in achieving reliable quantification at low concentrations.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in this compound GC-MS analysis?
A1: High background noise can originate from several sources, broadly categorized as either chemical or electronic.[1] Chemical noise often stems from the GC system itself, including carrier gas impurities, column bleed, septum bleed, and contamination in the injector port.[2][3][4] Electronic noise is inherent to the mass spectrometer's detector and electronic components.[1][5] Specifically for steroid analysis, complex biological matrices like urine introduce significant chemical noise if not adequately cleaned up during sample preparation.[6]
Q2: How does derivatization help in the analysis of this compound, and which reagents are recommended?
A2: Derivatization is a crucial step in preparing steroids like this compound for GC-MS analysis.[7][8] It improves volatility and thermal stability, which are essential for compounds with polar functional groups to travel through the GC column without degradation.[9] Furthermore, derivatization can lead to characteristic fragmentation patterns in the mass spectrometer, enhancing identification and sensitivity.[10]
For this compound, trimethylsilylation (TMS) is a widely used derivatization technique.[11] Common and effective reagents include:
-
MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide): Often used with a catalyst like ammonium iodide (NH4I) and a reducing agent like ethanethiol to improve reaction efficiency.[11][12]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Frequently used with 1% TMCS (trimethylchlorosilane) as a catalyst.[11]
The choice of reagent and reaction conditions (e.g., temperature and time) should be optimized for your specific application to ensure complete derivatization and minimize side products.[11]
Q3: What is column bleed, and how can I minimize its impact on my analysis?
A3: Column bleed refers to the degradation of the stationary phase of the GC column at elevated temperatures, leading to a rising baseline and the presence of characteristic siloxane ions (e.g., m/z 207, 281) in the mass spectrum.[2][3] This increased background noise can significantly reduce the signal-to-noise ratio, making it difficult to detect low-level analytes.[13]
To minimize column bleed:
-
Use a low-bleed column: Select a column specifically designed for mass spectrometry, such as an Rxi-1ms, which is engineered for low bleed even at high temperatures.[14]
-
Adhere to temperature limits: Do not exceed the manufacturer's recommended maximum operating temperature for the column.[15]
-
Ensure high-purity carrier gas: Oxygen and moisture in the carrier gas can accelerate column degradation.[2][15] Utilize high-purity gas (99.9995% or greater) and install gas purifiers to remove contaminants.[15]
-
Proper column conditioning: Before use, condition the column according to the manufacturer's instructions to remove any residual impurities.
Q4: Should I use Selected Ion Monitoring (SIM) mode or full scan mode for this compound analysis?
A4: The choice between SIM and full scan mode depends on your analytical goals.
-
Full Scan Mode: Acquires a complete mass spectrum over a defined range. This is useful for initial method development, compound identification, and assessing the overall cleanliness of your sample.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to detect only a few specific, characteristic ions of the target analyte.[16] This dramatically increases sensitivity by reducing noise and allowing the detector to focus on the ions of interest.[16] For quantitative analysis of low-level this compound, SIM mode is highly recommended .[16]
II. Troubleshooting Guides
Guide 1: Diagnosing and Isolating the Source of Background Noise
A systematic approach is crucial to efficiently identify the source of high background noise.[2]
Step 1: Initial System Checks
-
Review Method Parameters: Ensure that all GC-MS parameters (temperatures, flow rates, etc.) are set correctly and have not been inadvertently changed.[2]
-
Analyze a Blank Solvent Injection: Inject a clean solvent to see if the background noise is present without a sample. This helps differentiate between system contamination and matrix effects.[15]
Step 2: Isolating the GC from the MS
-
If the background noise persists with a solvent blank, the next step is to determine if the noise is originating from the GC or the MS.
-
Procedure: Cool down the GC oven and injector. Remove the column from the MS transfer line and cap the transfer line with a blank ferrule. Pump down the MS and acquire data.
-
Interpretation:
dot graph TD { A[High Background Noise Detected] --> B{Analyze Solvent Blank}; B --> C{Noise Persists?}; C -- Yes --> D{Isolate MS from GC}; C -- No --> E[Noise from Sample Matrix]; D --> F{Noise Persists?}; F -- Yes --> G[Issue is in MS]; F -- No --> H[Issue is in GC]; }
Caption: Troubleshooting workflow for isolating noise source.
Guide 2: Optimizing Sample Preparation to Reduce Matrix Interference
For complex biological samples like urine, thorough sample cleanup is essential to reduce background noise and prevent contamination of the GC-MS system.[6] The main goals are to remove interfering endogenous compounds while efficiently extracting this compound.
Recommended Workflow: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
This multi-step process is effective for cleaning up urine samples prior to GC-MS analysis.[7][18]
dot graph TD { A[Urine Sample] --> B[Enzymatic Hydrolysis(β-glucuronidase)]; B --> C[Solid-Phase Extraction (SPE)(e.g., C18 cartridge)]; C --> D[Liquid-Liquid Extraction (LLE)(e.g., n-pentane or TBME)]; D --> E[Evaporation to Dryness]; E --> F[Derivatization]; F --> G[GC-MS Analysis]; }
Caption: Sample preparation workflow for this compound.
Detailed Protocol:
-
Enzymatic Hydrolysis: Since this compound is primarily excreted as a glucuronide conjugate, hydrolysis is necessary to cleave this conjugate and release the free steroid.[16]
-
Solid-Phase Extraction (SPE): This step removes many polar interfering compounds.
-
Liquid-Liquid Extraction (LLE): This provides further purification.[20]
-
Adjust the pH of the eluate from the SPE step to be basic (pH 9-10) with a carbonate buffer.[19]
-
Add an immiscible organic solvent such as n-pentane or tert-butyl methyl ether (TBME).[19][20]
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Carefully collect the organic layer containing the this compound.
-
-
Evaporation and Derivatization:
Pro-Tip: Silanize Your Glassware
Steroids at low concentrations can adsorb to active sites (Si-OH groups) on glass surfaces.[24] Silanizing glassware converts these active sites to less reactive Si-O-Si bonds, preventing analyte loss.[24][25] This is particularly important for autosampler vials and inserts.
Silanization Protocol:
-
Thoroughly clean and dry the glassware.
-
Prepare a 5% solution of a silanizing agent (e.g., dichlorodimethylsilane) in a dry, non-polar solvent like toluene. (Caution: Handle in a fume hood with appropriate personal protective equipment). [24]
-
Soak the glassware in this solution for 15-30 minutes.[24]
-
Rinse with dry toluene, followed by dry methanol.[24]
-
Dry the glassware in an oven.[24]
Guide 3: GC-MS Instrument Optimization
Fine-tuning your GC-MS parameters is vital for enhancing the signal-to-noise ratio.
Parameter Optimization Table:
| Parameter | Recommendation | Rationale |
| Injector Temperature | 250-280°C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |
| GC Column | Low-bleed capillary column (e.g., 100% dimethylpolysiloxane phase) with a thin film (≤ 0.25 µm).[14] | A thin film and low-bleed phase minimize background noise at the high temperatures required to elute steroids.[14] |
| Oven Temperature Program | Start at a lower temperature (e.g., 100-150°C) and ramp up to a final temperature of around 300°C.[14] | A temperature ramp allows for good chromatographic separation of the analyte from any remaining matrix components. |
| Carrier Gas | Helium or Hydrogen (UHP grade, ≥ 99.999%). | Use of high-purity gas with in-line purifiers minimizes background from gas contaminants.[15] |
| MS Transfer Line Temp | 280-300°C | Must be hot enough to prevent condensation of the analyte as it elutes from the column into the ion source. |
| Ion Source Temperature | 230-250°C | An optimized temperature balances efficient ionization with the prevention of thermal degradation of the analyte within the source. |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only the characteristic ions of derivatized this compound.[16] |
Characteristic Ions for TMS-Derivatized this compound:
While the exact ions and their relative abundances can vary slightly between instruments, some commonly monitored ions for the di-TMS derivative of this compound include those related to its molecular structure and fragmentation patterns. It is crucial to determine the optimal ions for your specific derivative and instrument. For instance, a study on nandrolone metabolites identified a significant ion at m/z 405 for 19-NA.[22] Another study pointed to ions at m/z 256 and 346 for a methoxime-trimethylsilyl derivative.[26] Always confirm the fragmentation pattern by running a standard in full scan mode first.
III. Summary and Best Practices
Reducing background noise in this compound GC-MS analysis is a multifaceted process that requires attention to detail from sample collection to data acquisition.
-
Systematic Troubleshooting: Always follow a logical sequence to isolate the source of noise.
-
Pristine Sample Preparation: A robust extraction and cleanup procedure is non-negotiable for complex matrices. Do not underestimate the impact of matrix effects.
-
Effective Derivatization: Ensure complete derivatization to improve chromatographic performance and sensitivity.
-
Instrument Maintenance and Optimization: Regularly maintain your GC-MS system, use high-quality consumables (septa, liners, columns), and optimize analytical parameters for your specific target analyte.
-
Use High-Purity Reagents and Gases: The quality of your solvents, reagents, and gases directly impacts the cleanliness of your baseline.
By implementing these strategies, you can significantly improve the signal-to-noise ratio in your this compound analyses, leading to more accurate, reliable, and defensible results.
References
- Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. (2021). Drug Testing and Analysis. [Link]
- 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. (n.d.). anti-doping.ch. [Link]
- A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. (2011).
- How do I decrease background noise on GC/MS? (2017).
- Significance of 19‐norandrosterone in athletes' urine samples. (2007). British Journal of Sports Medicine. [Link]
- Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. (2012). Diva-portal.org. [Link]
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]
- Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. (n.d.).
- Silanizing Glassware. (n.d.). The Schlenk Line Survival Guide. [Link]
- Silanizing. (n.d.). Adams & Chittenden Scientific Glass Coop. [Link]
- Rapid Analysis of Steroid Hormones by GC/MS. (2020). Restek. [Link]
- MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. (n.d.). Scientific Instrument Services. [Link]
- A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. (2011). Analytical and Bioanalytical Chemistry. [Link]
- SILICONIZING GLASSWARE. (n.d.). University of Wisconsin-Madison. [Link]
- Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2022). Molecules. [Link]
- Stopping GC and GC–MS Problems Before They Start. (2019).
- How Do I Troubleshoot a Problem on My GC-MS? (2019). In Gas Chromatography-Mass Spectrometry (GC-MS)
- Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. (2022). University of Dundee Research Portal. [Link]
- Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2014). Endocrinology and Metabolism Clinics of North America. [Link]
- Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. (2010).
- Contribution of ion trap mass spectrometry in the determination of fragment origin for steroids. (2009). In Recent advances in doping analysis (17). [Link]
- GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? (2019). Journal of the Endocrine Society. [Link]
- Silanization of glassware. (n.d.). Peptideweb.com. [Link]
- What is Silanized Glass? - Simple Use Guide. (2022). Mastelf. [Link]
- Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. (2012). DiVA portal. [Link]
- GC-MS information for quantitative analysis of the steroids studied (Cont'd). (n.d.).
- Sample Prep: Performance Enhancing Drugs. (2020). Chemistry LibreTexts. [Link]
- GC Derivatization Reagents. (n.d.). Obrnuta faza. [Link]
- GC-MS Noise Isolation Techniques: Application in Labs. (2023).
- Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. (1976). Journal of Steroid Biochemistry. [Link]
- What are the common contaminants in my GCMS. (n.d.). Agilent. [Link]
- Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. (2001). Journal of Analytical Toxicology. [Link]
- Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. (2001). Journal of Analytical Toxicology. [Link]
- Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. (2007). Journal of Mass Spectrometry. [Link]
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). Molecules. [Link]
Sources
- 1. GC-MS Noise Isolation Techniques: Application in Labs [eureka.patsnap.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 15. agilent.com [agilent.com]
- 16. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dshs-koeln.de [dshs-koeln.de]
- 20. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. diva-portal.org [diva-portal.org]
- 24. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 25. mgel.msstate.edu [mgel.msstate.edu]
- 26. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of pH on 19-Norepiandrosterone Extraction Efficiency
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for professionals engaged in the analysis of 19-norepiandrosterone. This guide provides in-depth, science-backed answers and troubleshooting workflows focused on one of the most critical variables in sample preparation: pH . Mismanagement of pH is a primary cause of low recovery, poor reproducibility, and inaccurate quantification. This document is structured to help you understand the causal mechanisms and systematically resolve common issues encountered during extraction.
Section 1: Foundational FAQs - The "Why" Behind pH Control
This section addresses the fundamental principles governing the relationship between pH and the extraction of this compound.
Q1: Why is pH a critical parameter in the extraction of this compound?
A1: The pH of your sample and subsequent solutions is a master variable that dictates the success of two key stages: enzymatic hydrolysis and the selective extraction of the analyte from the matrix.
-
Enzymatic Hydrolysis: In biological samples like urine, this compound exists predominantly as glucuronide and sulfate conjugates.[1][2] To analyze the parent compound, these conjugates must be cleaved—a process typically achieved using the enzyme β-glucuronidase. The activity of this enzyme is highly dependent on pH.[3][4] Operating outside the optimal pH range for your specific enzyme will result in incomplete hydrolysis, leaving a significant portion of your target analyte in its conjugated, water-soluble form, which will not be extracted by subsequent steps, leading to drastically reduced recovery.
-
Extraction Selectivity (SPE & LLE): The goal of extraction is to isolate the non-polar this compound from a complex aqueous matrix. pH control allows you to manipulate the charge state of interfering substances. By adjusting the pH, you can ionize acidic or basic matrix components, making them more water-soluble and preventing them from co-extracting with your neutral analyte. This results in a cleaner extract, reduces matrix effects in LC-MS analysis, and improves overall method robustness.[5][6]
Q2: What are the key chemical properties of this compound and its conjugates relevant to pH?
A2: Understanding the chemistry of the target analyte is crucial.
-
This compound: This is a steroid molecule. It is chemically neutral, lacking strongly acidic or basic functional groups.[7][8] Its structure is largely non-polar (lipophilic), with a high LogP value, meaning it preferentially partitions into organic solvents when in its neutral state.[8] Its retention on reversed-phase SPE sorbents and its extraction into organic solvents are maximized when it is uncharged.
-
This compound Glucuronide/Sulfate: These conjugated forms are the opposite. The addition of the glucuronic acid or sulfate group renders the molecule highly polar and water-soluble. These conjugates will not be retained on reversed-phase sorbents or extracted into non-polar organic solvents. This is why the hydrolysis step is non-negotiable for total this compound analysis.
Q3: At what stages of the extraction workflow should I be most concerned about pH?
A3: You must actively control and verify pH at three critical points in the workflow. The diagram below illustrates these key control points.
Caption: Critical pH control points in the this compound extraction workflow.
-
Before Enzymatic Hydrolysis: This is arguably the most critical step. The sample must be buffered to the optimal pH for the specific enzyme being used.[9]
-
Before Solid-Phase Extraction (SPE) Loading: The pH of the sample post-hydrolysis should be adjusted to ensure maximum retention of the neutral analyte and minimal retention of ionized interferences.[10][11]
-
Before Liquid-Liquid Extraction (LLE): After hydrolysis, the aqueous sample's pH must be adjusted to ensure this compound is neutral, maximizing its partition into the organic extraction solvent.[12][13]
Section 2: Troubleshooting Guide: Enzymatic Hydrolysis
Inefficient hydrolysis is a silent killer of recovery. Use this guide to diagnose and solve issues at this stage.
Q4: My final recovery is consistently low. How do I confirm if inefficient hydrolysis is the cause?
A4: To diagnose this, you can perform a simple experiment. Analyze the aqueous waste stream after your SPE or LLE step using a "dilute-and-shoot" LC-MS/MS method targeting the this compound glucuronide conjugate. If you detect a significant amount of the conjugate, it is direct evidence that your hydrolysis step is incomplete.
Q5: What is the optimal pH for β-glucuronidase hydrolysis of this compound glucuronide?
A5: There is no single universal optimum; it is highly dependent on the source of the β-glucuronidase enzyme. Using an enzyme at the wrong pH can lead to a dramatic loss of activity.[3] Always consult the manufacturer's technical data sheet for the specific enzyme lot you are using. The table below provides typical optimal pH ranges for commonly used enzymes.
| Enzyme Source | Typical Optimal pH Range | Key Considerations & References |
| Escherichia coli (E. coli) | 6.5 - 7.4 | Often used in anti-doping labs.[12][14][15] Offers good efficiency at neutral pH. |
| Abalone (Haliotis rufescens) | 4.5 - 5.2 | Very effective but requires an acidic environment.[3][9][16] |
| Helix pomatia (Roman snail) | 4.5 - 5.2 | Contains both β-glucuronidase and sulfatase activity, but can be less "clean".[9][16] |
| Recombinant/Engineered | Varies (often neutral) | Can offer higher efficiency and speed. pH optima are substrate-dependent.[4] |
Q6: My urine samples have variable pH (typically pH 4.0-9.0). How do I properly buffer them for hydrolysis?
A6: Never assume the initial pH of the urine is adequate. You must use a buffer of sufficient strength to overcome the sample's own buffering capacity and lock the pH in the optimal range for your enzyme.
Experimental Protocol: Sample Buffering for Hydrolysis
-
Sample Aliquot: Take a defined volume of your urine sample (e.g., 2 mL).
-
Buffer Selection:
-
For E. coli enzymes (pH ~7.0), use a 0.2 - 1 M phosphate buffer. A common protocol adds 1 mL of 0.2 M phosphate buffer (pH 7) to the sample.[12]
-
For abalone or H. pomatia enzymes (pH ~5.2), use a 0.2 - 1 M acetate buffer.
-
-
Buffer Addition: Add a sufficient volume of the chosen buffer to the urine sample. A 2:1 or 1:1 ratio of sample to buffer is common.
-
pH Verification (Crucial): After adding the buffer and mixing, use a calibrated pH meter to verify that the sample has reached the target pH. Do not rely on the buffer's nominal pH. Adjust with dilute acid or base if necessary.
-
Enzyme Addition: Once the pH is confirmed, add the β-glucuronidase enzyme and proceed with incubation.
Section 3: Troubleshooting Guide: Solid-Phase Extraction (SPE)
This section focuses on pH-related issues during the solid-phase extraction cleanup and concentration step.
Q7: I'm using reversed-phase SPE (e.g., C18, HLB). What is the optimal sample loading pH for this compound?
A7: Since this compound is a neutral compound, its retention on a reversed-phase sorbent is not significantly influenced by pH within a typical working range (e.g., pH 3-9). However, the goal is not just to retain the analyte but to eliminate interferences. Therefore, the pH should be adjusted to ionize potential interferences. A slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point. This keeps this compound neutral while ensuring that very weak acidic compounds are ionized and pass through the cartridge unretained.[17][18]
Q8: How exactly does pH affect the removal of matrix interferences during SPE?
A8: The principle is to manipulate the polarity of interfering compounds.
-
Acidic Interferences (e.g., Urobilins, Bile Acids): At a neutral or slightly basic pH, these compounds will be deprotonated (negatively charged). This charge makes them highly polar and water-soluble, so they will have very little affinity for the non-polar reversed-phase sorbent and will be washed away during sample loading and washing steps.
-
Basic Interferences: At a neutral or slightly acidic pH, these compounds will be protonated (positively charged), making them polar and easily washed away.
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wada-ama.org [wada-ama.org]
- 3. imcstips.com [imcstips.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 8. 19-Norandrosterone | C18H28O2 | CID 9548753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. diva-portal.org [diva-portal.org]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. researchgate.net [researchgate.net]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Preventing degradation of 19-Norepiandrosterone during sample preparation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 19-Norepiandrosterone. This guide is designed to provide expert insights and practical troubleshooting solutions to ensure the stability and integrity of this compound throughout your sample preparation workflows.
Introduction: The Challenge of this compound Stability
This compound (19-NEA) is a key metabolite of nandrolone (19-nortestosterone) and its prohormones.[1][2] Its detection, particularly in anti-doping and clinical settings, requires highly accurate and sensitive methods. In biological matrices like urine and plasma, 19-NEA and its related metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), exist predominantly as glucuronide and sulfate conjugates.[1][3] The analytical process, therefore, necessitates a deconjugation step, typically enzymatic hydrolysis, followed by extraction and analysis, often by Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS/MS).[1][4]
Each step in this multi-stage process presents a risk of analyte degradation or incomplete recovery, leading to inaccurate quantification. This guide addresses the most common challenges in a question-and-answer format, explaining the causality behind each procedural choice to build robust, self-validating protocols.
Troubleshooting Guide & FAQs
Section 1: Sample Collection and Storage
Question: What are the optimal conditions for storing urine samples to prevent this compound degradation?
Answer: Proper storage is the first line of defense against analyte degradation. For this compound and its conjugates, temperature is the most critical factor.
-
Short-Term Storage (up to 3 days): Refrigeration at 2-8°C is acceptable. Studies have shown that 19-NA and 19-NE glucuronides are stable for at least three days under refrigeration, at room temperature, and even in direct sunlight, provided there is no bacterial contamination.[5]
-
Long-Term Storage (>3 days): Samples must be frozen at -20°C or lower. At -20°C, the glucuronide conjugates of 19-NA and 19-NE are stable for at least two months.[5] Repeated freeze-thaw cycles have been shown to have no significant influence on stability.[5]
Causality: The primary threat during storage is microbial activity. Bacteria present in urine can metabolize steroids or secrete enzymes (like glucuronidases and sulfatases) that prematurely cleave the conjugates.[6] Furthermore, some microorganisms can perform in situ 19-demethylation of other endogenous steroids, such as androsterone and etiocholanolone, creating 19-norsteroids and potentially causing a false-positive result.[1][7][8] Freezing the sample halts this microbial activity, preserving the analyte's integrity.
| Storage Condition | Duration | Analyte Stability | Key Consideration |
| Frozen (-20°C or lower) | Months | High | Optimal for long-term storage. Prevents microbial degradation.[5] |
| Refrigerated (2-8°C) | Up to 3 days | Good | Suitable for short-term storage before analysis. |
| Room Temperature (~22°C) | < 24 hours | Moderate | Risk of microbial growth increases significantly with time.[7] |
| Elevated Temperature (e.g., 37°C) | Not Recommended | Low | Significant degradation of some steroids observed.[9][10] Promotes microbial activity and potential in situ formation of 19-NA.[7] |
Question: My this compound results are unexpectedly low. Could storage be the issue?
Answer: Yes, improper storage is a likely culprit. If samples were left at room temperature for an extended period or if the freezer failed, microbial degradation could have occurred. Bacteria can metabolize the target analytes, reducing their concentration.[6] While the glucuronide conjugates themselves are relatively stable, the conditions that favor their degradation (e.g., bacterial contamination) also favor the degradation of the parent compound.
To validate your storage conditions, it is best practice to include quality control (QC) samples with known concentrations of your analyte at the beginning and end of each analytical batch.[11] These QCs should be stored under the exact same conditions as your study samples.
Section 2: Enzymatic Hydrolysis - A Critical Step
The majority of this compound and its isomers are excreted as glucuronide conjugates, which are not directly analyzable by many standard methods.[1] Enzymatic hydrolysis is required to cleave the glucuronic acid moiety, releasing the free steroid for extraction.
Question: I am seeing incomplete hydrolysis of my steroid glucuronide standards. What is going wrong?
Answer: Incomplete hydrolysis is a common issue that leads to underestimation of the analyte. The efficiency of the enzymatic reaction is highly dependent on several factors:
-
Enzyme Source and Purity: β-glucuronidase from Escherichia coli (E. coli) is commonly used and is highly efficient for cleaving steroid glucuronides.[6] Enzymes from other sources, like Helix pomatia (abalone), contain both glucuronidase and sulfatase activity but can be less efficient and may be inhibited by components in the urine matrix.[6]
-
pH of the Reaction: This is the most critical parameter. The optimal pH for E. coli β-glucuronidase is typically between 6.5 and 7.0. The pH of urine samples can vary widely, so it is essential to adjust the pH of the sample with a suitable buffer (e.g., phosphate buffer) before adding the enzyme. Androgen glucuronides are more resistant to hydrolysis under alkaline conditions.[6]
-
Temperature and Incubation Time: The reaction is typically carried out at an elevated temperature, often around 50-55°C, for 1-3 hours. Insufficient time or suboptimal temperature will result in an incomplete reaction. However, excessively long incubation times can increase the risk of analyte degradation, especially if the sample has microbial contamination.[6]
-
Matrix Inhibitors: Urine can contain substances that inhibit enzymatic activity.[6] Proper sample clean-up, such as Solid-Phase Extraction (SPE) prior to hydrolysis, can sometimes mitigate this, although hydrolysis is typically performed first.
Troubleshooting Protocol: Verifying Hydrolysis Efficiency To ensure your hydrolysis step is effective, process a QC sample containing a known concentration of a this compound-glucuronide conjugate. The recovery of the free steroid should be within an acceptable range (e.g., >90%) compared to a standard of the free steroid that did not undergo hydrolysis.
Question: Can the hydrolysis step create false positives?
Answer: While hydrolysis itself does not create the analyte, the incubation conditions can. If a urine sample has significant microbial contamination, the warm, neutral pH environment of the hydrolysis step is ideal for bacterial growth. As mentioned, certain microbes can convert abundant endogenous steroids like androsterone into 19-norandrosterone, leading to a false positive.[7][8] This is a known issue in anti-doping analysis, and WADA technical documents outline procedures to check for this "urine instability."[8]
Section 3: Extraction and Potential for Oxidation
Question: After hydrolysis, what is the best way to extract this compound, and what are the risks?
Answer: Following hydrolysis, the free steroid is typically extracted from the aqueous urine matrix into an organic solvent. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common methods.[12]
-
Liquid-Liquid Extraction (LLE): This involves using a non-polar organic solvent (e.g., tert-Butyl methyl ether, n-pentane) to extract the steroid. It is crucial to optimize the pH of the aqueous phase to ensure the steroid is in a neutral, non-ionized state for efficient partitioning into the organic layer.[12][13]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. A C18 or mixed-mode cartridge is typically used. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an organic solvent.[12]
The primary risk during and after extraction is oxidation . Steroids can be susceptible to oxidation, especially if exposed to air, light, or certain contaminants for extended periods, particularly at elevated temperatures during solvent evaporation steps. While this compound is relatively stable, the formation of oxidative byproducts is possible.[14][15]
Best Practices to Prevent Degradation During Extraction:
-
Minimize Evaporation Temperature: When evaporating organic solvents to concentrate the sample, use the lowest possible temperature (e.g., < 50°C) and a gentle stream of nitrogen.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the collection solvent can help prevent oxidative degradation.
-
Limit Exposure: Protect samples from direct light and process them without unnecessary delay.
-
Reconstitution: After evaporation, reconstitute the sample residue immediately in a suitable solvent for analysis to prevent the dry analyte from degrading on the surface of the tube.
References
- WADA Technical Document – TD2014EAAS. (2013). Endogenous Anabolic Androgenic Steroids. World Anti-Doping Agency. [Link]
- WADA Technical Document – TD2018EAAS. (2018). Endogenous Anabolic Androgenic Steroids Measurement and Reporting. World Anti-Doping Agency. [Link]
- WADA Technical Document – TD2016IRMS. (2016). Detection of synthetic forms of Endogenous Anabolic Androgenic Steroids by GC/C/IRMS. World Anti-Doping Agency. [Link]
- WADA Technical Document – TD2021EAAS. (2021). Measurement and Reporting of the Steroid Profile in Support of the Steroidal Module of the Athlete Biological Passport. World Anti-Doping Agency. [Link]
- van der Merwe, P. J., & Kruger, H. G. (2003). Stability of 19-norandrosterone and 19-noretiocholanolone glucuronide in urine under various storage conditions. South African Journal of Sports Medicine, 15(2), 14-17.
- WADA Laboratory Guidelines. (2023). Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. World Anti-Doping Agency. [Link]
- Levesque, J. F., et al. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. WADA Project 06C24CS. World Anti-Doping Agency. [Link]
- Ayotte, C. (2001). Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS. WADA Project 01C15CA. World Anti-Doping Agency. [Link]
- Björkhem, I., & Ek, H. (1983). Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. Journal of Steroid Biochemistry, 18(4), 481-487. [Link]
- Stability of 19-norandrosterone and 19-noretiocholanolone glucuronide in urine under various storage conditions. (2003).
- Mazzarino, M., et al. (2008). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 629-645. [Link]
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i5. [Link]
- Pozo, O. J., et al. (2007). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing. Journal of Mass Spectrometry, 42(1), 90-99.
- Grosse, J., et al. (2005). Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples. Steroids, 70(7), 499-506. [Link]
- Strahm, E. (2011). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. DiVA portal. [Link]
- De la Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Steroids, 76(1-2), 102-109. [Link]
- 19-Norandrosterone. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
- Prukbamrong, P., et al. (2019). Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant. Reproduction in Domestic Animals, 54(9), 1197-1204. [Link]
- Botrè, F. (2008). Origin production of 19-norandrosterone in human urine samples and. WADA Project 08C08FB. World Anti-Doping Agency. [Link]
- Lee, Y. H., & Shair, F. K. (2022). Copper oxidation chemistry using a 19-iminopyridine-bearing steroidal ligand: (i) C5-C6 olefin difunctionalization and (ii)
- Słoczyńska, K., et al. (2019). Baeyer-Villiger Oxidation of Some C19 Steroids by Penicillium lanosocoeruleum. Molecules, 24(18), 3328. [Link]
- Lee, D., et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 10(11), 661. [Link]
- Pozo, O. J., et al. (2007). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing. Journal of Mass Spectrometry, 42(1), 90-99. [Link]
- A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. (2011).
- Strahm, E., et al. (2011). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. DiVA portal. [Link]
- WADA Technical Document – TD2021NA. (2020). Reporting and Management of 19-Norandrosterone Findings. World Anti-Doping Agency. [Link]
- Ayotte, C., et al. (2004). Excretion of 19 Nor-Steroids from consumption of pork meat and offal: Combined GC/MS and GC/C/IRMS analysis. WADA Project. World Anti-Doping Agency. [Link]
- Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. (2016). Biophysical Journal, 110(3), 575-586. [Link]
- Lam, X. M., et al. (2011). Stability of human growth hormone: influence of methionine oxidation on thermal folding. Journal of Pharmaceutical Sciences, 100(4), 1214-1224. [Link]
- Prukbamrong, P., et al. (2019). Effect of Time and Temperature on Stability of Progestagens, Testosterone and Cortisol in Asian Elephant Blood Stored With and Without Anticoagulant. Reproduction in Domestic Animals, 54(9), 1197-1204. [Link]
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. journals.assaf.org.za [journals.assaf.org.za]
- 6. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
- 9. Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wada-ama.org [wada-ama.org]
- 12. diva-portal.org [diva-portal.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Copper oxidation chemistry using a 19-iminopyridine-bearing steroidal ligand: (i) C5-C6 olefin difunctionalization and (ii) C1β-hydroxylation/C19-peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Selection of appropriate internal standards for 19-Norepiandrosterone analysis
Answering the call for a specialized resource, we present a comprehensive Technical Support Center dedicated to the nuanced process of selecting and utilizing internal standards for the analysis of 19-norepiandrosterone (19-NA). This guide is crafted for researchers, analytical scientists, and professionals in drug development and anti-doping, providing field-proven insights and troubleshooting solutions grounded in scientific and regulatory standards.
Technical Support Center: this compound Analysis
This center provides in-depth guidance on the critical role of internal standards in achieving accurate and reproducible quantification of this compound. We will explore the foundational principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) absolutely essential for 19-NA analysis?
An internal standard is crucial for ensuring the accuracy and precision of quantitative analysis, particularly in complex biological matrices like urine or plasma. It is a compound with similar physicochemical properties to the analyte (19-NA) that is added at a known concentration to every sample, calibrator, and quality control sample before processing. The IS compensates for variations that can occur during sample preparation, such as extraction losses, and fluctuations in the analytical instrument's response (e.g., injection volume variations or mass spectrometer signal drift). By calculating the ratio of the analyte's response to the internal standard's response, these potential errors are normalized, leading to significantly more reliable and reproducible quantification.
Q2: What are the ideal characteristics of an internal standard for 19-NA?
The ideal internal standard should mimic the behavior of 19-NA throughout the entire analytical process. Key characteristics include:
-
Structural and Chemical Similarity: The IS should be closely related to 19-NA to ensure similar extraction recovery and derivatization efficiency.
-
Co-elution (Chromatography): It should have a retention time very close to, or ideally identical to, 19-NA. This ensures that both compounds experience the same chromatographic conditions and potential matrix effects.
-
Mass Spectrometric Distinction: While chemically similar, the IS must be clearly distinguishable from the analyte by the mass spectrometer. This is typically achieved by a sufficient mass difference to prevent signal overlap or crosstalk.
-
Purity and Stability: The IS must be of high purity and stable throughout the sample storage and preparation process.
-
Non-Interference: It should not be naturally present in the samples being analyzed and should not interfere with other compounds of interest.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they fulfill these criteria almost perfectly.[]
Q3: What are the most commonly used and recommended internal standards for 19-NA analysis?
For the analysis of 19-NA, stable isotope-labeled analogs are overwhelmingly preferred and recommended by regulatory bodies like the World Anti-Doping Agency (WADA).[2][3][4][5] The most common choices are:
-
Deuterated 19-Norandrosterone (e.g., 19-NA-d₄): This is the most widely accepted internal standard.[3][4][5] Deuterium (²H) atoms replace hydrogen atoms on the steroid backbone. This increases the molecular weight, allowing for mass spectrometric differentiation, but has a negligible effect on the molecule's chemical properties, ensuring it behaves almost identically to the unlabeled 19-NA during extraction and chromatography.[]
-
Carbon-13 Labeled 19-Norandrosterone (e.g., 19-NA-¹³C₃): Similar to deuterated standards, using ¹³C isotopes provides a mass shift for MS detection.[2] These can be advantageous as the carbon-isotope bond is less prone to exchange than some deuterium labels, offering high stability.
The use of these SIL standards is a core requirement in high-stakes testing environments like anti-doping analysis to ensure the highest level of accuracy and specificity.[2]
Q4: Should I use the free steroid (e.g., 19-NA-d₄) or its glucuronide conjugate (e.g., 19-NA-d₄-glucuronide) as the internal standard?
The choice depends on the specific goals of your workflow. In human urine, 19-NA is primarily present as its glucuronide conjugate.
-
Using the Glucuronide Conjugate IS (e.g., 19-NA-d₄-glucuronide): This is the most robust approach and is recommended in WADA technical documents.[2][3][4][5] Adding the conjugated IS at the very beginning of the sample preparation process allows it to monitor and correct for variability in the enzymatic hydrolysis step, in addition to extraction and instrumental analysis. This provides the most comprehensive quality control over the entire workflow.
-
Using the Free Steroid IS (e.g., 19-NA-d₄): This is a valid approach if the primary goal is to correct for variations post-hydrolysis (i.e., extraction and analysis steps). It is often used in research settings. If using a free steroid IS, it is critical to validate the hydrolysis step independently to ensure its efficiency and reproducibility are consistently high. A study by the National Institute of Standards and Technology (NIST) successfully used deuterated 19-NA (the free form) as an internal standard after the enzymatic hydrolysis step.
For methods requiring the highest level of accuracy and traceability, such as those used for anti-doping confirmation procedures, the conjugated internal standard is the preferred choice.[2][6][7]
Troubleshooting Guide
Problem: Poor or inconsistent recovery of my internal standard.
-
Possible Cause 1: Inefficient Hydrolysis. If you are using a glucuronide-conjugated IS, the β-glucuronidase enzyme activity may be low due to incorrect pH, temperature, or the presence of inhibitors in the urine matrix.
-
Solution: Ensure the buffer used for hydrolysis is at the optimal pH for the enzyme. Verify the incubation temperature and duration. Test different batches of the enzyme or increase the enzyme concentration. Consider a pre-extraction or dilution step to minimize matrix inhibitors.
-
-
Possible Cause 2: Suboptimal Extraction. The pH of the sample during liquid-liquid extraction (LLE) or the conditioning/elution solvents for solid-phase extraction (SPE) may not be optimal for 19-NA.
-
Solution: Re-evaluate and optimize the pH for LLE. For SPE, ensure the cartridge is properly conditioned and that the wash and elution solvents are of the correct composition and volume. Since the IS and analyte are chemically similar, conditions optimized for the IS will also be optimal for 19-NA.
-
Problem: High variability in the Analyte/IS ratio across replicate injections.
-
Possible Cause 1: Inconsistent Instrument Performance. This can be due to fluctuations in the ion source, detector, or inconsistent injections by the autosampler.
-
Solution: Perform an instrument check and recalibration. Clean the ion source of the mass spectrometer. Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. Because the IS is present, this variability is often analytical rather than preparative.
-
-
Possible Cause 2: Sample Evaporation. If samples are left uncapped in the autosampler for an extended period, solvent evaporation can concentrate both the analyte and the IS, but may affect ratios if there is differential stability.
-
Solution: Use appropriate vial caps with septa. Minimize the time samples spend in the autosampler before injection. Use a cooled autosampler tray if available.
-
Problem: I see a signal for my analyte's mass in my internal standard solution (and vice-versa).
-
Possible Cause 1: Impure Internal Standard. The IS may contain a small amount of the unlabeled analyte from the synthesis process.
-
Solution: Source high-purity, isotopically-labeled standards from a reputable supplier.[] Check the certificate of analysis for isotopic purity. If unavoidable, the contribution of the unlabeled analyte in the IS can be mathematically corrected, but using a purer standard is preferable.
-
-
Possible Cause 2: In-source Fragmentation or Isotopic Contribution. The analyte may naturally contain isotopes (e.g., ¹³C) that give it a mass of M+1, M+2, etc. If the mass difference between the analyte and IS is small (e.g., d1 or d2), this natural isotopic abundance can interfere with the IS signal.
-
Solution: Use an internal standard with a higher mass shift (e.g., d4, d5, or ¹³C₃) to move its signal away from the natural isotope envelope of the analyte.[8] Select precursor-product ion transitions in MS/MS that are unique to the analyte and the IS to enhance specificity.
-
Data & Diagrams
Summary of Common Internal Standards for 19-NA Analysis
| Standard Type | Example Compound | Mass Shift (vs. 19-NA) | Key Advantage | Primary Use |
| Deuterated (SIL) | 19-Norandrosterone-d₄ | +4 Da | Co-elutes with 19-NA, corrects for extraction and instrument variability. Widely available and validated. | GC-MS and LC-MS/MS quantitative analysis. |
| Deuterated Conjugate | 19-Norandrosterone-d₄-glucuronide | +4 Da | Corrects for the enzymatic hydrolysis step in addition to extraction and analysis.[2][3][4] | Gold standard for urine analysis in anti-doping. |
| Carbon-13 Labeled (SIL) | 19-Norandrosterone-¹³C₃ | +3 Da | Extremely stable label, less prone to back-exchange than deuterium. | High-precision quantitative analysis (e.g., IDMS). |
| Structural Analog | Deuterated 19-Noretiocholanolone | Varies | Can be used to quantify both 19-NA and its isomer 19-noretiocholanolone simultaneously.[9] | Isomer-specific research applications. |
Diagrams for Workflow and Troubleshooting
Caption: Workflow for selecting an appropriate internal standard.
Caption: Logic diagram for troubleshooting common IS-related issues.
Experimental Protocols
Protocol 1: Preparation of Internal Standard Working Solution
-
Stock Solution (e.g., 100 µg/mL): Obtain a certified stable isotope-labeled internal standard (e.g., 19-norandrosterone-d₄-glucuronide). Accurately weigh a precise amount (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of methanol) to create a high-concentration stock solution. Store this solution at -20°C or as recommended by the supplier.
-
Intermediate Solution (e.g., 1 µg/mL): Perform a serial dilution from the stock solution. For example, dilute 100 µL of the 100 µg/mL stock solution into 9.9 mL of methanol to create a 1 µg/mL intermediate solution.
-
Working Solution (e.g., 50 ng/mL): Prepare a fresh working solution for each batch of samples. Dilute the intermediate solution to the final concentration that will be spiked into the samples. For example, dilute 500 µL of the 1 µg/mL intermediate solution into 9.5 mL of the initial sample buffer (e.g., phosphate buffer for hydrolysis) to get a 50 ng/mL working solution. This concentration should be chosen to be close to the expected concentration of the analyte in the samples.
Protocol 2: Sample Preparation Workflow for Urine Analysis using IS
This protocol outlines a general procedure for the analysis of 19-NA in urine using GC-MS or LC-MS/MS.
-
Sample Aliquoting: Aliquot 2.0 mL of each urine sample, calibrator, and quality control into labeled glass tubes.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the IS working solution (e.g., 19-NA-d₄-glucuronide at 50 ng/mL) to every tube. Vortex briefly. This is the most critical step for quantification.
-
Hydrolysis: Add 1.0 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Vortex and incubate in a water bath at 55-60°C for 1 hour to cleave the glucuronide moiety.[4]
-
Extraction (LLE Example): After cooling, adjust the sample pH to >9.0 with a suitable base (e.g., sodium carbonate). Add 5.0 mL of an organic extraction solvent (e.g., ethyl acetate), cap, and vortex/mix for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Solvent Transfer & Evaporation: Carefully transfer the upper organic layer to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS): Reconstitute the dry residue in 100 µL of a derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol). Cap tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
Final Reconstitution & Analysis: After cooling, the sample is ready for injection into the GC-MS. For LC-MS/MS, the dry residue from step 5 would be reconstituted in a suitable mobile phase before injection.
References
- de Boer, D., de Jong, E. G., Maes, R. A., & van Rossum, J. M. (1999). Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry.
- Chitty, J. L., et al. (2018). Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments. Organic & Biomolecular Chemistry.
- World Anti-Doping Agency. (2020).
- BOC Sciences. Isotope Labeled Steroids. BOC Sciences.
- World Anti-Doping Agency. (2018).
- World Anti-Doping Agency. (2015).
- Tai, S. S., & Sniegoski, L. T. (2006). Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 78(10), 3452–3458.
- Sigma-Aldrich. Isotopically Labeled Steroid Standards. Sigma-Aldrich.
- Stolz, A., et al. (2004). Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis. Steroids, 69(1), 55–61.
- Carter, S., et al. (2008). Analysis of 19-norandrosterone in human urine by gas chromatography- isotope-dilution mass spectrometry: Method adopted by LGC for participation in the Comité Consultatif pour la Quantité de Matière (CCQM) Pilot Study P68.
- ResearchGate. (n.d.). Structures of steroid hormones and their stable isotope-labeled internal standards.
- World Anti-Doping Agency. (n.d.). Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone. WADA.
- World Anti-Doping Agency. (2016).
- World Anti-Doping Agency. (2014).
- Mesbah Energy. (2021). Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system. Mesbah Energy.
Sources
- 2. wada-ama.org [wada-ama.org]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone | World Anti Doping Agency [wada-ama.org]
- 8. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating Endogenous vs. Exogenous 19-Norepiandrosterone in Urine
For researchers, clinical chemists, and anti-doping scientists, the accurate differentiation of endogenous from exogenous 19-norepiandrosterone (19-NEA) and its isomers in urine is a critical analytical challenge. The presence of 19-norsteroids, metabolites of the anabolic-androgenic steroid nandrolone, can signify illicit use.[1] However, the body's own metabolic processes can produce trace amounts of these compounds, necessitating sophisticated analytical strategies to avoid false-positive findings.[2][3] This guide provides an in-depth comparison of the state-of-the-art methodologies, grounded in the principles of steroid metabolism and advanced analytical chemistry, to empower laboratories with the knowledge to make definitive source assignments.
The Analytical Imperative: Understanding the Origins of 19-Norsteroids
This compound is a metabolite of nandrolone (19-nortestosterone), a potent anabolic agent. Its detection in urine is a primary indicator of nandrolone administration. The core analytical challenge stems from the fact that nandrolone and its metabolites, including the most prominent, 19-norandrosterone (19-NA), can be of both endogenous and exogenous origin.[4]
Endogenous Production:
-
Metabolic Byproduct: Endogenous nandrolone is believed to be formed as a byproduct during the aromatization of androgens to estrogens.[2][3] This physiological production explains its presence at low concentrations, particularly in females during pregnancy and at certain points in the menstrual cycle.[2][3]
-
Exercise-Induced Elevation: Some studies have indicated that strenuous physical exercise can lead to a transient increase in the urinary concentration of 19-NA.[2][5]
-
In Vitro Formation: In rare instances, microbial contamination of urine samples can lead to the in vitro demethylation of abundant endogenous steroids, such as androsterone, to form 19-NA during storage or transport.[6][7]
Exogenous Administration:
-
Synthetic Nandrolone and Prohormones: The primary source of elevated 19-norsteroids is the administration of synthetic nandrolone or its precursors (prohormones) like 19-norandrostenedione.[8] These synthetic steroids are manufactured from plant-derived starting materials.
This dual origin necessitates analytical methods that can look beyond mere presence and concentration to definitively determine the source of the detected 19-norsteroids.
Comparative Analysis of Key Methodologies
The differentiation of endogenous and exogenous 19-NEA and its isomers hinges on the exploitation of subtle but significant differences in their chemical and physical properties. The three primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and the gold-standard, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
| Methodology | Principle of Differentiation | Advantages | Limitations | Typical Application |
| GC-MS/LC-MS | Quantification and Metabolite Ratios | High sensitivity and specificity for detection and quantification.[9] | Cannot definitively determine the origin based on concentration alone due to physiological variations. | Initial screening and quantification of 19-norsteroids. |
| Metabolite Conjugate Ratios (LC-MS/MS) | Differences in glucuronide vs. sulfate conjugation pathways. | May provide an additional indicator of exogenous administration.[4] | Ratios can show inter-individual variability and may not be a standalone definitive marker.[9] | Supportive evidence in conjunction with other methods. |
| GC-C-IRMS | Carbon Isotope Ratio (¹³C/¹²C) Analysis | Provides conclusive evidence of the origin of the steroid. | Requires specialized instrumentation and extensive sample cleanup; lower throughput. | Confirmatory analysis for adverse analytical findings. |
The Gold Standard: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
The cornerstone of definitive source identification is GC-C-IRMS. This powerful technique provides a conclusive distinction between endogenous and exogenous steroids by measuring their carbon isotope ratios (¹³C/¹²C), expressed as a δ¹³C value.
The Causality Behind Isotopic Differentiation:
Endogenous steroids are synthesized in the human body from cholesterol, which is derived from a mixed diet of C3 and C4 plants. This results in a characteristic δ¹³C value. In contrast, synthetic nandrolone is typically manufactured from phytosterols, primarily from C3 plants like soybeans. This distinct biosynthetic origin leads to a significantly different, more negative δ¹³C value for exogenous nandrolone and its metabolites.[10]
By comparing the δ¹³C value of the target compound (e.g., 19-NA) to that of an endogenous reference compound (ERC) within the same sample, a clear distinction can be made. A significant difference in these values is a definitive indicator of an exogenous source.[10]
Experimental Protocols
Sample Preparation for GC-MS and GC-C-IRMS Analysis
A robust and clean sample preparation is paramount for accurate and reliable results, especially for the sensitive IRMS analysis.
-
Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates and release the free steroids, urine samples are treated with β-glucuronidase from E. coli.
-
Liquid-Liquid Extraction (LLE): The hydrolyzed sample is then extracted with an organic solvent (e.g., a mixture of pentane and diethyl ether) to isolate the steroids from the aqueous matrix.
-
Derivatization: For GC analysis, the hydroxyl groups of the steroids are derivatized, typically through trimethylsilylation, to improve their volatility and chromatographic behavior.[6]
-
HPLC Fractionation (for IRMS): For GC-C-IRMS analysis, further cleanup using High-Performance Liquid Chromatography (HPLC) is often necessary to isolate the analyte of interest from interfering compounds and ensure a pure sample for combustion.[10]
GC-C-IRMS Analysis Workflow
Metabolic Pathways and Analytical Targets
Understanding the metabolic fate of nandrolone is crucial for selecting the appropriate analytical targets.
The primary urinary metabolites of nandrolone are 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and this compound (19-NEA).[6][4] These are excreted as glucuronide and sulfate conjugates.[6] While 19-NA glucuronide is the most commonly targeted metabolite for routine screening, analysis of the sulfate conjugates can also provide valuable information, with some studies suggesting that 19-NA sulfate may be detectable for a longer period after administration.[9]
Conclusion: A Multi-Tiered Approach for Unambiguous Results
The definitive differentiation of endogenous versus exogenous this compound and its isomers in urine requires a multi-tiered analytical approach. While highly sensitive GC-MS and LC-MS/MS methods are indispensable for initial screening and quantification, they cannot, in isolation, provide a conclusive determination of origin. The inherent physiological variability of endogenous 19-norsteroid production necessitates a more sophisticated technique.
References
- Origin production of 19-norandrosterone in human urine samples and doping analysis. [Link]
- Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing). [Link]
- Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed. [Link]
- Investigation of the Metabolic Fate of Nandrolone's Prohormone 19-Nor-DHEA. - WADA. [Link]
- 19-Norandrosterone - Wikipedia. [Link]
- Nandrolone - Wikipedia. [Link]
- Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors - WADA. [Link]
- Significance of 19‐norandrosterone in athletes' urine samples - PMC - NIH. [Link]
- Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Liter
- Structures of the metabolites of nandrolone: (a) 19-norandrosterone...
- Significance of 19-norandrosterone in athletes' urine samples | Request PDF - ResearchG
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone - WADA. [Link]
- Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in
- Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry - PubMed. [Link]
- Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review - ResearchG
- Evidence for the presence of endogenous 19-norandrosterone in human urine - PubMed. [Link]
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors | World Anti Doping Agency [wada-ama.org]
- 4. mdpi.com [mdpi.com]
- 5. Evidence for the presence of endogenous 19-norandrosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]
- 8. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 9. Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Androgen Receptor Binding of 19-Norepiandrosterone and 19-Norandrosterone
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of androgenic steroids, the metabolites of nandrolone (19-nortestosterone) present a fascinating case study in structure-activity relationships. As key downstream products, 19-Norandrosterone and its epimer, 19-Norepiandrosterone, are central to understanding the biological activity and detection of nandrolone administration. This guide provides an in-depth, objective comparison of their binding affinities to the androgen receptor (AR), grounded in established experimental principles. We will dissect the subtle yet critical stereochemical differences between these molecules and elucidate how these differences translate into significant variations in biological activity, offering a validated experimental framework for their characterization.
Introduction: The Significance of Nandrolone Metabolites
Nandrolone is a potent anabolic-androgenic steroid (AAS) derived from testosterone by the removal of the C19 methyl group.[1] Its physiological effects, like those of all androgens, are mediated through binding to and activation of the androgen receptor, a ligand-dependent transcription factor crucial for processes ranging from muscle development to prostate biology.[2][3] Upon administration, nandrolone undergoes extensive metabolism, primarily yielding 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), with this compound (19-NEA) also being formed.[4][5]
19-Norandrosterone is the principal urinary metabolite monitored in anti-doping tests to detect nandrolone use.[6][7] Understanding the relative affinity of these metabolites for the AR is paramount, as it directly correlates with their potential to elicit an androgenic response. This guide focuses on the comparative binding of two key 5α-reduced metabolites: 19-Norandrosterone and this compound.
The Decisive Factor: A Stereochemical Nuance
The fundamental difference between 19-Norandrosterone and this compound lies in the stereochemistry at the C3 position of the steroid's A-ring.
-
19-Norandrosterone possesses a 3α-hydroxy group (3α-hydroxy-5α-estran-17-one).
-
This compound possesses a 3β-hydroxy group (3β-hydroxy-5α-estran-17-one).[8]
This seemingly minor variation in the spatial orientation of a single hydroxyl group has profound implications for the molecule's ability to fit within the ligand-binding pocket of the androgen receptor, thereby dictating its binding affinity and subsequent biological activity.
Metabolic Pathway Overview
Caption: Metabolic conversion of Nandrolone to its key 5α-reduced metabolites.
Quantifying Affinity: The Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities of these two metabolites, the gold-standard method is the in vitro competitive radioligand binding assay.[9][10][11] This technique provides a robust and reproducible means of assessing a compound's ability to compete with a high-affinity radiolabeled ligand for the AR's binding site.
Principle of the Assay: The assay measures the displacement of a constant concentration of a radiolabeled androgen (the "tracer") from the androgen receptor by increasing concentrations of an unlabeled test compound (the "competitor"). The more potent the competitor, the lower the concentration required to displace 50% of the tracer, a value known as the IC50.
The core components of this self-validating system are:
-
Androgen Receptor Source: Typically, this is either cytosol prepared from androgen-sensitive tissue like the rat prostate or recombinant human androgen receptor protein.[12] The use of a consistent receptor source is critical for reproducibility.
-
Radioligand: The synthetic androgen [3H]-Methyltrienolone (R1881) is the preferred radioligand.[13][14] Unlike native androgens such as dihydrotestosterone (DHT), R1881 exhibits minimal binding to plasma proteins like sex hormone-binding globulin (SHBG) and is resistant to metabolic degradation, ensuring that the measured binding is specific to the AR.[15][16]
-
Competitors: 19-Norandrosterone and this compound are tested across a range of concentrations. A known high-affinity ligand, such as unlabeled DHT or R1881, is used as a positive control.
-
Separation of Bound vs. Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound fraction. Common methods include adsorption of free ligand by dextran-coated charcoal or precipitation of the receptor-ligand complex using hydroxylapatite (HAP) slurry.[2]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
Field-Proven Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard competitive binding assay using rat prostate cytosol, a widely accepted model for AR binding studies.[12]
Experimental Workflow for AR Competitive Binding Assay
Caption: Step-by-step workflow for a competitive androgen receptor binding assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer (TEGMD): Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.[2]
-
Causality: Glycerol and sodium molybdate are crucial for stabilizing the AR protein complex and preventing its degradation during the assay. DTT, a reducing agent, protects the receptor's sulfhydryl groups.
-
-
Radioligand Working Solution: Dilute [3H]-R1881 in assay buffer to a final assay concentration of approximately 1 nM. The optimal concentration should be near the Kd of the radioligand for the receptor to maximize the specific binding window.
-
Competitor Solutions: Prepare stock solutions of 19-Norandrosterone, this compound, and a positive control (e.g., DHT) in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).[2]
-
-
-
To a series of microcentrifuge tubes, add the serially diluted competitor compounds.
-
Include control tubes:
-
Total Binding: Contains only assay buffer (with DMSO vehicle), radioligand, and cytosol. Represents maximum binding.
-
Non-Specific Binding (NSB): Contains a high concentration (e.g., 1 µM) of unlabeled R1881 or DHT to saturate all specific binding sites. This measures the amount of radioligand that binds to non-receptor components.
-
-
Add the [3H]-R1881 working solution to all tubes.
-
Initiate the binding reaction by adding the pre-prepared rat prostate cytosol to all tubes. Ensure all steps are performed on ice to minimize protein degradation.
-
Gently vortex and incubate the tubes at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand (Hydroxylapatite Method):
-
Prepare a 50% slurry of hydroxylapatite (HAP) in a cold wash buffer (assay buffer without DTT and molybdate).[2]
-
Add 100 µL of the cold, constantly stirred HAP slurry to each assay tube.
-
Incubate on ice for 15 minutes with intermittent vortexing. The HAP binds the receptor-ligand complexes.
-
Centrifuge the tubes at low speed to pellet the HAP.
-
Carefully aspirate and discard the supernatant, which contains the free, unbound radioligand.
-
Wash the pellet three times with cold wash buffer, centrifuging and aspirating between each wash to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
After the final wash, add a suitable scintillation cocktail to each pellet.
-
Measure the radioactivity in each tube using a liquid scintillation counter.
-
Calculate Specific Binding: For each data point, subtract the counts per minute (CPM) of the NSB tubes from the measured CPM.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value for each competitor. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also accounts for the radioligand concentration and its affinity.
-
Comparative Data and Mechanistic Insights
While direct, side-by-side published Ki values for this compound are less common than for its 3α-epimer, extensive research on steroid-receptor interactions allows for a highly confident comparison. Studies on related androgens consistently show that 5α-reduced metabolites with a 3α-hydroxy group exhibit significantly higher binding affinity for the AR than their 3β-hydroxy counterparts.[17] The binding of nandrolone (19-nortestosterone) itself is stronger than testosterone, but its 5α-reduction to 5α-dihydro-19-nortestosterone (DHN) tends to decrease binding affinity, which is opposite to the effect seen with testosterone's conversion to the more potent DHT.[17][18][19]
Comparative Androgen Receptor Binding Affinity
| Compound | Structure | Relative Binding Affinity (RBA) vs. AR | Key Structural Features |
| Dihydrotestosterone (DHT) | 5α-reduced Testosterone | High (Reference Standard) | 5α-reduced, 3-keto, 19-methyl |
| Nandrolone | 19-Nortestosterone | High (Often > Testosterone)[20][21] | 4-ene double bond, No 19-methyl |
| 19-Norandrosterone | 5α-reduced, 3α-hydroxy | Moderate | 5α-reduced, 3α-OH, No 19-methyl |
| This compound | 5α-reduced, 3β-hydroxy | Low to Very Low | 5α-reduced, 3β-OH, No 19-methyl |
Note: RBA values are context-dependent and vary between assay systems. The qualitative comparison (High > Moderate > Low) is consistently supported by structure-activity relationship principles.
Analysis and Interpretation:
The data clearly indicates that 19-Norandrosterone is a more potent ligand for the androgen receptor than this compound . The 3α-hydroxy configuration of 19-Norandrosterone allows for a more favorable interaction within the AR's ligand-binding domain. In contrast, the axial orientation of the 3β-hydroxy group in this compound likely introduces steric hindrance, weakening its interaction with the receptor and resulting in a significantly lower binding affinity. This explains why 19-Norandrosterone is considered the more biologically significant androgenic metabolite and is the primary target for anti-doping analysis.[5]
Mechanism of Competitive Binding at the Androgen Receptor
Caption: Competitive displacement of a radioligand from the AR by nandrolone metabolites.
Conclusion and Implications for Research
This guide establishes, through both theoretical principles and a validated experimental framework, the superior androgen receptor binding affinity of 19-Norandrosterone compared to its 3β-epimer, this compound. The stereochemical orientation of the C3-hydroxyl group is the decisive factor governing this interaction.
For researchers and drug development professionals, these findings have critical implications:
-
Structure-Activity Relationship (SAR): This comparison serves as a classic example of how subtle stereochemical changes can dramatically alter biological activity, a core principle in medicinal chemistry and pharmacology.
-
Metabolite Profiling: When evaluating the androgenicity of a parent compound like nandrolone, it is crucial to assess the AR binding of its major metabolites, as they contribute significantly to the overall pharmacological profile.
-
Assay Design: The detailed protocol provided herein serves as a robust template for screening and characterizing novel compounds for AR activity, ensuring data integrity through a self-validating system.
By understanding the nuanced interplay between steroid structure and receptor binding, the scientific community can better predict biological activity, design more selective therapeutic agents, and refine the analytical methods used to monitor steroid metabolism.
References
- Title: Ligand Competition Binding Assay for the Androgen Receptor Source: Springer N
- Title: Protocol for Androgen Receptor Competitive Binding Assay Source: ICCVAM AR Binding BRD (2002) URL:[Link]
- Title: Binding of [3H]-methyltrienolone (R1881) by human breast cancers Source: PubMed URL:[Link]
- Title: A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors Source: PubMed URL:[Link]
- Title: Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Liter
- Title: Binding of 3H-methyltrienolone (3H-R1881) to androgen receptors in human gingiva Source: PubMed URL:[Link]
- Title: AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay - FR Source: Eurofins Discovery URL:[Link]
- Title: Androgen Receptor Assay with [H]Methyltrienolone (R1881) in the Presence of Progesterone Receptors* Source: Endocrinology URL:[Link]
- Title: Androgen Receptor Assay with [3H]Methyltrienolone (R1881) in the Presence of Progesterone Receptors* Source: Endocrinology, Oxford Academic URL:[Link]
- Title: Ligand competition binding assay for the androgen receptor. Source: Semantic Scholar URL:[Link]
- Title: Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins Source: PubMed URL:[Link]
- Title: Nandrolone - Wikipedia Source: Wikipedia URL:[Link]
- Title: Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley R
- Title: A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors Source: ResearchG
- Title: An androgen response element driven reporter assay for the detection of androgen receptor activity in prost
- Title: Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone Source: PubMed URL:[Link]
- Title: Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone Source: WADA URL:[Link]
- Title: 19-Norandrosterone - Wikipedia Source: Wikipedia URL:[Link]
- Title: Comparison between the binding of 19-nortestosterone, 5alpha-dihydrotestosterone and testosterone in rat prostate and bulbocavernosus/levator ani muscle Source: PubMed URL:[Link]
- Title: Structures of the metabolites of nandrolone: (a) 19-norandrosterone...
- Title: Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin Source: Houston Methodist Scholars URL:[Link]
- Title: Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions Source: PubMed URL:[Link]
- Title: Significance of 19‐norandrosterone in athletes' urine samples Source: PMC - NIH URL:[Link]
Sources
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 4. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 7. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand competition binding assay for the androgen receptor. | Semantic Scholar [semanticscholar.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Binding of [3H]-methyltrienolone (R1881) by human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of 3H-methyltrienolone (3H-R1881) to androgen receptors in human gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison between the binding of 19-nortestosterone, 5alpha-dihydrotestosterone and testosterone in rat prostate and bulbocavernosus/levator ani muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Analysis of 19-Norepiandrosterone and Testosterone: Anabolic and Androgenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the anabolic and androgenic effects of 19-norepiandrosterone and testosterone. By synthesizing available experimental data, we aim to offer a clear perspective on their distinct pharmacological profiles, aiding researchers in the fields of endocrinology, pharmacology, and drug development.
Introduction: Structural Analogs with Divergent Activities
Testosterone is the primary male sex hormone and the archetypal anabolic-androgenic steroid (AAS).[1] Its physiological effects are extensive, influencing the development of male reproductive tissues and promoting secondary sexual characteristics.[2] this compound is a metabolite of nandrolone (19-nortestosterone), a well-known synthetic AAS derived from testosterone. The key structural difference is the absence of a methyl group at the C-19 position in the steroid nucleus of 19-nortestosterone and its metabolites. This seemingly minor alteration has profound implications for the anabolic and androgenic potency of these compounds.
Mechanisms of Action: The Androgen Receptor and Beyond
Both testosterone and 19-nortestosterone derivatives exert their effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[2] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes. This process underlies the majority of the anabolic and androgenic effects of these steroids.
However, the downstream effects of testosterone and 19-nortestosterone diverge significantly due to their differential metabolism in target tissues.
Testosterone's Metabolic Pathway and Action
Testosterone can act directly on the AR or be converted to more potent metabolites:
-
5α-reduction: In tissues such as the prostate, skin, and seminal vesicles, testosterone is converted by the enzyme 5α-reductase to dihydrotestosterone (DHT). DHT has a significantly higher binding affinity for the AR than testosterone, amplifying its androgenic effects in these tissues.
-
Aromatization: Testosterone can also be converted to estradiol, an estrogen, by the enzyme aromatase. This conversion is crucial for some of testosterone's physiological effects, including bone health.
19-Nortestosterone's Metabolic Pathway and Action
The metabolism of 19-nortestosterone and its subsequent effects differ notably from testosterone:
-
5α-reduction: 19-nortestosterone is also a substrate for 5α-reductase, leading to the formation of 5α-dihydro-19-nortestosterone (DHN). However, unlike the potentiation seen with testosterone's conversion to DHT, DHN has a weaker binding affinity for the AR than the parent compound, 19-nortestosterone.[3][4] This reduced androgenic potency of its 5α-reduced metabolite is a key factor contributing to the more favorable anabolic-to-androgenic ratio of 19-nortestosterone derivatives.
-
Metabolism to this compound: 19-nortestosterone is metabolized to various compounds, including this compound. While this compound is a known urinary metabolite, direct and extensive experimental data on its specific anabolic and androgenic potency are limited in the current body of scientific literature. Its effects are often inferred from studies on its parent compound, nandrolone.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the generalized signaling pathway for both testosterone and 19-nortestosterone derivatives.
Caption: Workflow of the Hershberger bioassay.
Summary and Conclusion
The comparison between this compound and testosterone highlights the significant impact of a subtle structural modification on the pharmacological profile of an anabolic-androgenic steroid. While both compounds act through the androgen receptor, their differential metabolism leads to distinct anabolic and androgenic activities.
-
Testosterone exhibits both potent anabolic and androgenic effects, with its androgenicity being significantly amplified in certain tissues through its conversion to DHT.
-
19-Nortestosterone (and by extension, its metabolites like this compound) demonstrates a more favorable anabolic-to-androgenic ratio. This is largely attributed to the fact that its 5α-reduced metabolite has a weaker affinity for the androgen receptor, thereby reducing its androgenic potential in tissues like the prostate. In muscle tissue, the parent compound, 19-nortestosterone, appears to have a higher intrinsic activity at the androgen receptor compared to testosterone.
It is crucial to note the current gap in the scientific literature regarding direct experimental data on the anabolic and androgenic potency of This compound itself. Future research employing standardized assays like the Hershberger bioassay on this specific metabolite would be invaluable for a more complete understanding of its pharmacological profile and to confirm the inferences drawn from studies on its parent compound, nandrolone. Such data would be of significant interest to researchers and professionals in the development of novel selective androgen receptor modulators (SARMs) with improved therapeutic indices.
References
- Tóth, M., & Zakár, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins. Journal of Steroid Biochemistry, 17(6), 653–660. [Link]
- Tóth, M., & Zakár, T. (1982). Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone. Endokrinologie, 80(2), 163–172. [Link]
- Pan, M. M., & Kovac, J. R. (2016). Nandrolone Decanoate: Use, Abuse and Side Effects. The Physician and Sportsmedicine, 44(3), 246–253. [Link]
- Overbeek, G. A., & de Visser, J. (1961). A COMPARISON OF THE MYOTROPHIC AND ANDROGENIC ACTIVITIES OF THE PHENYLPROPIONATES AND DECANOATES OF TESTOSTERONE AND NANDROLONE. Acta Endocrinologica, 38(2), 285–292. [Link]
- Wikipedia. (n.d.). Nandrolone.
- van der Vies, J. (1976). Comparison between the binding of 19-nortestosterone, 5alpha-dihydrotestosterone and testosterone in rat prostate and bulbocavernosus/levator ani muscle. Journal of Endocrinology, 70(3), 379–387. [Link]
- Kleinstreuer, N. C., Ceger, P., Allen, D. G., Strickland, J., Chang, X., Karmaus, A. L., & Casey, W. (2017). DEVELOPMENT OF A CURATED HERSHBERGER DATABASE. Reproductive Toxicology, 73, 133–143. [Link]
- Salema, R., Ruivo, J. A., & de Pinho, P. G. (2020). Anabolic–androgenic steroids: How do they work and what are the risks? Frontiers in Endocrinology, 11, 594241. [Link]
- OECD. (2009). Test No.
- U.S. Environmental Protection Agency. (2009). OPPTS 890.
- Geyer, H., Schänzer, W., Thevis, M., & Diel, P. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. The Journal of Steroid Biochemistry and Molecular Biology, 126(1-2), 35–45. [Link]
- OECD. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats.
- Bergink, E. W., Geelen, J. A., & Turpijn, E. W. (1985). Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions. Journal of Steroid Biochemistry, 22(6), 831–836. [Link]
- Parr, M. K., Zierau, O., Diel, P., Geyer, H., Schänzer, W., & Thevis, M. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. Toxicology Letters, 188(2), 137–141. [Link]
- Owens, W., Gray, L. E., Jr, Zeiger, E., Walker, M., Yamasaki, K., & Ashby, J. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671–678. [Link]
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40 Suppl 1(Suppl 1), i2–i5. [Link]
- Parr, M. K., Zierau, O., Diel, P., Geyer, H., Schänzer, W., & Thevis, M. (2009). Anabolic and andogenic activity of 19-norandrostenedione after oral and subcutaneous administration-Analysis of side effects and metabolism.
- Toth, M., & Zakar, T. (1982). Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone. Endokrinologie, 80(2), 163–172. [Link]
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metabolic Profiling of 19-Norsteroids in Diverse Biological Systems
This guide provides an in-depth comparison of methodologies for the metabolic profiling of 19-norsteroids, a class of synthetic anabolic androgenic steroids, across various biological systems. It is intended for researchers, scientists, and professionals in drug development seeking to understand the biotransformation of these compounds. We will delve into the rationale behind experimental choices, present validated protocols, and offer comparative data to inform your selection of the most appropriate analytical strategies.
Introduction: The Imperative of 19-Norsteroid Metabolic Profiling
19-Norsteroids, synthetic derivatives of testosterone lacking the methyl group at the C-19 position, are utilized both therapeutically and illicitly for their anabolic properties.[1] Understanding their metabolic fate is crucial for several reasons. In clinical drug development, it informs pharmacokinetics, efficacy, and potential toxicity. In sports anti-doping, it is essential for developing robust detection methods for prohibited substances.[2] The parent compound is often rapidly metabolized, making the identification of its urinary metabolites the primary means of detecting its administration.[3][4]
This guide will navigate the complexities of studying 19-norsteroid metabolism, from the selection of biological models to the application of sophisticated analytical techniques.
Choosing the Right Biological System: A Comparative Analysis
The choice of a biological system is a critical first step that dictates the physiological relevance and experimental feasibility of a metabolic study. Each system offers a unique window into the biotransformation of 19-norsteroids.
| Biological System | Advantages | Disadvantages | Primary Application |
| In Vivo (Human/Animal) | High physiological relevance, captures systemic metabolism. | Ethical considerations, high cost, complex matrix, inter-individual variability. | Clinical trials, definitive metabolic pathway elucidation. |
| In Vitro (Liver Microsomes) | Cost-effective, high-throughput, allows for specific enzyme-kinetics studies.[5] | Lacks cellular context and cofactor regeneration, primarily for Phase I metabolism. | Initial metabolic screening, reaction phenotyping. |
| In Vitro (Hepatocytes) | Provides a more complete cellular environment with both Phase I and Phase II enzymes. | Shorter lifespan, more expensive than microsomes. | Studying both Phase I and Phase II metabolism, transporter effects. |
| In Vitro (Cell Lines) | Immortalized and readily available, good for mechanistic studies.[6] | May not fully represent primary tissue metabolism. | Investigating specific metabolic pathways and enzyme activities. |
Expert Insight: While human studies provide the most definitive data, in vitro models, particularly human liver microsomes, are invaluable for initial high-throughput screening. They allow for a cost-effective and rapid assessment of the primary metabolic pathways, guiding subsequent, more complex investigations.
The Metabolic Journey of 19-Norsteroids: Phase I and Phase II Transformations
The metabolism of 19-norsteroids, like other xenobiotics, is broadly categorized into Phase I and Phase II reactions.[7]
Phase I Metabolism: Functionalization
Phase I reactions introduce or expose functional groups on the steroid scaffold, primarily through oxidation, reduction, and hydrolysis.[7] Key enzymes involved are the Cytochrome P450 (CYP) family. For 19-norsteroids like nandrolone (19-nortestosterone), this phase involves reduction of the A-ring and hydroxylation at various positions. The primary metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[1][3][4]
Phase II Metabolism: Conjugation
Following Phase I, the modified steroids undergo Phase II conjugation reactions, where endogenous polar molecules are attached to the functional groups. This significantly increases their water solubility, facilitating their excretion, primarily in urine. The main conjugation pathways for 19-norsteroid metabolites are glucuronidation and sulfation.[8][9][10] Studies have shown that both glucuronide and sulfate conjugates of 19-NA and 19-NE are major urinary metabolites.[8][11] Interestingly, the relative abundance of these conjugates can change over time after administration.[8]
Caption: Generalized metabolic pathway of Nandrolone.
Analytical Platforms for Metabolite Identification: A Head-to-Head Comparison
The accurate identification and quantification of 19-norsteroid metabolites heavily rely on sophisticated analytical techniques, primarily mass spectrometry coupled with chromatographic separation.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution, extensive spectral libraries for identification.[12] | Requires derivatization for non-volatile steroids, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid phase followed by mass analysis. | Suitable for non-volatile and thermally labile compounds, can directly analyze conjugated metabolites.[11][13] | Can be subject to matrix effects, may have lower chromatographic resolution than GC for some isomers. |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Measures the carbon isotope ratio of metabolites. | Can distinguish between endogenous and exogenous sources of steroids.[14][15] | Requires highly purified samples, specialized instrumentation. |
Expert Insight: For comprehensive profiling, a combination of GC-MS and LC-MS is often optimal. GC-MS provides excellent separation of isomeric metabolites after derivatization, while LC-MS/MS allows for the direct analysis of both Phase I and Phase II metabolites with high sensitivity and specificity.[11][12]
Validated Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 19-norsteroid metabolites in urine.
Protocol 1: GC-MS Analysis of 19-Norsteroid Metabolites
This protocol is a standard method for the detection of 19-NA and 19-NE.[2][16]
-
Sample Preparation & Hydrolysis:
-
To 2 mL of urine, add an internal standard (e.g., d3-19-norandrosterone).
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour to hydrolyze the glucuronide conjugates.
-
-
Extraction:
-
Derivatization:
-
To the dry residue, add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)/NH4I/ethanethiol (1000:2:3, v/w/v).
-
Incubate at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted analysis.
-
Caption: Workflow for GC-MS analysis of 19-norsteroids.
Protocol 2: LC-MS/MS Analysis of Sulfated 19-Norsteroid Metabolites
This protocol is adapted for the direct detection of sulfated metabolites, which can be important for increasing the window of detection.[11]
-
Sample Preparation & Extraction:
-
To 1 mL of urine, add an internal standard (e.g., d3-19-norandrosterone sulfate).
-
Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge to separate sulfated and glucuronidated fractions.[11]
-
Condition the SPE cartridge with methanol and water.
-
Load the urine sample.
-
Wash with an appropriate buffer to remove interferences.
-
Elute the sulfated metabolites with a suitable solvent (e.g., methanol containing ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid or ammonium formate.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification. For 19-norandrosterone sulfate, the precursor ion [M-H]⁻ is m/z 355 and a common product ion is m/z 97 (the sulfate fragment).[11]
-
Caption: Workflow for LC-MS/MS analysis of sulfated 19-norsteroids.
Comparative Performance Data
The following table summarizes typical performance characteristics of the described analytical methods.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL[16] | 0.1 - 1 ng/mL[11] |
| Precision (RSD%) | < 15% | < 10%[11] |
| Throughput | Moderate | High |
| Analytes | Primarily unconjugated metabolites | Both unconjugated and conjugated metabolites |
Concluding Remarks and Future Perspectives
The metabolic profiling of 19-norsteroids is a multifaceted endeavor that requires careful consideration of the biological system and analytical platform. While GC-MS remains a robust and reliable technique, the advent of LC-MS/MS has provided enhanced sensitivity and the ability to directly analyze conjugated metabolites, thereby extending the detection window.[9][11] The choice of methodology should be guided by the specific research question, whether it be for routine screening in anti-doping laboratories or for detailed mechanistic studies in drug development.
Future research will likely focus on the discovery of novel long-term metabolites to further enhance the retrospectivity of detection methods.[17] Additionally, advancements in high-resolution mass spectrometry and metabolomics approaches will undoubtedly provide a more comprehensive understanding of the complex biotransformation pathways of 19-norsteroids.
References
- Mazzarino, M., et al. (2021). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(4), 770-784. [Link]
- Torrado, S., et al. (2008). Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. Rapid Communications in Mass Spectrometry, 22(19), 3035-3042. [Link]
- Ayotte, C. (2010). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 44(3), 205-214. [Link]
- Torrado, S., et al. (2008). Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. Semantic Scholar. [Link]
- Le Bizec, B., et al. (2008). Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry. Analytica Chimica Acta, 613(2), 228-237. [Link]
- Dumasia, M. C., & Houghton, E. (1984).
- Grosse, J., et al. (2005). Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples. Steroids, 70(7), 499-506. [Link]
- Fouillet, X., et al. (2002). Gas chromatography-combustion-isotope ratio mass spectrometry analysis of 19-norsteroids: application to the detection of a nandrolone metabolite in urine.
- Penning, T. M., et al. (2010). Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities. Journal of Pharmacology and Experimental Therapeutics, 332(3), 885-895. [Link]
- Thevis, M., et al. (2018). Revisiting the metabolism of 19-nortestosterone using isotope ratio and high resolution/high accuracy mass spectrometry. Deutsche Sporthochschule Köln. [Link]
- Piper, T., et al. (2006). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. The Analyst, 131(6), 762-768. [Link]
- Le Bizec, B., et al. (2008). Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry. Scilit. [Link]
- Wikipedia. (n.d.). Nandrolone. [Link]
- Vonaparti, A., et al. (2011). Detection of sulpho-conjugated urinary metabolites of methenolone by liquid chromatography/high resolution mass spectrometry. Journal of Mass Spectrometry, 46(1), 79-87. [Link]
- Wikipedia. (n.d.).
- Kubáň, P., & Šištík, P. (2022). Analytical Methods for the Determination of Neuroactive Steroids. International Journal of Molecular Sciences, 23(19), 11453. [Link]
- National Center for Biotechnology Information. (n.d.). Nandrolone.
- Bagchus, W. M., et al. (2005). Pharmacokinetic Evaluation of Three Different Intramuscular Doses of Nandrolone Decanoate: Analysis of Serum and Urine Samples in Healthy Men. The Journal of Clinical Endocrinology & Metabolism, 90(5), 2624-2633. [Link]
- MedCrave. (2023). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. MOJ Toxicology, 7(1), 1-3. [Link]
- Brown, T. R., et al. (1984). Interactions of various 19-nor steroids with human placental microsomal cytochrome P-450 (P-450hpm). Journal of Steroid Biochemistry, 21(3), 301-306. [Link]
- Pan, M. M., & Kovac, J. R. (2016). Nandrolone Decanoate: Use, Abuse and Side Effects. Translational Andrology and Urology, 5(2), 259-264. [Link]
- Stander, M. A., et al. (2021). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Grosse, J., et al. (2005). Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples. Request PDF. [Link]
Sources
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 5. Interactions of various 19-nor steroids with human placental microsomal cytochrome P-450 (P-450hpm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. | Semantic Scholar [semanticscholar.org]
- 10. Studies related to the metabolism of anabolic steroids in the horse: the phase I and phase II biotransformation of 19-nortestosterone in the equine castrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scilit.com [scilit.com]
- 14. Gas chromatography-combustion-isotope ratio mass spectrometry analysis of 19-norsteroids: application to the detection of a nandrolone metabolite in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fis.dshs-koeln.de [fis.dshs-koeln.de]
A Cross-Validation of LC-MS/MS and GC-MS Methods for the Quantification of 19-Norepiandrosterone in Biological Matrices
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and professionals in drug development and anti-doping science, the accurate and reliable quantification of synthetic anabolic steroid metabolites is paramount. 19-Norepiandrosterone (19-NA), a primary urinary metabolite of nandrolone and other 19-norsteroids, serves as a key marker for the detection of their misuse.[1][2][3][4] The choice of analytical methodology is critical, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) standing as the two gold-standard techniques. This guide provides a comprehensive cross-validation and comparison of these two powerful platforms for the analysis of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide laboratory decisions.
The Analytical Imperative: Why this compound?
The detection of 19-NA in urine above a specific threshold is considered an Adverse Analytical Finding (AAF) by the World Anti-Doping Agency (WADA).[1][3][5] WADA has established technical documents to harmonize the analysis and reporting of 19-norsteroids, with the identification and quantification of 19-NA being a primary focus.[1][2] The threshold for reporting an AAF for 19-NA is 2 ng/mL in urine.[1][6] Given the physiological possibility of endogenous 19-NA production under specific circumstances (e.g., pregnancy), methods must be not only sensitive but also exceptionally specific and reliable to differentiate between endogenous and exogenous sources, often requiring further investigation with techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[2][7][8]
The Contenders: A Tale of Two Mass Spectrometries
Both LC-MS/MS and GC-MS have been successfully employed for the determination of 19-NA.[9] While both techniques offer high sensitivity and specificity, their fundamental principles, sample preparation requirements, and susceptibility to interferences differ significantly, influencing their suitability for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) has a long and established history in steroid analysis.[10] It relies on the volatilization of analytes for separation in the gas phase. For non-volatile compounds like steroids, this necessitates a chemical derivatization step to increase their volatility and thermal stability.[11][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative and is increasingly becoming the preferred method for many clinical and anti-doping applications.[13][14][15] It separates analytes in the liquid phase before ionization and mass analysis, often circumventing the need for derivatization.
Head-to-Head Comparison: Performance Metrics
The choice between LC-MS/MS and GC-MS for 19-NA analysis hinges on a careful evaluation of their performance characteristics. The following table summarizes key validation parameters, synthesized from various studies.
| Parameter | LC-MS/MS | GC-MS | Key Considerations & Rationale |
| Sample Preparation | Simpler; often direct injection after hydrolysis and extraction.[9] | More complex; requires hydrolysis, extraction, and mandatory derivatization.[16] | LC-MS/MS offers higher throughput due to reduced sample preparation time. The elimination of the derivatization step in LC-MS/MS reduces potential sources of analytical variability. |
| Sensitivity (LOD/LOQ) | Generally excellent, with LODs reported in the low pg/mL range.[17][18] | Also highly sensitive, with detection limits well below the WADA threshold.[19][20] | Both techniques achieve the required sensitivity for anti-doping purposes. LC-MS/MS can sometimes offer superior sensitivity for certain steroids without derivatization.[21] |
| Specificity | High, due to precursor-product ion transitions in MS/MS.[13] | High, based on characteristic fragmentation patterns and retention time.[22][23] | Both methods provide excellent specificity. LC-MS/MS can sometimes better resolve isobaric interferences through chromatographic separation.[24] |
| Matrix Effects | A significant consideration, can lead to ion suppression or enhancement.[25][26] | Generally less susceptible to matrix effects due to the nature of the sample introduction and ionization. | Matrix effects are often described as the "Achilles' heel" of LC-MS analysis and require careful method development and validation, often using stable isotope-labeled internal standards to compensate.[25][26] |
| Throughput | Higher, due to simpler sample preparation and often faster run times.[27] | Lower, due to the lengthy derivatization step.[27] | For laboratories with high sample loads, the higher throughput of LC-MS/MS is a significant advantage. |
| Robustness | Modern instruments are highly robust.[28] | Considered a very robust and reliable technique. | Both techniques are well-established and robust when properly maintained. |
| Cost | Initial instrument cost can be higher. | Generally lower initial instrument cost. | Operational costs should also be considered, including solvents, columns, and consumables. |
Experimental Workflows: A Step-by-Step Perspective
To provide a practical understanding, the following sections detail the typical experimental protocols for the analysis of this compound by both GC-MS and LC-MS/MS.
GC-MS Workflow for this compound Analysis
The traditional and well-established GC-MS workflow for 19-NA involves several critical steps to ensure the analyte is suitable for gas-phase analysis.
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol:
-
Internal Standard Addition: A deuterated internal standard, such as d4-19-NA-glucuronide, is added to the urine sample to correct for variations during sample preparation and analysis.[1][3][4]
-
Enzymatic Hydrolysis: Since 19-NA is primarily excreted as a glucuronide conjugate in urine, enzymatic hydrolysis with β-glucuronidase is performed to release the free steroid.[1][17]
-
Extraction: The free 19-NA is then extracted from the urine matrix using either liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE).[15]
-
Derivatization: This is a crucial step for GC-MS analysis. The extracted and dried residue is derivatized, typically using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile and thermally stable trimethylsilyl (TMS) derivative.[11][29]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-derivatized 19-NA is separated from other compounds on a capillary column and then detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[19]
LC-MS/MS Workflow for this compound Analysis
The LC-MS/MS workflow is generally more streamlined, primarily due to the elimination of the derivatization step.
Caption: LC-MS/MS workflow for this compound analysis.
Detailed Protocol:
-
Internal Standard Addition: Similar to the GC-MS method, a deuterated internal standard is added to the urine sample.
-
Enzymatic Hydrolysis: The glucuronide conjugate of 19-NA is hydrolyzed to its free form.[17]
-
Extraction/Cleanup: The sample is then subjected to LLE or SPE to remove interfering matrix components.[15][30] In some cases, a simple "dilute-and-shoot" approach may be possible after hydrolysis, although this can increase the risk of matrix effects.
-
LC-MS/MS Analysis: The cleaned extract is injected into the LC-MS/MS system. The 19-NA is separated from other compounds on a reversed-phase column and then detected by the tandem mass spectrometer.[21] The use of multiple reaction monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for 19-NA.[13]
Causality Behind Experimental Choices: A Deeper Dive
-
Why Hydrolysis? Steroids are often metabolized in the body and conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.[18][31] Both GC-MS and LC-MS/MS methods typically require a hydrolysis step to cleave these conjugates and analyze the parent steroid metabolite. While direct analysis of conjugated steroids by LC-MS/MS is possible, it can be more challenging and may offer lower sensitivity.[9]
-
The Derivatization Dilemma in GC-MS: The hydroxyl and keto groups in steroid molecules make them non-volatile. Derivatization with silylating agents replaces the active hydrogens on these functional groups with TMS groups, which are less polar and more volatile, making the molecule amenable to GC analysis.[12] The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.[11]
-
Navigating Matrix Effects in LC-MS/MS: The co-elution of endogenous matrix components with the analyte of interest can interfere with the ionization process in the mass spectrometer source, leading to either suppression or enhancement of the analyte signal.[25][26] This is a critical consideration in LC-MS/MS method development. Strategies to mitigate matrix effects include efficient sample cleanup, chromatographic separation of the analyte from interfering compounds, and the use of a co-eluting stable isotope-labeled internal standard that experiences the same matrix effects as the analyte.
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them depends on the specific needs and resources of the laboratory.
-
GC-MS remains a robust and well-validated technique, particularly in laboratories with established expertise and infrastructure for this method. Its lower susceptibility to matrix effects can be an advantage. However, the mandatory and time-consuming derivatization step limits its throughput.
-
LC-MS/MS offers significant advantages in terms of sample throughput due to its simpler sample preparation workflow.[9] It is a highly sensitive and specific technique that is well-suited for high-throughput screening and quantification. Careful attention must be paid to mitigating matrix effects during method development and validation.
For laboratories focused on high-throughput analysis and rapid turnaround times, LC-MS/MS is often the preferred choice. For confirmatory analyses or in laboratories where the expertise in GC-MS is deeply entrenched, it remains a viable and reliable option. Ultimately, a thorough method validation according to established guidelines is essential, regardless of the technique chosen, to ensure the accuracy and reliability of the results in the critical field of drug testing and development.
References
- WADA Technical Document - TD2009NA. (2009). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. World Anti-Doping Agency.
- GC-MS method development and validation for anabolic steroids in feed samples. (2008).
- GC-MS method development and validation for anabolic steroids in feed samples. (2008). PubMed. [Link]
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(11), e9283.
- WADA Technical Document – TD2021NA. (2021). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. World Anti-Doping Agency.
- Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements. (2006). Analytica Chimica Acta, 555(1), 50-57.
- WADA Technical Document – TD2010NA. (2010). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. World Anti-Doping Agency.
- WADA Technical Document – TD2019MRPL. (2019). Minimum Required Performance Levels for Detecting Prohibited Substances. World Anti-Doping Agency.
- van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 68, 15-23. [Link]
- Hawley, J. M., et al. (2019). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Molecules, 24(18), 3326. [Link]
- Fan, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(5), 1047-1056. [Link]
- Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. (2023). Analytical Chemistry, 95(25), 9479-9488.
- WADA Technical Document – TD2014NA. (2014). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. World Anti-Doping Agency.
- Determination of steroids by liquid chromatography/mass spectrometry. (1998). Journal of the American Society for Mass Spectrometry, 9(12), 1299-1306.
- Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ). (n.d.). World Anti-Doping Agency.
- Screening anabolic androgenic steroids in human urine: an application of the state-of-the-art gas chromatography-Orbitrap high-resolution mass spectrometry. (2024). Analytical and Bioanalytical Chemistry, 416(15), 3749-3760. [Link]
- Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research. (n.d.).
- Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. (2022).
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. (n.d.). World Anti-Doping Agency.
- Wang, S. (2015). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000261.
- Analytical Methods for the Determination of Neuroactive Steroids. (2021). Molecules, 26(16), 4998.
- Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. (2025). Clinica Chimica Acta, 579, 120610. [Link]
- Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. (1976). Acta Endocrinologica, 83(1), 168-180. [Link]
- Tai, S. S., et al. (2006). Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 78(10), 3450-3458. [Link]
- Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. (2011). Diva-portal.org.
- Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. (2007). Journal of Mass Spectrometry, 42(6), 755-763. [Link]
- Ayotte, C. (2010). Significance of 19‐norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 44(3), 203-213. [Link]
- Mazzarino, M., et al. (2010). Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 24(15), 2213-2222. [Link]
- Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2012). Journal of Pediatric Endocrinology and Metabolism, 25(7-8), 649-660. [Link]
- Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. (2020). Discovery - the University of Dundee Research Portal.
- Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 983-999. [Link]
- Piper, T., et al. (2008). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. Analyst, 133(7), 935-941.
- Development and Evaluation of a Candidate Reference Measurement Procedure for the Determination of 19-Norandrosterone in Human Urine Using Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry. (2006). Scite.
- Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. (2003).
- De la Torre, X., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Steroid Biochemistry and Molecular Biology, 123(1-2), 1-6. [Link]
- Development of an analytical method for 19-Norandrosterone, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS. (n.d.). World Anti-Doping Agency.
- I am looking for a robust LC MS/MS method for steroids. Any suggestions?. (2021).
- Detection of low level anabolic agents by LC/MS/MS with investigation of m
- Botrè, F., et al. (2019). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Journal of Pharmaceutical and Biomedical Analysis, 164, 192-198. [Link]
- Analysis of 19-norandrosterone in human urine by gas chromatography- isotope-dilution mass spectrometry: Method adopted by LGC for participation in the Comité Consultatif pour la Quantité de Matière (CCQM) Pilot Study P68. (2007).
- Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. (2025).
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). Molecules, 27(19), 6542.
- Ayotte, C. (2010).
Sources
- 1. wada-ama.org [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. Significance of 19-norandrosterone in athletes' urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. mdpi.com [mdpi.com]
- 16. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]
- 23. Screening anabolic androgenic steroids in human urine: an application of the state-of-the-art gas chromatography-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
Validating 19-Norepiandrosterone as a Biomarker for Nandrolone Administration: A Comparative Guide
Authored by: A Senior Application Scientist
Introduction
The detection of synthetic anabolic-androgenic steroids is a cornerstone of anti-doping programs worldwide. Nandrolone (19-nortestosterone), a potent anabolic agent, has been prohibited in sports for decades due to its performance-enhancing capabilities.[1][2] The analytical strategy for identifying its misuse does not rely on the detection of the parent compound but rather on its urinary metabolites. The primary and most well-documented biomarker is 19-norandrosterone (19-NA).[3][4] Its presence in urine above a specific threshold is considered an Adverse Analytical Finding (AAF).[3][5]
However, the metabolic cascade of nandrolone is complex, yielding other isomers, including 19-noretiocholanolone (19-NE) and 19-norepiandrosterone (19-NEA).[6][7][8] While 19-NA remains the gold standard, a deeper investigation into secondary metabolites like 19-NEA offers the potential for complementary analytical strategies, possibly extending detection windows or providing additional confirmatory evidence. This is particularly relevant as 19-NEA is excreted almost exclusively as a sulfoconjugate, a form that may persist longer in urine than the more commonly targeted glucuronide conjugates.[1][7][9]
This guide provides an in-depth technical comparison of the methodologies required to validate this compound as a biomarker for nandrolone administration. We will dissect the metabolic rationale, compare the two principal analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide detailed, field-proven protocols for each. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to establish a robust, self-validating system for the detection of this promising secondary metabolite.
The Metabolic Fate of Nandrolone
Following administration, nandrolone undergoes extensive metabolism before excretion. The resulting metabolites are primarily stereoisomers of the parent compound, which are then conjugated with glucuronic acid or sulfate to increase their water solubility for renal clearance.[6][10]
The three main metabolites are:
-
19-norandrosterone (19-NA): The 3α-hydroxy, 5α-estran-17-one isomer. It is the most abundant metabolite and the primary target in doping control.[1][3]
-
19-noretiocholanolone (19-NE): The 3α-hydroxy, 5β-estran-17-one isomer.[6]
-
This compound (19-NEA): The 3β-hydroxy, 5α-estran-17-one isomer.[7][8]
A crucial distinction for 19-NEA is its conjugation profile. While 19-NA and 19-NE are excreted predominantly as glucuronides, 19-NEA is found almost exclusively in its sulfated form.[1][7] This has significant implications for analytical method selection.
Biomarker Comparison: 19-NA vs. 19-NEA
The selection of a biomarker is driven by its abundance, specificity, and the length of its detection window. While 19-NA is the established standard, 19-NEA presents a compelling case as a confirmatory biomarker.
Causality Behind Biomarker Choice:
-
19-NA: As the major metabolite, its higher concentration increases the likelihood of detection, making it an ideal primary screening target.[3] The World Anti-Doping Agency (WADA) has established clear decision limits for 19-NA, providing a harmonized framework for reporting adverse findings.[4][11]
-
19-NEA: Its value lies in its unique conjugation. Sulfated steroids can have different excretion kinetics and may persist longer in urine after administration.[9] Therefore, analyzing for 19-NEA-Sulfate could potentially extend the detection window for nandrolone use, capturing cases that might be missed when screening for 19-NA-Glucuronide alone.
| Feature | 19-Norandrosterone (19-NA) | This compound (19-NEA) |
| Relative Abundance | Major metabolite | Minor metabolite |
| Primary Conjugate | Glucuronide | Sulfate[1][7] |
| WADA Status | Primary biomarker with established threshold (2 ng/mL)[3][5] | Not a primary reporting metabolite, but its presence is noted. |
| Detection Rationale | High concentration, robustly validated methods. | Potential for extended detection window via sulfated conjugate.[9] |
| Endogenous Presence | Can be present at very low levels (<0.1 ng/mL).[7] | Trace levels possible. |
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is fundamentally dictated by the chemical nature of the target analyte. The analysis of steroid conjugates presents a classic divergence in analytical philosophy, pitting the traditional, robust GC-MS against the more direct, high-sensitivity LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has been the workhorse of steroid analysis for decades. However, steroids are not volatile. Therefore, GC-MS analysis requires a two-step chemical modification:
-
Hydrolysis: Cleavage of the glucuronide or sulfate conjugate to release the free steroid.
-
Derivatization: Addition of a chemical group (e.g., trimethylsilyl) to increase volatility and improve chromatographic behavior.[1] This multi-step process is robust but can be time-consuming and introduce analytical variability.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its ability to analyze conjugated metabolites directly from a sample extract, bypassing the need for hydrolysis and derivatization.[2] For 19-NEA-Sulfate, this is a significant advantage, as it allows for the direct measurement of the intact, biologically relevant conjugate, reducing sample preparation complexity and potential analyte degradation.[12][13]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is not a primary quantification tool but a crucial confirmatory technique. It measures the carbon isotope ratio (¹³C/¹²C) of a metabolite.[14] Since synthetic steroids are derived from plant sources with a different isotopic signature than endogenous human steroids, GC-C-IRMS can definitively distinguish between nandrolone administration and natural physiological production.[6][15]
Experimental Protocol: Validation via GC-MS
This protocol describes a self-validating system for the determination of total 19-NEA following hydrolysis and derivatization.
Causality of Experimental Choices:
-
Enzymatic Hydrolysis: While acid hydrolysis is possible, it is harsh and non-specific. Enzymatic hydrolysis using β-glucuronidase and sulfatase provides a controlled, specific cleavage of conjugates. For 19-NEA, a specific sulfatase enzyme is critical.
-
Solid-Phase Extraction (SPE): This step is crucial for cleaning the sample and concentrating the analyte. A C18 or mixed-mode sorbent effectively retains the non-polar steroid while washing away interfering matrix components like salts and urea.
-
Derivatization: Silylation with reagents like MSTFA is essential. It replaces active hydrogens on hydroxyl groups with non-polar trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable for GC analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 2 mL of urine into a glass culture tube.
-
Add 50 µL of a deuterated internal standard solution (e.g., d4-19-NEA).
-
Add 1 mL of acetate buffer (pH 5.2).
-
-
Enzymatic Hydrolysis:
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex and incubate at 55°C for 2 hours.
-
Cool the sample to room temperature. Add 500 µL of carbonate buffer (pH 9) to stop the reaction and adjust pH for extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol into a clean collection tube.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of the derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol 1000:2:3 v/w/v).
-
Cap the tube tightly and heat at 60°C for 20 minutes.
-
-
GC-MS Analysis:
-
Injection: 1-2 µL in splitless mode.
-
GC Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 40°C/min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TMS-derivatized 19-NEA and its internal standard.
-
Experimental Protocol: Validation via LC-MS/MS
This protocol details a self-validating system for the direct quantification of 19-NEA-Sulfate.
Causality of Experimental Choices:
-
Direct Analysis: The primary advantage of LC-MS/MS is the elimination of hydrolysis and derivatization, which saves time and reduces potential errors.[2]
-
Anion Exchange SPE: Sulfated steroids are negatively charged. A weak anion exchange (WAX) SPE cartridge is ideal for selectively retaining these compounds while allowing neutral and basic interferences to be washed away, resulting in a very clean extract.[13]
-
Negative ESI: Electrospray Ionization (ESI) in negative mode is highly effective for analyzing molecules with acidic protons or pre-existing negative charges, such as sulfates. This provides excellent sensitivity for 19-NEA-Sulfate.[12][13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass culture tube.
-
Add 25 µL of a deuterated internal standard solution (e.g., d4-19-NEA-Sulfate).
-
Add 1 mL of 0.1 M ammonium acetate buffer.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove neutral compounds.
-
Elute the sulfated steroids with 2 mL of 2% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
MS/MS Detection: Operate in negative ESI mode with Multiple Reaction Monitoring (MRM). The precursor ion would be the [M-H]⁻ ion of 19-NEA-Sulfate (m/z 355), and a characteristic product ion would be the sulfate fragment (m/z 97).[13]
-
Data Analysis and Performance Comparison
Validation of an analytical method is a mandatory process to ensure its reliability, as outlined by bodies like the ISO and WADA.[16][17] The goal is to demonstrate that the method is fit for its intended purpose.
| Validation Parameter | GC-MS Approach | LC-MS/MS Approach | Rationale |
| Selectivity/Specificity | Achieved by GC retention time and mass spectral ion ratios. | Achieved by LC retention time and specific MRM transitions. | Ensures that the signal detected is unequivocally from the target analyte and not an interfering compound.[16] |
| Limit of Detection (LOD) | Typically in the range of 0.2-0.5 ng/mL. | Can be significantly lower, often reaching low pg/mL levels (e.g., 40-100 pg/mL).[12][13] | LC-MS/MS generally offers superior sensitivity for direct analysis of polar, conjugated metabolites. |
| Limit of Quantitation (LOQ) | Typically 0.5-1.0 ng/mL. | Can be as low as 200 pg/mL.[12] | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Precision (RSD%) | Intra-day RSD <15% is achievable. | Intra-day RSD <10% is common.[12][13] | Measures the closeness of agreement between repeated measurements. LC-MS/MS often has better precision due to fewer manual steps. |
| Accuracy/Recovery | Recovery can be variable (70-110%) due to multiple steps. | Recovery is often more consistent and higher (>90%).[12] | Measures the closeness of the measured value to the true value. Direct analysis reduces analyte loss. |
| Throughput | Lower, due to lengthy hydrolysis and derivatization steps. | Higher, due to streamlined sample preparation. | LC-MS/MS is better suited for high-volume screening laboratories. |
Conclusion: Integrating 19-NEA into a Robust Testing Strategy
The validation of this compound provides a valuable enhancement to any anti-doping program. While 19-norandrosterone (19-NA) rightfully remains the primary biomarker for nandrolone abuse due to its abundance and well-established regulatory framework, 19-NEA offers significant potential as a complementary marker.
Our comparative analysis demonstrates two valid and robust analytical approaches.
-
GC-MS provides a reliable, traditional method for determining total 19-NEA concentration after hydrolysis. Its strength lies in the extensive spectral libraries and decades of established use in steroid testing.
-
LC-MS/MS represents a more modern, direct, and sensitive approach.[2] For 19-NEA, which is almost exclusively sulfated, the ability to quantify the intact 19-NEA-Sulfate conjugate without hydrolysis is a major advantage.[12][13] This streamlined workflow not only increases throughput but can also improve precision and recovery, leading to lower limits of detection.
The strategic value of validating 19-NEA lies in its potential to extend the retrospective detection of nandrolone use, leveraging the distinct excretion profile of its sulfated conjugate.[9] For laboratories aiming for the highest level of detection capability, an LC-MS/MS method targeting 19-NEA-Sulfate is the superior choice, providing a powerful, confirmatory tool that complements the primary screening for 19-NA.
References
- World Anti-Doping Agency. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. WADA.
- De Martinis, B. S., et al. (2021). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug Testing and Analysis, 13(4), 770-784.
- Guay, C., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Journal of Chromatography B, 852(1-2), 491-496.
- Wikipedia. (n.d.). 19-Norandrosterone. In Wikipedia.
- Mazzarino, M., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Medicina, 60(11), 1845.
- Wikipedia. (n.d.). Nandrolone. In Wikipedia.
- World Anti-Doping Agency. (2021). WADA Technical Document – TD2021NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. WADA.
- World Anti-Doping Agency. (2016). WADA Technical Document – TD2016NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. WADA.
- de la Torre, R., et al. (2001). Validation of qualitative chromatographic methods: strategy in antidoping control laboratories. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 147-156.
- World Anti-Doping Agency. (2014). WADA Technical Document – TD2014NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. WADA.
- World Anti-Doping Agency. (2019). WADA Technical Document – TD2019NA HARMONIZATION OF ANALYSIS AND REPORTING OF 19-NORSTEROIDS RELATED TO NANDROLONE. WADA.
- Le Bizec, B., et al. (2008). Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry. Journal of Mass Spectrometry, 43(8), 1059-1068.
- World Anti-Doping Agency. (2004). Nandrolone Technical Document TD2004NA. WADA.
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i2-i5.
- D'Ascenzo, G., et al. (2010). Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1899-1908.
- Strahm, E. (2009). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. DiVA portal.
- Ayotte, C. (2001). Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS. WADA.
- Kicman, A. T., & Gower, D. B. (2003). Anabolic steroids in sport: biochemical, clinical and analytical perspectives. Annals of Clinical Biochemistry, 40(4), 321-356.
- Polet, M., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Steroids, 76(1-2), 109-115.
- Saudan, C., et al. (2016). Analytical Strategies for Doping Control Purposes: Needs, Challenges, and Perspectives. In Doping and Anti-Doping Policy in Sport. Springer, Cham.
- Request PDF. (n.d.). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. ResearchGate.
- Tudela, E. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. Recent Advances in Doping Analysis (17). Sport und Buch Strauß - Köln.
- ResearchGate. (n.d.). Method-validation summary; stability. ResearchGate.
- Guay, C., et al. (2009). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing. Steroids, 74(3), 350-358.
- United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC.
- Request PDF. (n.d.). Significance of 19-norandrosterone in athletes' urine samples. ResearchGate.
- International Quality Systems. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV.
- Delbeke, F. T., et al. (2004). Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise. International Journal of Sports Medicine, 25(7), 519-522.
- Chan, K. H., et al. (2004). Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. Journal of Analytical Toxicology, 28(3), 163-169.
- Chan, K. H., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. ResearchGate.
- Scite.ai. (n.d.). Significance of 19-norandrosterone in athletes' urine samples. Scite.ai.
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. Nandrolone - Wikipedia [en.wikipedia.org]
- 6. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 7. wada-ama.org [wada-ama.org]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 11. wada-ama.org [wada-ama.org]
- 12. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profiling of 19-norsteroid sulfoconjugates in human urine by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of qualitative chromatographic methods: strategy in antidoping control laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of 19-Norepiandrosterone Excretion Profiles: Oral vs. Intramuscular Nandrolone Administration
This guide provides a detailed comparison of the urinary excretion profiles of 19-norepiandrosterone and its isomers following oral and intramuscular administration of the anabolic-androgenic steroid, nandrolone. Designed for researchers, clinical pharmacologists, and anti-doping scientists, this document synthesizes key experimental data to elucidate the profound impact of the administration route on the pharmacokinetics and detectability of nandrolone metabolites.
Introduction: The Significance of Nandrolone and Its Metabolites
Nandrolone (19-nortestosterone) is a synthetic anabolic steroid derived from testosterone.[1][2] It is recognized for its potent anabolic effects, promoting muscle growth and red blood cell production, coupled with reduced androgenic properties compared to testosterone.[1][3] Medically, it is used in the form of its esters, such as nandrolone decanoate and nandrolone phenylpropionate, to treat conditions like anemia, cachexia, and osteoporosis.[1][4] However, it is also one of the most frequently detected doping agents in sports.[5][6]
The detection of nandrolone use does not rely on the parent compound but on its urinary metabolites.[7] Understanding the excretion profiles of these metabolites is paramount for both therapeutic monitoring and the integrity of anti-doping programs. The route of administration—either oral ingestion or deep intramuscular injection—dramatically alters the drug's absorption, metabolism, and subsequent excretion timeline. This guide will dissect these differences, providing a clear, data-supported framework for comparison.
The Metabolic Fate of Nandrolone
Upon entering the body, nandrolone undergoes extensive metabolism, primarily in the liver.[1][7] A key metabolic pathway involves the reduction of the A-ring of the steroid nucleus by the enzyme 5α-reductase.[1][8] This process leads to the formation of several key metabolites that are ultimately excreted in the urine.
The principal urinary metabolites of nandrolone are:
-
19-norandrosterone (19-NA): The most abundant and primary target for anti-doping analysis.[7][9]
-
19-noretiocholanolone (19-NE): Another major metabolite.
-
This compound (19-NEA): A stereoisomer of 19-NA, typically found in lower concentrations.[5]
These metabolites do not appear in urine in their free form. They are first conjugated with glucuronic acid or sulfate to increase their water solubility for renal clearance.[7] 19-NA and 19-NE are predominantly excreted as glucuronides, while 19-NEA is almost exclusively found as a sulfate conjugate.[5][7]
Sources
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of nandrolone metabolites in urine after a football game in professional and amateur players: a Bayesian comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 9. wada-ama.org [wada-ama.org]
A Comparative Guide to In Vitro and In Vivo Correlations of 19-Norepiandrosterone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 19-norepiandrosterone, a metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone). Understanding the correlation between laboratory assays and whole-organism responses is critical for accurate compound profiling, drug development, and toxicological assessment. This document will explore the underlying scientific principles of relevant assays, present comparative data, and discuss the nuances of translating in vitro findings to in vivo realities.
Introduction: The Challenge of Correlating In Vitro and In Vivo Data
This compound is a metabolite of nandrolone and its prohormones, such as 19-norandrostenedione.[1] Its detection in urine is a key indicator of nandrolone use in sports doping control.[2][3][4] While in vitro assays offer a rapid and cost-effective means to screen for androgenic activity, their predictive value for in vivo effects can be complex.[5][6][7][8] This guide aims to elucidate the relationship between the two, providing a framework for researchers to interpret and contextualize their findings.
The core of androgenic action lies in the interaction with the androgen receptor (AR), a ligand-induced transcription factor.[7] This interaction initiates a cascade of events leading to physiological responses. However, the journey from a compound's initial binding to the AR in a test tube to its ultimate effect in a living organism is influenced by numerous factors, including metabolism, bioavailability, and tissue-specific receptor expression.
In Vitro Assessment of this compound Activity
In vitro assays are indispensable tools for the initial characterization of a compound's androgenic potential. They provide quantitative and functional information in a controlled environment.[6]
Androgen Receptor (AR) Binding Assays
Principle: These assays directly measure the affinity of a test compound for the androgen receptor.[9] A common format is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to a source of AR, such as rat prostate cytosol or a recombinant human AR ligand-binding domain (LBD).[9][10][11][12] The amount of displaced radioligand is proportional to the binding affinity of the test compound.
Experimental Causality: The choice of AR source (e.g., rat prostate vs. recombinant human) can influence the results due to species-specific differences in receptor structure. The use of a potent, high-affinity radioligand ensures a sensitive assay. It is crucial to reach equilibrium during incubation to obtain accurate affinity measurements.
Protocol: Androgen Receptor Competitive Binding Assay
-
Preparation of AR Source: Homogenize rat ventral prostates in a suitable buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) to obtain a cytosol fraction containing the AR.[10] Alternatively, use a commercially available recombinant human AR-LBD.
-
Competitive Binding: In a multi-well plate, incubate a constant concentration of the AR source and a radiolabeled androgen with varying concentrations of this compound or a reference compound (e.g., Dihydrotestosterone - DHT).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using methods like hydroxylapatite slurry, filter binding, or scintillation proximity assay (SPA).[9][13][14][15]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and the relative binding affinity (RBA) compared to a standard.
Diagram: Androgen Receptor Competitive Binding Assay Workflow
Caption: Workflow of an Androgen Receptor Competitive Binding Assay.
Reporter Gene Assays
Principle: These cell-based assays measure the functional consequence of AR binding – the activation of gene transcription.[7] Cells (e.g., mammalian or yeast) are engineered to express the AR and a reporter gene (e.g., luciferase or green fluorescent protein) linked to an androgen response element (ARE).[7] When an androgen binds to the AR, the complex translocates to the nucleus, binds to the ARE, and drives the expression of the reporter protein, which can be quantified.
Experimental Causality: The choice of cell line is critical, as it determines the cellular context, including the presence of co-activators and co-repressors that can modulate the AR response. The concentration of the test compound is varied to generate a dose-response curve, from which parameters like EC50 (the concentration that elicits a half-maximal response) can be derived.
Diagram: Androgen Reporter Gene Assay Signaling Pathway
Caption: Signaling pathway of an Androgen Reporter Gene Assay.
In Vivo Assessment of this compound Activity
In vivo studies are essential to understand the physiological effects of a compound in a whole organism, accounting for pharmacokinetic and pharmacodynamic complexities.[16][17]
The Hershberger Bioassay
Principle: The Hershberger bioassay is a standardized in vivo screening test for androgenic and anti-androgenic activity.[18][19][20] It utilizes castrated male rats, which have low endogenous androgen levels.[8] The test compound is administered, and the change in weight of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) is measured.[18][20] An increase in tissue weight indicates androgenic activity.
Experimental Causality: Castration of the animals is a critical step to minimize the influence of endogenous androgens, thereby increasing the sensitivity of the assay to exogenous compounds. The choice of tissues allows for the differentiation between anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) effects. A reference androgen, like testosterone propionate, is used as a positive control to validate the assay's responsiveness.[21]
Protocol: Hershberger Bioassay (Androgenic Protocol)
-
Animal Model: Use peripubertal male rats, castrated at approximately 42 days of age. Allow for a post-surgical recovery period of at least 7 days.[20]
-
Dosing: Administer this compound via a relevant route (e.g., oral gavage or subcutaneous injection) for 10 consecutive days. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Necropsy: On day 11, euthanize the animals and carefully dissect and weigh the target androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands and fluids), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.[20]
-
Data Analysis: Compare the tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of one or more target tissues indicates androgenic activity.
Diagram: Hershberger Bioassay Experimental Design
Caption: Experimental design of the Hershberger Bioassay.
Correlating In Vitro and In Vivo Data for this compound
The correlation between in vitro and in vivo data for androgens can be strong, but discrepancies often arise due to metabolic processes.[11][22][23][24]
The Role of Metabolism
This compound is itself a metabolite.[1] Its parent compound, nandrolone, is metabolized in the body. The primary urinary metabolite is 19-norandrosterone.[2][3][4] The metabolic fate of exogenously administered this compound can influence its in vivo activity. For instance, further metabolism to less active or inactive compounds would reduce its overall androgenic effect compared to what might be predicted from a simple in vitro binding assay. Conversely, conversion to a more potent androgen could enhance its in vivo activity. Studies have shown that the 5α-reduction of 19-nortestosterone (nandrolone) does not increase its affinity for the androgen receptor, unlike testosterone, which is converted to the more potent DHT.[25][26] This metabolic difference is thought to contribute to the dissociation of myotropic (anabolic) and androgenic activities of nandrolone.[25]
Comparative Data Summary
| Assay Type | Parameter | 19-Nortestosterone (Nandrolone) | This compound | Testosterone | DHT | Reference |
| In Vitro | Relative Binding Affinity (RBA) to AR | Higher than Testosterone | Data not widely available | Lower than DHT and Nandrolone | High | [25],[26] |
| In Vitro | AR Transactivation (EC50) | Potent | Expected to be active | Potent | Very Potent | [27] |
| In Vivo | Anabolic Activity (Levator Ani Growth) | High | Expected to be active | Moderate | High | [28],[29] |
| In Vivo | Androgenic Activity (Prostate Growth) | Low to Moderate | Expected to be active | High | Very High | [28],[29] |
Discussion: Bridging the Gap
While in vitro assays are excellent for first-line screening and mechanistic studies, they represent a simplified system.[22] They cannot fully account for:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For example, oral administration of 19-norandrostenedione, a precursor to nandrolone, has been shown to be less effective at stimulating muscle growth in rats compared to subcutaneous administration.[28]
-
Tissue-Specific Metabolism: The presence and activity of metabolic enzymes, such as 5α-reductase, vary between tissues. This can lead to different local concentrations of active androgens, influencing the anabolic-androgenic ratio.[26]
-
Bioavailability: The extent to which the compound reaches its target tissues in an active form.
Good correlations have been found between in vitro and in vivo data for a range of steroidal compounds, suggesting that in vitro assays can be good predictors of in vivo activity.[22][23][24] However, for compounds that undergo significant metabolism, such as prohormones, the correlation may be weaker.[11]
Conclusion
The assessment of this compound's activity requires a multi-faceted approach that integrates both in vitro and in vivo methodologies. In vitro assays, particularly AR binding and reporter gene assays, provide crucial initial data on a compound's intrinsic ability to interact with and activate the androgen receptor. However, the in vivo Hershberger bioassay is indispensable for understanding the compound's physiological effects, which are modulated by complex metabolic and pharmacokinetic processes. A thorough understanding of the strengths and limitations of each approach is paramount for researchers in drug development and related fields to make informed decisions and accurately predict the biological activity of androgenic compounds.
References
- In vitro bioassays for androgens and their diagnostic applications.Annals of Clinical Biochemistry, [Link]
- In vitro bioassays for androgens and their diagnostic applic
- In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling.National Institutes of Health (NIH), [Link]
- In Vitro Androgen Bioassays as a Detection Method for Designer Androgens.PubMed Central (PMC), [Link]
- Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities.Oxford Academic, [Link]
- Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities.PubMed, [Link]
- Protocol for Androgen Receptor Competitive Binding Assay.
- Correlation of in vivo and in vitro activities of some naturally occurring androgens using a radioreceptor assay for 5alpha-dihydrotestosterone with rat prostate cytosol receptor protein.PubMed, [Link]
- The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses.PubMed Central (PMC), [Link]
- A comparison of in vitro and in vivo EDSTAC test battery results for detecting antiandrogenic activity.PubMed, [Link]
- Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities.Toxicological Sciences, [Link]
- Test No.
- Significance of 19‐norandrosterone in athletes' urine samples.PubMed Central (PMC) - NIH, [Link]
- Ligand Competition Binding Assay for the Androgen Receptor.
- Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens.PubMed, [Link]
- Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry.PubMed, [Link]
- The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol.PubMed, [Link]
- DEVELOPMENT OF A CURATED HERSHBERGER D
- Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins.PubMed, [Link]
- Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone.PubMed, [Link]
- Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing.
- Urinary Nandrolone Metabolite Detection after Ingestion of a Nandrolone Precursor.Informed Sport, [Link]
- Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS.Diva-portal.org, [Link]
- Experimental studies on androgen administration in animal models: current and future perspectives.
- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.
- Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol.Semantic Scholar, [Link]
- Origin production of 19-norandrosterone in human urine samples and doping analysis.e-spacio.uned.es, [Link]
- Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism.PubMed, [Link]
- Experimental studies on androgen administration in animal models: current and future perspectives.PubMed, [Link]
- Significance of 19-norandrosterone in athletes' urine samples.
- Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone.WADA, [Link]
- Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors.PubMed, [Link]
- 19-Norandrosterone.Wikipedia, [Link]
- Anabolic Steroids for Animals.MSD Veterinary Manual, [Link]
- Relative binding affinity of novel steroids to androgen receptors in hamster prost
- Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity.PubMed Central (PMC) - NIH, [Link]
- Norandrosterone and norethiocholanolone concentration before and after submaximal standardized exercise.
- Anabolic and andogenic activity of 19-norandrostenedione after oral and subcutaneous administration-Analysis of side effects and metabolism.
- Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors.
- Detection of anabolic androgenic steroid abuse in doping control using mammalian reporter gene bioassays.
- Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions.PubMed, [Link]
- The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM)
- Anabolic Steroids in Fattening Food-Producing Animals—A Review.MDPI, [Link]
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro bioassays for androgens and their diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Correlation of in vivo and in vitro activities of some naturally occurring androgens using a radioreceptor assay for 5alpha-dihydrotestosterone with rat prostate cytosol receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of in vitro and in vivo EDSTAC test battery results for detecting antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Experimental studies on androgen administration in animal models: current and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortesterone [pubmed.ncbi.nlm.nih.gov]
- 27. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Evaluating the Specificity of Antibodies for 19-Norepiandrosterone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of steroid analysis, particularly in the realms of anti-doping and metabolic studies, the accurate detection of specific metabolites is paramount. 19-Norepiandrosterone (19-NEA), a key urinary metabolite of the anabolic steroid nandrolone, serves as a critical biomarker for identifying nandrolone administration.[1] Immunoassays, prized for their high throughput and cost-effectiveness, are a common tool for screening 19-NEA. However, the Achilles' heel of these assays lies in the specificity of the antibodies employed. Structural similarities among steroid metabolites can lead to cross-reactivity, yielding false-positive results and compromising data integrity.
This guide provides a comprehensive framework for evaluating the specificity of antibodies in this compound immunoassays. We will delve into the principles of antibody specificity, present a comparative analysis of expected cross-reactants, and offer detailed protocols for the rigorous validation of your immunoassays. Our objective is to equip researchers with the knowledge and tools necessary to ensure the scientific integrity of their findings when quantifying 19-NEA.
The Critical Role of Antibody Specificity in Steroid Immunoassays
Immunoassays for small molecules like steroids operate on a competitive binding principle. An antibody with high affinity for the target analyte, in this case, 19-NEA, is the cornerstone of a reliable assay. However, the biosynthesis of steroids results in a family of structurally related molecules. This inherent similarity poses a significant challenge in the development of truly specific antibodies.
Therefore, a thorough evaluation of antibody specificity is not merely a quality control step but a fundamental prerequisite for the generation of trustworthy data. This is particularly crucial in regulated environments, such as anti-doping analysis, where a false positive has significant consequences.[1]
Comparative Analysis of Potential Cross-Reactants
| Compound | Structure | Cross-Reactivity in 19-Nortestosterone ELISA Kit (%) [3] | Cross-Reactivity in Monoclonal Antibody-based 19-Nortestosterone ELISA (%) [2] | Rationale for Potential Cross-Reactivity with Anti-19-NEA Antibodies |
| This compound (19-NEA) | Target Analyte | Not Applicable | Not Applicable | The antibody should exhibit 100% reactivity with the target analyte. |
| 19-Norandrosterone (19-NA) | Isomer of 19-NEA | Not Reported | Not Reported | High structural similarity; differs only in the stereochemistry of the 3-hydroxyl group. High potential for cross-reactivity. |
| 19-Noretiocholanolone (19-NE) | Metabolite of Nandrolone | Not Reported | Not Reported | Structural isomer of 19-NEA and 19-NA. High potential for cross-reactivity. |
| 19-Nortestosterone (Nandrolone) | Parent Compound | 100% | 100% | The core steroid structure is identical. The antibody's binding epitope will determine the degree of cross-reactivity. |
| 17α-19-Nortestosterone | Metabolite of Nandrolone | 50% | 83.6% | High structural similarity, differing at the C17 position. High potential for cross-reactivity. |
| 19-Nor-4-androstene-3,17-dione | Metabolite of Nandrolone | 240% | Not Reported | High structural similarity. The high cross-reactivity in the 19-nortestosterone assay highlights the potential for significant interference. |
| Testosterone | Endogenous Steroid | Not Reported | 23% | Differs by a methyl group at the C19 position. Moderate potential for cross-reactivity. |
| Trenbolone | Synthetic Anabolic Steroid | Not Reported | 22.6% | Structurally related synthetic steroid. Moderate potential for cross-reactivity. |
| β-Boldenone | Synthetic Anabolic Steroid | Not Reported | 13.8% | Structurally related synthetic steroid. Moderate potential for cross-reactivity. |
| Norethindrone | Synthetic Progestin | 38% | <0.05% | Structurally related synthetic steroid. The significant cross-reactivity in one assay underscores the variability between antibodies. |
Key Insights from the Comparative Data:
-
High-Risk Cross-Reactants: The primary metabolites of nandrolone, 19-NA and 19-NE, due to their isomeric relationship with 19-NEA, pose the most significant risk of cross-reactivity.
-
Parent Compound Interference: The parent compound, 19-nortestosterone, and its other metabolites are also likely to show significant cross-reactivity.
-
Variability is Key: The differing cross-reactivity profiles between the ELISA kit and the monoclonal antibody-based assay for compounds like norethindrone highlight that specificity is highly dependent on the individual antibody. This emphasizes the need for in-house validation.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For definitive quantification and confirmation of immunoassay results, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the universally recognized "gold standard" for steroid analysis.[4] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, allowing for the unambiguous identification and quantification of 19-NEA, free from the interferences that can plague immunoassays. While not as high-throughput as immunoassays, LC-MS/MS should be considered the benchmark against which any 19-NEA immunoassay is validated.
Experimental Protocols for Evaluating Antibody Specificity
A robust validation of a this compound immunoassay is essential. The following protocols are based on established guidelines for immunoassay validation, such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9]
Workflow for Antibody Specificity Evaluation
Caption: Workflow for assessing antibody specificity in a 19-NEA immunoassay.
Step-by-Step Protocol for Cross-Reactivity Determination
This protocol outlines the procedure for determining the percentage of cross-reactivity of potentially interfering compounds in a competitive ELISA for this compound.
Materials:
-
This compound (19-NEA) analytical standard
-
Potential cross-reacting compounds (e.g., 19-norandrosterone, 19-noretiocholanolone, nandrolone, testosterone, etc.)
-
19-NEA ELISA kit (including antibody-coated plates, enzyme-conjugated 19-NEA, substrate, and stop solution)
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standard and Test Compound Solutions:
-
Prepare a stock solution of the 19-NEA standard in assay buffer.
-
Perform serial dilutions of the 19-NEA stock solution to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).
-
Prepare stock solutions of each potential cross-reacting compound in the assay buffer.
-
Perform serial dilutions for each test compound to cover a broad concentration range.
-
-
Assay Procedure (Competitive ELISA):
-
Add a fixed amount of the anti-19-NEA antibody to each well of the microplate (if not pre-coated).
-
Add the 19-NEA standards or the diluted test compounds to the appropriate wells.
-
Add a fixed amount of enzyme-conjugated 19-NEA to each well.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the concentration of the 19-NEA standards to generate a standard curve.
-
Determine the concentration of 19-NEA that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, plot the absorbance values against its concentration and determine the IC50 value.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of 19-NEA / IC50 of Test Compound) x 100
-
Signaling Pathway of a Competitive ELISA
Caption: Principle of competitive ELISA for 19-NEA detection.
Conclusion: A Call for Rigorous Validation
The specificity of the antibody is the most critical parameter for a reliable this compound immunoassay. While immunoassays offer a valuable tool for high-throughput screening, their susceptibility to cross-reactivity with structurally similar steroids necessitates a thorough and rigorous validation process. Researchers must not solely rely on manufacturer-provided data but should conduct in-house cross-reactivity studies against a panel of relevant compounds. For definitive and defensible results, confirmation by a gold-standard method such as LC-MS/MS is strongly recommended. By adhering to these principles of scientific integrity, researchers can ensure the accuracy and reliability of their 19-NEA quantification, leading to more robust and reproducible scientific outcomes.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- International Council for Harmonisation. ICH Q2(R2)
- Krasowski, M. D., et al. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]
- International Council for Harmonisation. ICH Q14: Analytical Procedure Development and Revision of Q2(R1)
- ECA Academy. ICH Guidance Q14 / Q2(R2)
- Jiang, J., et al. Monoclonal antibody-based ELISA and colloidal gold immunoassay for detecting 19-nortestosterone residue in animal tissues. Journal of agricultural and food chemistry, 59(18), 9763–9769. 2011. [Link]
- Van Look, L. J., et al. Development of a competitive enzyme immunoassay for 17 alpha-19-nortestosterone.
- Jansen, E. H., et al. Development of a chemiluminescent immunoassay for 19-nortestosterone (nandrolone). The Veterinary quarterly, 6(2), 101–103. 1984. [Link]
- Forensic RTI. Validating Immunoassays for Urine and Oral Fluid Drug Testing. 2021. [Link]
- Andreasson, U., et al. A Practical Guide to Immunoassay Method Validation. Frontiers in neurology, 6, 179. 2015. [Link]
- R-Biopharm.
- Koren, E., et al. Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of immunological methods, 333(1-2), 1–9. 2008. [Link]
- Galan, A. M., et al. Determination of nandrolone and metabolites in urine samples from sedentary persons and sportsmen. Journal of analytical toxicology, 27(5), 289–294. 2003. [Link]
- Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. [Link]
- Boster Biological Technology. ELISA PROTOCOL | Step by step instructions. 2022. [Link]
- Creative Diagnostics. Direct ELISA Protocol. [Link]
- Dehennin, L., et al. Significance of 19-norandrosterone in athletes' urine samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 765(1), 11–20. 2001.
- Le Bizec, B., et al. Novel nandrolone aptamer for rapid colorimetric detection of anabolic steroids. Talanta, 225, 122043. 2021.
- Ayotte, C. Urine nandrolone metabolites: False positive doping test?. Journal of sports sciences, 18(9), 715–723. 2000.
- Wang, S., et al. Nanobody-Based Indirect Competitive ELISA for Sensitive Detection of 19-Nortestosterone in Animal Urine. Biomolecules, 11(2), 167. 2021. [Link]
- Holubová, B., et al. Rapid immunoassays for detection of anabolic nortestosterone in dietary supplements. Czech Journal of Food Sciences, 31(5), 514-519. 2013. [Link]
- Dehennin, L. Significance of 19-norandrosterone in athletes' urine samples. British journal of sports medicine, 40 Suppl 1(Suppl 1), i25–i29. 2006. [Link]
- Andreasson, U., et al. A Practical Guide to Immunoassay Method Validation. Frontiers in neurology, 6, 179. 2015. [Link]
- Garle, M., et al. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 13(19), 1935–1941. 1999. [Link]
- Dehennin, L. Significance of 19-norandrosterone in athletes' urine samples. British journal of sports medicine, 40 Suppl 1, i25-9. 2006. [Link]
- Andreasson, U., et al. A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. 2015. [Link]
- Verbruggen, E. J., et al. Introduction to qualification and validation of an immunoassay.
- Hecker, M., et al. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study. Environmental science & technology, 45(15), 6495–6504. 2011. [Link]
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal antibody-based ELISA and colloidal gold immunoassay for detecting 19-nortestosterone residue in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 19-nor-testosterone Steroids
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of 19-nor-testosterone steroids and their biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to dissect these relationships, enabling the prediction of anabolic and androgenic activities and guiding the design of more selective and potent therapeutic agents. This guide offers an in-depth comparison of various QSAR methodologies applied to 19-nor-testosterone steroids, supported by experimental data and field-proven insights.
The Rationale Behind QSAR in Steroid Research
The biological activity of a steroid is intrinsically linked to its three-dimensional structure, which dictates its interaction with target receptors like the androgen receptor (AR).[1] QSAR models aim to translate this structural information into numerical descriptors and correlate them with observed biological activities.[2] This approach not only helps in predicting the activity of novel compounds but also provides mechanistic insights into the key molecular features driving the desired therapeutic effects. For 19-nor-testosterone derivatives, a significant focus of QSAR studies is to delineate the structural features that contribute to a favorable anabolic-to-androgenic ratio (AAR), thereby minimizing undesirable androgenic side effects.[3][4]
Comparative Analysis of QSAR Methodologies
The landscape of QSAR modeling is diverse, with various techniques offering unique advantages and perspectives. Here, we compare some of the prominent methodologies employed in the study of 19-nor-testosterone steroids.
Multi-Linear Regression (MLR) Based QSAR
MLR is a classical and straightforward approach that attempts to model the relationship between a dependent variable (biological activity) and several independent variables (molecular descriptors) by fitting a linear equation.
Causality in Descriptor Selection: The success of an MLR model is heavily reliant on the rational selection of descriptors. In the context of 19-nor-testosterone steroids, quantum-chemical and physicochemical descriptors have proven to be particularly insightful.[3][4] Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), total dipole moment, and net charges on specific atoms, are critical as they govern the steroid's ability to interact with the androgen receptor binding site.[3][4]
Self-Validating System: The robustness of an MLR model is assessed through rigorous statistical validation. A common and reliable method is the leave-one-out (LOO) cross-validation, which iteratively builds the model on a subset of the data and tests its predictive power on the excluded data point. A high cross-validated correlation coefficient (q²) indicates a model's predictive capability.[5]
Principal Component Analysis (PCA) Coupled with Regression
Due to the large number of potential molecular descriptors, multicollinearity can be a significant issue in MLR. PCA is a dimensionality reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs).[6]
Expertise in Data Reduction: The expertise lies in interpreting the PCs, which are linear combinations of the original descriptors. By analyzing the loadings of the original descriptors on the first few significant PCs, researchers can identify the most influential molecular properties that explain the variance in the biological activity.[6] For steroid hormones, PCA has been instrumental in identifying key topochemical and electronic parameters related to receptor binding affinity.[6]
Trustworthiness through Unbiased Analysis: PCA provides an unbiased way to handle large datasets of descriptors, reducing the risk of overfitting that can occur with MLR when the number of variables is high. This leads to more trustworthy and generalizable QSAR models.[6]
Three-Dimensional QSAR (3D-QSAR) Approaches
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the 3D spatial arrangement of molecular fields (steric and electrostatic).
Authoritative Grounding in Molecular Interactions: These methods are grounded in the principle that drug-receptor interactions are primarily governed by the complementarity of their 3D shapes and electronic properties. By aligning a series of steroid molecules and calculating their steric and electrostatic fields, 3D-QSAR models can generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity.
Comprehensive Insights: 3D-QSAR provides a more intuitive and visually interpretable output compared to descriptor-based methods. The resulting contour maps can directly guide medicinal chemists in designing new derivatives with improved activity profiles.
Key Molecular Descriptors in 19-nor-testosterone QSAR
The choice of molecular descriptors is a critical step in any QSAR study. For 19-nor-testosterone steroids, a combination of descriptors from different categories has been shown to yield robust models.
| Descriptor Category | Specific Examples | Relevance to Steroid Activity |
| Quantum-Chemical | HOMO/LUMO energy gap, Dipole moment, Net atomic charges | Describe the electronic properties and reactivity of the steroid molecule, crucial for receptor binding.[3][4][7] |
| Physicochemical | LogP (lipophilicity), Molar refractivity | Influence the absorption, distribution, metabolism, and excretion (ADME) properties of the steroid.[5] |
| Topological | Connectivity indices, Shape indices | Quantify the size, shape, and branching of the steroid scaffold.[6] |
| Electronic | Partial charge-based descriptors | Measure the electronic properties and are often used in autocorrelation weighting schemes.[6] |
Experimental Protocol: A Representative QSAR Workflow
This section outlines a detailed, step-by-step methodology for conducting a QSAR study on a series of 19-nor-testosterone analogs.
Step 1: Data Set Compilation and Curation
-
Gather a dataset of 19-nor-testosterone derivatives with experimentally determined anabolic and androgenic activities.
-
Ensure data consistency and reliability. Convert biological activities to a logarithmic scale (e.g., pIC50) for a more normal distribution.
-
Divide the dataset into a training set for model development and a test set for external validation. A typical split is 70-80% for the training set and 20-30% for the test set.
Step 2: Molecular Structure Optimization
-
Draw the 2D structures of all steroid molecules in the dataset.
-
Convert the 2D structures to 3D and perform geometry optimization using a suitable computational chemistry software package. A semi-empirical method can be used for initial optimization, followed by a more rigorous method like Density Functional Theory (DFT) for finer refinement.[3]
Step 3: Descriptor Calculation
-
Calculate a wide range of molecular descriptors for each optimized structure.[2] This can be done using specialized software that can compute hundreds or even thousands of descriptors, including quantum-chemical, physicochemical, and topological parameters.[2][6]
Step 4: Descriptor Selection and Model Building
-
Employ a variable selection method, such as a genetic algorithm or stepwise regression, to identify a subset of the most relevant descriptors.[5]
-
Use the selected descriptors to build a QSAR model using a chosen statistical method (e.g., MLR, PLS).
Step 5: Model Validation
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness and predictive power. Key metrics include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).
-
External Validation: Use the developed model to predict the activities of the compounds in the test set. Calculate the predictive r² (pred_r²) to evaluate the model's ability to generalize to new, unseen data.
Step 6: Mechanistic Interpretation
-
Analyze the selected descriptors in the final QSAR model to gain insights into the structural features that are important for the biological activity of 19-nor-testosterone steroids.
Visualizing the QSAR Workflow and Key Relationships
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate the QSAR workflow and the interplay of key factors influencing steroid activity.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Key molecular properties influencing the biological activity of 19-nor-testosterone steroids.
Conclusion and Future Perspectives
QSAR modeling is an indispensable tool in the rational design of 19-nor-testosterone steroids. By systematically comparing different methodologies, from the simplicity of MLR to the detailed insights of 3D-QSAR, researchers can select the most appropriate approach for their specific objectives. The predictive power and mechanistic interpretability of QSAR models will continue to evolve with the development of more sophisticated algorithms and a deeper understanding of steroid-receptor interactions. The integration of QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, holds the promise of further accelerating the discovery of novel anabolic agents with enhanced therapeutic profiles.
References
- Gavan, A., et al. (n.d.). QSAR Modeling of Steroid Hormones.
- Álvarez-Ginarte, Y. M., et al. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. The Journal of Steroid Biochemistry and Molecular Biology, 126(1-2), 35–45. [Link]
- De, B., & Pal, S. (n.d.).
- Álvarez Ginarte, Y. M., et al. (n.d.). Chemometric and chemoinformatic analyses of anabolic and androgenic activities of testosterone and dihydrotestosterone analogues. CEDIA.
- Lo Piparo, E., & Worth, A. (2010). Review of QSAR Models and Software Tools for predicting Developmental and Reproductive Toxicity.
- Álvarez-Ginarte, Y. M., et al. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. Universidad San Francisco de Quito USFQ. [Link]
- (n.d.). Review of the different initiatives dedicated to Steroid Hormones nuclear receptors.
- (n.d.). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors | Request PDF.
- Álvarez-Ginarte, Y. M., et al. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. ScienceOpen. [Link]
- Ambulgekar, S. (n.d.). QSAR MODELS AND GUIDANCE A REVIEW.
- Peristera, O., et al. (2009). Mixed-model QSAR at the human mineralocorticoid receptor: predicting binding mode and affinity of anabolic steroids. Toxicology Letters, 189(3), 219–224. [Link]
- (n.d.). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. Universidad San Francisco de Quito USFQ.
- Alvarez-Ginarte, Y., et al. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. Stork. [Link]
- (n.d.). QSAR of Progestogens: Use of a Priori and Computed Molecular Descriptors and Molecular Graphics.
- (n.d.).
- (n.d.). Mixed-model QSAR at the human mineralocorticoid receptor: Predicting binding mode and affinity of anabolic steroids | Request PDF.
- (n.d.). Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. [Link]
- Cerbón, M., et al. (2004). Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins. The Journal of Steroid Biochemistry and Molecular Biology, 91(1-2), 21–27. [Link]
- Kumar, N., et al. (n.d.). Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens.
- (n.d.). Review of QSAR Models and Software Tools for Predicting Developmental and Reproductive Toxicity.
- Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. Toxicology Letters, 188(2), 137–141. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 3. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. Chemometric and chemoinformatic analyses of anabolic and and | REDI [redi.cedia.edu.ec]
- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 7. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 19-Norepiandrosterone
Introduction: 19-Norepiandrosterone is a primary metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone).[1][2] As such, materials containing this compound require careful management to ensure regulatory compliance, environmental protection, and the safety of all laboratory personnel. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in the regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA), as well as the safety standards mandated by the Occupational Safety and Health Administration (OSHA).
Foundational Regulatory Framework: The "Why" Behind the Protocols
Proper disposal is not merely a suggestion but a legal and ethical mandate. Three key federal agencies govern the handling and disposal of this compound. Understanding their roles is critical to implementing a compliant disposal strategy.
-
Drug Enforcement Administration (DEA): Anabolic steroids, including nandrolone and by extension its metabolites, are classified as Schedule III controlled substances under the Controlled Substances Act (CSA).[3][4] The DEA's primary concern is preventing the diversion of these substances.[4] Therefore, disposal procedures must render the compound "non-retrievable," meaning it is permanently altered and cannot be reused.[5][6] Incineration is the method currently recognized by the DEA as meeting this standard.[5][6]
-
Environmental Protection Agency (EPA): Laboratory waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][8] While not specifically listed, the potential hazards of this compound, including suspected carcinogenicity and reproductive toxicity, require its management as a hazardous chemical waste.[9] This involves strict rules for waste identification, labeling, on-site accumulation, and disposal through licensed facilities.[7][10]
-
Occupational Safety and Health Administration (OSHA): OSHA ensures the safety of laboratory personnel by mandating safe handling practices, the use of Personal Protective Equipment (PPE), and hazard communication.[11] Adherence to OSHA standards minimizes the risk of occupational exposure during handling and disposal procedures.
Table 1: Regulatory Compliance Summary
| Agency | Governing Regulation(s) | Key Requirements for this compound Disposal |
| DEA | Controlled Substances Act (CSA) | Must be treated as a Schedule III substance. Disposal must render the compound "non-retrievable." Requires stringent record-keeping and transfer to a DEA-registered reverse distributor.[5][6] |
| EPA | Resource Conservation and Recovery Act (RCRA) | Must be managed as hazardous waste. Requires proper labeling, segregation, and storage in a Satellite Accumulation Area (SAA).[10][12] Disposal must be conducted by a licensed hazardous waste contractor.[7] |
| OSHA | 29 CFR 1910.1200 (HazCom) & 1910.1450 (Lab Standard) | Requires use of appropriate PPE, availability of Safety Data Sheets (SDS), and training for all personnel handling the substance.[11] |
Waste Characterization and Disposal Workflow
The first and most critical step is to correctly identify and characterize the waste. The disposal path depends on whether you are dealing with the pure compound or materials with trace contamination.
Caption: Disposal decision workflow for this compound.
On-Site Handling and Accumulation Protocols
Safe disposal begins with safe handling in the laboratory.
A. Personal Protective Equipment (PPE): Given the compound's potential hazards, appropriate PPE is mandatory.
-
Gloves: Chemically compatible gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A standard lab coat must be worn to protect from skin contact.
B. Containment and Labeling: All waste must be accumulated in designated, properly labeled containers.
-
Container Selection: Use leak-proof containers that are compatible with the waste type (e.g., polyethylene for liquids, puncture-resistant containers for solids).[7] Never use foodstuff containers.[12]
-
Labeling: The container must be labeled at the moment the first piece of waste is added. The label must be clear, legible, and securely affixed.
Table 2: Hazardous Waste Labeling Requirements
| Label Element | Description | Example |
| "Hazardous Waste" | The words "Hazardous Waste" must appear prominently.[10] | HAZARDOUS WASTE |
| Chemical Name(s) | List all chemical constituents by their full name. Do not use abbreviations.[13] | This compound |
| Hazard Identification | Indicate the primary hazards associated with the waste. | Reproductive Toxin, Suspected Carcinogen |
| Accumulation Start Date | The date the first waste is added to the container. | MM/DD/YYYY |
| Generator Information | Name of the principal investigator, lab location, and contact information. | Dr. Jane Doe, S-123, x5-1234 |
C. Satellite Accumulation Area (SAA): This is a designated area in the lab where hazardous waste is stored before being moved for disposal.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][14]
-
Containers must be kept securely closed except when adding waste.[12]
-
Incompatible waste streams (e.g., acids and bases) must be segregated within the SAA to prevent reactions.[12]
Step-by-Step Disposal Procedures
Follow these protocols based on the waste characterization from Section 2.
Protocol 4.1: Disposal of Trace-Contaminated Solid Waste
This protocol applies to items such as used gloves, bench paper, contaminated plasticware, and empty vials.
-
Segregation: Collect all solid materials contaminated with this compound separately from regular trash and other waste streams.
-
Containment: Place these items into a designated, puncture-resistant hazardous waste container that is properly labeled as described in Table 2.
-
Empty Vials: A vial is considered "empty" if it contains only a minimal residue that cannot be reasonably withdrawn.[15] All labels on empty vials must be defaced or removed to be unreadable before placing them in the waste container.[15]
-
Storage: Store the sealed container in your lab's SAA.
-
Pickup: When the container is full, or according to your institution's schedule, arrange for pickup through your Environmental Health & Safety (EHS) office for disposal via a licensed waste contractor.[16]
Protocol 4.2: Disposal of Bulk or Unused this compound
This protocol is for the pure compound, expired stock solutions, or significant quantities of waste. This process requires strict adherence to DEA regulations.
-
DO NOT Discard: Never dispose of bulk this compound down the drain or in the regular or chemical waste trash.[16] This is a violation of both EPA and DEA regulations.
-
Secure and Segregate: The material must be kept in its original or a suitable, sealed, and labeled container. Store it in a secure location, such as a locked cabinet, that is accessible only to authorized personnel.
-
Contact EHS: Immediately contact your institution's EHS department. They are responsible for coordinating the disposal of controlled substances.
-
Transfer to a Reverse Distributor: Your EHS office will arrange for the transfer of the material to a DEA-registered reverse distributor.[6] This is the only legal pathway for the disposal of controlled substance inventory.[5]
-
Documentation: The transfer and disposal process must be meticulously documented. For Schedule III substances, this typically involves an invoice and records maintained for at least two years.[6][17] The reverse distributor is responsible for completing and filing DEA Form 41 ("Registrants Inventory of Drugs Surrendered") upon destruction of the substance.[5]
Protocol 4.3: Spill and Decontamination Procedures
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: If not already wearing it, put on your full PPE (lab coat, goggles, double nitrile gloves).
-
Contain Spill: For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand). For a solid spill, gently cover it to prevent dust from becoming airborne.
-
Collect Waste: Carefully collect all contaminated absorbent material and any broken containers. Place everything into the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.
-
Dispose of PPE: All PPE used during the cleanup must be disposed of as trace-contaminated solid waste (Protocol 4.1).
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. URL: https://www.acs.org/chemical-safety/waste-management/managing-hazardous-chemical-waste.html
- Proper Disposal of Hydrocortisone Valerate: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/facility/sites/cts.cwu.edu.facility/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/sites/default/files/2015-07/documents/lab_disposal.pdf
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
- DEA Rule on the Disposal of Controlled Substances. American Society of Health-System Pharmacists (ASHP). URL: https://www.ashp.org/-/media/assets/policy-compliance/docs/gdl-dea-rule-disposal-controlled-substances.pdf
- Disposal of Controlled Substances. Federal Register. URL: https://www.federalregister.gov/documents/2014/09/09/2014-20926/disposal-of-controlled-substances
- Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Stericycle. URL: https://www.stericycle.com/en-us/blog/compliance/controlled-substance-disposal-ensuring-safe-pharmaceutical-waste-management
- TESTOSTERONE. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
- 19-Norandrosterone. Wikipedia. URL: https://en.wikipedia.org/wiki/19-Norandrosterone
- 19-Norandrosterone Reference Standard. Benchchem. URL: https://www.benchchem.com/product/b134915
- How to Dispose of Controlled Substances (to Stay Legal & Compliant). US Bio-Clean. URL: https://www.usbioclean.com/blog/how-to-dispose-of-controlled-substances-to-stay-legal-compliant
- 19-Norandrosterone | C18H28O2. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/19-Norandrosterone
- Disposal of Controlled Substance Prescriptions Abandoned at a Practitioner's Registered Location. Drug Enforcement Administration (DEA). URL: https://www.deadiversion.usdoj.gov/faq/rx_disposal.htm
- (+)-19-Norandrost-4-ene-3,17-dione Safety Data Sheet. Santa Cruz Biotechnology.
- Destruction and Disposal - Controlled Substances. Princeton University Environmental Health and Safety. URL: https://ehs.princeton.edu/book/controlled-substances-procedures-manual/destruction-and-disposal-controlled-substances
- 19-Norandrostenedione Safety Data Sheet. Cayman Chemical. URL: https://www.caymanchem.com/sds/10006325_sds.pdf
- Significance of 19‐norandrosterone in athletes' urine samples. National Center for Biotechnology Information (NCBI). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2657497/
- How To: Lab Waste. LabXchange (YouTube). URL: https://www.youtube.
- Steroids. Drug Enforcement Administration (DEA). URL: https://www.dea.gov/factsheets/steroids
- Training Requirements in OSHA Standards. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
Sources
- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dea.gov [dea.gov]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. usbioclean.com [usbioclean.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. 19-Norandrosterone | C18H28O2 | CID 9548753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. osha.gov [osha.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ashp.org [ashp.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 19-Norepiandrosterone
In the dynamic environment of research and drug development, the safe handling of potent compounds like 19-Norepiandrosterone is of paramount importance. As a metabolite of the anabolic steroid nandrolone, this compound is a biologically active molecule requiring stringent safety protocols to prevent unintended exposure.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals. By offering procedural, step-by-step guidance, we aim to become your preferred source for laboratory safety and chemical handling information, fostering a deep sense of trust that extends beyond the products we supply.
The Rationale for Rigorous PPE Protocols
This compound is a hazardous substance that can cause skin and eye irritation, and is suspected of causing cancer and may damage fertility or the unborn child.[2] Accidental ingestion may also be damaging to an individual's health.[3] Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity. The core principle guiding these protocols is the hierarchy of controls, an approach that prioritizes engineering and administrative controls to minimize hazards, with PPE serving as the final, crucial barrier between the individual and the chemical.[4]
Core Directive: Tailoring PPE to the Task
The specific personal protective equipment required for handling this compound is dictated by the nature of the task and the potential for exposure. A risk assessment should be conducted for each procedure to determine the appropriate level of protection.
Table 1: Personal Protective Equipment (PPE) Recommendations for this compound
| Activity | Minimum PPE Requirements | Enhanced Precautions for High-Risk Scenarios (e.g., handling large quantities, potential for aerosolization) |
| Weighing and Handling Powder | Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields.[3] | Work within a chemical fume hood, wear an N95 or higher-rated respirator, and use disposable sleeve covers.[4] |
| Preparing Solutions | Nitrile gloves, lab coat, safety glasses with side shields. | Use a chemical fume hood, especially with volatile solvents. A face shield in addition to safety glasses is recommended.[4][5] |
| Administering to Cell Cultures | Nitrile gloves, lab coat, safety glasses. | Work within a certified biological safety cabinet. |
| Handling Contaminated Waste | Nitrile gloves, lab coat or gown, safety glasses. | Double-gloving is recommended. |
Scientific Integrity & Logic: A Step-by-Step Protocol for Safe Handling
To ensure both user safety and experimental integrity, a systematic approach to handling this compound is essential. The following workflow is designed as a self-validating system, where each step logically and safely progresses to the next.
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste must be treated as hazardous.[3]
Disposal Protocol:
-
Segregation: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and containers, must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3] This often involves arranging for pickup by a certified hazardous waste disposal company. For controlled substances, the DEA may require the substance to be rendered "non-retrievable," with incineration being a common method.[6]
Authoritative Grounding and Comprehensive References
This guide is grounded in established safety protocols from leading occupational health and safety organizations. The U.S. Occupational Safety and Health Administration (OSHA) provides extensive guidelines for handling hazardous chemicals, including the importance of Safety Data Sheets (SDS) and worker training.[7][8] The National Institute for Occupational Safety and Health (NIOSH) offers a wealth of resources, including the valuable NIOSH Pocket Guide to Chemical Hazards, which provides key safety information for a wide range of chemicals.[9][10][11]
References
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
- National Institute of General Medical Sciences. (n.d.). Laboratory Safety Training and Guidelines.
- Kuespert, D. (2015, April 27). NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety.
- Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids. AIChE.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- The George Washington University Office of Research Safety. (n.d.). CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
- American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- ScienceLab.com. (2005, October 10). Norethindrone Acetate MSDS.
- Pharma Source Direct. (2021, January 11). Safety Data Sheet: Testosterone.
- Dehennin, L. (2006). Significance of 19‐norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i29–i32.
- Wikipedia. (n.d.). 19-Norandrosterone.
- World Anti-Doping Agency. (2020, December 21). WADA Technical Document – TD2021NA.
- Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management.
- World Anti-Doping Agency. (n.d.). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone.
- World Anti-Doping Agency. (n.d.). Addition of 19-Norandrosterone in a new certified reference material for human urinary steroids.
- ResearchGate. (2025, October 25). Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing.
Sources
- 1. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.labscoop.com [content.labscoop.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pppmag.com [pppmag.com]
- 5. epa.gov [epa.gov]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. capitalresin.com [capitalresin.com]
- 8. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 9. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
- 10. labsafety.jhu.edu [labsafety.jhu.edu]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
